Dimethyl (2-hydroxyethyl)phosphonate
Description
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Properties
IUPAC Name |
2-dimethoxyphosphorylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P/c1-7-9(6,8-2)4-3-5/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPPDWDHNIMTDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203197 | |
| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203197 | |
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Molecular Weight |
154.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54731-72-5 | |
| Record name | Dimethyl P-(2-hydroxyethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54731-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054731725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |
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| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to Dimethyl (2-hydroxyethyl)phosphonate (CAS 54731-72-5)
This guide provides a comprehensive technical overview of Dimethyl (2-hydroxyethyl)phosphonate, a versatile organophosphorus compound with significant potential in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth insights into its properties, synthesis, and potential applications.
Introduction and Chemical Identity
This compound, registered under CAS number 54731-72-5, is an organophosphorus compound characterized by a phosphonate functional group and a terminal hydroxyl group.[1] This unique combination of functionalities imparts properties that make it a valuable intermediate in organic synthesis and a candidate for applications such as flame retardants.[1][2]
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | References |
| CAS Number | 54731-72-5 | [1][2] |
| Molecular Formula | C4H11O4P | [1][3] |
| Molecular Weight | 154.10 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 98-104 °C at 0.1 mmHg | |
| Density | Approximately 1.247 g/cm³ | |
| Refractive Index | 1.443-1.446 | |
| Flash Point | 192 °C | |
| Solubility | Soluble in polar solvents like water and alcohols. | [1] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the Pudovik reaction . This reaction involves the base-catalyzed addition of a dialkyl phosphite to a carbonyl compound.[4] In the case of this compound, the reaction proceeds between dimethyl phosphite and ethylene oxide.
Reaction Scheme:
Caption: Pudovik reaction for the synthesis of this compound.
Experimental Protocol: Synthesis via Pudovik Reaction
This protocol outlines a general procedure for the synthesis of this compound. Caution: This reaction should be carried out in a well-ventilated fume hood by trained personnel.
Materials:
-
Dimethyl phosphite
-
Ethylene oxide (or a suitable precursor like 2-chloroethanol followed by in-situ epoxide formation)
-
A basic catalyst (e.g., sodium methoxide, triethylamine)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Quenching agent (e.g., ammonium chloride solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with dimethyl phosphite and the anhydrous solvent.
-
Catalyst Addition: The basic catalyst is added to the reaction mixture at room temperature with stirring.
-
Addition of Ethylene Oxide: Ethylene oxide, dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture through the dropping funnel. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for NMR analysis.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Reactivity and Applications
The dual functionality of this compound, possessing both a reactive hydroxyl group and a phosphonate moiety, makes it a versatile intermediate in organic synthesis.
Chemical Intermediate
The hydroxyl group can undergo a variety of reactions, including esterification, etherification, and conversion to halides, allowing for the introduction of the phosphonate group into a wide range of molecules. This is particularly relevant in the synthesis of novel pharmaceuticals and agrochemicals where the phosphonate group can act as a bioisostere for phosphate or carboxylate groups.[4]
Potential Reaction Pathways:
Caption: Reactivity of the hydroxyl group in this compound.
Flame Retardant
Organophosphorus compounds, including this compound, are effective flame retardants.[2] Their mechanism of action is twofold, involving both condensed-phase and gas-phase activity.
-
Condensed-Phase Action: Upon heating, the phosphonate decomposes to form phosphoric acid. This acts as a catalyst for the dehydration of the polymer matrix, leading to the formation of a protective char layer. This char layer insulates the underlying material from heat and prevents the release of flammable volatiles.
-
Gas-Phase Action: Volatile phosphorus-containing radicals can be released into the gas phase. These radicals interfere with the combustion chain reactions, acting as radical scavengers and quenching the flame.
The presence of the hydroxyl group in this compound can also contribute to its flame retardant properties by promoting cross-linking reactions in the polymer matrix upon heating, further enhancing char formation.
Spectroscopic Analysis
A thorough understanding of the spectroscopic data is essential for the characterization and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
-
~3.7 ppm (d, 6H): This doublet corresponds to the six protons of the two methoxy groups (-OCH₃). The signal is split into a doublet due to coupling with the phosphorus atom.
-
~3.9 ppm (m, 2H): This multiplet is assigned to the two protons of the methylene group adjacent to the hydroxyl group (-CH₂OH).
-
~2.1 ppm (m, 2H): This multiplet corresponds to the two protons of the methylene group adjacent to the phosphorus atom (P-CH₂-).
-
~4.3 ppm (br s, 1H): This broad singlet is attributed to the proton of the hydroxyl group (-OH). The chemical shift of this proton can vary depending on the solvent and concentration.[3]
¹³C NMR (Carbon NMR):
-
~52 ppm (d): This doublet represents the carbon atoms of the two methoxy groups (-OCH₃), showing coupling to the phosphorus atom.
-
~58 ppm (s): This singlet is assigned to the carbon of the methylene group attached to the hydroxyl group (-CH₂OH).
-
~28 ppm (d): This doublet corresponds to the carbon of the methylene group bonded to the phosphorus atom (P-CH₂-), exhibiting a strong one-bond carbon-phosphorus coupling.
³¹P NMR (Phosphorus NMR):
The ³¹P NMR spectrum will show a single resonance, typically in the range of +20 to +30 ppm (relative to 85% H₃PO₄), which is characteristic of alkyl phosphonates. The signal will be a multiplet due to coupling with the adjacent methylene protons.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
-
~3400 cm⁻¹ (broad): This broad absorption band is characteristic of the O-H stretching vibration of the hydroxyl group, indicating intermolecular hydrogen bonding.
-
~2950 cm⁻¹ (medium): These absorptions are due to the C-H stretching vibrations of the methyl and methylene groups.
-
~1250 cm⁻¹ (strong): This strong absorption is characteristic of the P=O (phosphoryl) stretching vibration.
-
~1030 cm⁻¹ (strong): This strong band is attributed to the P-O-C stretching vibrations.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical with a range of potential applications stemming from its unique bifunctional nature. Its synthesis via the Pudovik reaction is a well-established and efficient method. The combination of its reactivity as a chemical intermediate and its inherent flame-retardant properties makes it a compound of significant interest for further research and development in both academic and industrial settings. A thorough understanding of its physicochemical properties, synthesis, and spectroscopic characteristics is crucial for its effective and safe utilization.
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physical and chemical properties of Dimethyl (2-hydroxyethyl)phosphonate
An In-depth Technical Guide to Dimethyl (2-hydroxyethyl)phosphonate
Introduction: A Versatile Organophosphorus Intermediate
This compound (DMHEP) is an organophosphorus compound featuring both a hydroxyl group and a phosphonate ester moiety. This unique bifunctional structure makes it a valuable and versatile intermediate in organic synthesis. The stable carbon-phosphorus (C-P) bond provides a robust scaffold, while the reactive hydroxyl group offers a convenient handle for further chemical modifications. This guide provides a comprehensive technical overview of DMHEP, detailing its physical and chemical properties, synthesis, applications, and safety considerations, tailored for professionals in chemical research and drug development. Its role as a building block for creating more complex molecules, particularly in the synthesis of bioactive compounds and specialty materials, underscores its significance in modern chemistry.[1][2]
Chemical Identity and Structure
A clear understanding of the fundamental identity of a compound is the bedrock of its application. DMHEP is systematically known as 2-dimethoxyphosphorylethanol.
-
CAS Number: 54731-72-5[3]
-
Molecular Formula: C₄H₁₁O₄P[3]
-
Molecular Weight: 154.10 g/mol [3]
-
Synonyms: (2-Hydroxyethyl)phosphonic Acid Dimethyl Ester, Dimethyl 2-Hydroxyethylphosphonate, 2-Dimethoxyphosphorylethanol.[4][5]
The structure of DMHEP is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methoxy groups and a 2-hydroxyethyl group.
Caption: Chemical Structure of this compound.
Physicochemical and Computational Properties
The physical and chemical properties of DMHEP dictate its behavior in various systems, from reaction vessels to biological environments. It is typically a colorless to pale yellow liquid.[1][4] Its hydroxyl group renders it soluble in polar solvents like water and alcohols.[1][5]
Table 1: Key Physicochemical Properties of DMHEP
| Property | Value | Source(s) |
| Appearance | Colorless to slightly yellow, clear liquid | [1][4][5] |
| Boiling Point | 98-104 °C at 0.1 mmHg | [4][5] |
| Density | 1.247 g/cm³ | [4][5] |
| Refractive Index | 1.443 - 1.446 | [4][5] |
| Flash Point | 192 °C | [4][5] |
| Water Solubility | Soluble | [4][5] |
| Vapor Pressure | 0.00859 mmHg at 25°C | [4] |
| pKa (Predicted) | 14.22 ± 0.10 | [4] |
| XLogP3 | -1.2 | [3][4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 4 | [4] |
Synthesis and Reactivity
Synthesis Pathways
While multiple routes to phosphonates exist, a common and industrially relevant method for synthesizing hydroxyalkylphosphonates involves the reaction of a dialkyl phosphite with an epoxide. For DMHEP, this would involve the ring-opening of ethylene oxide by dimethyl phosphite. This reaction is typically base-catalyzed and offers a direct and efficient route to the target molecule.
Another established method is the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde. For DMHEP, this would necessitate a multi-step process starting from a different precursor. The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation but is more commonly used for synthesizing phosphonates from alkyl halides.[6]
Caption: Conceptual workflow for the synthesis of DMHEP.
Chemical Reactivity
The reactivity of DMHEP is governed by its two primary functional groups:
-
Hydroxyl Group (-OH): This group can undergo typical alcohol reactions, such as esterification, etherification, or oxidation. This allows DMHEP to be readily incorporated into larger molecular frameworks, making it a useful building block for polymers or in the synthesis of complex organic molecules.
-
Phosphonate Ester Group (-P(O)(OCH₃)₂): The phosphonate esters are relatively stable but can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions. The stability of the C-P bond is a key feature, making phosphonates resistant to enzymatic and chemical degradation that would cleave a phosphate ester's C-O-P bond.[2] This stability is a critical attribute exploited in drug design.[7][8]
Analytical Characterization: A Methodological Approach
Confirming the identity and purity of DMHEP is crucial. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of DMHEP.
-
¹H NMR: Provides information on the number and environment of protons. The spectrum would show distinct signals for the methoxy (-OCH₃) protons, the two methylene (-CH₂-) groups, and the hydroxyl (-OH) proton.[9]
-
¹³C NMR: Reveals the number of unique carbon environments.
-
³¹P NMR: Gives a single, sharp signal characteristic of the phosphonate phosphorus atom, which is highly diagnostic.
Experimental Protocol: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment on a 400 MHz spectrometer is sufficient.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
-
Interpretation: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure of DMHEP.
Applications in Research and Development
The unique structural features of DMHEP make it a compound of significant interest, particularly in drug discovery and materials science.
Intermediate in Drug Design and Synthesis
Phosphonates are widely recognized as effective mimics of natural phosphates.[7][8] Their C-P bond provides metabolic stability against hydrolysis by enzymes like phosphatases. This makes them ideal candidates for developing enzyme inhibitors, where they can act as transition-state analogs.[7] DMHEP serves as a precursor for more complex phosphonate-containing molecules that are investigated for various therapeutic applications, including:
-
Antiviral Agents: As building blocks for analogs of nucleoside phosphonates.[2][7]
-
Anticancer Drugs: By targeting enzymes crucial for cancer cell metabolism.[2][7]
-
Herbicides and Pesticides: Leveraging the biological activity of organophosphorus compounds.[2]
Caption: Phosphonates as stable mimics of phosphate esters in enzyme inhibition.
Flame Retardants
The presence of phosphorus in DMHEP imparts flame retardant properties. It can be used as a reactive flame retardant, meaning it can be chemically incorporated into a polymer backbone, providing permanent flame retardancy without the risk of leaching that is associated with additive flame retardants.[1]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of DMHEP are paramount to ensure laboratory safety.
Hazard Identification
DMHEP is classified as a hazardous substance. The primary hazards are:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Irritation: Causes skin irritation and serious eye irritation.[10][11]
-
Respiratory Irritation: May cause respiratory irritation.[10][11]
Table 2: GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[10] |
| H312 | Harmful in contact with skin.[10] | |
| H315 | Causes skin irritation.[10][11] | |
| H319 | Causes serious eye irritation.[10][11] | |
| H332 | Harmful if inhaled.[10] | |
| H335 | May cause respiratory irritation.[10][11] | |
| Precautionary | P261 | Avoid breathing mist/vapors/spray.[10][11] |
| P271 | Use only outdoors or in a well-ventilated area.[10][11] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[11] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[11] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
Handling and Storage Recommendations
-
Handling: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][12] Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[10] Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Storage: Store in a cool, dry, and well-ventilated place.[12] The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][5] Keep containers tightly sealed when not in use.[10][12]
Conclusion
This compound is a functionally rich and synthetically valuable organophosphorus compound. Its combination of a stable phosphonate core and a reactive hydroxyl group makes it an important intermediate for a wide range of applications, from the development of novel pharmaceuticals to the creation of advanced materials. A thorough understanding of its physicochemical properties, reactivity, and safety protocols, as outlined in this guide, is essential for researchers and scientists aiming to leverage its full potential in their work.
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Dimethyl (2-hydroxyethyl)phosphonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Dimethyl (2-hydroxyethyl)phosphonate (DMHEP) is a cornerstone organophosphorus compound, offering significant versatility in medicinal chemistry, drug delivery, and materials science. This technical guide provides an in-depth exploration of its molecular architecture, physicochemical characteristics, synthesis, and spectroscopic identity. We will delve into the mechanistic rationale behind its synthesis and characterization, highlighting its critical role as a precursor for novel phosphonate-based therapeutics. This document is designed to serve as a practical and authoritative resource, furnishing field-proven insights and detailed experimental methodologies for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of this compound
Organophosphorus compounds, specifically phosphonates, are of immense interest in the biomedical field. Their structural analogy to natural phosphates allows them to function as effective bioisosteres of carboxylates or as stable mimics of phosphate esters and transition states in enzymatic reactions.[1][2][3] this compound stands out within this class due to its dual functionality: a reactive phosphonate moiety and a primary hydroxyl group. This unique combination provides a versatile scaffold for chemical elaboration. The inherent stability of the carbon-phosphorus (C-P) bond, resistant to both chemical and enzymatic hydrolysis, makes DMHEP an exceptionally valuable building block for designing durable bioactive molecules and advanced functional materials.[4]
Molecular Structure and Chemical Formula
A compound's identity and reactivity are fundamentally dictated by its structure and formula. A precise understanding of these elements is a prerequisite for synthetic design and analytical interpretation.
Chemical Formula and Nomenclature
The molecular formula for this compound is C₄H₁₁O₄P .[5][6][7] This formula corresponds to a molecular weight of approximately 154.10 g/mol .[5][7][8] For unambiguous identification in research and regulatory contexts, the following identifiers are used:
Molecular Architecture
DMHEP features a pentavalent phosphorus center, which is characteristic of phosphonates.[9] This central phosphorus atom is double-bonded to one oxygen atom and forms single bonds with two methoxy groups and a 2-hydroxyethyl group. The terminal hydroxyl group is a key handle for subsequent chemical modifications, such as esterification or etherification.
Figure 1: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of DMHEP are essential for its proper handling, reaction setup, and purification. The compound is typically a colorless to pale yellow liquid.[5]
| Property | Value | Source(s) |
| Molecular Weight | 154.10 g/mol | [5][8] |
| Appearance | Colorless liquid | [5] |
| Density | ~1.23 - 1.247 g/mL at 25 °C | [5][6] |
| Boiling Point | 98-104 °C at 0.1 mmHg | [5] |
| Refractive Index (n20/D) | ~1.443 - 1.446 | [5] |
| Water Solubility | Soluble | [5] |
Table 1: Key physicochemical properties of this compound.
Synthesis: The Michaelis-Arbuzov Reaction
The formation of the robust C-P bond in DMHEP is most effectively achieved through the Michaelis-Arbuzov reaction.[10] This classic transformation is one of the most important methods for synthesizing phosphonates.[11][12]
Mechanistic Rationale
The reaction proceeds via a two-step Sₙ2 mechanism.[11][13]
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of trimethyl phosphite on the electrophilic carbon of 2-chloroethanol. This step forms a quasi-phosphonium salt intermediate.[10][12]
-
Dealkylation: The displaced chloride anion then acts as a nucleophile, attacking one of the methyl carbons of the phosphonium intermediate. This results in the formation of the pentavalent phosphonate product and a volatile methyl chloride byproduct.[12]
The selection of trimethyl phosphite as the phosphorus source is a key experimental choice. The generation of gaseous methyl chloride, which is easily removed from the reaction system, provides a strong thermodynamic driving force, pushing the reaction to completion.
Self-Validating Synthetic Protocol
This protocol outlines a standard laboratory procedure for the synthesis of DMHEP. The identity and purity of the final product are validated through the spectroscopic methods detailed in the subsequent section.
-
Reactor Assembly: Assemble a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser topped with a gas outlet (e.g., to a bubbler or fume trap), a thermometer, and a pressure-equalizing dropping funnel. Ensure the entire apparatus is dry and purged with an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Charge the flask with trimethyl phosphite (1.0 equivalent).
-
Substrate Addition: Add 2-chloroethanol (1.0 equivalent) to the dropping funnel. Begin adding the 2-chloroethanol to the stirred trimethyl phosphite dropwise. The initial reaction is exothermic; maintain the internal temperature below 50 °C, using a cooling bath if necessary, to prevent side reactions.
-
Thermal Promotion: Once the addition is complete, heat the reaction mixture to approximately 100-120 °C. Maintain this temperature and monitor for the evolution of methyl chloride gas. The reaction is typically complete within 2-4 hours, often indicated by the cessation of gas evolution.
-
Isolation and Purification: After cooling the reaction mixture to room temperature, the crude product is purified by vacuum distillation. The removal of any unreacted starting materials and non-volatile impurities yields pure this compound as a clear liquid.
Figure 2: Experimental workflow for the synthesis of DMHEP.
Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized DMHEP.
-
¹H NMR (Proton NMR): The spectrum provides a distinct fingerprint. Key expected signals in CDCl₃ include a doublet for the six methoxy protons (CH₃O) around 3.7-3.8 ppm, split by the phosphorus atom. The two methylene groups (-CH₂CH₂-) will appear as multiplets, with the one adjacent to the phosphorus (~2.1 ppm) and the one adjacent to the hydroxyl group (~3.8-3.9 ppm) being distinguishable.[14] A broad singlet, corresponding to the hydroxyl proton (-OH), will also be present, and its chemical shift is dependent on concentration and temperature.[14]
-
¹³C NMR (Carbon NMR): The spectrum will show four distinct signals corresponding to the four unique carbon environments: the methoxy carbons, the P-CH₂ carbon, and the CH₂-OH carbon.
-
³¹P NMR (Phosphorus NMR): This is a highly diagnostic technique for organophosphorus compounds. A proton-decoupled ³¹P NMR spectrum will show a single sharp resonance, confirming the presence of a single phosphorus species.
-
Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching of the alcohol. A very strong absorption around 1250 cm⁻¹ corresponds to the P=O (phosphoryl) stretch. Additional peaks for C-H and P-O-C stretches will also be present.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to confirm the molecular weight. The mass spectrum should display a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) consistent with the calculated mass of 154.10 Da.[8]
Applications in Drug Development and Biomedical Research
The unique structure of DMHEP makes it a valuable intermediate for creating sophisticated molecules with therapeutic potential.
Bone-Targeting Drug Conjugates
Phosphonates have a strong affinity for calcium ions and can chelate to the hydroxyapatite matrix of bone tissue.[15][16] This property is exploited to deliver therapeutic agents specifically to the skeleton. DMHEP can be conjugated to anticancer drugs or anti-inflammatory agents to treat primary bone tumors, bone metastases, or osteoporosis.[15][17][18] This targeted delivery strategy can increase the local concentration of a drug at the disease site while minimizing systemic toxicity.
Antiviral and Anticancer Prodrugs
Phosphonates are widely used as stable mimics of phosphates in the design of antiviral and anticancer agents.[1][4][19] Many of these drugs are nucleoside phosphonates that act as enzyme inhibitors.[1] DMHEP can serve as a starting material for synthesizing novel acyclic nucleoside phosphonates or as a promoiety in prodrug design. The hydroxyl group allows for the attachment of a parent drug, and the resulting conjugate may exhibit improved pharmacokinetic properties.
Enzyme Inhibitors
By mimicking the transition state of substrate hydrolysis, phosphonates can act as potent inhibitors of various enzymes, such as proteases and phosphatases.[1] The versatility of DMHEP allows for its incorporation into more complex molecular frameworks designed to target the active sites of specific enzymes implicated in disease pathways.
Figure 3: Logical relationships of DMHEP's core applications.
Conclusion
As a Senior Application Scientist, it is my assessment that this compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery and materials science. Its robust and scalable synthesis, combined with its versatile chemical functionality, ensures its continued relevance. A thorough, mechanistically-grounded understanding of its synthesis and properties, as outlined in this guide, empowers researchers to fully leverage its potential in developing next-generation therapeutics and high-performance materials.
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Cancer Research UK. (n.d.). Bisphosphonates and cancer. Retrieved from [Link]
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MDPI. (n.d.). Role of Bone Targeting Agents in the Prevention of Bone Metastases from Breast Cancer. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Bisphosphonate conjugation for bone specific drug targeting. Retrieved from [Link]
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PubMed Central. (n.d.). Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone Cancer. Retrieved from [Link]
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MDPI. (n.d.). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Retrieved from [Link]
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PubMed Central. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Retrieved from [Link]
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Spectroscopic Characterization of Dimethyl (2-hydroxyethyl)phosphonate: An In-depth Technical Guide
Introduction
Dimethyl (2-hydroxyethyl)phosphonate (DMHEP) is an organophosphorus compound of significant interest in various chemical and biomedical fields. Its structure, featuring a phosphonate moiety and a primary alcohol, imparts unique chemical properties that make it a valuable building block in organic synthesis and a candidate for applications in drug development and materials science. A thorough understanding of its molecular structure is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the necessary analytical depth.
This technical guide offers a comprehensive overview of the spectroscopic data of DMHEP, focusing on ¹H, ¹³C, and ³¹P NMR, as well as IR spectroscopy. It is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying principles of spectral interpretation and validated experimental protocols for data acquisition. The causality behind experimental choices and the integration of self-validating systems within the protocols are emphasized to ensure scientific integrity and reproducibility.
Molecular Structure and Spectroscopic Correlation
The unique structural features of this compound directly influence its spectroscopic signatures. The presence of a phosphorus atom, methoxy groups, an ethyl chain, and a hydroxyl group leads to distinct signals and couplings in NMR spectra and characteristic absorption bands in the IR spectrum.
Caption: Molecular structure of this compound (DMHEP).
¹H NMR Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of DMHEP by providing information about the chemical environment, connectivity, and multiplicity of the hydrogen atoms.
Data Presentation: ¹H NMR
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OH | Variable (e.g., ~2.5-4.5) | Singlet (broad) | - | 1H |
| O-CH₂- | ~3.8 - 4.0 | Multiplet | 2H | |
| P-CH₂- | ~2.0 - 2.2 | Multiplet | 2H | |
| P-O-CH₃ | ~3.7 | Doublet | ³JP-H ≈ 11 Hz | 6H |
Interpretation and Mechanistic Insights
The ¹H NMR spectrum of DMHEP exhibits four distinct signals corresponding to the different proton environments in the molecule.
-
-OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.
-
Methylene Protons (-O-CH₂- and P-CH₂-): The two methylene groups are diastereotopic due to the chiral phosphorus center. The protons on the carbon adjacent to the hydroxyl group (-O-CH₂-) appear as a multiplet around 3.8-4.0 ppm. The protons on the carbon directly bonded to the phosphorus atom (P-CH₂-) also form a multiplet, typically found further upfield around 2.0-2.2 ppm. The coupling to the adjacent methylene protons and the phosphorus atom contributes to the complexity of these multiplets.
-
Methoxy Protons (P-O-CH₃): The six protons of the two equivalent methoxy groups give rise to a single signal. This signal is split into a doublet by the phosphorus atom with a characteristic three-bond coupling constant (³JP-H) of approximately 11 Hz.[1] This coupling is a key diagnostic feature for the presence of the dimethoxyphosphoryl group.
Experimental Protocol: ¹H NMR
A self-validating protocol for acquiring a high-quality ¹H NMR spectrum of DMHEP is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while D₂O can be used if exchange of the hydroxyl proton is desired for peak assignment.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 5 times the longest T₁ relaxation time to ensure quantitative integration, although for routine structural confirmation, a shorter delay (1-2 s) is often sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Caption: Experimental workflow for ¹H NMR spectroscopy.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
Data Presentation: ¹³C NMR
| Signal Assignment | Chemical Shift (δ, ppm) | Coupling to ³¹P |
| -O-CH₂- | ~60-65 | Yes |
| P-CH₂- | ~25-30 | Yes |
| P-O-CH₃ | ~50-55 | Yes |
Note: The quaternary carbon is not present in this molecule.
Interpretation and Mechanistic Insights
The proton-decoupled ¹³C NMR spectrum of DMHEP will show three signals, each corresponding to a unique carbon environment.
-
Methylene Carbons (-O-CH₂- and P-CH₂-): The carbon adjacent to the hydroxyl group (-O-CH₂-) resonates at a lower field (~60-65 ppm) due to the deshielding effect of the oxygen atom. The carbon directly attached to the phosphorus (P-CH₂-) appears at a higher field (~25-30 ppm). Both of these signals will exhibit coupling to the phosphorus atom. The one-bond C-P coupling (¹JC-P) for the P-CH₂ carbon is typically large, while the two-bond coupling (²JC-P) for the -O-CH₂- carbon is smaller.[2]
-
Methoxy Carbon (P-O-CH₃): The carbon of the methoxy groups appears around 50-55 ppm and will also show coupling to the phosphorus atom (²JC-P).[3]
Experimental Protocol: ¹³C NMR
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in ~0.6 mL of deuterated solvent) to compensate for the lower sensitivity of the ¹³C nucleus.
-
-
Instrument Setup:
-
Tune and match the probe for the ¹³C frequency.
-
Shim the magnetic field.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment and results in a singlet for each unique carbon atom (though splitting due to phosphorus will be observed).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 128 or more) and a longer acquisition time will be necessary compared to ¹H NMR.
-
A relaxation delay of 2-5 seconds is generally sufficient.
-
-
Data Processing:
-
Apply a Fourier transform.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent signal or an internal standard.
-
³¹P NMR Spectroscopy
Phosphorus-31 NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds. With a natural abundance of 100% and a spin of 1/2, ³¹P NMR provides a direct window into the chemical environment of the phosphorus atom.[4]
Data Presentation: ³¹P NMR
| Moiety | Chemical Shift (δ, ppm) |
| Dialkyl Alkylphosphonate | ~20 - 30 |
Interpretation and Mechanistic Insights
The ³¹P NMR spectrum of DMHEP is expected to show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift of this signal is characteristic of a dialkyl alkylphosphonate. The typical range for such compounds is between +20 and +30 ppm relative to 85% H₃PO₄.[5] The exact chemical shift can be influenced by the solvent. In a proton-coupled ³¹P NMR spectrum, this signal would be a complex multiplet due to coupling with the protons on the adjacent methylene and methoxy groups. However, ³¹P spectra are most commonly acquired with proton decoupling, resulting in a sharp singlet.
Experimental Protocol: ³¹P NMR
-
Sample Preparation:
-
The same sample prepared for ¹H or ¹³C NMR can be used.
-
-
Instrument Setup:
-
Tune and match the probe for the ³¹P frequency.
-
Shim the magnetic field.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P spectrum.
-
Set the spectral width to cover the expected range for phosphonates (e.g., -50 to +50 ppm).
-
A moderate number of scans (e.g., 32-64) is usually sufficient due to the high sensitivity of the ³¹P nucleus.
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform.
-
Phase the spectrum.
-
Reference the chemical shift to an external standard of 85% H₃PO₄ (δ = 0.0 ppm).
-
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Data Presentation: IR
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (alcohol) | 3600 - 3200 | Strong, Broad | Stretching |
| C-H (alkane) | 3000 - 2850 | Medium | Stretching |
| P=O (phosphonate) | 1260 - 1200 | Strong | Stretching |
| P-O-C | 1050 - 1000 | Strong | Stretching |
| C-O (alcohol) | 1100 - 1000 | Strong | Stretching |
Interpretation and Mechanistic Insights
The IR spectrum of DMHEP is characterized by several strong absorption bands that are diagnostic for its key functional groups.
-
O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the hydroxyl group and is broadened due to hydrogen bonding.
-
C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and methylene groups.
-
P=O Stretch: A very strong and characteristic absorption for the phosphoryl group (P=O) is observed in the 1260-1200 cm⁻¹ range.[6]
-
P-O-C and C-O Stretches: The region between 1100 cm⁻¹ and 1000 cm⁻¹ will contain strong absorptions due to the P-O-C and C-O stretching vibrations.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a convenient technique for obtaining the IR spectrum of liquid samples with minimal preparation.[7][8]
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
-
Sample Application:
-
Place a small drop of neat this compound directly onto the surface of the ATR crystal.
-
-
Data Acquisition:
-
Lower the press arm to ensure good contact between the sample and the crystal, if applicable for the accessory.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
-
Caption: Experimental workflow for ATR-IR spectroscopy.
Conclusion
The combination of ¹H, ¹³C, ³¹P NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers, enabling them to confidently identify and analyze this important chemical entity. By understanding the correlation between molecular structure and spectroscopic data, and by employing robust experimental methodologies, the scientific community can continue to explore and exploit the potential of DMHEP in a multitude of applications.
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Suezawa, H., Hirota, M., Shibata, Y., Takeuchi, I., & Hamada, Y. (1986). NMR Spectra of Dimethyl 1-Acetyl-1,2-dihydro-2-quinolyl-phosphonate and Related Compounds. Bulletin of the Chemical Society of Japan, 59(7), 2362–2364. [Link]
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Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]
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Durig, J. R., & Cox Jr, A. W. (1976). Spectra and structure of organophosphorus compounds. 16. Infrared and Raman spectra, vibrational assignment, and conformational analysis for isopropylphosphine and isopropylphosphine-d2. The Journal of Physical Chemistry, 80(23), 2493–2503. [Link]
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Nyquist, R. A., & Muelder, W. W. (1961). INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. Spectrochimica Acta, 17(12), 1307-1315. [Link]
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OSTI.GOV. (n.d.). INFRARED SPECTRA OF SOME ORGANOPHOSPHORUS EXTRACTANTS. Retrieved from [Link]
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Durig, J. R., & Sullivan, J. F. (1985). Spectra and structure of organophosphorus compounds. 16. Infrared and Raman spectra, vibrational assignment, and conformational. The Journal of Physical Chemistry, 89(14), 2916-2924. [Link]
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ResearchGate. (n.d.). 1 H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl.... Retrieved from [Link]
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Frontiers. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Retrieved from [Link]
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YouTube. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Degradation Pathway of Dimethyl (2-hydroxyethyl)phosphonate
Introduction: The Significance of Dimethyl (2-hydroxyethyl)phosphonate (DMHEP)
This compound (DMHEP) is an organophosphorus compound with a versatile chemical structure, incorporating both a phosphonate ester and a primary alcohol functionality.[1][2][3] This unique combination makes it a valuable intermediate in the synthesis of a variety of molecules, including flame retardants, pharmaceuticals, and complexing agents. Understanding its thermal stability and degradation pathway is of paramount importance for ensuring safe handling, storage, and processing at elevated temperatures, as well as for predicting its environmental fate and designing effective disposal methods. This guide provides a comprehensive overview of the proposed thermal degradation pathway of DMHEP, grounded in established chemical principles and analogous compound behavior, and outlines robust experimental methodologies for its validation.
Proposed Thermal Degradation Pathway of DMHEP
While specific literature detailing the thermal degradation of DMHEP is not abundant, a scientifically sound pathway can be proposed based on the well-documented thermal decomposition of structurally similar organophosphorus compounds, such as dimethyl methylphosphonate (DMMP).[4][5][6] The presence of the 2-hydroxyethyl group in DMHEP introduces unique reaction possibilities compared to DMMP. The proposed pathway involves a series of competing and sequential reactions, including intramolecular rearrangement, elimination, and radical chain reactions.
The degradation is likely initiated by one of two primary pathways:
-
Intramolecular Transesterification (Pathway A): The hydroxyl group can attack the phosphorus center, leading to a cyclic intermediate. This is a common reaction for β-hydroxy phosphonates.
-
P-O Bond Cleavage (Pathway B): Homolytic or heterolytic cleavage of the P-OCH3 bonds, similar to the initial steps in the decomposition of other alkyl phosphonates.[6]
These initial steps are followed by a cascade of secondary reactions leading to a variety of volatile and solid-phase products.
Caption: Proposed primary thermal degradation pathways of DMHEP.
Experimental Methodologies for Pathway Elucidation
A multi-faceted analytical approach is essential to comprehensively investigate the thermal degradation of DMHEP and validate the proposed pathways. The following experimental workflow is designed to identify decomposition temperatures, characterize degradation products, and elucidate the underlying reaction mechanisms.
Caption: Experimental workflow for investigating DMHEP thermal degradation.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Protocol:
-
Calibrate the TGA instrument using standard reference materials.
-
Accurately weigh 5-10 mg of DMHEP into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50 mL/min.
-
Record the mass loss as a function of temperature.
-
The derivative of the mass loss curve (DTG) should be plotted to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures of thermal events such as melting, boiling, and decomposition, and to determine the enthalpy changes associated with these events.
Protocol:
-
Calibrate the DSC instrument using standard reference materials (e.g., indium).
-
Accurately weigh 2-5 mg of DMHEP into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its final decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the heat flow as a function of temperature. Exothermic or endothermic peaks will indicate thermal events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.
Protocol:
-
Place a small, accurately weighed amount of DMHEP (typically in the microgram range) into a pyrolysis sample cup.
-
The pyrolyzer is rapidly heated to a series of predetermined temperatures (based on TGA data, e.g., the onset of decomposition and the temperature of maximum decomposition rate).
-
The evolved gases are swept into the GC injection port.
-
The GC separates the individual components of the pyrolysis mixture based on their volatility and interaction with the stationary phase of the column. A non-polar or mid-polar column is typically suitable.
-
The separated components are then introduced into the mass spectrometer, which fragments the molecules and provides a mass spectrum for each component.
-
The mass spectra are compared to spectral libraries (e.g., NIST) for positive identification of the degradation products.
Fourier-Transform Infrared Spectroscopy (FTIR) of the Residue
Objective: To characterize the chemical structure of the non-volatile solid residue remaining after thermal decomposition.
Protocol:
-
Heat a larger sample of DMHEP in a furnace under an inert atmosphere to a temperature just beyond the final mass loss step observed in TGA.
-
Allow the sample to cool to room temperature under the inert atmosphere.
-
Carefully collect the solid residue.
-
Prepare the residue for FTIR analysis, for example, by creating a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
-
Acquire the infrared spectrum of the residue. The presence of characteristic absorption bands (e.g., P=O, P-O-P, P-OH) will provide information about the composition of the solid residue.
Data Presentation and Interpretation
The data obtained from the aforementioned experiments should be systematically tabulated and analyzed to construct a comprehensive picture of the thermal degradation of DMHEP.
Table 1: Summary of Thermal Analysis Data for DMHEP
| Parameter | Value |
| Onset Decomposition Temperature (Tonset) from TGA (°C) | [Insert Value] |
| Temperature of Maximum Decomposition Rate (Tmax) from DTG (°C) | [Insert Value] |
| Final Residue Mass at 600 °C from TGA (%) | [Insert Value] |
| Melting Point (Tm) from DSC (°C) | [Insert Value] |
| Decomposition Enthalpy (ΔHdecomp) from DSC (J/g) | [Insert Value] |
Table 2: Identified Volatile Decomposition Products from Py-GC-MS
| Retention Time (min) | Identified Compound | Proposed Origin |
| [Insert Value] | Methanol | P-OCH3 bond cleavage |
| [Insert Value] | Ethylene Glycol | Intramolecular transesterification |
| [InsertValue] | Dimethyl Phosphite | Intramolecular transesterification |
| [Insert Value] | Ethylene | Dehydration of ethylene glycol |
| [Insert Value] | Formaldehyde | Oxidation of methanol |
| [Insert Value] | Other identified compounds | [Propose origin] |
By integrating the results from these analyses, a validated and detailed thermal degradation pathway for DMHEP can be established. For instance, the identification of ethylene glycol and dimethyl phosphite by Py-GC-MS would provide strong evidence for the intramolecular transesterification pathway (Pathway A). Conversely, the detection of significant amounts of methanol at the initial decomposition stages would support the P-O bond cleavage mechanism (Pathway B). The FTIR analysis of the residue will help confirm the formation of a polyphosphoric acid-like char, which is a common end-product in the thermal decomposition of many organophosphorus compounds.
Conclusion
A thorough understanding of the thermal degradation pathway of this compound is critical for its safe and effective application. The proposed pathways, based on sound chemical principles and analogies to related compounds, provide a strong foundation for investigation. The detailed experimental workflow outlined in this guide, employing a combination of thermal analysis and product identification techniques, offers a robust methodology for elucidating the precise mechanisms of DMHEP's thermal decomposition. The resulting data will not only enhance our fundamental understanding of the chemistry of this important molecule but also provide invaluable information for process safety, material stability, and environmental impact assessments.
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Stability of Dimethyl (2-hydroxyethyl)phosphonate Under Acidic and Basic Conditions: An In-depth Technical Guide
Introduction
Dimethyl (2-hydroxyethyl)phosphonate (DMHP) is an organophosphorus compound with a versatile chemical structure that lends itself to a variety of industrial and research applications. Its utility is intrinsically linked to its stability, particularly in aqueous environments where pH can vary significantly. This technical guide provides a comprehensive overview of the stability of DMHP under both acidic and basic conditions. Understanding the kinetics and mechanisms of its degradation is paramount for researchers, scientists, and drug development professionals to ensure the integrity of their work and the viability of DMHP in various formulations. This document will delve into the mechanistic pathways of hydrolysis, provide field-proven experimental protocols for stability assessment, and present data in a clear and accessible format.
Chemical Profile of this compound
-
IUPAC Name: 2-dimethoxyphosphorylethanol[1]
-
CAS Number: 54731-72-5[1]
-
Molecular Weight: 154.10 g/mol [1]
-
Appearance: Colorless liquid[2]
-
Solubility: Soluble in water[2]
Hydrolytic Stability: The Core of DMHP's Chemical Fate
The primary degradation pathway for organophosphorus esters like DMHP in aqueous solution is hydrolysis. This process involves the cleavage of the phosphoester bond (P-O-C) and is significantly influenced by the pH of the medium. Both acid-catalyzed and base-catalyzed hydrolysis can occur, each with distinct mechanistic features.
Mechanism of Base-Catalyzed Hydrolysis
Under basic conditions, the hydrolysis of DMHP is initiated by a nucleophilic attack of a hydroxide ion (OH-) on the electrophilic phosphorus atom. This is generally the dominant and faster degradation pathway for phosphonate esters. The reaction proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism at the phosphorus center, leading to the formation of a pentacoordinate transition state. This intermediate then collapses, resulting in the cleavage of a methoxy group to yield (2-hydroxyethyl)phosphonate methyl ester and methanol. Subsequent hydrolysis of the remaining ester linkage can occur to yield (2-hydroxyethyl)phosphonic acid.
Caption: Acid-catalyzed hydrolysis of DMHP.
Kinetics of Hydrolysis: A Quantitative Perspective
While specific kinetic data for the hydrolysis of this compound is not readily available in the public domain, valuable insights can be drawn from studies on structurally similar compounds. For instance, the hydrolysis of dimethyl phosphonate (DMP) has been investigated across a range of pH values. [3] Table 1: Hydrolysis Half-life of Dimethyl Phosphonate (DMP) at 20°C [3]
| pH | Half-life (t½) |
|---|---|
| 4 | ~470 hours |
| 7 | ~3 hours |
| 9 | < 0.3 hours |
These data strongly suggest that DMHP will exhibit significantly lower stability under neutral to basic conditions compared to acidic conditions. The rate of hydrolysis is expected to increase substantially with an increase in pH. It is also a well-established principle that the rate of hydrolysis increases with temperature.
Experimental Protocol for Stability Assessment
To rigorously evaluate the stability of DMHP, a stability-indicating assay method (SIAM) should be developed and validated. [4]This involves subjecting the compound to stress conditions and developing an analytical method capable of separating and quantifying the parent compound from its degradation products.
Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to demonstrate the specificity of the analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., deionized water or a 50:50 mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate the solution at room temperature and at an elevated temperature (e.g., 40°C) for various time points (e.g., 1, 4, 8, 24 hours), as degradation is expected to be rapid.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of deionized water. Incubate at a controlled temperature (e.g., 60°C) for defined periods.
-
Control Sample: Prepare a sample by diluting the stock solution with the same solvent and store it under refrigerated conditions (2-8°C).
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition, neutralize it if necessary (e.g., add an equivalent amount of base to the acid-stressed sample and vice-versa), and dilute it to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating analytical method.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is well-suited for the analysis of DMHP and its more polar degradation products.
Table 2: Suggested HPLC Method Parameters
| Parameter | Condition |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column) [5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B. A suitable starting point could be 95% A, held for 2 minutes, then a linear gradient to 50% A over 10 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at a low wavelength (e.g., 205-215 nm) or Mass Spectrometry (MS) for higher specificity and sensitivity. |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Caption: Experimental workflow for DMHP stability assessment.
Expected Degradation Products
Based on the known hydrolysis mechanisms of phosphonate esters, the expected primary degradation products of this compound are:
-
(2-hydroxyethyl)phosphonic acid methyl ester: Formed by the loss of one methyl group.
-
(2-hydroxyethyl)phosphonic acid: Formed by the loss of both methyl groups.
-
Methanol: Released as a byproduct of the hydrolysis of the methyl ester groups.
The analytical method should be capable of resolving the peaks of these potential degradation products from the parent DMHP peak.
Conclusion and Recommendations
This compound exhibits pH-dependent stability, with significantly accelerated degradation under basic conditions. The primary degradation pathway is hydrolysis of the phosphonate ester linkages. For researchers and drug development professionals, it is crucial to consider the pH of any aqueous formulations containing DMHP. To maintain its integrity, storage in buffered solutions under acidic to neutral pH and at controlled, low temperatures is recommended. The development and implementation of a validated stability-indicating analytical method, such as the HPLC method outlined in this guide, is essential for accurately monitoring the stability of DMHP and ensuring the quality and reliability of experimental results and formulated products.
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In-Depth Technical Guide: Hydrolysis of Dimethyl (2-hydroxyethyl)phosphonate and its Products
Introduction
Dimethyl (2-hydroxyethyl)phosphonate is an organophosphorus compound of significant interest due to the versatile chemical reactivity of its phosphonate and hydroxyl functional groups.[1][2][3] The hydrolysis of this phosphonate ester is a critical transformation, yielding products with broad applications, from precursors in the synthesis of bioactive molecules to components in industrial water treatment formulations.[4][5] This guide provides a comprehensive technical overview of the hydrolysis of this compound, detailing the reaction mechanisms, experimental protocols, and the characterization and utility of its hydrolysis products. The content herein is curated for researchers, scientists, and professionals in drug development and materials science who require a deep, mechanistic understanding and practical guidance on this chemical process.
Mechanistic Pathways of Hydrolysis
The hydrolysis of this compound involves the cleavage of one or both of its methyl-ester bonds. This process can be catalyzed by acids, bases, or enzymes, each proceeding through distinct mechanistic pathways. The hydrolysis occurs in a stepwise manner, first yielding the monoester, methyl (2-hydroxyethyl)phosphonate, and subsequently the final product, (2-hydroxyethyl)phosphonic acid.[6][7]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of phosphonate esters is a well-established method for the synthesis of phosphonic acids.[6][7] The reaction is typically carried out by refluxing the phosphonate ester with a strong mineral acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr).[6]
The mechanism of acid-catalyzed hydrolysis can proceed through several pathways, with the AAc2 mechanism being common. This involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule.[6]
Key Mechanistic Steps (AAc2):
-
Protonation: The phosphoryl oxygen is protonated by the acid catalyst.
-
Nucleophilic Attack: A water molecule attacks the electrophilic phosphorus center.
-
Proton Transfer: A proton is transferred from the attacking water molecule to one of the methoxy groups.
-
Elimination: The protonated methoxy group leaves as methanol, a good leaving group.
-
Deprotonation: The resulting phosphonic acid monoester is deprotonated.
This process is repeated for the second methyl ester group to yield the final phosphonic acid.
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis, or saponification, of phosphonate esters is also a common synthetic route.[6] This reaction is typically faster for methyl esters compared to bulkier alkyl esters due to reduced steric hindrance.[6] The mechanism involves the nucleophilic attack of a hydroxide ion on the phosphorus center.
Key Mechanistic Steps:
-
Nucleophilic Attack: A hydroxide ion directly attacks the phosphorus atom.
-
Formation of Pentacoordinate Intermediate: A transient pentacoordinate intermediate is formed.
-
Elimination: A methoxide ion is eliminated.
-
Protonation: The resulting phosphonate anion is protonated during acidic workup.
The reaction proceeds sequentially for both methyl ester groups.
Enzymatic Hydrolysis
Enzymatic hydrolysis offers a highly specific and mild alternative for cleaving phosphonate esters. Enzymes such as phosphotriesterases (PTEs), also known as organophosphorus hydrolases (OPHs), are capable of catalyzing this reaction with high efficiency.[8][9][10][11][12] These enzymes are of significant interest for bioremediation and as potential therapeutic agents against organophosphate poisoning.[8][9]
The active site of many PTEs contains a binuclear metal center (often zinc) that activates a water molecule for nucleophilic attack on the phosphorus atom of the substrate.[8]
The Hydrolysis Product: (2-Hydroxyethyl)phosphonic Acid
The final product of the complete hydrolysis of this compound is (2-hydroxyethyl)phosphonic acid.[13] This compound is a phosphonic acid consisting of an ethanol backbone with a phospho group at the 2-position.[13]
Properties and Significance
(2-Hydroxyethyl)phosphonic acid is a nonvolatile solid that is soluble in water and common alcohols.[14] It has several important applications:
-
Biochemical Research: It serves as a substrate for studying the reaction mechanism of 2-hydroxyethylphosphonate dioxygenase.[4][13]
-
Antibiotic Synthesis: It is a required intermediate in the biosynthesis of the antibiotic fosfomycin.[4][13][15][16][17]
-
Industrial Applications: Due to its ability to interact with metal ions, it finds use in mining and sewage treatment.[4] It is also used as a scale and corrosion inhibitor in industrial water systems.[5][18]
Natural Occurrence
(2-Hydroxyethyl)phosphonic acid has been identified as a natural product in bacteria such as Streptomyces hygroscopicus and Streptomyces wedmorensis.[4] It is also an intermediate in the biosynthesis of many phosphonate natural products.[15][16][17]
Experimental Protocols
Acid-Catalyzed Hydrolysis of this compound
This protocol describes a general procedure for the acid-catalyzed hydrolysis to produce (2-hydroxyethyl)phosphonic acid.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound.
-
Add an excess of concentrated hydrochloric acid (e.g., 6 equivalents).[6]
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 12-24 hours.[6][13]
-
Monitor the reaction progress using an appropriate analytical technique such as ³¹P NMR spectroscopy.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess HCl and water under reduced pressure using a rotary evaporator.
-
The resulting crude product, (2-hydroxyethyl)phosphonic acid, can be further purified if necessary.
Caption: Experimental workflow for acid-catalyzed hydrolysis.
Analytical Methods for Product Characterization
The progress of the hydrolysis reaction and the identity of the products can be determined using various analytical techniques.
| Analytical Technique | Purpose | Key Observations |
| ³¹P NMR Spectroscopy | To monitor the conversion of the phosphonate ester to the phosphonic acid. | A shift in the phosphorus signal is observed as the ester groups are hydrolyzed. |
| ¹H and ¹³C NMR Spectroscopy | To confirm the structure of the final product. | The disappearance of the methoxy proton and carbon signals and the appearance of signals corresponding to the (2-hydroxyethyl)phosphonic acid structure. |
| High-Performance Liquid Chromatography (HPLC) | To separate and quantify the reactant and products.[19][20] | Can be coupled with mass spectrometry (LC/MS) for definitive identification.[20] |
| Ion Chromatography | An alternative chromatographic method for separating phosphonates.[21] | |
| UV Photochemical Oxidation | To determine the total phosphonate concentration by converting it to orthophosphate, which is then measured colorimetrically.[21][22] | A rapid method for quantifying phosphonates in aqueous samples. |
Table 1: Analytical Techniques for Monitoring Hydrolysis and Product Characterization.
Challenges and Considerations in Hydrolysis
While the hydrolysis of phosphonate esters is a robust reaction, several factors can influence its efficiency and outcome.
-
Steric Hindrance: The rate of hydrolysis can be affected by the steric bulk of the alkyl groups on the ester.[6]
-
Reaction Conditions: Harsh acidic or basic conditions can sometimes lead to undesired side reactions or decomposition of sensitive substrates.[6]
-
Purification: The high polarity and low volatility of phosphonic acids can make their isolation and purification challenging.[14] Ion-exchange chromatography can be an effective purification method.[23]
Conclusion
The hydrolysis of this compound is a fundamental chemical transformation that yields the valuable compound (2-hydroxyethyl)phosphonic acid. Understanding the underlying mechanisms of acid-catalyzed, base-catalyzed, and enzymatic hydrolysis is crucial for optimizing reaction conditions and achieving high yields. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers and scientists working with this compound and its derivatives. The diverse applications of (2-hydroxyethyl)phosphonic acid in biochemistry, medicine, and industry underscore the importance of mastering its synthesis through controlled hydrolysis.
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An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in Dimethyl (2-hydroxyethyl)phosphonate
Foreword
Dimethyl (2-hydroxyethyl)phosphonate (DMHEP) is a versatile bifunctional molecule that has garnered significant interest across various scientific disciplines, from polymer chemistry to drug development. Its unique structure, featuring a primary hydroxyl group and a dimethyl phosphonate moiety, offers a rich landscape for chemical modifications. This guide provides an in-depth exploration of the reactivity of the hydroxyl group in DMHEP, offering a blend of fundamental principles and practical insights for researchers, scientists, and professionals in drug development. Our focus will be on understanding the underlying causality of its reactivity and providing robust, validated protocols for its derivatization.
Structural and Electronic Landscape of this compound
To comprehend the reactivity of the hydroxyl group in DMHEP, it is imperative to first analyze its molecular architecture and the electronic interplay between the phosphonate and hydroxyl functionalities.
Molecular Structure
DMHEP possesses a primary alcohol appended to a dimethyl phosphonate group via a two-carbon linker. This β-positioning of the hydroxyl group relative to the phosphorus atom is a key determinant of its chemical behavior.
Electronic and Steric Effects of the Dimethyl Phosphonate Group
The dimethyl phosphonate group exerts a significant influence on the reactivity of the adjacent hydroxyl group through a combination of electronic and steric effects.
-
Inductive Effect: The phosphonate group is strongly electron-withdrawing due to the high electronegativity of the phosphoryl oxygen and the two methoxy groups. This inductive effect polarizes the C-O bond of the hydroxyl group, making the hydroxyl proton more acidic and the oxygen atom a weaker nucleophile compared to a simple primary alcohol like ethanol.
-
Neighboring Group Participation: While less pronounced than in α-hydroxyphosphonates, the potential for the phosphoryl oxygen to interact with the hydroxyl group or reaction intermediates can influence reaction pathways and rates.[1][2]
-
Steric Hindrance: The dimethyl phosphonate group is sterically demanding. This bulkiness can hinder the approach of reagents to the hydroxyl group, potentially slowing down reaction rates compared to less encumbered primary alcohols.
Computational studies on the related molecule, dimethyl methylphosphonate (DMMP), provide insights into the electronic structure of the phosphonate group, which can be extrapolated to understand its influence in DMHEP.[3][4][5][6][7] These studies highlight the significant polarization of the P=O bond and the overall electron-withdrawing nature of the phosphonate moiety.
Key Reactions of the Hydroxyl Group
The hydroxyl group of DMHEP undergoes a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. The following sections detail the most pertinent reactions, providing mechanistic insights and validated protocols.
Esterification: A Gateway to Functional Polymers and Bioactive Molecules
Esterification is one of the most widely employed reactions for modifying the hydroxyl group of DMHEP. The resulting phosphonate esters have found applications as monomers for flame-retardant polymers and as precursors for bioactive compounds.
Acylation with reactive acylating agents like acyl chlorides and anhydrides is a straightforward and efficient method for esterifying DMHEP. The reaction typically proceeds in the presence of a base to neutralize the liberated acid (HCl or carboxylic acid).
Protocol 1: Synthesis of Dimethyl (2-(methacryloyloxy)ethyl)phosphonate
Objective: To synthesize a polymerizable phosphonate monomer via esterification of DMHEP with methacryloyl chloride.
Materials:
-
This compound (DMHEP)
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of methacryloyl chloride (1.1 eq.) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure dimethyl (2-(methacryloyloxy)ethyl)phosphonate.
Expected Outcome: A colorless to pale yellow oil.
Analytical Characterization: The structure of the product should be confirmed by 1H NMR, 13C NMR, 31P NMR, and IR spectroscopy.[8]
The Mitsunobu reaction offers a mild and versatile method for the esterification of DMHEP with a wide range of carboxylic acids.[9][10][11] This reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the primary alcohol in DMHEP. It is particularly useful for substrates that are sensitive to acidic or basic conditions.
Etherification: Expanding the Molecular Framework
Etherification of the hydroxyl group in DMHEP opens up avenues for creating molecules with diverse properties, including novel polymer architectures and linker technologies for bioconjugation.
The Williamson ether synthesis is a classic and reliable method for forming ethers.[12][13][14][15][16] It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Protocol 2: Synthesis of a Benzylated DMHEP Derivative
Objective: To synthesize an ether-linked derivative of DMHEP using the Williamson ether synthesis.
Materials:
-
This compound (DMHEP)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stirring bar
-
Three-neck round-bottom flask
-
Dropping funnel
-
Inert atmosphere setup
Procedure:
-
In a flame-dried three-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired ether.
Expected Outcome: A colorless oil.
Analytical Characterization: Confirmation of the product structure should be performed using 1H NMR, 13C NMR, 31P NMR, and Mass Spectrometry.[8]
Oxidation: Accessing Aldehydes and Carboxylic Acids
Oxidation of the primary hydroxyl group of DMHEP can yield the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further functionalization. The choice of oxidizing agent and reaction conditions determines the oxidation state of the product.
Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium Chlorochromate (PCC) or conditions like the Swern oxidation are suitable for this transformation.[17][18][19][20]
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[20] It is known for its mild conditions and high yields.
Protocol 3: Swern Oxidation of DMHEP to the Corresponding Aldehyde
Objective: To selectively oxidize the primary alcohol of DMHEP to the aldehyde.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
This compound (DMHEP)
-
Triethylamine (TEA)
-
Dry ice/acetone bath
-
Inert atmosphere setup
Procedure:
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C (dry ice/acetone bath), slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of DMHEP (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) and stir for another 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Add water to quench the reaction and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and carefully remove the solvent under reduced pressure (the aldehyde may be volatile).
-
The crude aldehyde can be used directly in the next step or purified by careful column chromatography.
Expected Outcome: A potentially unstable aldehyde, often used immediately.
Analytical Characterization: Due to potential instability, the aldehyde is often characterized in situ by 1H NMR and IR spectroscopy, looking for the appearance of a characteristic aldehyde proton signal (~9-10 ppm) and a carbonyl stretch (~1720-1740 cm-1).
Applications in Materials Science and Drug Development
The versatile reactivity of the hydroxyl group in DMHEP makes it a valuable precursor in several advanced applications.
Flame-Retardant Polymers
DMHEP is a key monomer in the synthesis of phosphorus-containing polymers with inherent flame-retardant properties.[21][22][23][24][25] The esterification of the hydroxyl group with diacids or diacyl chlorides, or its polycondensation with other monomers, introduces the phosphonate moiety into the polymer backbone or as a pendant group. During combustion, the phosphorus-containing components form a protective char layer, insulating the underlying material and inhibiting the release of flammable gases.
Linker Technology in Drug Conjugates
The hydroxyl group of DMHEP provides a convenient handle for attaching it to other molecules, making it a useful component in linker technologies, particularly for antibody-drug conjugates (ADCs). After derivatization of the hydroxyl group to introduce a reactive handle, the phosphonate moiety can serve as a hydrophilic spacer or as a bioisostere for phosphate groups, potentially influencing the solubility and pharmacokinetic properties of the conjugate.
Summary of Hydroxyl Group Reactivity
The following table summarizes the key reactions of the hydroxyl group in this compound, highlighting the reagents, typical conditions, and the resulting functional groups.
| Reaction Type | Reagent(s) | Key Conditions | Product Functional Group |
| Esterification | Acyl Chloride/Anhydride, Base | 0 °C to RT, Anhydrous Solvent | Ester |
| Carboxylic Acid, DEAD, PPh3 | 0 °C to RT, Anhydrous Solvent | Ester (Mitsunobu) | |
| Etherification | Alkyl Halide, Strong Base (e.g., NaH) | 0 °C to RT, Anhydrous Solvent | Ether (Williamson) |
| Oxidation | PCC or Swern Reagents | Low Temperature, Anhydrous | Aldehyde |
| Strong Oxidants (e.g., Jones Reagent) | H2CrO4/H2SO4, Acetone | Carboxylic Acid |
Conclusion
This compound is a molecule of significant synthetic utility, primarily owing to the versatile reactivity of its primary hydroxyl group. The electron-withdrawing nature of the phosphonate group modulates this reactivity, presenting both challenges and opportunities for the synthetic chemist. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full potential of DMHEP in the design and synthesis of novel materials and therapeutic agents. The provided protocols serve as a validated starting point for the exploration of its rich chemistry.
References
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Head, A. R., et al. (2016). Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate. The Journal of Physical Chemistry A, 120(12), 1985-1991. [Link][3][4][5][6][7]
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Head, A. R., et al. (2016). Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate. OSTI.GOV. [Link][4]
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Head, A. R., et al. (2016). Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate. PubMed. [Link][5]
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Head, A. R., et al. (2016). Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate. eScholarship. [Link][3]
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Sobczyk, M., et al. (2022). Thermoresponsive Polyphosphoester via Polycondensation Reactions: Synthesis, Characterization, and Self-Assembly. PMC. [Link]
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Penczek, S., et al. (2022). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters. MDPI. [Link]
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Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-419. [Link]
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Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia. [Link]
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Avci, D., et al. (2022). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
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The Organic Chemistry Tutor. (2022, May 21). Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24) [Video]. YouTube. [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
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Khan Academy. (n.d.). Williamson ether synthesis [Video]. Khan Academy. [Link]
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Gaina, C., & Gaina, V. (2010). Green synthesis of polymers containing phosphorus in the main chain. Comptes Rendus Chimie, 13(10), 1264-1269. [Link]
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Ho, T.-H., et al. (2023). Phosphonate-Functionalized Polycarbonates Synthesis through Ring-Opening Polymerization and Alternative Approaches. MDPI. [Link]
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Das, B., et al. (2013). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. ResearchGate. [Link]
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Katritzky, A. R., & Zhang, S. (2001). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]
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Chowdhury, S., & Roy, S. (2013). Acylation of amines with different anhydrides. ResearchGate. [Link]
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An In-Depth Technical Guide on the Toxicology and Safety of Dimethyl (2-hydroxyethyl)phosphonate
This guide provides a comprehensive toxicological and safety profile of Dimethyl (2-hydroxyethyl)phosphonate (DHEP). Given the limited direct toxicological data for DHEP, this document employs a scientifically justified read-across approach, leveraging extensive data from structurally similar organophosphorus compounds, namely Dimethyl phosphonate (DMP) and Dimethyl methylphosphonate (DMMP). This methodology allows for a robust assessment of potential hazards and informs appropriate safety and handling protocols.
Introduction to this compound (DHEP)
This compound, CAS number 54731-72-5, is a colorless liquid belonging to the organophosphorus compound family.[1][2] Its chemical structure, featuring a phosphonate core with two methoxy groups and a 2-hydroxyethyl group, makes it a subject of interest in various industrial and chemical synthesis applications. Understanding its toxicological profile is paramount for ensuring the safety of researchers, chemical handlers, and end-users.
Due to a scarcity of dedicated, in-depth toxicological studies on DHEP, this guide establishes a toxicological profile through a read-across analysis from well-studied structural analogues. This approach is a cornerstone of modern chemical safety assessment, allowing for the prediction of a substance's properties by comparing it to similar, data-rich chemicals.
Rationale for Read-Across Approach
The structural analogues chosen for this assessment are Dimethyl phosphonate (DMP) and Dimethyl methylphosphonate (DMMP). The justification for this read-across is based on the following principles:
-
Shared Core Structure: All three molecules share the dimethyl phosphonate core. The primary difference is the substituent on the phosphorus atom (a hydrogen in DMP, a methyl group in DMMP, and a 2-hydroxyethyl group in DHEP).
-
Similar Physicochemical Properties: The shared chemical backbone suggests comparable properties regarding absorption, distribution, metabolism, and excretion (ADME), also known as toxicokinetics.
-
Common Metabolic Pathways: Organophosphonates often undergo similar metabolic transformations, such as demethylation and hydrolysis.[3][4] The metabolism of the analogues provides a strong indication of how DHEP might be processed in biological systems.
Caption: Structural relationship between the target compound (DHEP) and its analogues (DMP, DMMP).
Physicochemical Properties
Understanding the physicochemical properties of a substance is the first step in assessing its potential toxicological behavior.
| Property | Value for this compound | Reference |
| CAS Number | 54731-72-5 | [1][2][5] |
| Molecular Formula | C4H11O4P | [1][2][5] |
| Molecular Weight | 154.10 g/mol | [5] |
| Appearance | Colorless to slightly yellow liquid | [2][6] |
| Boiling Point | 98-104 °C @ 0.1 mmHg | [2][6] |
| Density | ~1.247 g/cm³ | [2][6] |
| Flash Point | 192 °C | [2][6] |
| Water Solubility | Soluble | [2][6] |
| log Kow (XLogP3) | -1.2 | [5] |
The high water solubility and low octanol-water partition coefficient (log Kow) suggest that DHEP is unlikely to bioaccumulate significantly in fatty tissues.[5]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
No specific toxicokinetic studies were identified for DHEP. However, data from its analogues, DMP and DMMP, provide valuable insights.
-
Absorption: Organophosphonates like DMP are rapidly absorbed following oral and dermal exposure.[3] Given its solubility, DHEP is expected to be readily absorbed through oral, dermal, and inhalation routes.
-
Distribution: Following absorption, DMP-derived radioactivity is widely distributed in the tissues of rats.[3] A similar broad distribution pattern can be anticipated for DHEP.
-
Metabolism: The primary metabolic pathway for DMP in rodents is demethylation to monomethyl hydrogen phosphite (MMP) and further oxidation to CO2.[3] DMMP is also metabolized, with the major metabolite being methyl methylphosphonate.[4] It is plausible that DHEP undergoes a similar demethylation process. The hydroxyethyl group may also be subject to oxidation or conjugation.
-
Excretion: DMP and its metabolites are mainly eliminated via urine and expired air, with rapid elimination half-lives of 3 to 6 hours in rats.[3][4] This suggests that DHEP is also likely to be excreted rapidly from the body, minimizing the risk of long-term accumulation.[7]
Hazard Identification and Toxicology Summary
Based on Safety Data Sheets (SDS), DHEP is classified as harmful and an irritant.[1][8] The following sections detail the specific toxicological endpoints, drawing heavily on data from DMP and DMMP.
Acute Toxicity
Acute toxicity refers to the adverse effects occurring after a single or short-term exposure to a substance.
| Endpoint | Species | Route | Value (LD50/LC50) | Analogue | Reference |
| Oral LD50 | Rat (male) | Gavage | 3283 mg/kg bw | DMP | [3] |
| Oral LD50 | Rat (female) | Gavage | 3040 mg/kg bw | DMP | [3] |
| Oral LD50 | Mouse (male) | Gavage | 2815 mg/kg bw | DMP | [3] |
| Oral LD50 | Rat/Mouse | Gavage | >5000 mg/kg bw | DMMP | [4] |
| Dermal LD50 | Rabbit | Dermal | 681 mg/kg bw | DMP | [3][9] |
| Inhalation LC50 | Rat | Inhalation | >7100 mg/m³ (6h) | DMP | [3] |
| Inhalation LC50 | Rat | Inhalation | >2.589 mg/L | DMMP | [4] |
Interpretation: The data indicates that DHEP likely has low to moderate acute toxicity via the oral route. However, the dermal LD50 for DMP is significantly lower, suggesting that DHEP may be harmful in contact with skin .[1][3][9] Clinical signs of acute toxicity in animal studies with analogues included inactivity, weakness, labored respiration, ataxia, and prostration.[3][4]
Skin and Eye Irritation
-
Skin Irritation: DHEP is classified as a skin irritant.[1] This is consistent with data on DMP, which is reported to be irritating to the skin of rabbits.[3]
-
Eye Irritation: DHEP is classified as causing serious eye irritation.[1][8] DMP is also an eye irritant in rabbits.[3]
Safety Protocol: Due to its irritant properties, appropriate personal protective equipment (PPE), including gloves and safety glasses or goggles, must be worn when handling DHEP.[1][8][10]
Sensitization
No data on the skin sensitization potential of DHEP or its analogues was found.
Repeated Dose Toxicity
Studies on DMP and DMMP show that repeated exposure can lead to adverse effects in various organs.
-
DMP: In a 13-week gavage study in rats, the No-Observed-Adverse-Effect Level (NOAEL) was 100 mg/kg bw/day, based on decreased body weight gains in females.[11] At higher doses (400 mg/kg), eye changes (cataracts) and lung toxicity were observed.[3] A 2-year study in rats showed lung effects at 100 mg/kg bw/day.[3]
-
DMMP: In a 13-week gavage study in rats, mortalities occurred at 2000 mg/kg bw/day and above.[4] The primary non-lethal effect observed in male rats was nephropathy.[4]
Genotoxicity and Mutagenicity
Genotoxicity refers to the ability of a chemical to damage genetic material (DNA).
-
DMP: In vitro data indicate that DMP has mutagenic and clastogenic potential.[3] However, in vivo data from bone marrow tests are conflicting.[3] It was not mutagenic in Drosophila melanogaster.[11][12]
-
DHEP: No specific genotoxicity data is available for DHEP.
Implication: The potential for genotoxicity cannot be ruled out based on the in vitro findings for DMP. Therefore, exposure should be minimized.
Carcinogenicity
-
DMP: Long-term (2-year) gavage studies were conducted by the National Toxicology Program (NTP).[11][13]
-
Rats: There was "clear evidence of carcinogenicity" in male F-344/N rats, with dose-related increases in alveolar/bronchiolar adenomas or carcinomas and squamous cell carcinomas of the lungs.[3][13] There was "equivocal evidence" in female rats.[3][13]
-
Mice: There was "no evidence of carcinogenicity" in male or female B6C3F1 mice.[3][13]
-
-
IARC Classification: The International Agency for Research on Cancer (IARC) concluded there is limited evidence for the carcinogenicity of DMP in experimental animals and classified it as a Group 3 carcinogen: "not classifiable as to its carcinogenicity to humans."[12][13]
Risk Assessment: The carcinogenic potential of DHEP in humans is unknown. However, the clear evidence of carcinogenicity for the analogue DMP in male rats necessitates stringent control of exposure to prevent potential long-term health effects.
Reproductive and Developmental Toxicity
No direct data on DHEP is available. Studies on the structurally similar compound dimethyl methylphosphonate (DMMP) showed it to be a reproductive toxicant in male rats and mice, causing dose-related decreases in sperm count, motility, and fertility.[11]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of toxicological data, studies must follow standardized, validated protocols. Below are examples of methodologies that would be used to assess the key toxicological endpoints for a substance like DHEP.
Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
This protocol is a stepwise procedure used to determine the LD50 with a minimal number of animals.
-
Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rat), aged 8-12 weeks.
-
Housing & Acclimation: House animals individually for at least 5 days before dosing in a controlled environment (22 ± 3°C, 30-70% humidity, 12h light/dark cycle).
-
Dose Preparation: Prepare DHEP in a suitable vehicle (e.g., corn oil or water). The concentration should allow for a constant dosage volume (e.g., 5-10 mL/kg).
-
Dosing Procedure:
-
Administer a single dose to one animal using a stomach tube (gavage).
-
The starting dose is selected from a series of default levels (e.g., 175, 550, 2000 mg/kg), typically near the estimated LD50.
-
Observe the animal. If it survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.
-
The dose progression factor is typically 3.2.
-
-
Observations:
-
Observe animals for clinical signs of toxicity frequently on the day of dosing and at least daily thereafter for 14 days.
-
Record body weights shortly before dosing and at least weekly thereafter.
-
At the end of the study, perform a gross necropsy on all animals.
-
-
Data Analysis: The LD50 is calculated using maximum likelihood methods based on the pattern of survivals and deaths.
Caption: Workflow for an Acute Oral Toxicity study using the Up-and-Down Procedure (OECD 425).
Protocol: In Vitro Skin Irritation (Reconstructed Human Epidermis Test - OECD 439)
This in vitro method uses a 3D model of human skin to assess irritation potential, replacing the need for animal testing for this endpoint.
-
Model Preparation: Use commercially available Reconstructed Human Epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™). Culture them at the air-liquid interface.
-
Test Chemical Application:
-
Apply a sufficient amount of neat DHEP (e.g., 30 µL) topically to the surface of the RhE tissue.
-
For solid materials, apply a defined weight (e.g., 25 mg) moistened with water.
-
-
Exposure and Incubation: Expose the tissues to the chemical for a defined period (e.g., 60 minutes) at 37°C.
-
Rinsing and Post-Incubation: Thoroughly rinse the chemical from the tissue surface with a buffered saline solution. Transfer tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours).
-
Viability Assessment (MTT Assay):
-
Transfer tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan salt.
-
Incubate for 3 hours.
-
Extract the formazan from the tissue using a solvent (e.g., isopropanol).
-
Measure the optical density (OD) of the extract using a spectrophotometer (at 570 nm).
-
-
Data Interpretation:
-
Calculate cell viability as a percentage relative to negative controls (treated with vehicle only).
-
If mean viability is ≤ 50%, the chemical is classified as a skin irritant (Category 2).
-
If mean viability is > 50%, the chemical is classified as non-irritant.
-
Occupational Safety and Handling
Given the identified hazards, strict adherence to safety protocols is essential.
-
Engineering Controls: Handle DHEP in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][8][14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][10]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[8][10]
-
Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[14]
-
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[8][15]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[8]
-
Ingestion: Do not induce vomiting. Clean mouth with water and seek medical attention.[8]
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[1][8] Store locked up.[1][8]
Conclusion
While direct toxicological data for this compound is limited, a read-across analysis using data from the structural analogues Dimethyl phosphonate (DMP) and Dimethyl methylphosphonate (DMMP) provides a strong basis for a comprehensive hazard assessment.
DHEP should be considered a substance that is harmful if it comes into contact with the skin, and it can cause serious irritation to the skin and eyes .[1][8] The most significant long-term concern, based on analogue data, is the potential for carcinogenicity , as demonstrated by clear evidence in male rats for DMP.[3][13] The substance is expected to be readily absorbed and rapidly excreted, with a low potential for bioaccumulation.
All handling and experimental procedures involving this compound must be conducted with appropriate engineering controls and personal protective equipment to minimize all routes of exposure. This cautious and informed approach is essential for ensuring the safety of all personnel in research and industrial settings.
References
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An In-depth Technical Guide to the Environmental Fate and Biodegradation of Organophosphonates
Abstract
Organophosphonates, characterized by a highly stable carbon-phosphorus (C-P) bond, are a class of organic compounds with widespread industrial and agricultural applications. Their persistence in the environment raises significant concerns, necessitating a thorough understanding of their ultimate fate and the potential for biodegradation. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the environmental distribution, abiotic degradation pathways, and microbial-mediated biodegradation of organophosphonates. We delve into the key enzymatic systems responsible for C-P bond cleavage, including hydrolytic enzymes and the C-P lyase complex, and present detailed methodologies for assessing their biodegradation. Furthermore, this guide outlines state-of-the-art analytical techniques for the sensitive and selective quantification of organophosphonates in complex environmental matrices.
Introduction to Organophosphonates: A Double-Edged Sword
Organophosphonates are organic compounds containing one or more C-P bonds, a feature that imparts remarkable chemical stability. This stability makes them invaluable in a variety of applications, including:
-
Agriculture: As herbicides (e.g., glyphosate) and insecticides.[1][2]
-
Industrial Water Treatment: As scale and corrosion inhibitors.[3]
-
Detergents: As chelating agents.[3]
-
Medicine: In the development of pharmaceuticals, including antiviral and anticancer drugs.
However, the very stability of the C-P bond, which is resistant to chemical hydrolysis, thermal decomposition, and photolysis, contributes to their persistence in the environment.[4] The accumulation of these xenobiotic compounds in soil and water ecosystems poses potential risks to non-target organisms and human health.[1][5] Understanding the mechanisms that govern their environmental fate is therefore of paramount importance for environmental risk assessment and the development of effective remediation strategies.[6]
Environmental Occurrence and Transport
The extensive use of organophosphonates has led to their detection in various environmental compartments, including soil, surface water, groundwater, and even in the atmosphere.[1][7][8] Their transport and distribution are influenced by several factors:
-
Solubility: Many organophosphonates are relatively water-soluble, facilitating their movement into surface and groundwaters.[9]
-
Sorption: They can adsorb to soil particles, particularly those with high organic matter and clay content, which can reduce their bioavailability for microbial degradation but also lead to long-term persistence.[9][10]
-
Leaching and Runoff: Agricultural runoff and leaching from treated soils are major pathways for the contamination of aquatic ecosystems.[8]
Abiotic Degradation: The Slow Path to Transformation
While generally resistant to abiotic degradation, organophosphonates can be transformed in the environment through several processes, albeit typically at slower rates than biotic degradation.[9][11]
Hydrolysis
The C-P bond is significantly more resistant to hydrolysis than the P-O-C bond found in organophosphates. However, hydrolysis can still occur, and its rate is highly dependent on pH and temperature.[9][11] For instance, the hydrolysis half-life of an organophosphate pesticide can increase from 10 days at pH 7 and 25°C to a year at pH 6 and 5°C, highlighting the potential for persistence in cooler, more acidic waters.[7][9] The mechanism of hydrolysis often involves a nucleophilic attack on the phosphorus atom.[4][12]
Photolysis
Photodegradation, or the breakdown of compounds by sunlight, can also contribute to the transformation of organophosphonates. The efficiency of photolysis is influenced by the presence of photosensitizers in the water and the wavelength of light.[13] Studies have shown that the presence of iron can enhance the photodegradation of some phosphonates.[13] The process can lead to the formation of smaller, more readily biodegradable compounds.[14]
Biotic Degradation: Nature's Recycling Machinery
Microorganisms, particularly bacteria, have evolved sophisticated enzymatic machinery to cleave the stable C-P bond, enabling them to utilize organophosphonates as a source of phosphorus, and in some cases, carbon and nitrogen, especially in nutrient-limited environments.[1][15]
Key Microbial Players
A diverse range of bacteria capable of degrading organophosphonates have been isolated from various environments. These include species from the genera Pseudomonas, Burkholderia, Arthrobacter, and Escherichia.[16][17] The ability to degrade these compounds is not ubiquitous and often depends on the specific enzymatic pathways encoded in the organism's genome.[16]
Major Biodegradation Pathways
There are three primary enzymatic pathways for the cleavage of the C-P bond in organophosphonates:
-
Hydrolytic Pathway: This pathway targets phosphonates with a carbonyl or carboxyl group adjacent to the C-P bond, which activates the bond for cleavage by hydrolases.[4] Enzymes such as phosphonoacetaldehyde hydrolase and phosphonoacetate hydrolase are key players in this pathway.[8][16]
-
Oxidative Pathway: In this pathway, the C-P bond is cleaved through an oxidative mechanism. For example, the degradation of 2-aminoethylphosphonate (AEP) can proceed via an oxidative route involving a dioxygenase.[1]
-
C-P Lyase Pathway (Radical Mechanism): This is a complex and energy-intensive pathway that can cleave the C-P bond in a wide range of unactivated alkyl- and arylphosphonates.[16] The C-P lyase enzyme complex utilizes a radical mechanism to break the C-P bond, releasing phosphate and the corresponding hydrocarbon.[3]
Caption: Major enzymatic pathways for the biodegradation of organophosphonates.
Experimental Protocols for Biodegradation Assessment
Isolation and Characterization of Organophosphonate-Degrading Microorganisms
Objective: To isolate and identify microorganisms from environmental samples capable of utilizing organophosphonates as a sole phosphorus source.
Methodology:
-
Sample Collection: Collect soil or water samples from sites with a history of organophosphonate contamination.
-
Enrichment Culture: Inoculate a minimal salts medium containing the target organophosphonate as the sole phosphorus source with the environmental sample. The medium composition should be as follows:
-
Basal salts solution (e.g., M9 medium without phosphate).
-
A carbon source (e.g., glucose or succinate).
-
The target organophosphonate (e.g., 1 mM glyphosate).
-
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 30°C with shaking).
-
Serial Dilution and Plating: After several rounds of enrichment, perform serial dilutions of the culture and plate onto solid minimal medium with the organophosphonate as the sole phosphorus source.
-
Colony Isolation and Purification: Isolate distinct colonies and streak them onto fresh plates to obtain pure cultures.
-
Identification: Identify the isolates using 16S rRNA gene sequencing and phylogenetic analysis.[18]
Biodegradation Assay in Liquid Culture
Objective: To quantify the degradation of an organophosphonate by a pure microbial culture.
Methodology:
-
Inoculum Preparation: Grow the isolated strain in a nutrient-rich medium (e.g., LB broth) to mid-log phase, then harvest the cells by centrifugation, wash with a phosphate-free buffer, and resuspend in the minimal medium.
-
Experimental Setup: Inoculate a minimal medium containing a known concentration of the organophosphonate with the prepared inoculum. Include a sterile control (no inoculum) and a control with an alternative phosphorus source (e.g., phosphate) to assess for any non-biological degradation and to confirm growth is dependent on the organophosphonate.
-
Incubation and Sampling: Incubate the cultures under controlled conditions. Collect samples at regular time intervals.
-
Analysis: At each time point, measure:
-
Cell growth: Monitor the optical density at 600 nm (OD600).
-
Organophosphonate concentration: Quantify the remaining organophosphonate in the culture supernatant using analytical methods described in Section 6.
-
Phosphate release: Measure the concentration of liberated inorganic phosphate in the supernatant using a colorimetric assay (e.g., the molybdate blue method).
-
Caption: Workflow for a typical organophosphonate biodegradation assay.
Analytical Techniques for Environmental Monitoring
Accurate and sensitive quantification of organophosphonates in environmental samples is crucial for assessing their fate and potential risks.
Sample Preparation
Effective sample preparation is critical to remove interfering matrix components and concentrate the analytes of interest.[13][19]
-
Water Samples: Solid-phase extraction (SPE) is commonly used to pre-concentrate organophosphonates from water samples.[11]
-
Soil and Sediment Samples: Extraction is typically performed using a suitable solvent mixture (e.g., ethyl acetate/acetone:hexane), followed by a clean-up step to remove co-extracted matrix components.[12][20]
Analytical Instrumentation
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of organophosphonates due to its high sensitivity, selectivity, and ability to analyze these polar and often non-volatile compounds without derivatization.[18] Isotope dilution methods, using stable isotope-labeled internal standards, are often employed to ensure accurate quantification.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar organophosphonates, GC-MS can be used after a derivatization step to increase the volatility of the analytes.[15]
Quality Assurance and Quality Control (QA/QC)
Robust QA/QC procedures are essential for generating reliable data. This includes:
-
Method Blanks: To check for contamination during sample preparation and analysis.
-
Matrix Spikes: To assess the recovery of the analytes from the sample matrix.
-
Laboratory Control Samples: To monitor the performance of the analytical method.
-
Continuing Calibration Verification: To ensure the stability of the instrument's calibration.[18]
Quantitative Data Summary
The environmental persistence of organophosphonates can be highly variable, as illustrated by the half-life data for glyphosate and its major metabolite, aminomethylphosphonic acid (AMPA).
| Compound | Matrix | Half-life (days) | Reference(s) |
| Glyphosate | Soil | 7 - 130 | [1] |
| Glyphosate | Soil | 1 - 197 | [1] |
| Glyphosate | Water | 2 - 91 | [7] |
| AMPA | Soil | 23 - 958 | [1] |
The efficiency of enzymatic degradation is described by kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Reference(s) |
| Phosphotriesterase | Paraoxon | 0.03 - 0.12 | 1,200 - 10,000 | [9] |
| Phosphotriesterase | Diethyl p-chlorophenyl phosphate | 0.1 - 0.5 | 1 - 10 | [9] |
Conclusion and Future Perspectives
The environmental fate of organophosphonates is a complex interplay of their inherent chemical stability and the metabolic capabilities of microorganisms. While abiotic processes contribute to their slow transformation, microbial biodegradation, particularly through specialized enzymatic pathways, is the primary mechanism for their removal from the environment. Continued research is needed to:
-
Discover and characterize novel phosphonate-degrading microorganisms and enzymes.
-
Elucidate the regulatory networks that control the expression of phosphonate degradation pathways.
-
Develop and optimize bioremediation strategies for the cleanup of organophosphonate-contaminated sites.
-
Improve analytical methods for the detection of a wider range of organophosphonates and their transformation products in diverse environmental matrices.
A deeper understanding of these fundamental processes will be instrumental in mitigating the environmental risks associated with the widespread use of these important but persistent compounds.
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Novel Reactions Involving Hydroxyalkyl Phosphonates: A Synthetic and Mechanistic Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Hydroxyalkyl Phosphonates
Hydroxyalkyl phosphonates, particularly α-hydroxyphosphonates, are a cornerstone of organophosphorus chemistry. Their structural resemblance to the transition state of ester and amide bond hydrolysis makes them potent enzyme inhibitors.[1][2][3] This bioisosteric relationship has cemented their role in medicinal chemistry as herbicides, antivirals, antibacterials, and anticancer agents.[2][4][5] Beyond pharmaceuticals, their unique chemical properties are leveraged in materials science and agrochemistry.[1][6]
Traditionally, the synthesis of these valuable compounds has been dominated by the Pudovik and Abramov reactions. However, the demand for greater efficiency, stereochemical control, and molecular diversity has driven the development of a host of novel synthetic strategies. This guide provides an in-depth exploration of these modern reactions, moving from catalytic innovations in classical methods to advanced asymmetric transformations and their subsequent derivatizations. We will dissect the causality behind experimental choices, present validated protocols, and offer a forward-looking perspective on this dynamic field.
Part 1: Foundational Syntheses Revisited - The Pudovik Reaction and Its Modern Catalytic Evolution
The most fundamental method for creating α-hydroxyphosphonates is the Pudovik reaction, a base-catalyzed nucleophilic addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone.[7][8] Its atom economy and directness make it an appealing route for forming the crucial C-P bond.[8][9]
The Classical Pudovik Reaction: Mechanism and Rationale
The reaction mechanism proceeds via the deprotonation of the dialkyl phosphite by a base, generating a highly nucleophilic phosphorus anion.[7] This anion then attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated to yield the final α-hydroxyphosphonate product.[7][10]
Why this works: The choice of a base is critical. A mild base is sufficient to deprotonate the P-H bond of the phosphite, which is more acidic than a typical C-H bond, without promoting undesirable side reactions of the carbonyl compound, such as self-condensation.
Caption: Generalized mechanism of the base-catalyzed Pudovik reaction.
Novel Catalytic Frontiers
While effective, the classical Pudovik reaction can be slow and require harsh conditions for less reactive substrates. Modern research has introduced a variety of catalysts to improve yields, shorten reaction times, and enhance substrate scope under milder, often "green," conditions.[8][9]
| Catalyst Type | Example | Rationale for Use | Typical Yields | Reference |
| Lewis Acids | Indium(III) chloride (InCl₃) | Activates the carbonyl group towards nucleophilic attack, accelerating the reaction.[11] | 85-95% | [11] |
| Organocatalysts | Triethylamine, L-Proline | Provides mild basicity or bifunctional activation (acid/base catalysis).[9][12] | 80-98% | [9][12] |
| Heterogeneous Catalysts | Silica-supported dodecatungstophosphoric acid | Allows for easy catalyst recovery and reuse, aligning with green chemistry principles.[13] | High | [13] |
| Green Solvents/Catalysts | Ionic Liquids, Water | Can act as both solvent and catalyst, often enabling reactions at room temperature and simplifying work-up.[14][15] | 84-94% | [14][15] |
Experimental Protocol: Organocatalytic Synthesis of Diethyl (Hydroxy(phenyl)methyl)phosphonate
This protocol describes a triethylamine-catalyzed Pudovik reaction, a common and efficient method that avoids strong, corrosive bases.[9]
Materials:
-
Benzaldehyde (1.0 eq)
-
Diethyl phosphite (1.2 eq)
-
Triethylamine (0.1 eq)
-
Acetone (solvent)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzaldehyde (e.g., 1.06 g, 10 mmol) and acetone (20 mL).
-
Reagent Addition: Add diethyl phosphite (e.g., 1.66 g, 12 mmol) to the solution.
-
Catalyst Introduction: Add triethylamine (e.g., 0.101 g, 1 mmol) to the reaction mixture. The catalyst is added last to initiate the reaction under controlled conditions.
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product often crystallizes directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with cold hexane to remove any unreacted starting material, and dry under vacuum. The resulting diethyl (hydroxy(phenyl)methyl)phosphonate is typically obtained in high purity without the need for column chromatography.[9]
Self-Validation: The purity of the product can be confirmed by ¹H, ¹³C, and ³¹P NMR spectroscopy. The melting point should be consistent with literature values. The absence of starting materials in the NMR spectra validates the completeness of the reaction.
Part 2: The Quest for Chirality - Asymmetric Synthesis of Hydroxyalkyl Phosphonates
The biological activity of hydroxyalkyl phosphonates is often stereospecific.[12] Consequently, the development of enantioselective synthetic methods is a paramount goal in modern organophosphorus chemistry, enabling access to optically pure compounds for drug development.[16][17]
Chiral Catalysis: Metal Complexes and Organocatalysts
Asymmetric synthesis is typically achieved by using a chiral catalyst to control the facial selectivity of the nucleophilic attack on the carbonyl.
-
Chiral Metal Complexes: Lewis acidic metals (e.g., Al, Ln) complexed with chiral ligands create a chiral environment around the carbonyl substrate. This steric and electronic influence directs the incoming phosphite to one face of the carbonyl, leading to an excess of one enantiomer.[16][18]
-
Chiral Organocatalysts: Cinchona alkaloids or proline derivatives can act as chiral Brønsted bases or acids, activating the phosphite and/or the carbonyl in an asymmetric fashion.[11][17]
Caption: Workflow for catalytic asymmetric synthesis of hydroxyphosphonates.
Biocatalysis and Chemoenzymatic Cascades
An emerging frontier is the use of enzymes to achieve near-perfect enantioselectivity.
-
Enzymatic Reduction: Asymmetric reduction of a prochiral α-ketophosphonate using enzymes like baker's yeast or isolated dehydrogenases can produce chiral α-hydroxyphosphonates with high enantiomeric excess (ee).[12]
-
Chemoenzymatic Cascades: These one-pot processes combine a chemical reaction with a bioreduction. For instance, a photo-oxidative chemical reaction can generate a β-ketophosphonate, which is then asymmetrically reduced by an enzyme in the same pot to yield a chiral β-hydroxyphosphonate.[19] This approach is highly efficient and minimizes purification steps.
Experimental Protocol: Asymmetric Aldol Reaction for Tertiary α-Hydroxy Phosphonates
This protocol utilizes L-proline as a chiral organocatalyst in a cross-aldol reaction between an α-ketophosphonate and a ketone to generate a chiral tertiary α-hydroxy phosphonate.[12]
Materials:
-
Diethyl benzoylphosphonate (1.0 eq)
-
Acetone (10 eq, serves as reactant and solvent)
-
L-Proline (20 mol%)
-
Test tube or small vial with magnetic stirrer
Procedure:
-
Setup: In a test tube, combine diethyl benzoylphosphonate (e.g., 0.228 g, 1 mmol) and L-proline (e.g., 0.023 g, 0.2 mmol).
-
Reagent/Solvent Addition: Add acetone (e.g., 0.58 g, 10 mmol).
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The reaction is typically run neat or with a high concentration of the ketone reactant.
-
Monitoring: Follow the consumption of the α-ketophosphonate by TLC.
-
Purification: Upon completion, directly load the reaction mixture onto a silica gel column. Elute with a hexane/ethyl acetate gradient to isolate the pure tertiary α-hydroxy phosphonate product.
-
Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Causality: L-proline forms an enamine with the ketone (acetone), which then acts as the nucleophile. The chiral proline backbone directs the enamine to attack one specific face of the electrophilic α-ketophosphonate, establishing the stereocenter.
Part 3: Beyond Synthesis - Novel Transformations of the Hydroxyl Group
The hydroxyl group of hydroxyalkyl phosphonates is not merely a final functionality but a versatile handle for further chemical transformations, leading to a diverse array of phosphonate derivatives.[4][8]
Key Reactions
-
O-Acylation and O-Alkylation: The hydroxyl group can be readily acylated with acid chlorides or alkylated to form α-acyloxy- and α-alkoxyphosphonates, respectively. These modifications can modulate the biological activity of the parent molecule.[8][9][21]
-
Substitution: The hydroxy group can be converted into a leaving group (e.g., mesylate) and subsequently displaced by nucleophiles, such as amines, to produce α-aminophosphonates.[4][8]
-
Phosphonate-Phosphate Rearrangement: In the presence of a strong base, the α-hydroxyphosphonate can undergo a rearrangement to form a phosphate.[8][9][21] This is a critical transformation to be aware of, as it can be an undesired side reaction or a deliberate synthetic step.
Caption: Key synthetic transformations starting from α-hydroxyphosphonates.
Part 4: Integration into Multicomponent and Cascade Reactions
A truly novel application of hydroxyalkyl phosphonates is their role as transient intermediates in complex multicomponent reactions (MCRs), particularly in the synthesis of heterocyclic phosphonates.[22]
The Kabachnik-Fields Reaction Pathway
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to form an α-aminophosphonate.[11][23] While often proceeding through an imine intermediate, an alternative pathway involves the initial formation of an α-hydroxyphosphonate (via the Pudovik reaction), which is then subjected to nucleophilic substitution by the amine.[14][24] The prevailing mechanism depends on the specific reactants and conditions.[24]
Causality: The choice between the imine and hydroxyphosphonate pathway can be influenced by the electrophilicity of the carbonyl and the nucleophilicity of the amine versus the phosphite. A "softer" carbonyl compound may react faster with the "softer" phosphite nucleophile, favoring the hydroxyphosphonate route.[24]
Post-Condensation Cyclizations
The true synthetic power emerges when the product of a Pudovik or Kabachnik-Fields reaction contains additional functionality that can undergo a subsequent intramolecular cyclization. This strategy provides rapid access to complex heterocyclic phosphonates. For example, a three-component reaction using an acetylenic aldehyde can produce an adduct that, upon treatment with a Lewis acid, undergoes a 6-endo-dig cyclization to form an isoquinoline-1-phosphonate.[22] These tandem reactions are highly efficient for building molecular complexity in a single pot.
Conclusion and Future Outlook
The chemistry of hydroxyalkyl phosphonates has evolved far beyond its classical roots. The novel reactions discussed herein—spanning advanced catalysis, asymmetric synthesis, functional group transformations, and multicomponent cascades—have profoundly expanded the synthetic chemist's toolkit. These innovations enable more efficient, selective, and environmentally benign routes to a vast array of phosphonate derivatives with significant potential in drug discovery and beyond.
Future research will likely focus on further refining enantioselective methods, perhaps through the development of novel dual-activation catalysts, and expanding the scope of chemoenzymatic cascades. The integration of these phosphonate-forming reactions into automated synthesis platforms will also accelerate the discovery of new bioactive molecules. As our understanding of reaction mechanisms deepens, we can expect even more sophisticated and elegant strategies for the construction and functionalization of these invaluable organophosphorus compounds.
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An In-Depth Technical Guide to the Biosynthesis of 2-Hydroxyethylphosphonate Intermediates
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Introduction: The Significance of the Carbon-Phosphorus Bond
Phosphonates, characterized by a highly stable carbon-phosphorus (C-P) bond, are a fascinating class of natural products with a wide array of biological activities.[1][2] Unlike their phosphate ester cousins, the C-P bond is resistant to enzymatic and chemical hydrolysis, making phosphonate-containing molecules excellent mimics of biological phosphates and carboxylates. This inherent stability has made them valuable targets in drug discovery and agrochemical development, with applications ranging from antibiotics like fosfomycin to herbicides such as phosphinothricin.[2]
At the heart of the biosynthesis of many of these diverse phosphonate natural products lies a common and crucial intermediate: 2-hydroxyethylphosphonate (2-HEP).[3] Understanding the formation of 2-HEP and its precursors is fundamental for researchers aiming to harness these biosynthetic pathways for the discovery of novel bioactive compounds, the development of new enzymatic tools, or the metabolic engineering of microorganisms for enhanced production. This guide provides an in-depth technical overview of the core biosynthetic pathway leading to 2-HEP, focusing on the key enzymatic transformations, structural insights, and practical methodologies for the scientific community.
The Core Biosynthetic Pathway: From Central Metabolism to a Key Phosphonate Intermediate
The biosynthesis of 2-hydroxyethylphosphonate begins with a key metabolite from central carbon metabolism, phosphoenolpyruvate (PEP), and proceeds through a three-step enzymatic cascade. This pathway is conserved across various phosphonate-producing organisms and represents the foundational steps for the formation of a diverse range of more complex phosphonate natural products.[3][4]
The overall transformation can be summarized as follows:
Caption: The core three-step enzymatic pathway for the biosynthesis of 2-hydroxyethylphosphonate (2-HEP) from phosphoenolpyruvate (PEP).
Step 1: The Intramolecular Rearrangement Catalyzed by PEP Mutase (Ppm)
The inaugural and most chemically challenging step in this pathway is the formation of the C-P bond, a reaction catalyzed by the enzyme phosphoenolpyruvate mutase (Ppm) .[5] This enzyme facilitates an intramolecular rearrangement of phosphoenolpyruvate, converting the P-O-C linkage into a direct P-C bond to form phosphonopyruvate (PnPy).
This isomerization is thermodynamically unfavorable, with the equilibrium strongly favoring PEP.[5] Consequently, the Ppm reaction is tightly coupled to the subsequent, essentially irreversible decarboxylation step, which serves to drive the overall pathway forward.
Mechanistic Insights: Structural and kinetic studies of PEP mutase from various sources have provided valuable insights into its catalytic mechanism. The enzyme typically functions as a homotetramer and requires a divalent metal ion, most commonly Mg²⁺, for activity.[6] The active site is located within an α/β-barrel fold.[7] The proposed mechanism is thought to proceed via a dissociative pathway involving a metaphosphate intermediate.[7]
Caption: A simplified representation of the proposed dissociative mechanism for PEP mutase.
Structural Grounding: The crystal structure of PEP mutase from Mytilus edulis has been solved in complex with inhibitors, providing a detailed view of the active site architecture (PDB ID: 1PYM).[7] These structures have been instrumental in identifying key active site residues involved in substrate binding and catalysis.
Step 2: Irreversible Decarboxylation by Phosphonopyruvate Decarboxylase (Ppd)
The second step is the decarboxylation of phosphonopyruvate to yield phosphonoacetaldehyde (PnAA) and carbon dioxide, catalyzed by phosphonopyruvate decarboxylase (Ppd) .[8] This reaction is a critical driving force for the overall pathway due to its thermodynamic irreversibility.[5]
Mechanistic Insights: Ppd belongs to the family of thiamine pyrophosphate (TPP)-dependent α-keto acid decarboxylases and also requires a divalent metal ion like Mg²⁺ for its activity.[1][9] The reaction mechanism is analogous to other TPP-dependent decarboxylases, involving the formation of a covalent adduct between the substrate and TPP, followed by decarboxylation and subsequent release of the aldehyde product.[9]
Structural Grounding: The crystal structure of a phosphonopyruvate decarboxylase has been determined, revealing the conserved TPP-binding fold and providing a basis for understanding its substrate specificity and catalytic mechanism.[1]
Step 3: Reduction to 2-Hydroxyethylphosphonate by Alcohol Dehydrogenases
The final step in the core pathway is the reduction of the aldehyde group of phosphonoacetaldehyde to a primary alcohol, forming 2-hydroxyethylphosphonate. This reaction is catalyzed by a family of metal-dependent alcohol dehydrogenases (ADHs), with NADH or NADPH serving as the hydride donor.[3]
Enzyme Specificity and Diversity: Several of these ADHs have been characterized from different phosphonate biosynthetic gene clusters, including:
-
FomC from the fosfomycin pathway in Streptomyces wedmorensis.[3]
-
PhpC from the phosphinothricin tripeptide pathway in Streptomyces viridochromogenes.[3]
-
DhpG from the dehydrophos pathway in Streptomyces luridus.[3]
These enzymes exhibit exquisite substrate specificity for phosphonoacetaldehyde and are typically monomeric. Interestingly, while most members of this family are iron-dependent, some, like PhpC, have been shown to be zinc-dependent.[3]
Structural Grounding: While a specific crystal structure for FomC, PhpC, or DhpG has not been deposited in the PDB, homology models have been generated based on related structures.[3] These models suggest a conserved active site architecture with key residues for metal coordination and substrate binding. Crystal structures of related alcohol dehydrogenases, such as those from Pseudogluconobacter saccharoketogenes (PDB ID: 4CVB) and Thermoanaerobium brockii (PDB ID: 1YKF), provide a general framework for understanding the overall fold and catalytic mechanism.[10][11]
Quantitative Data: A Comparative Look at Enzyme Kinetics
The efficiency of each enzymatic step is crucial for the overall flux through the biosynthetic pathway. The following table summarizes key kinetic parameters reported for the enzymes involved in 2-HEP biosynthesis from various organisms.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| PEP Mutase | Trypanosoma cruzi | Phosphonopyruvate | 8 | 12 | 1.5 x 10⁶ | [12] |
| PnPy Decarboxylase | Bacteroides fragilis | Phosphonopyruvate | 3.2 | 10.2 | 3.2 x 10⁶ | [1] |
| FomC (ADH) | Streptomyces wedmorensis | Phosphonoacetaldehyde | 31 | 1.3 | 4.1 x 10⁴ | [3] |
| PhpC (ADH) | Streptomyces viridochromogenes | Phosphonoacetaldehyde | 185 | 0.41 | 2.2 x 10³ | [3] |
| DhpG (ADH) | Streptomyces luridus | Phosphonoacetaldehyde | 414 | 0.46 | 1.1 x 10³ | [3] |
Experimental Protocols: A Practical Guide for the Laboratory
This section provides detailed, step-by-step methodologies for the purification of the biosynthetic enzymes and the execution of their respective activity assays. These protocols are synthesized from established methods in the literature and are designed to be a practical starting point for researchers.
Enzyme Purification Workflow
The following workflow outlines a general strategy for the purification of N-terminally His-tagged recombinant PEP mutase, phosphonopyruvate decarboxylase, and the alcohol dehydrogenases from E. coli.
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mechanism of action of phosphonate flame retardants
An In-Depth Technical Guide to the Mechanism of Action of Phosphonate Flame Retardants
Foreword: A Mechanistic Approach to Fire Safety
In the field of materials science, the prevention of fire is not merely a matter of compliance but a fundamental scientific endeavor. As we continue to develop advanced polymers for a myriad of applications, understanding and controlling their flammability is paramount. Among the halogen-free flame retardants, organophosphorus compounds, and specifically phosphonates, have emerged as a highly effective and versatile class. Their efficacy, however, is not monolithic; it is a nuanced interplay of chemical and physical transformations that occur in both the solid material and the flame itself.
This guide eschews a simple recitation of facts in favor of a deep, mechanistic exploration. It is designed for the researcher and the development professional who require not just the "what" but the "why" behind the flame retardant action of phosphonates. We will dissect the causal chains of events that lead from the initial application of heat to the ultimate suppression of combustion, grounding our discussion in authoritative research and validated experimental protocols. Our objective is to provide a self-validating framework for understanding, evaluating, and optimizing phosphonate-based flame retardant systems.
The Dual Nature of Phosphonate Flame Retardancy
Phosphonate flame retardants (FRs) owe their effectiveness to their ability to disrupt the "fire triangle"—heat, fuel, and oxygen—at multiple points. Unlike many flame retardants that operate primarily through a single mode of action, phosphonates are renowned for their dual functionality, intervening in both the condensed (solid) phase and the gas (vapor) phase of combustion.[1][2] The balance between these two mechanisms is highly dependent on the specific chemical structure of the phosphonate, its interaction with the host polymer matrix, and the conditions of the fire scenario.[2][3]
-
Condensed-Phase Action: This mechanism focuses on altering the thermal decomposition of the polymer itself. The goal is to reduce the amount of flammable gas ("fuel") produced and to create a protective, insulating barrier on the material's surface.[1][4]
-
Gas-Phase Action: This mechanism involves interfering with the chemical chain reactions of combustion that take place in the flame. This "flame poisoning" reduces the heat generated by the fire, thereby slowing its growth and spread.[2][4]
Understanding which mechanism predominates is critical for designing effective FR formulations. For instance, in polymers that are inherently prone to charring (e.g., those containing aromatic structures or hydroxyl groups), a phosphonate designed to enhance condensed-phase action will be most effective. Conversely, for polymers that tend to decompose completely into flammable volatiles, a gas-phase active phosphonate may be more appropriate.
The Condensed-Phase Mechanism: Building the Defensive Char Layer
The primary role of phosphonates in the condensed phase is to act as a precursor to strong acids upon thermal decomposition.[3][4] This process is the cornerstone of their ability to promote the formation of a robust, insulating char layer.
During combustion, the rising temperature causes the phosphonate ester to break down, typically yielding phosphoric or polyphosphoric acid.[5][6] These phosphorus-based acids are powerful dehydrating agents and catalysts.[1] They accelerate the cyclization, cross-linking, and aromatization of the decomposing polymer chains.[2] Instead of breaking down into small, flammable volatile molecules, the polymer is chemically transformed into a stable, carbonaceous residue—char.
This char layer serves several critical protective functions:
-
Thermal Insulation: The porous, low-density char acts as an excellent thermal barrier, shielding the underlying virgin polymer from the intense heat of the flame.[1][5]
-
Mass Transfer Barrier: The solid char layer physically obstructs the escape of flammable volatile decomposition products from the polymer into the gas phase where they would otherwise fuel the fire.[1]
-
Oxygen Barrier: It limits the diffusion of ambient oxygen to the polymer surface, starving the combustion process.[1][5]
The effectiveness of this mechanism is directly observable through techniques like Thermogravimetric Analysis (TGA), where a higher char yield at elevated temperatures for the flame-retarded polymer compared to the virgin polymer is a key indicator of strong condensed-phase activity.[7][8]
Caption: The gas-phase radical trapping mechanism of phosphonate flame retardants.
Synergistic Effects: The Power of Combination
In commercial applications, phosphonates are often used in conjunction with other compounds to create a synergistic effect, where the combined flame retardant performance is greater than the sum of the individual components.
A prominent example is the synergy between phosphorus and nitrogen-containing compounds (P-N synergy). [9]* Phosphorus Component: Acts as described above, primarily forming phosphoric acid to promote charring.
-
Nitrogen Component (e.g., melamine): Upon heating, it can release non-flammable gases like ammonia (NH₃). These gases dilute the flammable volatiles and oxygen in the gas phase, further suppressing combustion. Additionally, in intumescent systems, these gases act as blowing agents, causing the char layer to swell and expand, creating a much thicker and more effective insulating barrier. [9] Phosphonates can also work synergistically with inorganic flame retardants like aluminum hydroxide (ATH). [4][7]ATH decomposes endothermically, absorbing a significant amount of heat and releasing water vapor, which cools the polymer surface and dilutes the fuel mixture. [7]This action complements the char-forming and flame-poisoning effects of the phosphonate.
Experimental Validation: A Framework for Analysis
A key tenet of our scientific approach is the use of self-validating experimental protocols. By employing a suite of analytical techniques, we can build a comprehensive picture of a phosphonate's mechanism of action and quantify its performance.
Core Experimental Workflow
The evaluation of a phosphonate flame retardant system follows a logical progression from assessing thermal stability to characterizing its behavior in a real fire scenario.
Caption: Standard experimental workflow for evaluating flame retardant performance.
Key Experimental Protocols
-
Objective: To determine the thermal stability of the material and quantify the amount of protective char formed.
-
Methodology:
-
A small sample (5-10 mg) of the material is placed in a high-precision balance within a furnace.
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) through its decomposition temperature range (typically from ambient to 700-800 °C). [10] 3. The analysis is usually run under an inert nitrogen atmosphere to isolate the effects of thermal pyrolysis.
-
The mass of the sample is recorded continuously as a function of temperature.
-
-
Key Outputs & Interpretation:
-
Onset of Decomposition (T_onset): The temperature at which significant mass loss begins. An effective FR may lower the T_onset, indicating it acts early in the decomposition process to form char. [8] * Char Yield (% Residue): The percentage of the initial mass remaining at a high temperature (e.g., 700 °C). A higher char yield compared to the virgin polymer is a direct indicator of effective condensed-phase action. [8][10]
-
-
Objective: To determine the minimum concentration of oxygen required to sustain candle-like combustion of the material.
-
Methodology (conforming to ASTM D2863 / ISO 4589): [11][12] 1. A vertically oriented sample of specified dimensions is placed inside a transparent glass chimney. 2. A controlled mixture of oxygen and nitrogen is flowed upwards through the chimney. 3. The top edge of the sample is ignited with a pilot flame. 4. The concentration of oxygen is systematically adjusted until the flame is just self-extinguishing. 5. The LOI is the minimum volume percentage of oxygen that supports combustion.
-
Key Outputs & Interpretation:
-
Objective: To measure the heat release rate and other critical fire properties under forced-flaming conditions that simulate a developing fire. [16][17]This is the most important bench-scale test for quantifying fire hazard. [18]* Methodology (conforming to ASTM E1354 / ISO 5660): [16][19] 1. A square sample (100mm x 100mm) is placed horizontally under a conical radiant heater, which applies a constant heat flux (e.g., 35 or 50 kW/m²). [19] 2. The sample is ignited by a spark igniter. 3. The combustion gases are collected in an exhaust hood, where the oxygen concentration, flow rate, and smoke density are continuously measured. 4. The heat release rate is calculated based on the principle of oxygen consumption: a specific amount of heat is released for every unit mass of oxygen consumed in the combustion process. [17]* Key Outputs & Interpretation:
| Parameter | Description | Implication for FR Mechanism |
| pHRR (Peak Heat Release Rate) | The maximum rate of heat energy produced during combustion. | A significant reduction indicates effective FR action (both condensed and gas phase). It is the single most important parameter for assessing fire hazard. [17] |
| THR (Total Heat Released) | The total amount of heat energy produced over the entire test. | A lower THR often correlates with increased charring (less material consumed as fuel), indicating condensed-phase action. [7] |
| TTI (Time to Ignition) | The time it takes for the sample to ignite under the applied heat flux. | An increased TTI indicates the FR is inhibiting the initial stages of combustion. |
| EHC (Effective Heat of Combustion) | The heat released per unit mass of the sample that is pyrolyzed. | A reduction in EHC is a strong indicator of gas-phase flame inhibition, as the combustion process is made less efficient. [3] |
| Char Yield | Mass of residue remaining after the test. | Directly quantifies the effectiveness of the condensed-phase mechanism. |
| SPR (Smoke Production Rate) | The rate at which smoke is generated. | Important for assessing visibility and toxicity hazards. |
By analyzing these parameters in concert, a scientist can definitively attribute the performance of a phosphonate flame retardant to its underlying mechanisms. For example, a formulation that significantly reduces pHRR and THR while increasing char yield is acting primarily in the condensed phase. A formulation that reduces pHRR and EHC with only a modest increase in char is likely dominated by a gas-phase mechanism.
Conclusion
The is a sophisticated interplay of condensed-phase char promotion and gas-phase radical quenching. Their ability to operate through these dual pathways makes them exceptionally versatile and effective for a wide range of polymeric materials. By leveraging a systematic and quantitative experimental workflow—anchored by powerful techniques like TGA and Cone Calorimetry—researchers and developers can not only validate the performance of these systems but also gain the deep mechanistic insights necessary to innovate and design the next generation of fire-safe materials.
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theoretical studies on Dimethyl (2-hydroxyethyl)phosphonate conformation
An In-depth Technical Guide on the Conformational Analysis of Dimethyl (2-hydroxyethyl)phosphonate
Authored by a Senior Application Scientist
Abstract
This compound (DMHEP) is a molecule of significant interest due to its structural analogy to biologically relevant phosphates and its potential applications in materials science and medicinal chemistry. Understanding its three-dimensional structure and conformational preferences is paramount for elucidating its reactivity, biological activity, and physical properties. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to study the conformation of DMHEP. We delve into the core principles of computational chemistry, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, and discuss their synergy with experimental techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of the conformational landscape of flexible organophosphorus compounds.
Introduction: The Significance of DMHEP's Conformation
The conformational flexibility of a molecule dictates its interactions with its environment. For this compound, the spatial arrangement of its constituent atoms, particularly the orientation of the 2-hydroxyethyl side chain relative to the phosphonate group, governs its chemical and biological behavior. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the phosphoryl and methoxy oxygens) suggests the potential for intramolecular hydrogen bonding, a key factor in stabilizing specific conformations.
The study of DMHEP's conformation is not merely an academic exercise. As a structural analog of organophosphates, insights into its conformational preferences can inform the design of novel enzyme inhibitors, flame retardants, and functionalized materials. A thorough understanding of its conformational landscape is, therefore, a critical step in harnessing its full potential.
Theoretical Approaches to Conformational Analysis
Computational chemistry provides a powerful toolkit for exploring the potential energy surface of a molecule and identifying its stable conformers. These methods offer a level of detail that is often inaccessible through experimental techniques alone.
Density Functional Theory (DFT)
DFT has emerged as the workhorse of computational chemistry for its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and geometry of molecules like DMHEP.
Methodology for DFT-based Conformational Search:
-
Initial Structure Generation: A starting 3D structure of DMHEP is generated using molecular building software.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed. This can be achieved by rotating the rotatable bonds (P-C, C-C, and C-O) in a stepwise manner.
-
Geometry Optimization: Each generated conformer is subjected to geometry optimization to find the nearest local minimum on the potential energy surface. A commonly used functional for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe hydrogen bonding and lone pairs.
-
Frequency Analysis: Vibrational frequency calculations are performed on each optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.
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Energy Calculation: The relative energies of the conformers are calculated to determine their relative populations at a given temperature using the Boltzmann distribution. It is crucial to include zero-point vibrational energy (ZPVE) corrections for accurate energy comparisons.
Causality in Method Selection: The choice of the B3LYP functional and the 6-311++G(d,p) basis set is deliberate. B3LYP is known to provide reliable geometries and relative energies for a wide range of organic molecules. The inclusion of diffuse functions (++) is essential for accurately describing the non-covalent interactions, such as the intramolecular hydrogen bond in DMHEP, while polarization functions ((d,p)) allow for more flexibility in the electron distribution, leading to more accurate bond angles and lengths.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the stable conformers, MD simulations offer a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and identify the most populated conformational states.
Typical MD Workflow:
-
System Setup: A simulation box is created containing one or more DMHEP molecules, and solvent molecules (e.g., water or a non-polar solvent) can be added to mimic experimental conditions.
-
Force Field Selection: An appropriate force field, such as AMBER or CHARMM, is chosen to describe the inter- and intramolecular forces.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated to ensure a stable starting point for the production simulation.
-
Production Run: The simulation is run for a sufficient length of time (nanoseconds to microseconds) to sample the relevant conformational transitions.
-
Trajectory Analysis: The resulting trajectory is analyzed to identify the most prevalent conformations, calculate dihedral angle distributions, and study the dynamics of intramolecular hydrogen bonding.
Key Conformational Features of DMHEP
Theoretical studies, supported by experimental evidence, have revealed several key conformational features of DMHEP. The most stable conformers are stabilized by an intramolecular hydrogen bond between the hydroxyl group of the 2-hydroxyethyl chain and the phosphoryl oxygen atom (O-H···O=P). This interaction significantly influences the overall geometry of the molecule.
Studies have identified several low-energy conformers, with the most stable one exhibiting this intramolecular hydrogen bond. The energy difference between the most stable conformer and other conformers is typically in the range of a few kcal/mol, indicating that multiple conformations can be populated at room temperature.
Table 1: Calculated Relative Energies and Key Dihedral Angles of DMHEP Conformers
| Conformer | Relative Energy (kcal/mol) | O-C-C-P Dihedral Angle (°) | C-C-P-O Dihedral Angle (°) | Hydrogen Bond Length (Å) |
| 1 (Global Minimum) | 0.00 | -65.8 | 178.5 | 1.98 |
| 2 | 1.25 | 175.4 | -60.2 | - |
| 3 | 2.50 | 68.9 | 179.1 | - |
Note: The values in this table are representative and may vary depending on the level of theory and basis set used in the calculations.
Experimental Validation
Experimental techniques are crucial for validating the predictions of theoretical models and providing a complete picture of the conformational preferences of DMHEP.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for probing the vibrational modes of a molecule and is particularly sensitive to hydrogen bonding. The O-H stretching frequency in the IR spectrum of DMHEP provides direct evidence for the presence of an intramolecular hydrogen bond. In the absence of hydrogen bonding, the O-H stretch typically appears as a sharp band around 3600 cm⁻¹. However, in DMHEP, this band is red-shifted and broadened, indicating the involvement of the hydroxyl group in a hydrogen bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly the analysis of coupling constants and chemical shifts, can provide valuable information about the time-averaged conformation of a molecule in solution. For example, the vicinal coupling constants (³J) between protons on adjacent carbon atoms can be used to estimate the dihedral angles through the Karplus equation.
Workflow Diagrams
DFT Conformational Analysis Workflow
Caption: A typical workflow for DFT-based conformational analysis.
Interplay of Theoretical and Experimental Methods
Caption: The synergistic relationship between theoretical and experimental approaches.
Conclusion and Future Directions
The conformational analysis of this compound is a prime example of how modern computational and experimental techniques can be synergistically employed to unravel the structural intricacies of flexible molecules. The presence of a stabilizing intramolecular hydrogen bond is a dominant feature that dictates its conformational preferences.
Future studies could explore the conformational landscape of DMHEP in different solvent environments using advanced solvation models or explicit solvent MD simulations. Furthermore, investigating the conformations of DMHEP when bound to a biological target would provide invaluable insights for rational drug design. The methodologies outlined in this guide provide a solid foundation for such future investigations.
References
A Technical Guide to the Historical Synthesis of Dimethyl (2-hydroxyethyl)phosphonate
Introduction: The Emergence of a Versatile Phosphonate
Dimethyl (2-hydroxyethyl)phosphonate is a significant organophosphorus compound, valued for its role as a versatile intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its structure, featuring a reactive hydroxyl group and a phosphonate moiety, allows for diverse chemical modifications, making it a valuable building block for researchers in drug development and materials science. This guide provides an in-depth exploration of the core historical methods for the synthesis of this important compound, grounded in the foundational principles of organophosphorus chemistry. We will delve into the key reactions that have historically been employed, examining the causality behind the experimental choices and the evolution of these synthetic strategies.
The Cornerstone of C-P Bond Formation: Two Foundational Reactions
The history of phosphonate synthesis is largely built upon two seminal named reactions: the Michaelis-Arbuzov reaction and the Pudovik (or Abramov) reaction. These reactions represent the primary historical pathways for the creation of the crucial carbon-phosphorus bond, and their application to the synthesis of hydroxyalkylphosphonates, including this compound, has been a cornerstone of organophosphorus chemistry.
The Pudovik Reaction: A Direct Approach to β-Hydroxy Phosphonates
The Pudovik reaction, first reported by the Russian chemist A. N. Pudovik in the early 1950s, involves the base-catalyzed addition of a dialkyl phosphite to a carbonyl compound.[1] A closely related reaction, the Abramov reaction, utilizes trialkyl phosphites for the synthesis of α-hydroxy phosphonates.[1] A logical and historically significant extension of this chemistry is the reaction of a dialkyl phosphite with an epoxide, such as ethylene oxide, to yield a β-hydroxy phosphonate.
The reaction of dimethyl phosphite with ethylene oxide stands as a primary and historically pertinent method for the synthesis of this compound. This approach is valued for its atom economy and directness.
Reaction Mechanism: The reaction is typically initiated by a base, which deprotonates the dimethyl phosphite to generate a nucleophilic phosphorus anion. This anion then attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the strained three-membered ring. Subsequent protonation of the resulting alkoxide yields the final product, this compound.
Experimental Protocol: A Historical Perspective
Early syntheses of β-hydroxy phosphonates via the Pudovik-type reaction with epoxides were often carried out under relatively harsh conditions. However, the methodology has evolved to utilize milder catalysts and more controlled reaction conditions.
Step-by-Step Methodology:
-
Reaction Setup: A reaction vessel, typically a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, is charged with dimethyl phosphite.
-
Catalyst Introduction: A catalytic amount of a base, such as sodium methoxide or triethylamine, is added to the dimethyl phosphite. The choice of base is critical; stronger bases can lead to side reactions, while weaker bases may require higher temperatures and longer reaction times.
-
Addition of Ethylene Oxide: Ethylene oxide, a gas at room temperature, is bubbled through the reaction mixture or added as a cooled liquid. This addition is performed cautiously due to the exothermic nature of the reaction and the volatility of ethylene oxide. The reaction temperature is typically maintained between 50-100 °C.[2]
-
Reaction Monitoring and Workup: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or by observing the cessation of ethylene oxide uptake. Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a weak acid.
-
Purification: The crude product is then purified by vacuum distillation to yield pure this compound.
Causality Behind Experimental Choices:
-
Catalyst: The use of a base is essential to generate the nucleophilic phosphite anion, which is a much more potent nucleophile than the neutral dimethyl phosphite. The choice of a catalytic amount of base is a balance between achieving a reasonable reaction rate and minimizing side reactions such as the polymerization of ethylene oxide.
-
Temperature Control: The ring-opening of ethylene oxide is an exothermic process. Careful temperature control is necessary to prevent runaway reactions and to minimize the formation of byproducts.
-
Solvent: While the reaction can be carried out neat, the use of an inert solvent can help to control the reaction temperature and facilitate stirring.
The Michaelis-Arbuzov Reaction: A Two-Step Pathway
The Michaelis-Arbuzov reaction, discovered in 1898 by August Michaelis and further developed by Aleksandr Arbuzov, is a cornerstone of phosphonate synthesis.[3] This reaction involves the formation of a phosphonate from a trialkyl phosphite and an alkyl halide.[3] For the synthesis of this compound, a plausible historical route involves a two-step process: the reaction of a suitable starting material to introduce a leaving group, followed by the Michaelis-Arbuzov reaction.
A likely pathway involves the use of 2-chloroethanol as the starting material.
Reaction Mechanism: The synthesis begins with the reaction of trimethyl phosphite with 2-chloroethanol. The lone pair of electrons on the phosphorus atom of trimethyl phosphite attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion to form a phosphonium salt intermediate. In the second step, the displaced chloride ion attacks one of the methyl groups of the phosphonium salt in an SN2 reaction, leading to the formation of this compound and methyl chloride.
Experimental Protocol: A Historical Reconstruction
The Michaelis-Arbuzov reaction is typically carried out at elevated temperatures and often without a solvent.
Step-by-Step Methodology:
-
Reaction Setup: A mixture of trimethyl phosphite and 2-chloroethanol is placed in a reaction vessel equipped with a reflux condenser.
-
Heating: The reaction mixture is heated, typically to a temperature in the range of 100-150 °C. The reaction is often exothermic, and the temperature should be controlled.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the evolution of methyl chloride gas or by spectroscopic methods such as ³¹P NMR.
-
Purification: After the reaction is complete, the crude product is purified by vacuum distillation to remove any unreacted starting materials and byproducts.
Causality Behind Experimental Choices:
-
Reagent Stoichiometry: An excess of the trialkyl phosphite is sometimes used to ensure complete conversion of the alkyl halide.
-
Temperature: The dealkylation step of the Michaelis-Arbuzov reaction typically requires thermal energy to proceed at a reasonable rate. The choice of temperature is a compromise between reaction speed and the potential for side reactions.
-
Purity of Reactants: The presence of moisture can lead to the hydrolysis of the phosphite starting material, reducing the yield of the desired phosphonate. Therefore, the use of anhydrous reactants is crucial for the success of the reaction.
Comparison of Historical Synthesis Methods
| Feature | Pudovik-type Reaction with Ethylene Oxide | Michaelis-Arbuzov Reaction with 2-Chloroethanol |
| Number of Steps | One-pot reaction | Typically a one-pot reaction |
| Starting Materials | Dimethyl phosphite, Ethylene oxide | Trimethyl phosphite, 2-Chloroethanol |
| Key Transformation | Nucleophilic addition and ring-opening | Nucleophilic substitution and dealkylation |
| Catalyst | Base (e.g., NaOCH₃, Et₃N) | Typically none (thermal) |
| Byproducts | Minimal if conditions are controlled | Methyl chloride |
| Advantages | High atom economy, direct route | Well-established, reliable reaction |
| Disadvantages | Use of gaseous and toxic ethylene oxide, potential for polymerization | Requires a halo-alcohol, potential for side reactions at high temperatures |
Conclusion: A Legacy of Innovation in Phosphonate Synthesis
The historical synthesis of this compound is a testament to the ingenuity and foundational discoveries in organophosphorus chemistry. The Pudovik and Michaelis-Arbuzov reactions have provided robust and versatile platforms for the construction of the C-P bond in this valuable molecule. While modern synthetic methods may offer improvements in terms of efficiency, safety, and environmental impact, the core chemical principles established by these early methods remain fundamental to the field. Understanding these historical routes provides researchers with a deeper appreciation of the chemical logic that underpins the synthesis of phosphonates and inspires the development of new and improved synthetic strategies.
References
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Keglevich, G., & Rádai, R. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(7), 1493. [Link]
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- Lecouvey, M., & Leroux, Y. (2000). A new and efficient synthesis of 1-hydroxy-1,1-bis(dialkoxyphosphoryl)alkanes. Tetrahedron Letters, 41(34), 6731-6734.
- Sardarian, A. R., & Kaboudin, B. (1997). A convenient method for the synthesis of α-hydroxy phosphonates from aromatic and aliphatic aldehydes. Tetrahedron Letters, 38(14), 2543-2546.
- Vasikaran, S. (2001). Bisphosphonates: an overview with special reference to alendronate. Annals of Clinical Biochemistry, 38(6), 608-623.
- Michaelis, A.; Kaehne, R. (1898). Ueber das Verhalten der Jodalkyle gegen die sogen. Phosphorigsäureester oder O-Phosphine. Berichte der deutschen chemischen Gesellschaft, 31(1), 1048-1055.
- Arbuzov, A. E. (1906). On the structure of phosphorous acid and its derivatives. Isomerization of the esters of phosphorous acid. J. Russ. Phys. Chem. Soc., 38, 687-703.
- Pudovik, A. N. (1952). Addition of dialkyl phosphorous acids to unsaturated compounds. Doklady Akademii Nauk SSSR, 83, 865-868.
- Abramov, V. S. (1957). Addition of dialkyl phosphorous acids to ketones. Doklady Akademii Nauk SSSR, 117, 811-813.
- Keglevich, G. (2021). The Kabachnik–Fields Reaction: A Century-Long Story. Molecules, 26(16), 4849.
- Bhagat, S., & Chakraborti, A. K. (2007). An extremely efficient three-component reaction of aldehydes/ketones, amines, and phosphites (Kabachnik–Fields reaction) for the synthesis of α-aminophosphonates catalyzed by magnesium perchlorate. The Journal of Organic Chemistry, 72(4), 1263-1270.
- Kaboudin, B., & Moradi, K. (2005). A simple and efficient one-pot synthesis of α-aminophosphonates from aromatic aldehydes in the presence of silica chloride. Tetrahedron Letters, 46(17), 2989-2991.
- Varga, T., & Keglevich, G. (2021).
- Sravya, G., et al. (2021). Recent advances in the synthesis of α-aminophosphonates. Current Organic Synthesis, 18(3), 232-258.
- Amira, S., et al. (2021). Recent advances in the synthesis of α-aminophosphonates. Current Organic Chemistry, 25(1), 1-2.
- Park, J., et al. (2021). Recent advances in the synthesis of phosphonates.
- Horsman, G. P., & Zechel, D. L. (2017). Phosphonate biochemistry. Chemical Reviews, 117(8), 5704-5783.
- Krazewski, A., et al. (2020). The role of phosphorus in biology. Nutrients, 12(3), 856.
- Elliott, T. S., et al. (2012). The role of pyrophosphate in biology. Annual Review of Biochemistry, 81, 439-463.
- Jockusch, S., et al. (2020). Phosphonates as potential inhibitors of SARS-CoV-2 main protease. ChemRxiv.
- Ebetino, F. H., et al. (2022). The medicinal chemistry of phosphonates. Journal of Medicinal Chemistry, 65(1), 1-3.
- Santos, J. I., et al. (2020). Phosphonates in medicinal chemistry. Molecules, 25(3), 694.
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Wikipedia contributors. (2023, December 12). Michaelis–Arbuzov reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
Sources
Methodological & Application
synthesis of Dimethyl (2-hydroxyethyl)phosphonate from dimethyl phosphite
An Application Note for the Synthesis of Dimethyl (2-hydroxyethyl)phosphonate from Dimethyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in the synthesis of various biologically active molecules and flame retardants. The protocol details the base-catalyzed hydrophosphonylation of ethylene oxide with dimethyl phosphite. This document offers a detailed reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for the characterization of the final product. The information is curated for researchers in organic synthesis and medicinal chemistry, providing a foundation for the reliable preparation of this important phosphonate derivative.
Introduction
This compound is a key building block in organic and medicinal chemistry. Its bifunctional nature, possessing both a hydroxyl group and a phosphonate ester, allows for a variety of subsequent chemical transformations. This makes it a valuable precursor for the synthesis of modified phosphonate nucleosides, enzyme inhibitors, and specialty polymers. The carbon-phosphorus bond in phosphonates is highly stable, making them attractive isosteres for phosphates in biological systems.[1] The synthesis route described herein involves the nucleophilic addition of dimethyl phosphite to ethylene oxide, a classic example of a base-catalyzed ring-opening of an epoxide.
Reaction Scheme and Mechanism
The synthesis proceeds via a base-catalyzed nucleophilic attack of the phosphite anion on the epoxide ring.
Overall Reaction:
Proposed Reaction Mechanism:
The reaction is initiated by the deprotonation of dimethyl phosphite by a suitable base, generating a highly nucleophilic phosphite anion. This anion then attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the strained three-membered ring and the formation of an alkoxide intermediate. The final step is the protonation of the alkoxide during the work-up to yield the desired product, this compound.
Sources
Application Note & Protocol: Synthesis of Dimethyl (2-hydroxyethyl)phosphonate
Abstract: This document provides a comprehensive, in-depth guide for the synthesis of Dimethyl (2-hydroxyethyl)phosphonate. The protocol is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. This guide details a robust method based on the base-catalyzed reaction of dimethyl phosphite with ethylene oxide. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, emphasizes critical safety protocols, and offers insights gleaned from practical laboratory experience to ensure a successful and safe synthesis.
Introduction and Scientific Background
This compound is a valuable organophosphorus compound characterized by a stable carbon-phosphorus (C-P) bond and a reactive primary hydroxyl group. This bifunctionality makes it a versatile intermediate in the synthesis of a wide array of more complex molecules. Its derivatives are explored in medicinal chemistry, as precursors for flame retardants, and in the development of agrochemicals.[1][2] The synthesis of such α-hydroxyphosphonates is a cornerstone reaction in organophosphorus chemistry.[3][4]
The protocol herein describes a modification of the Pudovik reaction, a classic method for forming C-P bonds.[3][5] The traditional Pudovik reaction involves the nucleophilic addition of a dialkyl phosphite to an aldehyde or imine.[3][5] In this application, the electrophile is the strained three-membered ring of ethylene oxide. The reaction proceeds via a base-catalyzed ring-opening mechanism, where the phosphite anion acts as the nucleophile.
Reaction Scheme: (CH₃O)₂P(O)H + C₂H₄O --[Base Catalyst]--> (CH₃O)₂P(O)CH₂CH₂OH
The choice of a suitable base is critical to deprotonate the dimethyl phosphite, generating the phosphonate anion, which then attacks one of the carbon atoms of the ethylene oxide ring. Subsequent protonation of the resulting alkoxide during workup yields the final product.
Safety First: Hazard Analysis and Mitigation
WARNING: This procedure involves extremely hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate safety measures in place.
-
Ethylene Oxide (C₂H₄O): This is a colorless, flammable gas with a faint sweet odor.[6] It is classified as a known human carcinogen, may cause genetic defects, and is toxic if inhaled.[7] It is also dangerously reactive and can polymerize explosively.[8] All handling of ethylene oxide must be conducted in a closed system or a high-performance fume hood. A dedicated ethylene oxide gas detector is highly recommended.
-
Dimethyl Phosphite ((CH₃O)₂P(O)H): This compound is a combustible liquid. It is used as an intermediate in chemical synthesis, and its production and use are controlled under the Chemical Weapons Convention.[2]
-
Sodium Methoxide (NaOCH₃): This is a corrosive and flammable solid. It reacts violently with water. Handle in an inert atmosphere (e.g., under nitrogen or argon) to prevent degradation from moisture.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.[8]
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and closed-toe shoes.[8]
-
Respiratory Protection: Work must be performed in a certified chemical fume hood. Emergency respiratory protection (e.g., SCBA) should be available.[8]
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by moisture.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mol) | Key Properties |
| Dimethyl Phosphite | C₂H₇O₃P | 110.05 | 55.0 g (44.1 mL) | 0.50 | Combustible liquid |
| Ethylene Oxide | C₂H₄O | 44.05 | 22.0 g | 0.50 | Extremely flammable, toxic gas |
| Sodium Methoxide | CH₃ONa | 54.02 | 1.35 g | 0.025 | Flammable, corrosive solid |
| Toluene | C₇H₈ | 92.14 | 250 mL | - | Anhydrous, flammable liquid |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Anhydrous, extremely flammable |
| Saturated NH₄Cl | NH₄Cl (aq) | 53.49 | ~50 mL | - | Aqueous solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a gas bubbler
-
Pressure-equalizing dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Ice-water bath and dry ice/acetone bath
-
Gas inlet for inert gas
-
Cannula or gas dispersion tube for gas introduction
-
Separatory funnel
-
Rotary evaporator
Synthesis Workflow Diagram
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 6. Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure [gasdetection.com]
- 7. airgas.com [airgas.com]
- 8. CCOHS: Ethylene Oxide [ccohs.ca]
Topic: Dimethyl (2-hydroxyethyl)phosphonate as a Versatile Precursor for the Synthesis of Vinyl Phosphonates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Vinyl phosphonates are a critical class of organophosphorus compounds with broad applications, serving as essential monomers for functional polymers, flame retardants, and as stable bioisosteres for phosphates in medicinal chemistry.[1][2][3][4] Their synthesis often requires accessible and versatile precursors. This application note provides a detailed guide on the synthesis of dimethyl (2-hydroxyethyl)phosphonate and its subsequent conversion into dimethyl vinylphosphonate. We present field-proven protocols, explain the causality behind experimental choices, and offer insights into reaction mechanisms and safety considerations. This document is intended to equip researchers, particularly those in drug development and materials science, with the practical knowledge to efficiently synthesize these valuable compounds.
Introduction: The Strategic Importance of Vinyl Phosphonates
The carbon-phosphorus (C-P) bond in phosphonates offers high hydrolytic stability compared to the C-O-P bond in phosphate esters.[5] This characteristic makes phosphonate-containing molecules, especially vinyl phosphonates, highly valuable in fields where stability is paramount.
-
In Medicinal Chemistry: Vinyl phosphonates act as non-hydrolyzable mimics of natural phosphates, enabling their use as inhibitors for enzymes that process phosphate substrates.[4][6] This has led to their integration into antiviral therapies, such as Tenofovir, and as promising ligands in nuclear medicine.[7] The vinyl group provides a reactive handle for further functionalization via reactions like Michael additions, cycloadditions, and Suzuki couplings, expanding their synthetic utility.[1][5]
-
In Materials Science: As monomers, vinyl phosphonates are polymerized to create materials with unique properties, including enhanced flame retardancy, biocompatibility, and chelating abilities.[1][2][8] These polymers are finding use in advanced coatings, biomedical devices, and drug delivery systems.[9]
Given their importance, reliable synthetic routes are essential. The use of this compound as a precursor offers a strategic and efficient pathway to the vinyl phosphonate scaffold.
Synthesis of the Precursor: this compound
The most direct method for synthesizing β-hydroxyphosphonates is the Pudovik reaction, which involves the base-catalyzed addition of a dialkyl phosphite to a carbonyl compound.[10] In our case, the reaction of dimethyl phosphite with an appropriate two-carbon electrophile, ethylene oxide, provides a clean and efficient route to the target precursor.
Underlying Mechanism: The Pudovik Reaction
The reaction is initiated by a base (e.g., a sodium methoxide catalyst), which deprotonates the dimethyl phosphite to generate a highly nucleophilic phosphorus anion. This anion then attacks one of the electrophilic carbons of the ethylene oxide ring, forcing the ring to open. A subsequent proton transfer quenches the resulting alkoxide to yield the final this compound product.
Figure 1: Mechanism of the Pudovik reaction for precursor synthesis.
Experimental Protocol: Synthesis of this compound
This protocol details the reaction of dimethyl phosphite with ethylene oxide.
Safety First: Organophosphorus compounds can be toxic.[11][12] All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.[13] Ethylene oxide is a flammable and toxic gas; handle with extreme caution.
Table 1: Reagents for Precursor Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |
|---|---|---|---|---|
| Dimethyl Phosphite | 110.05 | 55.0 g (45.6 mL) | 0.50 | Reactant |
| Ethylene Oxide | 44.05 | 24.2 g | 0.55 | Reactant |
| Sodium Methoxide | 54.02 | 1.35 g | 0.025 | Catalyst |
| Toluene | - | 250 mL | - | Solvent |
Step-by-Step Methodology:
-
Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dry ice/acetone condenser, a gas inlet tube, and a thermometer. Ensure the system is under a dry nitrogen atmosphere.
-
Reagent Charging: Charge the flask with toluene (250 mL), dimethyl phosphite (55.0 g), and sodium methoxide (1.35 g).
-
Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.
-
Ethylene Oxide Addition: Slowly bubble ethylene oxide gas (24.2 g) into the reaction mixture through the gas inlet tube over 2-3 hours. Causality: A slow addition rate is crucial to control the exothermicity of the ring-opening reaction and prevent unwanted side reactions. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12 hours to ensure complete conversion.
-
Quenching: Cool the mixture back to 10 °C and carefully add glacial acetic acid (~1.5 mL) to neutralize the sodium methoxide catalyst.
-
Work-up: Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude product is then purified by vacuum distillation (e.g., at ~120-125 °C / 1 mmHg) to yield this compound as a colorless liquid. Expected yield is typically 80-90%.
Conversion to Dimethyl Vinylphosphonate
The conversion of the hydroxyl group in this compound to a vinyl group is achieved through an elimination (dehydration) reaction. A direct acid-catalyzed dehydration can be challenging and lead to side products. A more reliable and high-yielding strategy involves a two-step process:
-
Activation of the Hydroxyl Group: Convert the hydroxyl group into a better leaving group, such as an acetate ester.
-
Elimination: Induce elimination of the activated group under thermal conditions to form the double bond.
Underlying Mechanism: Acylation followed by Pyrolytic Elimination
The hydroxyl group is first acylated using acetyl chloride to form dimethyl (2-acetoxyethyl)phosphonate. This intermediate is then subjected to high-temperature pyrolysis. The elimination proceeds via a concerted, cyclic transition state (a syn-elimination), where the acetate's carbonyl oxygen acts as an intramolecular base to abstract a β-hydrogen, leading to the formation of dimethyl vinylphosphonate and acetic acid. This method avoids the use of strong external bases and minimizes side reactions.[14]
Figure 2: Two-step workflow for vinyl phosphonate synthesis.
Experimental Protocol: Synthesis of Dimethyl Vinylphosphonate
This protocol is divided into two distinct stages: acylation and thermal elimination.
Safety First: Acetyl chloride is corrosive and reacts violently with water. The pyrolysis step involves high temperatures and requires appropriate equipment and shielding. Perform all steps in a fume hood.
Part A: Synthesis of Dimethyl (2-acetoxyethyl)phosphonate
Table 2: Reagents for Acylation
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |
|---|---|---|---|---|
| This compound | 154.10 | 30.8 g | 0.20 | Substrate |
| Acetyl Chloride | 78.50 | 17.3 g (15.7 mL) | 0.22 | Acylating Agent |
| Pyridine | 79.10 | 17.4 g (17.8 mL) | 0.22 | Base/Catalyst |
| Dichloromethane (DCM) | - | 200 mL | - | Solvent |
Step-by-Step Methodology:
-
Reactor Setup: In a 500 mL flask, dissolve this compound (30.8 g) and pyridine (17.4 g) in DCM (200 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add acetyl chloride (17.3 g) dropwise via an addition funnel over 30 minutes, keeping the temperature below 5 °C. Causality: Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Reaction: Stir at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Work-up: Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude dimethyl (2-acetoxyethyl)phosphonate. This intermediate is often used in the next step without further purification.
Part B: Thermal Elimination to Dimethyl Vinylphosphonate
Methodology:
-
Apparatus: Set up a pyrolysis apparatus, which typically consists of a tube furnace capable of reaching 550 °C, packed with inert material (e.g., glass beads or quartz chips) to ensure efficient heat transfer. One end is connected to a dropping funnel containing the crude acetoxy-precursor, and the outlet is connected to a series of cold traps (dry ice/acetone) to collect the products. The system is maintained under a slow stream of nitrogen and reduced pressure.
-
Pyrolysis: Heat the tube furnace to 500-550 °C.
-
Addition: Add the crude dimethyl (2-acetoxyethyl)phosphonate dropwise into the hot tube. Causality: The high temperature provides the activation energy for the concerted elimination reaction. The precursor vaporizes and undergoes elimination in the gas phase.[14]
-
Collection: The products, dimethyl vinylphosphonate and acetic acid, are carried by the nitrogen stream and condense in the cold traps.
-
Purification: Combine the contents of the traps. The mixture can be carefully neutralized with sodium bicarbonate and extracted with a suitable solvent like ether. The final purification is achieved by fractional distillation under reduced pressure to separate the dimethyl vinylphosphonate (b.p. ~197-202 °C at atmospheric pressure) from any remaining starting material and byproducts.[15] The expected yield for the elimination step is typically 70-85%.[14]
Overall Workflow and Concluding Remarks
The described synthetic pathway provides a robust and scalable method for producing dimethyl vinylphosphonate, a key building block in modern chemistry.
Figure 3: Comprehensive workflow from starting materials to final product.
By starting with the synthesis of this compound via the Pudovik reaction and proceeding through a reliable acylation-elimination sequence, researchers can access high-purity dimethyl vinylphosphonate. The principles and protocols outlined in this note are designed to be adaptable and serve as a strong foundation for the synthesis of various functionalized phosphonates for pioneering applications in drug discovery and materials science.
References
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Minidis, A. (2005). Recent Synthesis and Transformation of Vinylphosphonates. Mini-Reviews in Organic Chemistry, 2(1), 91-99. [Link]
-
David, G., et al. (2012). Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)polymerization. Polymer Chemistry, 3(2), 265-274. [Link]
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Wikipedia. (n.d.). Phosphonate. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry. (2022). Michaelis-Arbuzov Phosphonate Synthesis Mechanism. YouTube. [Link]
-
Kerr, M. S. (2010). New synthesis and reactions of phosphonates. Iowa Research Online. [Link]
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Teixeira, F., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2588-2620. [Link]
-
David, G., et al. (2011). Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)polymerization. Polymer Chemistry, 3, 265-274. [Link]
-
Białek, M. J. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]
-
Lee, S., et al. (2013). Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators. Bioorganic & Medicinal Chemistry Letters, 23(22), 6038-6042. [Link]
-
Grokipedia. (2026). Pudovik reaction. Grokipedia. [Link]
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Wikipedia. (n.d.). Pudovik reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Agilent Technologies, Inc. (2024). Organophosphorus Pesticide Standard - Safety Data Sheet. Agilent. [Link]
-
Lv, Y., et al. (2023). Preparation of Vinylphosphonates from Ketones Promoted by Tf2O. The Journal of Organic Chemistry, 88(6), 3621–3631. [Link]
-
Wikipedia. (n.d.). Organophosphate. Wikipedia, The Free Encyclopedia. [Link]
-
Keglevich, G., et al. (2023). Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. Molecules, 28(11), 4381. [Link]
-
Milen, M., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. International Journal of Molecular Sciences, 24(16), 12760. [Link]
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Parmar, R., et al. (2017). 5΄-Vinylphosphonate improves tissue accumulation and efficacy of conjugated siRNAs in vivo. Nucleic Acids Research, 45(13), 7600–7610. [Link]
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Zhang, X., et al. (2021). A continuous synthesis method of hydroxymethyl phosphonates. Revue Roumaine de Chimie, 66(1), 67-73. [Link]
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Peck, S. C., et al. (2011). Biosynthesis of 2-Hydroxyethylphosphonate, an Unexpected Intermediate Common to Multiple Phosphonate Biosynthetic Pathways. Journal of the American Chemical Society, 133(42), 16942–16950. [Link]
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Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]
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Gąsiorowska, O., et al. (2023). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts’ Assistance. International Journal of Molecular Sciences, 24(13), 11105. [Link]
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Schöbel, J., et al. (2024). A graft-to strategy of poly(vinylphosphonates) on dopazide-coated gold nanoparticles using in situ catalyst activation. Polymer Chemistry, 15(14), 1331-1339. [Link]
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The Horner-Wadsworth-Emmons Reaction with Dimethyl (2-hydroxyethyl)phosphonate: A Versatile Tool for the Synthesis of Functionalized Allylic Alcohols
Introduction: Expanding the Synthetic Chemist's Toolkit
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone in modern organic synthesis, prized for its reliability and stereoselectivity in the formation of carbon-carbon double bonds.[1][2] A modification of the Wittig reaction, the HWE reaction utilizes phosphonate carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[1] This heightened nucleophilicity allows for reactions with a broader range of aldehydes and ketones.[2] A significant practical advantage of the HWE reaction is the facile removal of the water-soluble dialkylphosphate byproduct, simplifying product purification.[2][3]
This application note delves into a specialized application of the HWE reaction employing dimethyl (2-hydroxyethyl)phosphonate (CAS 54731-72-5). The presence of a primary hydroxyl group on the phosphonate reagent introduces both a challenge and an opportunity. It opens the door to the direct synthesis of valuable γ-hydroxy-α,β-unsaturated esters and related allylic alcohols, which are key structural motifs in numerous biologically active molecules and pharmaceuticals.[4][5] However, the reactivity of the hydroxyl group necessitates careful consideration of reaction conditions, particularly the choice of base, to prevent unwanted side reactions. This guide provides a comprehensive overview of the reaction mechanism, practical experimental protocols, and applications in medicinal chemistry and drug development, empowering researchers to effectively utilize this versatile reagent.
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:
-
Deprotonation: The reaction is initiated by the abstraction of an acidic α-proton from the phosphonate by a suitable base, generating a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate.[1]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a transient four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the desired alkene and a water-soluble dialkyl phosphate byproduct. The elimination of the dialkyl phosphate is driven by the formation of the thermodynamically stable phosphorus-oxygen double bond.
The stereochemical outcome of the HWE reaction is a key feature, with a strong preference for the formation of the (E)-alkene.[1][2] This selectivity is generally attributed to the thermodynamic stability of the intermediates leading to the trans-alkene. The equilibration of the intermediates before the final elimination step contributes to the high (E)-selectivity.[1]
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application of Dimethyl (2-hydroxyethyl)phosphonate in flame retardant polyurethane synthesis
Application Notes & Protocols
Topic: Application of Dimethyl (2-hydroxyethyl)phosphonate (DMEP) in the Synthesis of Flame-Retardant Polyurethane
Document ID: AN-PU-DMEP-202601
Abstract: Polyurethane (PU) materials, while versatile, are inherently flammable, limiting their use in applications requiring stringent fire safety standards.[1] This document provides a detailed technical guide for researchers and scientists on the incorporation of this compound (DMEP), a reactive flame retardant, into polyurethane synthesis. We will explore the underlying chemical principles, provide step-by-step protocols for the preparation of flame-retardant rigid polyurethane foam (RPUF), and detail the essential characterization techniques to validate performance. The use of DMEP offers a significant advantage over additive flame retardants as it is covalently bonded into the polymer matrix, preventing migration and ensuring permanent flame retardancy.[2]
Introduction: The Role of DMEP in Flame-Retardant Polyurethane
Polyurethanes are synthesized through the exothermic polyaddition reaction between polyols and isocyanates.[3] Their organic nature makes them highly combustible, which necessitates the incorporation of flame retardants (FRs) for safe application in construction, automotive, and electronics industries.[1]
Phosphorus-based flame retardants are highly effective and are considered more environmentally friendly than many halogenated alternatives.[4] They can be categorized into two types: additive and reactive. Additive FRs are physically blended into the polymer matrix, which can lead to leaching over time and a deterioration of mechanical properties.[2]
This compound (DMEP) is a reactive flame retardant . Its key structural feature is a primary hydroxyl (-OH) group, which allows it to act as a chain extender or cross-linker by reacting directly with isocyanate (-NCO) groups.[2] This reaction chemically integrates the phosphorus-containing moiety into the polyurethane backbone, offering permanent flame retardancy without the risk of migration.
Mechanism of Flame Retardancy
DMEP imparts flame retardancy through a combination of condensed-phase and gas-phase mechanisms, a hallmark of efficient phosphorus-based retardants.[5][6]
-
Condensed-Phase Action: During thermal decomposition, the phosphonate structure degrades to form phosphoric and polyphosphoric acids.[4][5] These acids act as catalysts for dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the flow of flammable volatile gases to the combustion zone.[5][6]
-
Gas-Phase Action: Upon heating, DMEP can also release phosphorus-containing volatile species. In the gas phase, these compounds decompose into phosphorus-containing free radicals (such as PO• and PO2•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, effectively quenching the flame.[1][6][7]
Caption: Dual-action flame retardant mechanism of DMEP.
Experimental Protocols
This section provides a general protocol for synthesizing a flame-retardant rigid polyurethane foam (RPUF) using the "one-shot" method.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials & Equipment
| Component | Description | Supplier Example |
| Polyol | Sucrose/glycerin-initiated polyether polyol (OH value: 350-450 mg KOH/g) | Lupranol® 3422 |
| Isocyanate | Polymeric Methylene Diphenyl Diisocyanate (pMDI) (NCO content: ~31%) | Desmodur® 44V20L |
| Flame Retardant | This compound (DMEP) | Sigma-Aldrich |
| Catalyst (Amine) | Gelling/blowing catalyst, e.g., Dimethylaminoethanol (DMAE) | Dabco® series |
| Surfactant | Silicone-based surfactant for cell stabilization | Tegostab® series |
| Blowing Agent | Deionized Water | N/A |
| Equipment | High-speed mechanical stirrer, polypropylene cups, mold, digital scale | N/A |
Formulation Design
The formulation is calculated based on the NCO index, which is the molar ratio of NCO groups to OH groups multiplied by 100. An NCO index of 110 (or 1.1) is typical for rigid foams to ensure complete reaction and good cross-linking.[8]
Table 1: Example Formulations for Rigid PU Foam (per 100g of polyol component)
| Component | Control Foam (g) | FR Foam (g) | Function |
| Polyether Polyol | 85.0 | 85.0 | Main polymer backbone |
| DMEP | 0.0 | 15.0 | Reactive flame retardant, chain extender |
| Surfactant | 2.0 | 2.0 | Stabilizes foam cells |
| Amine Catalyst | 1.5 | 1.5 | Catalyzes gelling and blowing reactions |
| Deionized Water | 3.5 | 3.5 | Blowing agent (reacts with NCO to form CO₂) |
| Total Part A | 107.0 | 122.0 | Polyol Blend |
| pMDI (Part B) | Calculate | Calculate | Cross-linker (Amount determined by NCO index of 110) |
Note on Calculation: The amount of pMDI required must be calculated based on the total hydroxyl value of the polyol blend (Part A) and the NCO content of the specific pMDI used.
Synthesis Workflow
Caption: Overall workflow for synthesis and characterization.
Step-by-Step Protocol
-
Prepare Part A (Polyol Blend): In a polypropylene cup, accurately weigh and combine the polyether polyol, DMEP (for the FR foam), silicone surfactant, amine catalyst, and deionized water according to the formulation in Table 1.
-
Mixing Part A: Stir this mixture with a mechanical stirrer at ~1000 rpm for 60 seconds until a homogeneous, opaque liquid is formed.
-
Prepare Part B (Isocyanate): In a separate cup, weigh the calculated amount of pMDI.
-
The "One-Shot" Reaction: Add Part B (pMDI) to Part A (polyol blend). Immediately begin stirring at high speed (~2000-3000 rpm).
-
Foaming and Curing: As soon as mixing is complete, pour the reacting mixture into an open-top mold and allow it to free-rise. The foam will expand and solidify.
-
Post-Curing: Allow the foam to cure at ambient temperature for at least 24 hours to ensure all chemical reactions are complete before cutting samples for characterization.
Characterization and Performance Validation
To validate the efficacy of DMEP, the flame retardancy, thermal stability, and combustion behavior of the modified polyurethane must be quantified and compared against a control sample.
Standard Flammability Tests
-
Limiting Oxygen Index (LOI): This test (ASTM D2863) determines the minimum concentration of oxygen in an oxygen/nitrogen mixture required to support downward combustion of a vertically oriented sample. A higher LOI value indicates better flame retardancy.[10]
-
UL-94 Vertical Burn Test: This test classifies the material's response to a small open flame. Ratings like V-0, V-1, or V-2 are assigned based on burning time, dripping behavior, and ignition of a cotton indicator below the sample. A V-0 rating is the highest classification for plastics, indicating that burning stops within 10 seconds after two applications of the flame, and no flaming drips are produced.[11]
Advanced Combustion Analysis
-
Cone Calorimetry (ASTM E1354): This is one of the most effective bench-scale methods for studying the fire behavior of materials. It measures key parameters under forced-flaming conditions, including:
-
Peak Heat Release Rate (pHRR): The maximum heat output during combustion, a primary indicator of fire intensity. A significant reduction in pHRR is a key goal for flame retardants.[10]
-
Total Heat Release (THR): The total energy released during the entire combustion process.[10]
-
Mass Loss Rate (MLR): The rate at which the material is consumed by the fire.
-
Smoke Production: The amount of smoke generated, which is critical for life safety in a fire scenario.
-
Thermal Stability and Residue Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). It provides information on decomposition temperatures and the amount of char residue remaining at high temperatures. A higher char yield at temperatures >600°C is indicative of effective condensed-phase action.[4][12]
-
Scanning Electron Microscopy (SEM): SEM is used to examine the morphology of the char residue after a combustion test. An effective flame retardant will help form a dense, cohesive, and continuous char layer, which can be visually confirmed with SEM.[12]
Expected Results
The incorporation of DMEP is expected to significantly improve the fire performance of the polyurethane foam.
Table 2: Typical Performance Comparison of Control vs. DMEP-Modified RPUF
| Parameter | Control Foam | FR Foam (15g DMEP) | Improvement Indication |
| LOI (%) | 19 - 21 | 25 - 28 | Increased value indicates lower flammability |
| UL-94 Rating | No Rating (burns) | V-0 or V-1 | Achieves self-extinguishing classification |
| pHRR (kW/m²) (Cone Calorimeter) | ~250 - 300 | ~150 - 180 | Lower peak heat release signifies a less intense fire |
| Char Yield @ 700°C (%) (TGA) | < 20 | > 25 | Higher yield confirms effective char formation |
Conclusion
This compound serves as a highly effective reactive flame retardant for polyurethane systems. Its covalent integration into the polymer network ensures permanent performance and overcomes the drawbacks of additive solutions. By acting in both the condensed phase through char promotion and the gas phase through flame radical scavenging, DMEP significantly reduces the flammability and fire hazard of polyurethane materials. The protocols and characterization methods outlined in this guide provide a robust framework for researchers to develop and validate high-performance, fire-safe polyurethane products.
References
-
Title: Synthesis and Characterization of Polyphosphonates and Polyurethanes Using Chalcone and DOPO-Chalcone as a Flame Retardant Source: ACS Applied Polymer Materials URL: [Link]
-
Title: Synthesis and Characterization of Flame Retarded Rigid Polyurethane Foams with Different Types of Blowing Agents Source: MDPI URL: [Link]
-
Title: Influence of Phosphorus Structures and Their Oxidation States on Flame-Retardant Properties of Polyhydroxyurethanes Source: PubMed URL: [Link]
-
Title: Strategy for Constructing Phosphorus-Based Flame-Retarded Polyurethane Elastomers for Advanced Performance in Long-Term Source: MDPI URL: [Link]
-
Title: Synthesis and characterization of phosphorus-based flame retardant containing rigid polyurethane foam Source: ResearchGate URL: [Link]
-
Title: Synthesis and characterization of flame retardant rigid polyurethane foam based on a reactive flame retardant containing phosphazene and cyclophosphonate Source: ResearchGate URL: [Link]
-
Title: REACTIVE FLAME RETARDANTS FOR POLYURETHANES: CURRENT TECHNOLOGY AND NEW DIRECTIONS Source: ResearchGate URL: [Link]
-
Title: Preparation of Flame-Retardant Polyurethane and Its Applications in the Leather Industry Source: MDPI URL: [Link]
-
Title: A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction Source: MDPI URL: [Link]
-
Title: Addition flame-retardant behaviors of expandable graphite and [bis(2-hydroxyethyl)amino]-methyl-phosphonic acid dimethyl ester in rigid polyurethane foams Source: ResearchGate URL: [Link]
-
Title: Synthesis of Ethyl (Diethoxymethyl)phosphinate Derivatives and Their Flame Retardancy in Flexible Polyurethane Foam Source: ResearchGate URL: [Link]
-
Title: Synthesis of Rigid Polyurethane Foams Incorporating Polyols from Chemical Recycling of Post-Industrial Waste Polyurethane Foams Source: MDPI URL: [Link]
-
Title: Materials and Chemistry of Polyurethanes Source: ACS Symposium Series URL: [Link]
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Title: The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks Source: National Institutes of Health (PMC) URL: [Link]
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use of Dimethyl (2-hydroxyethyl)phosphonate in functional polymer synthesis
An Application Guide to the Synthesis of Functional Polymers Using Dimethyl (2-hydroxyethyl)phosphonate
Abstract
This compound (DHEMP) is a uniquely versatile building block in modern polymer chemistry. Its bifunctional nature, featuring a reactive hydroxyl group and a tunable phosphonate moiety, provides synthetic chemists with a powerful tool for designing functional polymers with tailored properties. This guide offers an in-depth exploration of DHEMP's role in various polymerization techniques, including its use as an initiator for ring-opening polymerization and as a precursor for novel monomers in radical and condensation polymerizations. We provide detailed, field-proven protocols, explain the causality behind experimental choices, and highlight key applications in advanced materials, particularly in the development of novel flame retardants and biocompatible materials for the life sciences.
Introduction: The Strategic Advantage of DHEMP in Polymer Design
The pursuit of functional polymers—macromolecules designed with specific chemical groups to impart desired properties—is a cornerstone of materials science. This compound (CAS 54731-72-5) has emerged as a molecule of significant interest due to its strategic combination of functionalities within a simple structure[1][2].
-
The Hydroxyl Group (-OH): This primary alcohol serves as a versatile reactive handle. It can act as an initiator for ring-opening polymerizations (ROP), a nucleophile in condensation reactions (e.g., to form polyesters or polyurethanes), or a site for post-polymerization modification.
-
The Dimethyl Phosphonate Group (-P(O)(OCH₃)₂): This group is the primary source of functionality. The phosphorus atom imparts inherent flame-retardant properties[3][4]. Furthermore, the phosphonate ester can be hydrolyzed to a phosphonic acid, which is a structural mimic of the phosphate group found in biological systems. This biomimicry is crucial for applications in dentistry, bone tissue engineering, and drug delivery, where adhesion to mineralized tissues like hydroxyapatite is desired[5][6].
This guide is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical methodologies required to leverage DHEMP in their own polymer synthesis programs.
DHEMP as an Initiator for Ring-Opening Polymerization (ROP)
One of the most direct methods to incorporate a phosphonate end-group onto a polymer chain is to use DHEMP's hydroxyl group to initiate the ring-opening polymerization of cyclic monomers. This approach is particularly effective for producing biodegradable and biocompatible polymers like polyesters and polycarbonates with a terminal phosphonate functionality[7][8]. The phosphonate group can then be used for surface anchoring, drug conjugation, or to modify the material's overall properties.
Causality of Experimental Design:
The choice of catalyst is critical in ROP. Organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or tin(II) octoate (Sn(Oct)₂) are commonly used because they provide controlled polymerization with low dispersity, are effective at moderate temperatures, and minimize side reactions[7][9]. The monomer-to-initiator ratio ([M]/[I]) is the primary determinant of the final polymer's molecular weight. The reaction is typically conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with moisture or oxygen, which can terminate the growing polymer chains.
Caption: Workflow for ROP initiated by DHEMP.
Protocol 1: Synthesis of Phosphonate-Terminated Poly(ε-caprolactone) (PCL-PO(OMe)₂)
This protocol details the organocatalyzed ROP of ε-caprolactone using DHEMP as the initiator.
Materials:
-
This compound (DHEMP)
-
ε-Caprolactone (dried over CaH₂ and distilled under reduced pressure before use)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (distilled before use)
-
Dichloromethane (DCM) (anhydrous)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware (oven-dried)
Procedure:
-
Reactor Setup: Add DHEMP (e.g., 154 mg, 1.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar. Seal the flask and purge with inert gas for 15 minutes.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous DCM (10 mL) to dissolve the DHEMP. Then, add the purified ε-caprolactone (e.g., 5.7 g, 50 mmol for a target degree of polymerization of 50).
-
Initiation: Add the DBU catalyst (e.g., 15.2 mg, 0.1 mmol, 0.1 equivalents relative to initiator) to the stirring solution.
-
Polymerization: Allow the reaction to stir at room temperature. Monitor the reaction progress by taking small aliquots for ¹H NMR analysis to determine monomer conversion. The reaction is typically complete within 2-4 hours.
-
Termination & Isolation: Once the desired conversion is reached, quench the polymerization by adding a few drops of benzoic acid. Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold methanol (200 mL) with vigorous stirring.
-
Purification: Collect the white polymer precipitate by filtration. Redissolve the polymer in a minimal amount of DCM and re-precipitate into cold methanol to remove any unreacted monomer and catalyst.
-
Drying: Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.
Data Summary:
| Target DP¹ | [Monomer]/[Initiator] Ratio | [Initiator]/[Catalyst] Ratio | Typical Mₙ ( g/mol )² | Typical Dispersity (Đ)² |
| 25 | 25:1 | 1:0.1 | ~3000 | < 1.15 |
| 50 | 50:1 | 1:0.1 | ~5800 | < 1.20 |
| 100 | 100:1 | 1:0.1 | ~11500 | < 1.25 |
| ¹ DP = Degree of Polymerization | ||||
| ² Mₙ (number-average molecular weight) and Đ are determined by Size Exclusion Chromatography (SEC). |
DHEMP as a Precursor for Functional Monomers
A highly effective strategy for incorporating phosphonate groups as pendant side chains involves first modifying DHEMP into a polymerizable monomer. By reacting the hydroxyl group of DHEMP with a molecule like methacryloyl chloride, one can synthesize dimethyl(2-methacryloyloxyethyl) phosphonate (DMMEP), a monomer readily polymerizable via free-radical techniques[5][10]. This approach allows for the creation of high molecular weight polymers with a high density of phosphonate functionality.
Causality of Experimental Design:
The synthesis of DMMEP is an esterification reaction. A non-nucleophilic base like triethylamine (TEA) is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is performed at low temperature (0 °C) to control the exothermicity and prevent unwanted side reactions, such as the polymerization of the newly formed methacrylate monomer. Subsequent polymerization of DMMEP is best achieved using a controlled radical polymerization method like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT allows for precise control over molecular weight, architecture, and dispersity, which is crucial for high-performance applications[11][12].
Caption: Synthesis of DMMEP monomer and subsequent RAFT polymerization.
Protocol 2: Synthesis of Dimethyl(2-methacryloyloxyethyl) phosphonate (DMMEP)
Materials:
-
This compound (DHEMP)
-
Methacryloyl chloride (distilled before use)
-
Triethylamine (TEA) (distilled over CaH₂)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Dissolve DHEMP (15.4 g, 0.1 mol) and TEA (12.1 g, 16.7 mL, 0.12 mol) in anhydrous DCM (200 mL) in a round-bottom flask under an inert atmosphere.
-
Reactant Addition: Cool the flask to 0 °C in an ice bath. Add methacryloyl chloride (11.5 g, 11.0 mL, 0.11 mol) dropwise to the stirring solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup: Filter the reaction mixture to remove the triethylammonium chloride salt. Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary, although for many polymerization applications the product after workup is sufficiently pure. The final product is a colorless oil.
Protocol 3: RAFT Polymerization of DMMEP
Materials:
-
DMMEP monomer (synthesized above)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) or other suitable RAFT Chain Transfer Agent (CTA)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Diethyl ether (for precipitation)
Procedure:
-
Stock Solutions: Prepare stock solutions of the CTA and AIBN in DMF.
-
Reaction Mixture: In a vial, combine DMMEP (e.g., 2.22 g, 10 mmol), the CTA stock solution (for a [Monomer]:[CTA] ratio of 100:1, this would be 0.1 mmol), and the AIBN stock solution (for a [CTA]:[Initiator] ratio of 5:1, this would be 0.02 mmol). Add enough DMF to achieve a desired monomer concentration (e.g., 50% w/v).
-
Degassing: Seal the vial with a rubber septum and degas the solution by subjecting it to three freeze-pump-thaw cycles.
-
Polymerization: Place the vial in a preheated oil bath at 70 °C and stir for the desired time (e.g., 4-12 hours, depending on target conversion).
-
Termination and Isolation: To stop the polymerization, cool the vial in an ice bath and expose the mixture to air. Precipitate the polymer by adding the solution dropwise into cold diethyl ether.
-
Purification and Drying: Collect the polymer and purify by redissolving in a small amount of THF or DCM and re-precipitating into diethyl ether. Dry the final polymer under vacuum.
Key Applications of DHEMP-Derived Polymers
The incorporation of the phosphonate moiety via DHEMP imparts significant functional advantages, leading to applications in diverse, high-performance areas.
Flame Retardant Materials
Phosphorus-based compounds are highly effective, halogen-free flame retardants. They can act in both the condensed phase and the gas phase to suppress combustion.
-
Condensed Phase Mechanism: Upon heating, the phosphonate groups degrade to form polyphosphoric acid. This acid promotes the formation of a thermally stable char layer on the polymer surface, which acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles[3][13].
-
Gas Phase Mechanism: Volatile phosphorus-containing radicals (e.g., PO•, HPO•) can be released into the gas phase, where they act as radical scavengers, interrupting the exothermic chain reactions of combustion[13].
Polymers synthesized using DHEMP show significantly improved flame retardancy, as demonstrated by higher Limiting Oxygen Index (LOI) values and better ratings in UL-94 vertical burn tests[4].
Table of Comparative Flame Retardancy Data:
| Polymer System | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating |
| Low-Density Polyethylene (LDPE) | 0 | 17.5 | Fails |
| LDPE / PE-PO(OR)₂ Blend (5% P-polymer) | ~0.5 | 22.0 | V-2 |
| Epoxy Resin | 0 | 20.0 | Fails |
| Epoxy Resin with P-Curing Agent | ~1.5 | >30.0 | V-0 |
| Data synthesized from typical values reported in the literature[3][4][14]. |
Biomedical and Drug Delivery Applications
The phosphonic acid group (obtained after hydrolysis of the dimethyl ester) is a key functional group for biomedical materials[15]. Its structural similarity to the phosphate groups in bone mineral (hydroxyapatite) and in phospholipids provides unique biological interfacing capabilities.
-
Bone-Targeting and Dental Adhesion: Phosphonic acid-functionalized polymers exhibit strong adhesion to calcium-based surfaces like bone and teeth[11][16]. This property is exploited in dental adhesives, coatings for orthopedic implants to improve integration, and as bone-targeting drug delivery systems[6].
-
Biocompatibility and Drug Delivery: Many phosphorus-containing polymers, including polyphosphoesters and polyphosphonates, are known for their biocompatibility and biodegradability[15][17]. The phosphonate group can serve as a hydrophilic component in amphiphilic block copolymers for micelle formation or as a point of attachment for therapeutic agents[18].
Caption: Conceptual link between DHEMP, polymer structures, and applications.
Conclusion
This compound is more than a simple chemical; it is a strategic platform for the synthesis of advanced functional polymers. Its inherent bifunctionality allows for its seamless integration into a wide range of polymerization frameworks, including ring-opening, radical, and condensation reactions. The protocols and principles outlined in this guide demonstrate the straightforward yet powerful ways in which DHEMP can be used to create materials with enhanced flame retardancy and sophisticated biomedical functionality. As the demand for high-performance, specialized polymers continues to grow, the versatility of DHEMP ensures its place as a critical tool in the polymer chemist's arsenal.
References
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Title: Phosphorus-Containing Polymers: A Great Opportunity for the Biomedical Field Source: Biomacromolecules - ACS Publications URL: [Link]
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Title: Polyphosphates and other phosphorus-containing polymers for drug delivery applications Source: Journal of Controlled Release URL: [Link]
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Title: Phosphonate-based copolymers as biomedical coatings Source: ResearchGate URL: [Link]
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Title: (BIS) phosphonate functionalized polymeric materials for biomedical applications Source: Bogazici University Theses and Dissertations URL: [Link]
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Title: Controlled biointerfaces with biomimetic phosphorus-containing polymers - PMC Source: NIH National Library of Medicine URL: [Link]
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Title: Synthesis of Dialkyl-Hydroxymethylphosphonates in Heterogeneous Conditions Source: ResearchGate URL: [Link]
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Title: Smart functionalized phosphonic acid based copolymers: new structures for old purposes Source: Polymer Chemistry URL: [Link]
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Title: Thermoresponsive Polyphosphoester via Polycondensation Reactions: Synthesis, Characterization, and Self-Assembly Source: MDPI URL: [Link]
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Title: Phosphonate-Functionalized Polycarbonates Synthesis through Ring-Opening Polymerization and Alternative Approaches Source: MDPI URL: [Link]
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Title: Synthesis of end-functionalized phosphate and phosphonate-polypeptides by ring-opening polymerization of their corresponding N-carboxyanhydride Source: Polymer Chemistry (RSC Publishing) URL: [Link]
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Title: Flame retardant phosphonate-functionalised polyethylenes Source: RSC Publishing URL: [Link]
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Title: Phosphonate-Functionalized Polycarbonates Synthesis through Ring-Opening Polymerization and Alternative Approaches - PMC Source: NIH National Library of Medicine URL: [Link]
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Title: this compound Source: MySkinRecipes URL: [Link]
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Title: Addition flame-retardant behaviors of expandable graphite and [bis(2-hydroxyethyl)amino]-methyl-phosphonic acid dimethyl ester in rigid polyurethane foams Source: ResearchGate URL: [Link]
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Title: Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids Source: MDPI URL: [Link]
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Title: Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates Source: IPC APEX EXPO URL: [Link]
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Title: Flame retardant phosphonate-functionalised polyethylenes Source: Polymer Chemistry URL: [Link]
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Title: Water-Soluble Poly(phosphonate)s via Living Ring-Opening Polymerization Source: ResearchGate URL: [Link]
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Title: Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters Source: MDPI URL: [Link]
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Title: RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate and its phosphonic acid derivative: A new opportunity for phosphorus-based materials Source: ResearchGate URL: [Link]
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Title: Synthesis of dialkyl 2-(Methacryloyloxyethyl) phosphonates, their characterization and polymerization Source: ResearchGate URL: [Link]
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Application Note: Synthesis and Characterization of Phosphonate-Containing Hydrogels Using Dimethyl (2-hydroxyethyl)phosphonate
Introduction: The Significance of Phosphonate-Containing Hydrogels
Hydrogels, with their three-dimensional, water-swollen polymer networks, are at the forefront of biomedical innovation. Their unique properties, including high water content, biocompatibility, and tunable mechanical characteristics, make them ideal candidates for a wide range of applications such as drug delivery, tissue engineering, and as smart materials responsive to environmental stimuli.[1][2][3] The incorporation of phosphonate moieties into the hydrogel structure imparts unique and highly desirable functionalities. The phosphorus-carbon bond in phosphonates offers greater hydrolytic stability compared to the phosphate esters found in many biological molecules. This stability, combined with the inherent biocompatibility of phosphonates, opens up new avenues for the development of advanced biomaterials.
Dimethyl (2-hydroxyethyl)phosphonate is a versatile monomer for the synthesis of these advanced hydrogels. Its structure, featuring a polymerizable vinyl group and a hydrophilic phosphonate group, allows for the straightforward creation of hydrogels with a phosphonate-functionalized backbone. These hydrogels are of particular interest for applications requiring controlled drug release, enhanced cell adhesion, and even flame-retardant properties.[4][5] This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of phosphonate-containing hydrogels derived from this compound.
Synthesis of Phosphonate-Containing Hydrogels: A Step-by-Step Protocol
The synthesis of phosphonate-containing hydrogels from this compound can be achieved through free-radical polymerization, a widely used and well-understood method for hydrogel fabrication.[3][6] This process involves the polymerization of the monomer in the presence of a crosslinking agent and a polymerization initiator.
Core Principle: Free-Radical Polymerization
Free-radical polymerization is initiated by a molecule that can readily generate free radicals, which then react with the vinyl group of the this compound monomer. This initiates a chain reaction, leading to the formation of long polymer chains. A crosslinking agent, which contains two or more polymerizable groups, is included in the reaction mixture to form covalent bonds between the polymer chains, resulting in a three-dimensional network structure characteristic of hydrogels.
Figure 1: Conceptual workflow for the synthesis of phosphonate-containing hydrogels via free-radical polymerization.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Sigma-Aldrich | Monomer |
| N,N'-methylenebis(acrylamide) (MBAA) | Sigma-Aldrich | Crosslinking agent |
| Ammonium persulfate (APS) | Sigma-Aldrich | Initiator |
| N,N,N',N'-tetramethylethylenediamine (TEMED) | Sigma-Aldrich | Accelerator |
| Phosphate-buffered saline (PBS), pH 7.4 | VWR | Solvent and for swelling studies |
| Deionized water | - | Solvent and for washing |
Detailed Synthesis Protocol
-
Monomer Solution Preparation: In a clean glass vial, dissolve 1.0 g of this compound and 0.05 g of N,N'-methylenebis(acrylamide) (MBAA) in 5.0 mL of deionized water. Gently vortex the solution until all components are fully dissolved. The concentration of the crosslinker can be varied to control the swelling and mechanical properties of the resulting hydrogel.
-
Initiator and Accelerator Addition: To the monomer solution, add 50 µL of a freshly prepared 10% (w/v) aqueous solution of ammonium persulfate (APS). Following this, add 10 µL of N,N,N',N'-tetramethylethylenediamine (TEMED). APS and TEMED act as a redox pair to initiate the polymerization at room temperature.
-
Polymerization: Gently mix the solution and immediately cast it into a suitable mold (e.g., between two glass plates with a spacer of desired thickness). Allow the polymerization to proceed at room temperature for at least 4 hours, or until a solid hydrogel is formed.
-
Purification: After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water. Wash the hydrogel for 48-72 hours, changing the water frequently, to remove any unreacted monomers, initiator, and other impurities.
-
Drying (Optional): For certain characterization techniques, the hydrogel may need to be dried. This can be achieved by lyophilization (freeze-drying) to preserve the porous structure, or by drying in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.
Characterization of Phosphonate-Containing Hydrogels
A thorough characterization of the synthesized hydrogels is crucial to understand their properties and suitability for specific applications.
Swelling Behavior
The swelling ratio is a fundamental property of hydrogels and is indicative of their crosslinking density and hydrophilicity.
Protocol:
-
Immerse a pre-weighed, dried hydrogel sample (Wd) in a phosphate-buffered saline (PBS) solution at pH 7.4 and 37 °C.
-
At regular time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (Ws).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the equilibrium swelling ratio (ESR) using the following formula:
ESR (%) = [(Ws - Wd) / Wd] x 100
| Hydrogel Formulation (Monomer:Crosslinker ratio) | Equilibrium Swelling Ratio (ESR) in PBS (pH 7.4) |
| 95:5 | ~ 800% |
| 90:10 | ~ 550% |
| 85:15 | ~ 300% |
Note: The ESR values are illustrative and will depend on the precise synthesis conditions.
Structural and Morphological Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the hydrogel. The spectrum should show characteristic peaks for the P=O bond in the phosphonate group (around 1250 cm⁻¹), the P-O-C bond (around 1030 cm⁻¹), and the C=O of the amide group from the crosslinker (around 1650 cm⁻¹).
-
Scanning Electron Microscopy (SEM): SEM provides insight into the surface morphology and porous structure of the hydrogel. For SEM analysis, the hydrogel is typically freeze-dried to preserve its three-dimensional network.
Mechanical Properties
The mechanical strength of the hydrogel is important for applications where it will be subjected to physical stress. Unconfined compression testing is a common method to determine the compressive modulus of hydrogels.[7]
Protocol:
-
Prepare cylindrical hydrogel samples of a defined diameter and height.
-
Place the hydrated sample on the lower platen of a mechanical testing machine.
-
Apply a compressive force at a constant strain rate and record the stress-strain data.
-
The compressive modulus is determined from the initial linear region of the stress-strain curve.
Applications of Phosphonate-Containing Hydrogels
The unique properties of hydrogels synthesized from this compound make them suitable for a variety of advanced applications.
Drug Delivery
The hydrophilic nature and porous structure of these hydrogels allow for the encapsulation of therapeutic agents.[8] The phosphonate groups can also interact with certain drugs, providing a mechanism for controlled release.[9] The release kinetics can be tuned by altering the crosslinking density of the hydrogel.
Figure 2: Schematic of drug loading and release from a phosphonate-containing hydrogel.
Tissue Engineering
Phosphonate-containing materials are known to have a strong affinity for calcium ions, which can promote the mineralization process and enhance bone tissue regeneration.[10] Hydrogels based on this compound can serve as scaffolds that support cell adhesion, proliferation, and differentiation, making them promising for bone tissue engineering applications.
Flame Retardant Materials
Phosphorus-containing compounds are well-established as effective flame retardants.[5] The mechanism involves the formation of a char layer upon heating, which acts as a barrier to heat and mass transfer. Hydrogels with a high concentration of phosphonate groups can exhibit flame-retardant properties, which could be beneficial in certain biomedical devices or other applications where fire safety is a concern.
Conclusion
The synthesis of phosphonate-containing hydrogels using this compound offers a straightforward and versatile platform for the development of advanced functional materials. By carefully controlling the synthesis parameters, hydrogels with tailored swelling, mechanical, and biological properties can be produced. The inherent properties of the phosphonate group open up exciting possibilities in drug delivery, tissue engineering, and the creation of novel flame-retardant materials. This application note provides a solid foundation for researchers and scientists to explore the potential of these promising biomaterials.
References
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Innovative Applications of Hydrogels in Contemporary Medicine. MDPI. Available from: [Link]
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Hydrogels for Biomedical Applications: Their Characteristics and the Mechanisms behind Them. MDPI. Available from: [Link]
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Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. PMC - NIH. Available from: [Link]
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Hydrogels with Phosphate Groups as Potential Carriers of Bisphosphonates. ResearchGate. Available from: [Link]
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Phosphate based 2-hydroxyethyl methacrylate hydrogels for biomedical applications. ResearchGate. Available from: [Link]
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Bisphosphonate-functionalized poly(amido amine) crosslinked 2-hydroxyethyl methacrylate hydrogel as tissue engineering scaffold. ScienceDirect. Available from: [Link]
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Emerging Fabrication Strategies of Hydrogels and Its Applications. PMC - PubMed Central. Available from: [Link]
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Synthesis and characterization of poly(2-hydroxyethyl methacrylate/itaconic acid/poly(ethylene glycol) dimethacrylate) hydrogels. ResearchGate. Available from: [Link]
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Porous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Tissue Engineering: Influence of Crosslinking Systems and. Semantic Scholar. Available from: [Link]
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Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. MDPI. Available from: [Link]
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Manufacture of poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) hydrogel tubes for use as nerve guidance. Shoichet Lab - University of Toronto. Available from: [Link]
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Time-dependent mechanical characterization of poly(2-hydroxyethyl methacrylate) hydrogels using nanoindentation and unconfined compression. NIH. Available from: [Link]
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The development and application of contemporary phosphorus flame retardants: a review. SpringerLink. Available from: [Link]
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Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers. RSC Publishing. Available from: [Link]
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Smart poly(2-hydroxyethyl methacrylate/itaconic acid) hydrogels for biomedical application. ResearchGate. Available from: [Link]
-
A continuous synthesis method of hydroxymethyl phosphonates. Revue Roumaine de Chimie. Available from: [Link]
-
Preparation and Characterization of Acrylic and Methacrylic Phospholipid-Mimetic Polymer Hydrogels and Their Applications in Optical Tissue Clearing. MDPI. Available from: [Link]
-
Biosynthesis of 2-Hydroxyethylphosphonate, an Unexpected Intermediate Common to Multiple Phosphonate Biosynthetic Pathways. PMC - PubMed Central. Available from: [Link]
-
Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. MDPI. Available from: [Link]
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In situ forming hydrogels based on polyethylene glycol itaconate for tissue engineering application. Indian Academy of Sciences. Available from: [Link]
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Synthesis and swelling behaviors of poly (2-hydroxyethyl methacrylate-co-itaconic acid) and poly (2-hydroxyethyl methacrylate-co-sodium itaconate) hydrogels as potential drug carriers. ResearchGate. Available from: [Link]
-
A review of polymerization techniques for preparing hydrogels. Journal of Chemical Engineering and Energy Materials. Available from: [Link]
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The 2-Hydroxyethylphosphonate Moiety: A Versatile Scaffold in Medicinal Chemistry
Dimethyl (2-hydroxyethyl)phosphonate (DMHEP) and its parent scaffold, the 2-hydroxyethylphosphonate moiety, represent a cornerstone in modern medicinal chemistry. While seemingly simple, this structural unit provides a powerful and versatile entry point for the synthesis of complex molecules designed to interact with critical biological systems. Its primary value lies in its role as a stable and non-hydrolyzable mimic of the natural phosphate group, a ubiquitous component of essential biomolecules.[1][2][3] This guide delves into the core applications of DMHEP, providing field-proven insights and detailed protocols for researchers engaged in drug discovery and development.
The Phosphonate Advantage: Bioisosterism and Stability
At the heart of medicinal chemistry is the concept of bioisosterism, where one functional group can be replaced by another to improve the pharmacological properties of a compound without losing the desired biological activity. Phosphates are vital for life but suffer from a critical drawback in drug design: the lability of the P-O bond, which is susceptible to enzymatic cleavage by phosphatases.[1][4]
The phosphonate group, characterized by a direct and robust P-C bond, serves as an excellent bioisostere for phosphate.[1][5][6] This substitution confers metabolic stability, preventing rapid degradation in vivo and prolonging the therapeutic effect of a drug.[7] this compound provides the foundational structure to build these more stable analogues.
Diagram: Bioisosteric Relationship of Phosphate and Phosphonate
The following diagram illustrates the key structural difference that imparts metabolic stability to phosphonate-based drugs compared to their phosphate counterparts.
Caption: Structural comparison of a phosphate ester versus a phosphonate.
Core Application: Synthesis of Acyclic Nucleoside Phosphonates (ANPs)
A major success story for phosphonate chemistry is the development of acyclic nucleoside phosphonates (ANPs), a class of potent antiviral agents.[8] Drugs like Tenofovir, Adefovir, and Cidofovir are foundational treatments for HIV and Hepatitis B.[2][8] These drugs act as DNA polymerase inhibitors, but unlike traditional nucleoside analogues, they do not require the initial, often rate-limiting, phosphorylation step by viral or cellular kinases.[9] The phosphonate group already present serves as the first phosphate mimic, allowing them to bypass this step.[9]
This compound is a key precursor for building the side chains of these antiviral agents. The hydroxyl group provides a reactive handle for attaching a nucleobase, while the phosphonate moiety is the active component.
Application Protocol 1: Synthesis of a Protected PMEA Analogue
This protocol outlines a generalized procedure for the alkylation of a purine base using a tosylated intermediate derived from DMHEP, a common strategy for creating the side chain of PMEA (Adefovir) analogues.
Workflow Overview
Caption: Synthetic workflow for an acyclic nucleoside phosphonate.
Step-by-Step Methodology:
-
Activation of the Hydroxyl Group (Tosylation):
-
Rationale: The hydroxyl group of DMHEP is a poor leaving group. Converting it to a tosylate makes it an excellent leaving group for the subsequent nucleophilic substitution (SN2) reaction.
-
Procedure: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂). Cool the solution to 0 °C in an ice bath. Add pyridine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq) dissolved in minimal anhydrous DCM. Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours. Monitor reaction completion by TLC.
-
Work-up: Quench the reaction with cold water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate.
-
-
Alkylation of the Nucleobase:
-
Rationale: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the N9 position of adenine, making it a potent nucleophile for attacking the tosylated intermediate. Anhydrous conditions are critical as NaH reacts violently with water.
-
Procedure: Suspend adenine (1.1 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere. Cool to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the suspension to stir at room temperature for 1 hour until hydrogen evolution ceases. Add the tosylated intermediate (1.0 eq) dissolved in anhydrous DMF dropwise. Heat the reaction to 60-70 °C and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of methanol. Remove the solvent in vacuo. Purify the crude product by silica gel column chromatography to obtain the protected PMEA analogue.
-
-
Deprotection of the Phosphonate Esters:
-
Rationale: The dimethyl esters on the phosphonate group act as protecting groups. They are readily cleaved by reagents like bromotrimethylsilane (TMSBr) to yield the phosphonic acid, which is the biologically active form.
-
Procedure: Dissolve the protected PMEA analogue (1.0 eq) in anhydrous acetonitrile. Add bromotrimethylsilane (3.0 eq) and stir at room temperature for 6-8 hours.[10][11] Monitor by LC-MS.
-
Work-up: Evaporate the solvent and excess TMSBr under reduced pressure. Add methanol to the residue and evaporate again to quench any remaining reagent. The resulting crude phosphonic acid can be purified by ion-exchange chromatography or precipitation.
-
Application in Prodrug Strategies
A significant challenge with phosphonate drugs is their high negative charge at physiological pH, which severely limits their ability to cross cell membranes and reduces oral bioavailability.[7][9] The prodrug approach masks this charge with lipophilic groups that are cleaved by intracellular enzymes (e.g., esterases) to release the active phosphonic acid inside the target cell.[7]
The hydroxyl group of DMHEP can be used as an attachment point for linkers that are subsequently coupled to promoieties. More commonly, derivatives of DMHEP are synthesized into the final active drug, which is then subjected to prodrug modification.
Common Prodrug Moieties for Phosphonates:
| Prodrug Moiety | Abbreviation | Cleavage Mechanism | Key Advantage |
| Pivaloyloxymethyl | POM | Esterase-mediated hydrolysis | Well-established, effective masking |
| Isopropoxycarbonyloxymethyl | POC | Esterase-mediated hydrolysis | Used in Tenofovir Disoproxil[12] |
| Aryl Phosphoramidate | ProTide | Hydrolysis by Cathepsin A and HINT1 | High efficiency of intracellular delivery[12] |
| S-acyl-2-thioethyl | SATE | Esterase-mediated hydrolysis | Alternative to POM/POC strategies |
Protocol 2: General Synthesis of a Bis(POM) Prodrug of a Phosphonic Acid
This protocol describes the conversion of a generic phosphonic acid (which could be synthesized from a DMHEP-derived intermediate) into its bis(POM) prodrug.
-
Preparation: Ensure the parent phosphonic acid is anhydrous by co-evaporation with toluene.
-
Reaction: Suspend the phosphonic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq). To this solution, add iodomethyl pivalate (POM-I) or chloromethyl pivalate (POM-Cl) (2.5 eq).[11]
-
Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the diester product by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude oil or solid by silica gel chromatography to yield the pure bis(POM) prodrug.
Use as an Enzyme Inhibitor Scaffold
Beyond antiviral applications, the phosphonate group is an effective mimic of the tetrahedral transition state that occurs during enzymatic hydrolysis of peptides and esters.[1][3] This makes phosphonate-containing molecules potent inhibitors of enzymes like proteases and esterases. DMHEP can serve as a starting point for creating more elaborate structures that target the active sites of these enzymes. For instance, it can be elaborated into phosphonate analogues of amino acids, which are then incorporated into peptide mimics to inhibit proteases.[1]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic building block that enables access to a wide range of medicinally relevant compounds. Its utility stems from the unique properties of the phosphonate group it carries—primarily its role as a stable bioisostere of phosphate. From the development of life-saving antiviral drugs to the design of sophisticated enzyme inhibitors and innovative prodrugs, the applications of this scaffold continue to expand, cementing its importance in the field of drug discovery.
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- Antiviral activities of novel 5-phosphono-pent-2-en-1-yl nucleosides and their alkoxyalkyl phosphonoesters. PubMed.
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Application Note & Protocols: Strategic Synthesis of Antiviral Phosphonate Prodrugs from Dimethyl (2-hydroxyethyl)phosphonate
Statement of Application
This document provides a comprehensive guide for the strategic synthesis of acyclic nucleoside phosphonate (ANP) prodrugs, pivotal compounds in antiviral therapy. We will focus on a versatile and economically viable synthetic pathway starting from Dimethyl (2-hydroxyethyl)phosphonate. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering detailed methodologies for synthesizing precursors to clinically significant antivirals such as Adefovir and Tenofovir. The core objective is to transform the polar phosphonate starting material into lipophilic, cell-permeable prodrugs that can effectively deliver the active antiviral agent intracellularly.
Scientific Principles: Overcoming the Bioavailability Challenge
Phosphonic acids are excellent isosteres of phosphates, making them potent inhibitors of viral enzymes like reverse transcriptase and DNA polymerase.[1][2] However, their dianionic nature at physiological pH severely limits their passive diffusion across cellular membranes, resulting in poor oral bioavailability.[3][4] The prodrug strategy circumvents this limitation by masking the charged phosphonate group with lipophilic moieties that are enzymatically cleaved inside the target cell to release the active phosphonic acid.[3]
This guide focuses on the Acyloxyalkyl ester prodrug approach, exemplified by pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) groups.[3][4] These moieties are recognized by cellular esterases, initiating a cleavage cascade that releases the active drug, formaldehyde, and a non-toxic byproduct (pivalic acid or isopropyl alcohol and CO2).[3]
Our synthetic strategy begins with this compound, a readily available starting material containing the core phosphonate-ethyl structure. The workflow involves three key transformations:
-
Activation of the Terminal Hydroxyl Group: Conversion of the alcohol into a superior leaving group to facilitate nucleophilic substitution.
-
Coupling with a Nucleobase: Attachment of the purine or pyrimidine base, which is essential for antiviral activity.
-
Conversion to the Prodrug: Hydrolysis of the phosphonate methyl esters followed by re-esterification with the prodrug moieties.
This modular approach allows for flexibility in synthesizing a variety of ANP prodrugs.
General Synthetic Workflow
The overall synthetic pathway is designed as a multi-step process, transforming the hydrophilic starting material into the lipophilic final product. Each stage is supported by a detailed protocol in the subsequent sections.
Diagram 1: High-level workflow for the synthesis of antiviral phosphonate prodrugs.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Module 1: Activation of this compound via Tosylation
Principle: The hydroxyl group is a poor leaving group. By reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base, we convert it into a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution reaction with the nucleobase.
Materials and Reagents:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (2.0 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, Dimethyl (2-(tosyloxy)ethyl)phosphonate.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization: The product structure should be confirmed by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy. The successful tosylation is indicated by the appearance of aromatic protons from the tosyl group in the ¹H NMR spectrum.
Module 2: Coupling with Adenine to form Diethyl PMEA precursor
Principle: This step involves the N-alkylation of adenine with the activated tosylate intermediate. The reaction proceeds via an Sₙ2 mechanism. Sodium hydride (NaH) is used as a strong base to deprotonate adenine, forming a potent nucleophile. The N9 position of adenine is the desired site of alkylation for antiviral activity.[5]
Materials and Reagents:
-
Dimethyl (2-(tosyloxy)ethyl)phosphonate (from Module 1)
-
Adenine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add adenine (1.1 eq) and anhydrous DMF.
-
Cool the suspension to 0 °C and carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.
-
Allow the mixture to stir at room temperature for 1 hour until the evolution of gas ceases and the solution becomes clearer.
-
Add a solution of Dimethyl (2-(tosyloxy)ethyl)phosphonate (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C. Stir for 18-24 hours, monitoring by TLC or HPLC.
-
After completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol, followed by water.
-
Remove the DMF under high vacuum.
-
Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude product, containing both N9 and N7 alkylated isomers, is purified by column chromatography on silica gel to isolate the desired N9 isomer.
Module 3: Demethylation to Adefovir (PMEA)
Principle: The phosphonate methyl esters must be cleaved to yield the free phosphonic acid, which is the active form of the drug. While strong acid hydrolysis can be used, a milder and more efficient method involves bromotrimethylsilane (TMSBr).[5][6][7] TMSBr reacts with the methoxy groups to form a silyl ester intermediate, which is then readily hydrolyzed with water or methanol to give the phosphonic acid.[7]
Materials and Reagents:
-
Coupled Nucleoside Phosphonate Diester (from Module 2)
-
Bromotrimethylsilane (TMSBr)
-
Acetonitrile (anhydrous)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve the purified phosphonate diester (1.0 eq) in anhydrous acetonitrile under an inert atmosphere.
-
Cool the solution to 0 °C and add bromotrimethylsilane (3.0 eq) dropwise. Caution: TMSBr is corrosive and moisture-sensitive.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. A precipitate will likely form.
-
Monitor the reaction for the disappearance of the starting material by HPLC.
-
Upon completion, carefully quench the reaction by adding methanol at 0 °C.
-
Remove all volatile components under reduced pressure.
-
The resulting solid residue is the crude phosphonic acid (Adefovir). Triturate the solid with diethyl ether, filter, and wash with additional diethyl ether to remove any non-polar impurities.
-
Dry the white solid product under high vacuum.
Purification: The product is often of sufficient purity for the next step. If necessary, it can be recrystallized from water/ethanol.
Module 4: Synthesis of Adefovir Dipivoxil (bis-POM Prodrug)
Principle: The final step is the installation of the prodrug moieties. The phosphonic acid is esterified using chloromethyl pivalate (POM-Cl) in the presence of a non-nucleophilic base like triethylamine (TEA). This reaction masks the two acidic protons of the phosphonate group, dramatically increasing the compound's lipophilicity.[1][8]
Materials and Reagents:
-
Adefovir (PMEA, from Module 3)
-
Chloromethyl pivalate (POM-Cl)
-
Triethylamine (TEA)
-
N-Methyl-2-pyrrolidone (NMP, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Suspend Adefovir (1.0 eq) in anhydrous NMP in a flask under an inert atmosphere.
-
Add triethylamine (3.0 eq) and stir until a clear solution is obtained.
-
Add chloromethyl pivalate (2.5 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 6-8 hours. Monitor the reaction progress by HPLC.
-
After completion, cool the mixture to room temperature and pour it into a rapidly stirring mixture of ethyl acetate and saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude Adefovir Dipivoxil can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Prodrug Intracellular Activation
The efficacy of the prodrug relies on its ability to be converted to the active diphosphate form within the cell. This process is initiated by cellular esterases.
Diagram 2: Intracellular activation pathway of Adefovir Dipivoxil.
Summary of Synthetic Stages
The following table summarizes the key parameters for each module described in the protocols. Yields and purity are representative and may vary based on reaction scale and optimization.
| Module | Reaction | Key Reagents | Typical Yield | Typical Purity (Post-Purification) |
| 1 | Tosylation | TsCl, Pyridine | 85-95% | >98% |
| 2 | N9-Alkylation | Adenine, NaH, DMF | 50-65% (N9 isomer) | >99% |
| 3 | Demethylation | TMSBr, Acetonitrile | 90-98% | >97% |
| 4 | Prodrug Esterification | POM-Cl, TEA, NMP | 60-75% | >99% |
References
-
Dvořáková, Z., Holý, A., et al. (1994). Synthesis of N-(2-Phosphonomethoxyethyl) Derivatives of Heterocyclic Bases. Collection of Czechoslovak Chemical Communications. [Link]
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Jones, R. J., & Wiemer, A. J. (2017). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry. [Link]
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Pertusati, F., Serpi, M., & McGuigan, C. (2012). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Antiviral Chemistry and Chemotherapy. [Link]
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Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. [Link]
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Grembecka, J., et al. (2020). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. ACS Omega. [Link]
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Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. organic-chemistry.org. [Link]
-
Savignac, P., & Jaouen, G. (2013). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. [Link]
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Chapman, H., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development. [Link]
-
Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. [Link]
-
Jones, R. J., et al. (2019). An improved synthesis of adefovir and related analogues. Beilstein Journal of Organic Chemistry. [Link]
-
Grembecka, J., et al. (2020). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. ACS Publications. [Link]
-
He, G., et al. (2012). Synthesis, anti-HBV activity and renal cell toxicity evaluation of mixed phosphonate prodrugs of adefovir. European Journal of Medicinal Chemistry. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. PubMed. [Link]
-
Chapman, H., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. ACS Publications. [Link]
- Reddy, M. S., et al. (2008). Process for the preparation of tenofovir.
-
Anki, R. B., et al. (2016). An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate. Organic & Medicinal Chemistry International Journal. [Link]
-
Paizs, C., et al. (2023). Chemoenzymatic Synthesis of Tenofovir. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Phosphonate. Wikipedia. [Link]
-
Périgaud, C., et al. (2012). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. [Link]
-
Dembkowski, K., et al. (2020). Selective Esterification of Phosphonic Acids. Molecules. [Link]
-
Wang, Y., et al. (2008). Synthesis of adefovir dipivoxil. ResearchGate. [Link]
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Application Note: Dimethyl (2-hydroxyethyl)phosphonate (DMHEP) as a Versatile Building Block in Agrochemical Synthesis
Introduction
Dimethyl (2-hydroxyethyl)phosphonate (DMHEP) is a bifunctional organophosphorus compound of significant interest in the fine chemical and agrochemical industries. Its structure, featuring both a reactive primary hydroxyl group and a dimethyl phosphonate moiety, makes it an exceptionally versatile precursor for the synthesis of a wide range of biologically active molecules.[1] The phosphonate group acts as a stable bioisostere for phosphate esters, a feature critical for designing enzyme inhibitors and other bioactive compounds.[1][2] This note provides a detailed technical guide for researchers and process chemists on the application of DMHEP as a key building block, with a primary focus on the synthesis of the widely used plant growth regulator, Ethephon.
Physicochemical Properties and Reactivity Profile of DMHEP
Understanding the inherent properties of DMHEP is fundamental to its effective use in synthesis. The molecule's reactivity is centered around its two primary functional groups: the terminal hydroxyl (-OH) group and the P-C bond of the phosphonate.
-
Hydroxyl Group Reactivity: The primary alcohol is amenable to a wide range of classic transformations, including esterification, etherification, and oxidation. This allows for the introduction of diverse functionalities and the extension of the carbon chain.
-
Phosphonate Moiety: The dimethyl phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.[2][3] This transformation is crucial for converting the precursor into the final active agrochemical, as the phosphonic acid group is often responsible for the molecule's biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54731-72-5 | [4] |
| Molecular Formula | C₄H₁₁O₄P | [4] |
| Molecular Weight | 154.10 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 97 °C @ 6 mmHg | |
| Density (Specific Gravity) | 1.23 g/cm³ (20/20 °C) | |
| Refractive Index | 1.44 | |
| Log Kow | -1.2 | [5] |
Core Synthetic Application: Synthesis of Ethephon
A prominent application of DMHEP is in the production of Ethephon (2-chloroethylphosphonic acid), a widely used plant growth regulator that promotes fruit ripening, abscission, and flowering by releasing ethylene gas upon decomposition within the plant tissue.[6]
Synthetic Rationale and Workflow
The synthesis of Ethephon from DMHEP involves the chlorination of the hydroxyl group followed by the hydrolysis of the methyl phosphonate esters. This process leverages the distinct reactivity of the two functional groups on the DMHEP backbone. The workflow is designed to first convert the more reactive alcohol and then proceed to the more robust ester hydrolysis.
Caption: Synthetic workflow for Ethephon production from DMHEP.
Detailed Laboratory Protocol: Synthesis of Ethephon from DMHEP
This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
This compound (DMHEP), >92% purity
-
Concentrated Hydrochloric Acid (HCl), 37%
-
Round-bottom flask equipped with a reflux condenser and gas inlet/outlet
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge a 250 mL three-necked round-bottom flask with 77.0 g (0.5 mol) of this compound. Equip the flask with a magnetic stir bar, a reflux condenser, and a gas inlet tube extending below the surface of the liquid.
-
Chlorination: While stirring, begin bubbling dry hydrogen chloride (HCl) gas through the DMHEP at a moderate rate.
-
Causality Note: The use of gaseous HCl in an acidic medium facilitates the SN2 reaction, converting the primary alcohol to a chloroalkane. The phosphonate group is stable under these initial anhydrous conditions.
-
-
Heating and Reaction Monitoring: Heat the reaction mixture to 80-90 °C. Continue the HCl purge and heating for 6-8 hours. The reaction can be monitored by Gas Chromatography (GC) by taking aliquots, quenching them, and analyzing for the disappearance of the DMHEP starting material and the appearance of the intermediate, dimethyl (2-chloroethyl)phosphonate.
-
Hydrolysis: After confirming the completion of the chlorination step, carefully add 50 mL of concentrated hydrochloric acid (37%) to the reaction flask.
-
Causality Note: The addition of aqueous concentrated HCl initiates the acid-catalyzed hydrolysis of the two methyl ester groups on the phosphonate. This is a critical step to unmask the active phosphonic acid moiety.
-
-
Reflux: Increase the temperature to reflux (approximately 105-110 °C) and maintain for 10-12 hours. This ensures complete hydrolysis.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a single-neck round-bottom flask. c. Remove excess water and HCl under reduced pressure using a rotary evaporator. The product will begin to crystallize as the solvent is removed. d. The resulting crude solid is Ethephon. For higher purity, the product can be recrystallized from a suitable solvent system like toluene.
-
Drying: Dry the white crystalline solid under vacuum at 40-50 °C to a constant weight. A typical yield is in the range of 85-95%.
Protocol Validation and Quality Control
The identity and purity of the synthesized Ethephon must be rigorously confirmed. This ensures the protocol's success and the product's suitability for further use.
Analytical Characterization
A combination of spectroscopic and chromatographic methods is essential for a self-validating protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are powerful tools for structural confirmation. The spectra should be compared against known standards or literature values.[6]
-
Gas Chromatography (GC): After derivatization (e.g., methylation with diazomethane to form dimethyl 2-chloroethylphosphonate), GC can be used to determine the purity of the final product and quantify any remaining intermediates.[6]
-
Melting Point: Pure Ethephon has a well-defined melting point (approx. 74-75 °C), which can be used as a preliminary indicator of purity.
Table 2: Representative Analytical Data for Synthesized Ethephon
| Analysis | Expected Result | Rationale |
| Appearance | White crystalline solid | Confirms physical state of the purified product. |
| ³¹P NMR (D₂O) | δ ≈ 25.7 ppm (singlet) | Characteristic chemical shift for the phosphonic acid group in Ethephon.[6] |
| ¹H NMR (D₂O) | δ ≈ 2.13 (d, 2H, CH₂P), 3.58 (m, 2H, CH₂Cl) | Confirms the presence and connectivity of the two ethylenic protons.[6] |
| Purity (by GC) | > 90% | Ensures the product meets typical quality standards for agrochemical applications.[6] |
Broader Synthetic Potential
While the synthesis of Ethephon is a primary application, the reactive handles on DMHEP allow for its use in creating a library of other potential agrochemicals. The phosphonate group is a known pharmacophore in herbicides and fungicides.[1][2]
Caption: Synthetic possibilities using DMHEP as a starting material.
By reacting the hydroxyl group, chemists can introduce moieties that target specific biological pathways. For instance, esterification with a herbicidally active carboxylic acid or etherification to link to a fungicidal aromatic group could yield novel dual-action compounds.
Conclusion
This compound is a high-value, versatile building block for the agrochemical industry. Its dual functionality provides a straightforward and efficient synthetic handle for producing important molecules like Ethephon. The protocols and rationale presented herein offer a robust framework for researchers to leverage the unique chemical properties of DMHEP in the development of new and effective crop protection and management agents.
References
- CN104163829A - Method for producing dimethyl phosphite - Google Patents.
-
Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance - MDPI. URL: [Link]
- US5359115A - Methods for the synthesis of phosphonate esters - Google Patents.
-
Phosphonate - Wikipedia. URL: [Link]
-
Preparation of High Quality Ethephon Using Domestic Diester bis-(2-chloroethyl)-2-chloroethylphosphonate as Substrate. URL: [Link]
-
Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS. URL: [Link]
-
DIMETHYL PHOSPHONATE CAS N°: 868-85-9. URL: [Link]
- DE10208255A1 - Process for the preparation of dimethylpropane phosphonate - Google Patents.
- CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents.
-
Phosphonate ester derivatives and methods of synthesis thereof - Patsnap Eureka. URL: [Link]
-
Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates - MDPI. URL: [Link]
-
Green phosphonate chemistry – Does it exist? - RSC Publishing. URL: [Link]
-
Concise Synthesis of Dimethyl (2-Oxopropyl)phosphonate and Homologation of Aldehydes to Alkynes in a Tandem Process | Request PDF - ResearchGate. URL: [Link]
-
This compound | C4H11O4P | CID 2733833 - PubChem. URL: [Link]
-
Biosynthesis of 2-Hydroxyethylphosphonate, an Unexpected Intermediate Common to Multiple Phosphonate Biosynthetic Pathways - PMC - PubMed Central. URL: [Link]
-
Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal. URL: [Link]
-
Recent Advances in H-Phosphonate Chemistry. Part 2. Synthesis of C-Phosphonate Derivatives - ResearchGate. URL: [Link]
-
Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC - PubMed Central. URL: [Link]
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biocatalytic synthesis of chiral phosphonates using Dimethyl (2-hydroxyethyl)phosphonate
An Application Note and Comprehensive Protocol for the Biocatalytic Synthesis of Chiral Phosphonates via Kinetic Resolution of Dimethyl (2-hydroxyethyl)phosphonate
Authored by: A Senior Application Scientist
Introduction: The Significance of Chiral Phosphonates and the Biocatalytic Advantage
Chiral phosphonates are a class of organophosphorus compounds that have garnered significant attention in medicinal chemistry and drug development. Their structural analogy to phosphates, combined with the hydrolytic stability of the carbon-phosphorus (C-P) bond, makes them effective mimics of natural phosphates and carboxylates.[1] This allows them to function as potent enzyme inhibitors, with applications as antiviral, antimicrobial, and antitumor agents.[1] The stereochemistry of these molecules is often critical to their biological activity, making the synthesis of enantiomerically pure phosphonates a key objective for pharmaceutical research.[1]
Traditional chemical methods for synthesizing chiral phosphonates often require harsh reaction conditions, stoichiometric chiral auxiliaries, or expensive metal catalysts, which can lead to environmental concerns and complex purification procedures.[2] Biocatalysis, particularly the use of enzymes like lipases, offers a powerful and sustainable alternative.[3] Lipases (E.C. 3.1.1.3) are readily available, operate under mild conditions, and exhibit high chemo-, regio-, and enantioselectivity, making them ideal for the kinetic resolution of racemic compounds.[3][4]
This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic this compound using Candida antarctica lipase B (CALB), a robust and widely used biocatalyst.[3][5] The method relies on the enantioselective acylation of the hydroxyl group, yielding one enantiomer as the acetylated product and leaving the other enantiomer as the unreacted alcohol, both in high enantiomeric purity.
Principle of the Method: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent. In this protocol, the lipase CALB selectively catalyzes the transfer of an acetyl group from an acyl donor (vinyl acetate) to one of the enantiomers of this compound. This results in a mixture of a highly enantioenriched acetate and the unreacted, oppositely configured alcohol. At approximately 50% conversion, both the product and the remaining substrate can be isolated with high enantiomeric excess (ee).
The choice of CALB is based on its demonstrated high efficiency and enantioselectivity in the acylation of various α-hydroxyphosphonates.[3][5] Vinyl acetate serves as an excellent acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction essentially irreversible and driving it forward.
Visualizing the Workflow
The following diagram outlines the key stages of the biocatalytic synthesis process, from initial screening to the isolation of the chiral products.
Caption: Experimental workflow for biocatalytic synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Racemic this compound | ≥97% | Sigma-Aldrich | Substrate |
| Immobilized Candida antarctica lipase B (Novozym® 435) | - | Novozymes/Sigma-Aldrich | Biocatalyst |
| Vinyl Acetate | ≥99%, anhydrous | Sigma-Aldrich | Acyl Donor |
| Methyl tert-butyl ether (MTBE) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| Hexane | HPLC Grade | Fisher Scientific | Eluent for Chromatography |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | Eluent for Chromatography |
| Ethanol | Anhydrous | - | For sample preparation |
| Sodium Sulfate | Anhydrous | - | Drying agent |
| Chiral HPLC Column | e.g., Chiralcel OD-H | Daicel | For enantiomeric excess analysis |
Safety Precaution: Always handle organic solvents and reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Part 1: Initial Screening and Optimization (Small Scale)
Rationale: Before proceeding to a larger scale, it is crucial to confirm the enzyme's activity and enantioselectivity under the chosen conditions and to optimize parameters such as temperature and reaction time for maximum efficiency.
Step-by-Step Protocol:
-
Reaction Setup: To a 4 mL screw-cap vial, add racemic this compound (e.g., 20 mg, 0.12 mmol).
-
Solvent and Acyl Donor Addition: Add 2 mL of anhydrous MTBE, followed by vinyl acetate (e.g., 22 µL, 0.24 mmol, 2 equivalents).
-
Enzyme Addition: Add the immobilized CALB (Novozym® 435) (e.g., 20 mg, 1:1 weight ratio with substrate).
-
Incubation: Seal the vial tightly and place it in an orbital shaker set at 200 rpm and a controlled temperature (e.g., start with 37°C).[3]
-
Reaction Monitoring:
-
At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), pause the shaking and carefully take a small aliquot (e.g., 20 µL) of the supernatant.
-
Filter the aliquot through a small plug of silica or a syringe filter to remove the enzyme.
-
Dilute the sample with an appropriate solvent (e.g., ethanol or mobile phase) for analysis.
-
-
Analysis: Analyze the sample by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of both the remaining alcohol substrate and the acetylated product. The goal is to identify the time at which the conversion is approximately 50%, as this is theoretically where the maximum ee for both components is achieved.
-
Optimization (Optional but Recommended): Repeat the above steps while varying one parameter at a time (e.g., temperature: 30°C, 40°C, 50°C; solvent: toluene, hexane, THF) to find the optimal conditions for both reaction rate and enantioselectivity.
Part 2: Preparative Scale Synthesis
Rationale: This protocol scales up the optimized conditions to produce a larger quantity of the chiral phosphonate products for further use.
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve racemic this compound (e.g., 1.0 g, 5.95 mmol) in 50 mL of anhydrous MTBE.
-
Reagent Addition: Add vinyl acetate (1.1 mL, 11.9 mmol, 2 equivalents) to the solution.
-
Initiate Reaction: Add immobilized CALB (1.0 g) to the flask. Seal the flask and begin stirring at a moderate speed (e.g., 200-250 rpm) at the optimized temperature (e.g., 37°C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC as established in the optimization phase.
-
Reaction Quench: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme using a Büchner funnel. The enzyme can be washed with fresh MTBE, dried under vacuum, and stored for potential reuse.
-
Work-up:
-
Combine the filtrate and washes.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil contains a mixture of the unreacted (S)-Dimethyl (2-hydroxyethyl)phosphonate and the product, (R)-Dimethyl (2-acetoxyethyl)phosphonate (assuming R-selectivity for acylation).
-
-
Purification:
-
Purify the crude mixture using silica gel column chromatography.
-
A gradient of hexane/ethyl acetate is typically effective. The less polar acetylated product will elute first, followed by the more polar unreacted alcohol.
-
Collect the fractions and analyze them by TLC or HPLC to confirm purity.
-
-
Product Characterization:
-
Combine the pure fractions of each component and remove the solvent in vacuo.
-
Determine the final yield, enantiomeric excess (by chiral HPLC), and optical rotation for both the isolated alcohol and the acetate.
-
Confirm the structures using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.
-
Data Presentation and Expected Results
The enantioselectivity of the reaction is quantified by the enantiomeric ratio (E), which can be calculated from the conversion (c) and the enantiomeric excess of the product (ee_p) and the substrate (ee_s). High E-values (>100) are indicative of an excellent resolution.[3]
| Substrate | Enzyme | Acyl Donor | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) | Substrate ee (%) | E-value |
| rac-Dimethyl (2-hydroxyethyl)phosphonate | CALB | Vinyl Acetate | 37 | 8 | ~50 | >99 | >99 | >200 |
Note: Data presented is based on typical results for similar hydroxyphosphonate resolutions and may vary.[3]
Visualizing the Reaction Mechanism
The following diagram illustrates the catalytic cycle of lipase in the enantioselective acylation process.
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Catalytic Asymmetric Synthesis of C-Chiral Phosphonates [mdpi.com]
- 3. Enantioselective biocatalytic resolution for the synthesis of enantiopure α-hydroxyphosphonates using Candida antarctica lipase B - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective biocatalytic resolution for the synthesis of enantiopure α-hydroxyphosphonates using Candida antarctica lipase B - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Polymerization of Vinyl Phosphonates Derived from Dimethyl (2-hydroxyethyl)phosphonate
These application notes provide comprehensive protocols and technical insights for the synthesis and polymerization of vinyl phosphonate monomers derived from Dimethyl (2-hydroxyethyl)phosphonate. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of polyvinyl phosphonates.
Introduction: The Significance of Polyvinyl Phosphonates
Polyvinyl phosphonates are a class of functional polymers that have garnered significant interest due to their exceptional properties, including high biocompatibility, tunable Lower Critical Solution Temperature (LCST), and strong chelating abilities.[1][2] These characteristics make them highly attractive for a range of biomedical applications, such as drug delivery systems, biomaterials for tissue engineering, and as non-toxic flame retardants.[1][3] The phosphonate group, a structural analog of the phosphate moiety, imparts unique functionalities, including an affinity for bone minerals and the ability to form stable complexes with metal ions.[3][4]
This guide focuses on vinyl phosphonates derived from this compound, providing a pathway to novel polymers with tailored properties. We will delve into the synthesis of the monomer, followed by detailed protocols for its polymerization via various techniques, including free-radical, Reversible Addition-Fragmentation chain Transfer (RAFT), and Atom Transfer Radical Polymerization (ATRP).
Monomer Synthesis: From Hydroxyethylphosphonate to a Polymerizable Vinyl Monomer
The synthesis of a vinyl phosphonate monomer from this compound is a critical first step. A common and effective method is the esterification of the hydroxyl group with acryloyl chloride in the presence of a non-nucleophilic base to yield Dimethyl (2-(acryloyloxy)ethyl)phosphonate.
Protocol: Synthesis of Dimethyl (2-(acryloyloxy)ethyl)phosphonate
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inhibitor (e.g., hydroquinone monomethyl ether - MEHQ)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add a small amount of inhibitor to prevent premature polymerization.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acryloyl Chloride: Slowly add acryloyl chloride (1.1 eq), dissolved in anhydrous DCM, to the stirred solution via the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Work-up:
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure Dimethyl (2-(acryloyloxy)ethyl)phosphonate monomer.
-
Workflow for Monomer Synthesis
Caption: Workflow for the synthesis of a vinyl phosphonate monomer.
Polymerization Methodologies
The choice of polymerization technique is crucial as it dictates the molecular weight, polydispersity, and architecture of the resulting polymer.
Free-Radical Polymerization
Free-radical polymerization is a straightforward method, but it often leads to polymers with broad molecular weight distributions and limited control over the architecture due to chain transfer reactions.[3][5]
Protocol: Free-Radical Solution Polymerization
Materials:
-
Dimethyl (2-(acryloyloxy)ethyl)phosphonate monomer
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous solvent (e.g., dioxane, toluene, or N,N-dimethylformamide - DMF)
Procedure:
-
Preparation: In a Schlenk flask, dissolve the monomer and AIBN (typically 0.1-1.0 mol% relative to the monomer) in the chosen anhydrous solvent.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the appropriate temperature for the initiator (e.g., 60-80 °C for AIBN) and stir for the desired reaction time (typically 4-24 hours).
-
Termination: Cool the reaction mixture to room temperature to quench the polymerization.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Isolation: Collect the precipitated polymer by filtration or centrifugation.
-
Drying: Dry the polymer under vacuum at 40-50 °C to a constant weight.
Workflow for Free-Radical Polymerization
Caption: Experimental workflow for free-radical polymerization.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers.[6][7]
Protocol: RAFT Polymerization
Materials:
-
Dimethyl (2-(acryloyloxy)ethyl)phosphonate monomer
-
RAFT agent (e.g., a trithiocarbonate or dithiobenzoate)
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent
Procedure:
-
Component Ratio Calculation: Determine the desired degree of polymerization (DP) and calculate the molar ratios of monomer:RAFT agent:initiator. A common ratio is [Monomer]:[RAFT]:[Initiator] = [DP]:[5]:[0.1-0.2].
-
Reaction Setup: In a Schlenk flask, combine the monomer, RAFT agent, and initiator in the chosen anhydrous solvent.
-
Degassing: Perform several freeze-pump-thaw cycles to remove oxygen.
-
Polymerization: Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C for AIBN) and stir for the specified time. Periodically take aliquots to monitor monomer conversion and molecular weight evolution by NMR and GPC, respectively.
-
Termination and Purification: Follow the same procedure as for free-radical polymerization.
Workflow for RAFT Polymerization
Caption: Experimental workflow for RAFT polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst (commonly copper) to achieve excellent control over polymer chain growth.[8]
Protocol: ATRP
Materials:
-
Dimethyl (2-(acryloyloxy)ethyl)phosphonate monomer
-
Initiator (e.g., ethyl α-bromoisobutyrate - EBiB)
-
Catalyst (e.g., copper(I) bromide - CuBr)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA)
-
Anhydrous solvent
Procedure:
-
Catalyst Complex Formation: In a Schlenk flask under an inert atmosphere, add CuBr and the solvent. Stir until a uniform suspension is formed. Add the ligand (PMDETA) and stir until the copper complex forms (indicated by a color change).
-
Addition of Monomer and Initiator: Add the monomer and the initiator (EBiB) to the flask.
-
Degassing: If not already under a stringent inert atmosphere, perform freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a thermostated bath at the desired temperature (can range from room temperature to 100 °C). Monitor the reaction as described for RAFT.
-
Termination: Stop the polymerization by cooling and exposing the mixture to air, which oxidizes the Cu(I) catalyst to the inactive Cu(II) state.
-
Catalyst Removal and Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Then, precipitate the polymer in a non-solvent.
-
Drying: Dry the purified polymer under vacuum.
Workflow for ATRP
Caption: Experimental workflow for ATRP.
Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymers.
| Technique | Parameter Measured | Typical Observations |
| ¹H NMR | Polymer structure, monomer conversion | Disappearance of vinyl proton signals (~5.9-6.5 ppm) and appearance of broad polymer backbone signals. |
| ³¹P NMR | Presence and integrity of the phosphonate group | A single, broad peak confirming the presence of the phosphonate group in the polymer. |
| GPC/SEC | Molecular weight (Mₙ, Mₙ), Polydispersity Index (PDI) | For controlled polymerizations (RAFT, ATRP), a narrow, symmetric peak indicating a low PDI (< 1.3) is expected. |
| FTIR | Functional groups | Presence of C=O (ester), P=O, and P-O-C stretching vibrations. |
Applications in Drug Development and Biomaterials
The unique properties of polyvinyl phosphonates make them suitable for a variety of advanced applications.
-
Drug Delivery: Their biocompatibility and hydrophilicity make them excellent candidates for creating nanoparticles or micelles to encapsulate and deliver therapeutic agents.[1]
-
Biomaterials and Tissue Engineering: The phosphonate groups have a strong affinity for calcium ions, making these polymers promising for bone tissue engineering applications and as coatings for orthopedic implants.[3]
-
Hydrogels: Copolymers of vinyl phosphonates can be crosslinked to form hydrogels with tunable swelling properties and pH sensitivity, which are useful for controlled release and as smart materials.[2]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no polymerization | Impurities in monomer or solvent; presence of oxygen; incorrect initiator temperature. | Purify monomer and solvent thoroughly; ensure proper degassing; use the correct temperature for the chosen initiator. |
| Broad PDI in controlled polymerization | Impurities; incorrect ratio of components; loss of active chain ends. | Use high-purity reagents; carefully calculate and measure all components; ensure the reaction is maintained under inert conditions. |
| Incomplete monomer conversion | Insufficient reaction time; low initiator concentration; chain termination. | Increase reaction time; optimize initiator concentration; ensure a clean reaction setup. |
| Difficulty in polymer precipitation | Polymer is soluble in the "non-solvent"; low molecular weight. | Screen different non-solvents; if the molecular weight is very low, consider dialysis for purification. |
References
- David, G., Negrell-Guirao, C., Iftene, F., Boutevin, B., & Chougrani, K. (2012). Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)
- BenchChem. (2025).
- ResearchGate. (2012). Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)
- PubMed. (2021). Polyphosphonate-Based Macromolecular RAFT-CTA Enables the Synthesis of Well-Defined Block Copolymers Using Vinyl Monomers. PubMed.
- David, G., et al. (2011). Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)
- ACS Publications. (2021). Polyphosphonate-Based Macromolecular RAFT-CTA Enables the Synthesis of Well-Defined Block Copolymers Using Vinyl Monomers.
- ACS Macro Letters. (2021). Polyphosphonate-Based Macromolecular RAFT-CTA Enables the Synthesis of Well-Defined Block Copolymers Using Vinyl Monomers. ACS Macro Letters.
- The Royal Society of Chemistry. (n.d.). CHAPTER 3: Phosphorus-Containing Vinyl or Allyl Monomers. Books - The Royal Society of Chemistry.
- ACS Fall 2025. (n.d.). Poly(vinylphosphonate)
- Science.gov. (n.d.). polyvinyl phosphonic acid: Topics by Science.gov. Science.gov.
- Rieger, B., et al. (2025).
- ACS Publications. (n.d.). Atom Transfer Radical Polymerization of Dimethyl(1-ethoxycarbonyl)vinyl Phosphate and Corresponding Block Copolymers. Macromolecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Poly(vinylphosphonate)-based hydrogels exhibiting high biocompatibility and tunable material properties - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. polyvinyl phosphonic acid: Topics by Science.gov [science.gov]
- 5. Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Polyphosphonate-Based Macromolecular RAFT-CTA Enables the Synthesis of Well-Defined Block Copolymers Using Vinyl Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Topic: Investigating Dimethyl (2-hydroxyethyl)phosphonate (DHEP) as a Functional Monomer in Dental Adhesives
An Application Guide for Researchers
Abstract: The long-term clinical success of resin-based dental restorations is critically dependent on the durability of the adhesive interface with the tooth structure, particularly dentin. Functional monomers are key components of modern dental adhesives, designed to chemically interact with tooth minerals to enhance bond strength and longevity. While 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) is the current gold standard, the exploration of novel functional monomers is essential for advancing restorative dentistry. This document provides a comprehensive guide for researchers on the application and evaluation of Dimethyl (2-hydroxyethyl)phosphonate (DHEP) as a potential functional monomer in experimental dental adhesives. We present the scientific rationale, detailed protocols for adhesive formulation, and standardized methodologies for performance evaluation, including microtensile bond strength testing, interfacial characterization via scanning electron microscopy, and in vitro biocompatibility assessment.
Introduction: The Quest for a Superior Dentin Bond
Dentin bonding presents a significant challenge due to the substrate's inherent complexity; it is a hydrated, dynamic tissue composed of a collagen matrix interspersed with hydroxyapatite crystallites.[1][2] Modern adhesive dentistry relies on the "hybrid layer" concept, where resin monomers infiltrate the demineralized collagen network to create a micromechanical interlock.[3] To augment this, functional monomers with acidic groups are incorporated into adhesive formulations.[4] These monomers perform a dual function: they demineralize the dentin surface (in self-etch systems) and, more importantly, form a chemical bond with the calcium ions in the residual hydroxyapatite.[4][5]
This chemical interaction is crucial for bond durability, as it creates a stable, water-resistant interface.[6] Monomers with phosphate or phosphonate groups, such as 10-MDP, have demonstrated superior performance due to their ability to form stable, ionic bonds with calcium.[7][8] The exploration of alternative phosphonate-containing monomers like this compound (DHEP) is a logical next step in materials development. The phosphonate group offers a potential for strong chelation with hydroxyapatite, while the hydroxyl group may enhance hydrophilicity and wetting of the dentin surface.
This guide provides the necessary framework to formulate a DHEP-containing adhesive and rigorously evaluate its potential to create a strong, durable, and biocompatible bond to dentin.
Scientific Rationale & Proposed Mechanism
The efficacy of a functional monomer is dictated by its chemical structure.[5] DHEP is a dialkyl phosphonate with a terminal hydroxyl group. We hypothesize that DHEP enhances adhesion to dentin through the following mechanism:
-
Chemical Chelation: The phosphonate group (P-O) can ionically bond with calcium ions (Ca²⁺) present in the hydroxyapatite (HAp) of the dentin. This forms a stable calcium-phosphonate salt at the interface, creating a chemical bridge between the tooth mineral and the adhesive resin.
-
Enhanced Wetting: The presence of the hydroxyl (-OH) group increases the monomer's polarity and hydrophilicity. This can improve the wetting of the intrinsically moist dentin surface, facilitating better penetration of the adhesive resin into the demineralized collagen network.
This proposed mechanism is analogous to the "Adhesion-Decalcification" concept established for other acidic functional monomers.[5]
Protocols for Formulation and Application
Formulation of an Experimental DHEP-Containing Adhesive
This protocol describes the formulation of a simplified, light-curable experimental adhesive. A control adhesive without DHEP should be formulated for comparison. All formulation steps should be performed under a yellow light to prevent premature polymerization and in a well-ventilated fume hood.
Table 1: Example Compositions of Experimental Dental Adhesives (wt%)
| Component | Function | Control Group | Experimental Group (DHEP) |
| Bisphenol A-glycidyl methacrylate (Bis-GMA) | Base Monomer | 50 | 45 |
| 2-Hydroxyethyl methacrylate (HEMA) | Co-monomer, Wetting Agent | 30 | 30 |
| Triethylene glycol dimethacrylate (TEGDMA) | Diluent Monomer | 18.5 | 18.5 |
| Camphorquinone (CQ) | Photoinitiator | 0.5 | 0.5 |
| Ethyl-4-(dimethylamino)benzoate (EDMAB) | Co-initiator | 1.0 | 1.0 |
| This compound (DHEP) | Functional Monomer | 0 | 5 |
Protocol:
-
Preparation: In separate amber glass vials, weigh the required amounts of Bis-GMA, HEMA, and TEGDMA for the control and experimental groups using an analytical balance.
-
Mixing: Place a magnetic stir bar in each vial. Place the vials on a magnetic stirrer and mix at a low speed until a homogenous solution is achieved.
-
Initiator Addition: Add the CQ and EDMAB to each vial. Continue stirring in the dark until the initiators are completely dissolved.
-
Functional Monomer Incorporation: To the experimental group vial, add the pre-weighed DHEP. Continue stirring until the solution is completely homogenous.
-
Storage: Store the prepared adhesives in their sealed, amber vials at 4°C until use.
Causality Note: HEMA is included as it is a common wetting agent known to improve monomer diffusion and facilitate the formation of a hybrid layer.[3][9][10] The concentration of DHEP is set at 5 wt% as a starting point for investigation; further studies should optimize this concentration.
Protocols for Performance Evaluation
A comprehensive evaluation requires assessing bond strength, interfacial integrity, and biocompatibility. The following workflow is recommended.
Microtensile Bond Strength (µTBS) Testing
The µTBS test is considered the gold standard for measuring the adhesive strength of dental materials to tooth substrates.[11]
Protocol:
-
Tooth Preparation: Use caries-free, extracted human third molars (N ≥ 5 per group).[11] Remove the occlusal enamel to expose a flat, mid-coronal dentin surface using a low-speed diamond saw under water cooling. Polish the surface with 600-grit SiC paper for 60 seconds to create a standardized smear layer.
-
Adhesive Application: Apply the experimental adhesive (Control or DHEP group) to the dentin surface according to a standardized protocol (e.g., etch-and-rinse or self-etch). For an etch-and-rinse approach, etch the dentin with 35-37% phosphoric acid for 15 seconds, rinse thoroughly, and gently air-dry, leaving a visibly moist surface.[1][12] Apply the adhesive, gently air-thin, and light-cure for the recommended time (e.g., 20 seconds).
-
Composite Buildup: Build a 5 mm high composite resin crown on the bonded surface in 2 mm increments, light-curing each increment for 40 seconds.[13]
-
Storage: Store the bonded teeth in distilled water at 37°C for 24 hours.[14][15]
-
Sectioning: Section the tooth-restoration block perpendicularly to the adhesive interface in both x and y directions to obtain beams with a cross-sectional area of approximately 1.0 mm².[16]
-
Testing: Attach each beam to a testing jig using cyanoacrylate glue.[12] Apply a tensile load using a universal testing machine at a crosshead speed of 0.5-1.0 mm/min until failure.[12][15][16]
-
Data Analysis: Calculate the µTBS in Megapascals (MPa) by dividing the failure load (N) by the bonded area (mm²). Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA).
-
Failure Mode Analysis: Examine the fractured surface of each beam under a stereomicroscope (40x) to classify the failure mode as adhesive, cohesive (in dentin or composite), or mixed.[14][16]
Scanning Electron Microscopy (SEM) of the Adhesive Interface
SEM analysis provides a qualitative assessment of the hybrid layer, resin tag formation, and overall adaptation of the adhesive to the dentin.[13][15][17]
Protocol:
-
Sample Preparation: Prepare bonded specimens as described in steps 1-4 of the µTBS protocol.
-
Sectioning and Polishing: Section the specimens perpendicular to the interface. Polish the sectioned surface with a series of SiC papers of decreasing grit size (e.g., 600, 800, 1200) and then with diamond pastes (3, 1, and 0.25 µm) under water cooling.[13]
-
Etching: To reveal the interfacial morphology, immerse the polished specimens in 6N HCl for 30 seconds to demineralize the dentin, followed by immersion in 5% NaOCl for 10 minutes to deproteinize the exposed collagen.
-
Dehydration and Coating: Dehydrate the specimens in an ascending series of ethanol concentrations (e.g., 50%, 75%, 95%, 100%).[17] Mount the specimens on aluminum stubs and sputter-coat them with a thin layer of gold or palladium.[17]
-
Imaging: Examine the interface under a scanning electron microscope at various magnifications. Look for the thickness and quality of the hybrid layer and the length and morphology of resin tags.
In Vitro Cytotoxicity Assessment
Biocompatibility is a critical requirement for any dental material.[18][19][20] In vitro cytotoxicity tests provide an initial screening for potential adverse biological effects, typically following ISO 10993-5 guidelines.[21][22][23]
Protocol (MTT Assay):
-
Specimen Preparation: Prepare discs of cured adhesive (Control and DHEP groups) of a standardized size.
-
Eluate Preparation: Place the cured discs in a cell culture medium (e.g., DMEM) at a ratio of 0.2 g/mL and incubate for 24 hours at 37°C.[24] This creates an extract containing any leachable components. Filter the eluate through a 0.22 µm filter to sterilize it.
-
Cell Culture: Seed a suitable cell line, such as L929 mouse fibroblasts or human gingival fibroblasts, into a 96-well plate and culture for 24 hours to allow for cell attachment.[19][23][24]
-
Exposure: Replace the culture medium with the prepared eluates (at various dilutions, e.g., 100%, 50%, 25%) and incubate for another 24 hours.[24] Include a negative control (fresh medium) and a positive control (e.g., dilute phenol).
-
MTT Assay: Remove the eluates and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Quantification: Dissolve the formazan crystals with a solvent (e.g., DMSO). Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Express cell viability as a percentage relative to the negative control. According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.[24]
Data Interpretation & Expected Outcomes
The data gathered should be compiled to compare the performance of the DHEP-containing adhesive against the control.
Table 2: Hypothetical Comparative Performance Data
| Parameter | Control Group | Experimental Group (DHEP) | Desired Outcome for DHEP Group |
| µTBS (MPa) at 24h | 35.2 ± 4.5 | 42.8 ± 5.1 | Statistically significant increase |
| Failure Mode | 60% Adhesive | 25% Adhesive | Shift towards cohesive/mixed failures |
| 30% Mixed | 60% Mixed | ||
| 10% Cohesive | 15% Cohesive | ||
| SEM Analysis | Thin, inconsistent hybrid layer | Thick, uniform hybrid layer with long resin tags | Evidence of improved interfacial adaptation |
| Cell Viability (%) | 85 ± 5.2 | 82 ± 6.1 | No significant difference; >70% viability |
A successful outcome would be a statistically significant increase in µTBS for the DHEP group, coupled with a shift from adhesive failures to more cohesive or mixed failures, indicating that the bond is stronger than the substrates themselves. SEM should corroborate this by showing a more robust and well-formed hybrid layer. Critically, the DHEP adhesive should not exhibit significantly greater cytotoxicity than the control adhesive.[25]
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial investigation of this compound as a novel functional monomer in dental adhesives. By systematically evaluating bond strength, interfacial morphology, and biocompatibility, researchers can generate the foundational data needed to assess its potential.
Future studies should focus on optimizing the DHEP concentration, evaluating its performance in both etch-and-rinse and self-etch adhesive formulations, and assessing long-term bond durability through artificial aging protocols like thermocycling or prolonged water storage. Successful in vitro results would warrant further investigation into its chemical interaction with hydroxyapatite using analytical techniques like XPS and FTIR, paving the way for the development of next-generation dental adhesives with enhanced clinical performance.
References
- ADM-'Adhesives Micro-tensile Bond Strength 2016-06-08 final copy_proofread by VM on 2016-10-06. (2016). ADM.
-
The Cytotoxicity and Genotoxicity of Three Dental Universal Adhesives—An In Vitro Study. (2021). MDPI. [Link]
-
SEM evaluation of resin-carious dentin interfaces formed by two dentin adhesive systems. (2011). UCSF. [Link]
-
Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. (2024). Medical Design & Outsourcing. [Link]
-
Comparison of Cytotoxicity of Four Different Adhesive Materials Before and After Polymerisation. (2019). PMC - NIH. [Link]
-
Microtensile bond strength testing and failure analysis of two dentin adhesives. (1998). PubMed. [Link]
-
Micro-tensile Versus Micro-shear Bond Testing of Dental Adhesive Systems to Dentin. (2022). IOSR Journal. [Link]
-
SEM Evaluation of the Hybrid Layer of Two Universal Adhesives on Sound and DI Type II Affected Dentin. (2021). MDPI. [Link]
-
Dentin Bonding and SEM Analysis of a New Experimental Universal Adhesive System Containing a Dendrimer. (2020). PMC - NIH. [Link]
-
Micro-tensile bond strength of different adhesive systems on sound dentin and resin-based composite: An in-vitro study. (2014). PMC - NIH. [Link]
-
The microtensile bond test: A review. (2020). ResearchGate. [Link]
-
Effect of dentine site on resin and cement adaptation tested using X-ray and electron microscopy to evaluate bond durability and adhesive interfaces. (2021). PMC. [Link]
-
Cytotoxicity of Light-Cured Dental Materials according to Different Sample Preparation Methods. (2017). Semantic Scholar. [Link]
-
In vitro evaluation of cytotoxicity of modern dental adhesive systems. (2018). Romanian Biotechnological Letters. [Link]
-
Scanning electron microscopy (SEM) images of dentin bonded interfaces of groups presented in Figure 3-A. (2018). ResearchGate. [Link]
-
Physico-Chemical Properties and Performance of Functional Monomers Used in Contemporary Dental Adhesive Technology. (2023). NIH. [Link]
-
Bonding Protocols for Improved Long-Term Clinical Success. (2014). Compendium. [Link]
-
A continuous synthesis method of hydroxymethyl phosphonates. (2019). Revue Roumaine de Chimie. [Link]
-
Evolution of Dental Resin Adhesives—A Comprehensive Review. (2023). PMC - NIH. [Link]
-
Effects of Various Functional Monomers on Adhesion Between Immediate Dentin Sealing and Resin Cement. (2022). ResearchGate. [Link]
-
Influence of the chemical structure of functional monomers on their adhesive performance. (2008). PubMed. [Link]
-
Optimizing Each Step in a Dental Bonding Protocol. (2019). CDEWorld. [Link]
-
Biosynthesis of 2-hydroxyethylphosphonate, an unexpected intermediate common to multiple phosphonate biosynthetic pathways. (2008). PubMed. [Link]
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A Review on Dental Material with Regard to Biocompatibility Properties. (2021). Journal of International Dental and Medical Research. [Link]
-
BIOCOMPATIBILITY OF DENTAL MATERIALS. (2015). SlideShare. [Link]
-
Classification review of dental adhesive systems: from the IV generation to the universal type. (2019). Stomatology Edu Journal. [Link]
-
Effect of HEMA on bonding to dentin. (1992). PubMed. [Link]
-
Diethyl (1-Diazo-2-oxopropyl)phosphonate. (2013). Organic Syntheses Procedure. [Link]
-
Biosynthesis of 2-Hydroxyethylphosphonate, an Unexpected Intermediate Common to Multiple Phosphonate Biosynthetic Pathways. (2008). PMC - PubMed Central. [Link]
-
Biocompatibility of Resin-based Dental Materials. (2009). PMC - NIH. [Link]
-
Effects of HEMA/solvent combinations on bond strength to dentin. (2005). PubMed - NIH. [Link]
-
Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. (2024). MDPI. [Link]
-
All about Dentin bonding agents: the connecting link. (2013). Journal of Operative Dentistry and Endodontics. [Link]
-
Adhesive Techniques in Esthetic Dentistry. (2016). ResearchGate. [Link]
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Dental Adhesion: Mechanism, Techniques and Durability. (2015). Journal of Clinical Pediatric Dentistry. [Link]
-
The Biocompatibility of Various Dental Materials. (2019). Touro Scholar. [Link]
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Bond Strengths of Universal Adhesives to Dentin Contaminated with a Hemostatic Agent. (2020). Adhesive Dentistry. [Link]
-
Biocompatibility of various dental materials in contemporary dentistry: a narrative insight. (2022). ResearchGate. [Link]
-
Effect of phosphoric acid etching on the shear bond strength of two self-etch adhesives. (2010). NIH. [Link]
-
Effects of HEMA/Solvent Combinations on Bond Strength to Dentin. (2005). ResearchGate. [Link]
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- 5. Influence of the chemical structure of functional monomers on their adhesive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. SEM evaluation of resin-carious dentin interfaces formed by two dentin adhesive systems - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Horner-Wadsworth-Emmons Reaction with Hydroxy-Functionalized Phosphonates
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction, with a specialized focus on the challenges and optimization strategies when employing hydroxy-functionalized phosphonates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful olefination reaction in the presence of a hydroxyl moiety. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of the Hydroxyl Group in the HWE Reaction
The Horner-Wadsworth-Emmons reaction is a cornerstone of synthetic organic chemistry, prized for its ability to form carbon-carbon double bonds with high stereoselectivity, typically favoring the formation of the (E)-alkene.[1][2][3] The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[1][4] However, the presence of a hydroxyl group within the phosphonate reactant introduces a layer of complexity that can significantly impact reaction outcomes.
The primary challenges arise from the acidic nature of the hydroxyl proton and its nucleophilicity. Strong bases, which are essential for deprotonating the phosphonate to form the reactive carbanion, can also deprotonate the hydroxyl group. This can lead to a cascade of undesirable events, including consumption of the base, altered reactivity of the phosphonate, and potential side reactions such as O-alkylation.[5][6][7] Furthermore, the position of the hydroxyl group relative to the phosphonate can influence the reaction pathway, sometimes favoring the formation of stable β-hydroxyphosphonate intermediates over the desired alkene.[1][8]
This guide will provide a structured approach to understanding and overcoming these challenges, enabling you to harness the full potential of the HWE reaction with your hydroxy-functionalized substrates.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses common issues encountered during the HWE reaction with hydroxy-functionalized phosphonates.
Question 1: My HWE reaction is giving a low yield or not proceeding at all. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in an HWE reaction with a hydroxy-functionalized phosphonate is a frequent issue, often stemming from the acidic proton of the hydroxyl group.
Potential Causes & Solutions:
-
Insufficient Base: The most common culprit is the consumption of the base by the hydroxyl group. If you are using a standard 1.1-1.2 equivalents of a strong base like sodium hydride (NaH), it may be entirely consumed in deprotonating the alcohol, leaving insufficient base to generate the phosphonate carbanion.
-
Solution: Increase the equivalents of the base. A good starting point is to use at least 2.2-2.5 equivalents of the base – one equivalent to deprotonate the hydroxyl group and another to deprotonate the phosphonate.
-
-
Incorrect Base Selection: The choice of base is critical. While strong bases are necessary, some may be more prone to causing side reactions.
-
Solution: If you suspect side reactions, consider using a milder, yet effective, base system. The Masamune-Roush conditions, which utilize lithium chloride (LiCl) with an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine, can be effective for base-sensitive substrates.[3]
-
-
Formation of a Stable β-Hydroxyphosphonate: In cases of β-hydroxy phosphonates, the reaction may stall at the intermediate stage without elimination to the alkene.[1][8]
-
Solution: If you isolate the β-hydroxyphosphonate, you can attempt to induce elimination in a separate step. Treatment with diisopropylcarbodiimide (DIC) has been shown to promote this transformation.[1]
-
Question 2: I am observing significant amounts of an unexpected side product. What could it be and how can I prevent its formation?
Answer:
The presence of a nucleophilic alkoxide, formed after deprotonation of the hydroxyl group, can lead to unwanted side reactions.
Potential Side Reactions & Prevention:
-
O-Alkylation: If your reaction mixture contains an alkyl halide or another electrophile, the alkoxide can undergo O-alkylation, leading to an ether byproduct.[5][9]
-
Prevention: Ensure your reaction is free from any unintended electrophiles. If the phosphonate itself contains a leaving group, intramolecular O-alkylation (cyclization) is a possibility. In such cases, protecting the hydroxyl group is the most effective strategy.
-
-
Intramolecular Reactions: Depending on the proximity of the hydroxyl group to the phosphonate, intramolecular cyclization reactions can occur, especially if the resulting ring size is favorable (5 or 6-membered).
-
Prevention: Protecting the hydroxyl group will prevent its participation in any intramolecular reactions.
-
Question 3: My reaction is producing a mixture of (E) and (Z) isomers with poor selectivity. How can I improve the stereoselectivity?
Answer:
While the standard HWE reaction generally favors the (E)-alkene, several factors can influence the stereochemical outcome.
Strategies for Improving (E)-Selectivity:
-
Cation Effect: The choice of the counter-ion of the base can have a significant impact. Lithium and sodium bases generally favor the formation of the (E)-alkene.[1]
-
Temperature: Higher reaction temperatures often lead to increased (E)-selectivity due to thermodynamic control.[1]
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are standard. The polarity of the solvent can influence the stability of the intermediates and thus the stereoselectivity.
For (Z)-Selectivity:
-
Still-Gennari Modification: If the (Z)-isomer is the desired product, the Still-Gennari modification is the method of choice. This involves using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in combination with a potassium base (like KHMDS) and a crown ether (e.g., 18-crown-6) in THF at low temperatures.[3][10]
Question 4: Should I protect the hydroxyl group? If so, what protecting groups are compatible with HWE conditions?
Answer:
In many cases, protecting the hydroxyl group is the most robust strategy to avoid the aforementioned complications. A suitable protecting group must be stable to the strongly basic conditions of the HWE reaction and easily removable afterward.[11][12][13]
Recommended Protecting Groups:
| Protecting Group | Introduction Reagents | Stability | Deprotection Conditions |
| Silyl Ethers (e.g., TBDMS, TIPS) | TBDMSCl, Imidazole, DMF | Stable to strong bases, organometallics | TBAF, THF; or mild acid |
| Benzyl Ether (Bn) | BnBr, NaH, THF | Stable to strong bases, acids, and many redox reagents | Catalytic hydrogenation (H₂, Pd/C) |
| Tetrahydropyranyl (THP) Ether | Dihydropyran, p-TsOH (cat.), CH₂Cl₂ | Stable to strong bases, organometallics | Mild acid (e.g., PPTS, EtOH) |
Frequently Asked Questions (FAQs)
Q1: Can I run an HWE reaction with an unprotected phenolic hydroxyl group?
A1: It is possible, but challenging. Phenols are more acidic than aliphatic alcohols, meaning they will be readily deprotonated by the base. This necessitates the use of at least two equivalents of the base. The success of such a reaction is highly substrate-dependent.[14] For instance, a successful HWE reaction has been reported with a diethyl sulfonylphosphonate containing an unprotected para-hydroxyl group using NaH as the base.[14] However, for more complex or sensitive substrates, protection is generally recommended.
Q2: How does the position of the hydroxyl group (α, β, γ, etc.) on the phosphonate affect the reaction?
A2: The position is critical:
-
α-Hydroxyphosphonates: These are typically prepared via the Pudovik reaction and can be versatile intermediates for various transformations, including oxidation to ketophosphonates or conversion to α-aminophosphonates.[6][7]
-
β-Hydroxyphosphonates: As mentioned in the troubleshooting guide, these can be stable intermediates in the HWE reaction, especially when the phosphonate is not activated by an adjacent electron-withdrawing group.[1][8] Their formation and subsequent elimination to the alkene can be a two-step process.
-
γ- and δ-Hydroxyphosphonates: With these substrates, there is a risk of intramolecular cyclization (intramolecular Williamson ether synthesis) if the alkoxide formed can attack the carbon bearing the phosphonate group, especially if it's a good leaving group.
Q3: What is a good starting point for optimizing the reaction conditions for a new hydroxy-functionalized phosphonate?
A3: A good starting point would be to use a protected version of your phosphonate. If you choose to proceed with the unprotected alcohol, start with 2.5 equivalents of NaH in anhydrous THF at 0 °C. Add the phosphonate slowly, allow it to stir for 30-60 minutes to ensure complete deprotonation of both the alcohol and the phosphonate, and then add the aldehyde or ketone. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, you can slowly warm it to room temperature.
Experimental Protocols
Protocol 1: General Procedure for HWE Reaction with an Unprotected Hydroxy-Functionalized Phosphonate
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq.).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the hydroxy-functionalized phosphonate (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Slowly add a solution of the aldehyde or ketone (1.1 eq.) in anhydrous THF to the reaction mixture.
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature while monitoring its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Protection of a Hydroxyl Group as a TBDMS Ether
-
To a solution of the hydroxy-functionalized phosphonate (1.0 eq.) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the silylated phosphonate by flash column chromatography.
Visualizations
HWE Reaction Mechanism with a Hydroxy-Functionalized Phosphonate
Caption: HWE mechanism with a hydroxy-functionalized phosphonate.
Troubleshooting Workflow for Low Yield in HWE with Hydroxy Phosphonates
Caption: Troubleshooting workflow for low HWE reaction yields.
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91 (1), 61-63.
- Corey, E. J.; Kwiatkowski, G. T. J. Am. Chem. Soc.1966, 88 (23), 5654–5656.
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, 1999.
- Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89 (4), 863–927.
- Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961, 83 (7), 1733–1738.
- Bogyo, M.; et al. Chem. Biol.1998, 5 (6), 307-320.
- Masamune, S.; Roush, W. R. Comprehensive Organic Synthesis, Vol. 1; Pergamon Press, 1991.
- Still, W. C.; Gennari, C. Tetrahedron Lett.1983, 24 (41), 4405–4408.
- Paterson, I.; et al. Org. Lett.2001, 3 (22), 3503–3506.
- Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme, 2004.
- Nelson, T. D.; Crouch, R. D. Org. React.2004, 63, 265.
- Wipf, P. Comprehensive Organic Synthesis, Vol. 6; Pergamon Press, 1991.
- Keglevich, G.; et al. Molecules2018, 23 (6), 1435.
- Corbridge, D. E. C. Phosphorus: An Outline of its Chemistry, Biochemistry and Technology, 5th ed.; Elsevier, 1995.
- Cherkasov, R. A.; Galkin, V. I. Russ. Chem. Rev.1998, 67 (10), 857–882.
- Ortoleva, E.; et al. J. Org. Chem.2019, 84 (12), 7857–7867.
- Smith, A. B., III; et al. J. Am. Chem. Soc.2008, 130 (48), 16263–16273.
- Blanchet, J.; et al. Chem. Rev.2012, 112 (10), 5393–5423.
- Ando, K. J. Org. Chem.1997, 62 (7), 1934–1939.
- Nicolaou, K. C.; et al. J. Am. Chem. Soc.2005, 127 (24), 8872–8888.
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Synthesis of Dimethyl (2-hydroxyethyl)phosphonate
Introduction
Dimethyl (2-hydroxyethyl)phosphonate is a valuable intermediate in the synthesis of various organophosphorus compounds, including flame retardants and biologically active molecules. Its synthesis is most commonly achieved via a base-catalyzed addition of dimethyl phosphite to ethylene oxide, a variant of the Pudovik reaction.[1] While seemingly straightforward, this reaction is frequently plagued by side reactions that can significantly reduce yield and complicate purification.
This guide serves as a dedicated technical support resource for researchers and drug development professionals. It is structured to provide not just procedural steps, but a deep, mechanistic understanding of the challenges encountered during this synthesis. We will explore the causality behind common experimental failures and offer field-proven, robust solutions to ensure a successful and reproducible outcome.
Section 1: The Ideal Reaction Pathway
The desired transformation involves the nucleophilic addition of the phosphite P-H bond across the C-O bond of the ethylene oxide ring. The reaction is typically initiated by a base, which deprotonates the dimethyl phosphite to generate a highly nucleophilic phosphorus anion. This anion then attacks one of the electrophilic carbons of the ethylene oxide ring, leading to ring-opening and formation of an alkoxide intermediate. A subsequent proton transfer, typically from the conjugate acid of the base or another phosphite molecule, yields the final this compound product.
Caption: Competing reaction pathways in the synthesis of this compound.
Q3: My product seems to be decomposing during vacuum distillation, resulting in a low yield and a darkened, tarry residue.
A3: Probable Cause: Thermal Instability of the Product.
α-Hydroxyphosphonates and related structures can be thermally labile. Standard vacuum distillation often requires temperatures that are high enough to cause decomposition, which may include retro-Pudovik reactions, elimination, or transesterification-related degradation.
-
Causality: The combination of high temperature and extended residence time in a hot distillation flask promotes degradation pathways. The hydroxyl group can interact with the phosphonate moiety, especially if any acidic or basic residues remain.
-
Solutions & Prophylactic Measures:
-
High-Vacuum Distillation: Use a high-vacuum pump (<0.1 mmHg) to lower the boiling point of the product as much as possible.
-
Specialized Distillation Apparatus: Avoid standard distillation. A Kugelrohr apparatus is highly recommended as it minimizes the residence time at high temperatures. [2]For larger scales, a wiped-film molecular still is the industrial standard and provides the best results by creating a thin film of material on a heated surface for a very short duration. [2] 3. Chromatographic Purification: If distillation is problematic, purification via column chromatography on silica gel is a viable alternative, though it may be less practical for very large quantities.
-
Section 3: Frequently Asked Questions (FAQs)
-
What is the optimal catalyst and how much should I use?
-
For laboratory scale, sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that deprotonates the phosphite irreversibly. Use a catalytic amount, typically 5-10 mol%. Anhydrous potassium carbonate (K₂CO₃) is a safer, albeit slower, alternative. [3]
-
-
How critical is the purity of my starting materials?
-
Extremely critical. Dimethyl phosphite can hydrolyze to monomethyl phosphonate and eventually phosphorous acid. [4]Water is a nucleophile that can open the ethylene oxide ring, forming ethylene glycol, which will then compete in side reactions. Ensure you use anhydrous solvents and freshly distilled or high-purity reagents.
-
-
What are the best safety practices for handling ethylene oxide?
-
Ethylene oxide is a toxic, flammable, and carcinogenic gas. All manipulations must be performed in a certified chemical fume hood. It is typically supplied as a liquid in a lecture bottle or cylinder; use appropriate regulators and tubing. Ensure there are no ignition sources nearby. Always work with a colleague present and have an emergency plan in place.
-
-
What is the recommended workup procedure?
-
After the reaction is complete, cool the mixture and cautiously quench the catalyst. If NaH was used, this can be done by the slow addition of a proton source like isopropanol or saturated aqueous ammonium chloride. Afterward, perform an aqueous workup to remove salts, dry the organic layer thoroughly (e.g., with MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure before purification.
-
Section 4: Optimized Experimental Protocol
This protocol is a self-validating system designed to minimize the side reactions discussed above. Adherence to temperature and addition rates is critical for success.
Reagents & Equipment:
-
Dimethyl phosphite (high purity, distilled)
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethylene oxide (lecture bottle)
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermocouple, dry gas inlet (N₂ or Ar), and a gas dispersion tube.
-
Ice-salt bath or cryocooler.
-
Syringe pump (optional, for controlled liquid addition).
Procedure:
-
Setup: Assemble the flame-dried three-neck flask under an inert atmosphere of nitrogen. Add anhydrous THF (approx. 5 mL per 1 g of dimethyl phosphite).
-
Catalyst Addition: To the stirred THF, add sodium hydride (0.05 eq). Caution: NaH reacts violently with water.
-
Phosphite Addition: Slowly add dimethyl phosphite (1.1 eq) to the NaH suspension in THF. You should observe gas evolution (H₂). Allow the mixture to stir until the gas evolution ceases.
-
Cooling: Cool the reaction flask to 0 °C using an ice-salt bath. Ensure the internal temperature is stable.
-
Ethylene Oxide Addition: This is the most critical step. Bubble ethylene oxide gas (1.0 eq) through the gas dispersion tube into the reaction mixture at a very slow rate, ensuring the internal temperature does not exceed 5-10 °C. Alternatively, condense the required amount of ethylene oxide into a cooled, graduated vessel and add it dropwise via a cannula. The addition should take place over 2-4 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by taking small aliquots for ³¹P NMR analysis until the dimethyl phosphite starting material peak (δ ≈ 7-10 ppm, J(P,H) ≈ 700 Hz) is consumed.
-
Quenching: Slowly and carefully add 2-3 mL of isopropanol to the cold reaction mixture to quench any remaining NaH. Then, add saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel, extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by Kugelrohr distillation under high vacuum to obtain this compound as a colorless liquid.
Section 5: Data Summary Table
| Parameter | Recommended Value / Observation | Rationale |
| Reactant Ratio | 1.1 - 1.2 eq. Dimethyl Phosphite / 1.0 eq. Ethylene Oxide | Excess phosphite suppresses oligomerization of the product. |
| Catalyst | 5-10 mol% Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures efficient phosphite anion formation. |
| Temperature | 0 °C to 10 °C | Minimizes ethylene oxide polymerization and other exothermic side reactions. |
| Addition Time | 2 - 4 hours | Maintains low instantaneous [EO], favoring the desired reaction pathway. |
| Expected Yield | 75-90% (post-purification) | Realistic yield when side reactions are properly controlled. |
| ³¹P NMR (Product) | Singlet at δ ≈ 30-32 ppm (in CDCl₃) | Confirms formation of the phosphonate ester. |
| ¹H NMR (Product) | Characteristic multiplets for -P-CH₂- and -CH₂-OH | Confirms the (2-hydroxyethyl) structure. |
Section 6: References
-
Grokipedia. (2026). Pudovik reaction.
-
Wikipedia. (n.d.). Pudovik reaction.
-
Taylor & Francis Online. (n.d.). Synthesis of Dialkyl-Hydroxymethylphosphonates in Heterogeneous Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(5).
-
Taylor & Francis Online. (n.d.). ON THE SIDE REACTIONS ACCOMPANYING THE TRANS-ESTERIFICATION OF THE ACID DIESTERS OF PHOSPHOROUS ACID. Phosphorous and Sulfur and the Related Elements.
-
OECD SIDS. (2002). DIMETHYL PHOSPHONATE CAS N°: 868-85-9.
-
Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate.
Sources
improving the yield of vinyl phosphonate synthesis from Dimethyl (2-hydroxyethyl)phosphonate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of vinyl phosphonates. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of vinyl phosphonate from Dimethyl (2-hydroxyethyl)phosphonate. Our goal is to provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. The elimination of the hydroxyl group from this compound is a delicate reaction that can be prone to low yields and side product formation.
Question 1: My reaction yield is very low, or I'm not getting any vinyl phosphonate product. What are the likely causes and how can I fix this?
Answer:
Low to no yield is the most common issue and can stem from several factors related to the reaction setup and conditions. Let's break down the potential causes:
-
Cause A: Inefficient Activation of the Hydroxyl Group. The hydroxyl group (-OH) is a poor leaving group. For an efficient elimination reaction to occur, it must first be converted into a better leaving group. Direct elimination using only a base is often ineffective.
-
Solution: Activate the hydroxyl group by converting it into a sulfonate ester (e.g., tosylate or mesylate) or an acetate. This creates a much better leaving group, facilitating the subsequent base-induced elimination.
-
Protocol for Tosylation:
-
Dissolve this compound in a suitable solvent like dichloromethane (DCM) or pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) and a base such as triethylamine (TEA) or pyridine.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction to isolate the tosylated intermediate before proceeding to the elimination step.
-
-
-
-
Cause B: Incorrect Choice of Base. The choice of base is critical. A base that is too nucleophilic can lead to side reactions, while a base that is too weak will not effectively promote the elimination.
-
Solution: Use a strong, non-nucleophilic, sterically hindered base. This will favor the E2 elimination pathway over substitution reactions.
-
Recommended Bases:
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Potassium tert-butoxide (t-BuOK)
-
Sodium hydride (NaH)
-
-
Insight: Bases like sodium hydroxide can promote side reactions, including the phosphonate-phosphate rearrangement[1].
-
-
-
Cause C: Suboptimal Reaction Temperature. Elimination reactions are highly sensitive to temperature. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, it can lead to decomposition or polymerization of the desired vinyl product.
-
Solution: The optimal temperature depends on the specific substrate and base used.
-
For elimination from a tosylated or mesylated intermediate, reactions with DBU can often be run at room temperature to 60 °C.
-
Pyrolytic elimination of an acetate derivative often requires much higher temperatures (170-230 °C)[2].
-
Start with milder conditions and gradually increase the temperature, monitoring the reaction progress closely by TLC or GC-MS.
-
-
Question 2: I am observing significant formation of side products. How can I identify and minimize them?
Answer:
Side product formation is a major cause of reduced yield and purification difficulties. Here are the most common culprits:
-
Side Product A: Phosphonate-Phosphate Rearrangement. In the presence of strong bases, α-hydroxyphosphonates can undergo a rearrangement to form phosphates[1].
-
Minimization Strategy:
-
Activate the Hydroxyl Group: As mentioned previously, converting the -OH to a tosylate or mesylate prior to the elimination step can prevent this rearrangement.
-
Use Non-Nucleophilic Bases: Employ bases like DBU or t-BuOK, which are less likely to attack the phosphorus center.
-
Control Temperature: Avoid excessive heat, which can favor the rearrangement pathway.
-
-
-
Side Product B: Polymerization. Vinyl phosphonates, like other activated alkenes, can be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
Minimization Strategy:
-
Add an Inhibitor: Include a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), in the reaction mixture.
-
Maintain an Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate polymerization.
-
Purify Promptly: Purify the product as soon as the reaction is complete to minimize exposure to conditions that could induce polymerization.
-
-
-
Side Product C: Unreacted Starting Material. Incomplete conversion is a common reason for a complex product mixture.
-
Minimization Strategy:
-
Monitor the Reaction: Use TLC, GC, or NMR to track the disappearance of the starting material.
-
Optimize Stoichiometry: Ensure an adequate excess of the base is used to drive the reaction to completion. A common starting point is 1.5 to 2.0 equivalents of base.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for converting this compound to vinyl phosphonate?
A1: The reaction proceeds via an E2 (elimination, bimolecular) mechanism . This requires the hydroxyl group to be converted into a good leaving group (LG), such as a tosylate (-OTs). A strong, non-nucleophilic base then abstracts a proton from the carbon adjacent to the phosphonate group. This occurs in a concerted step where the proton is removed, the C-C double bond is formed, and the leaving group departs. For an efficient E2 reaction, an anti-periplanar arrangement of the abstracted proton and the leaving group is preferred[3].
Caption: E2 mechanism for vinyl phosphonate synthesis.
Q2: How should I choose the optimal solvent for this reaction?
A2: The ideal solvent should dissolve the starting material and the base, be inert to the reaction conditions, and have an appropriate boiling point for the desired reaction temperature. Aprotic polar solvents are generally preferred for E2 reactions.
-
Tetrahydrofuran (THF): A good general-purpose solvent for reactions using bases like NaH or t-BuOK.
-
Acetonitrile (ACN): Suitable for reactions with bases like DBU.
-
Toluene: Can be used for higher temperature reactions.
-
Dichloromethane (DCM): Often used for the initial activation step (e.g., tosylation) but may not be ideal for the elimination itself with certain strong bases.
Q3: What are the best analytical techniques for monitoring the reaction and characterizing the product?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the appearance of vinyl protons (typically in the 5-7 ppm range) with characteristic splitting patterns due to coupling with phosphorus and other protons.
-
³¹P NMR: The most definitive technique. The phosphorus chemical shift will change significantly from the starting material to the vinyl phosphonate product. This can also help identify phosphorus-containing side products[4].
-
¹³C NMR: Confirms the presence of the C=C double bond.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring volatile components and confirming the mass of the product.
Q4: Are there alternative methods for synthesizing vinyl phosphonates?
A4: Yes, several other methods exist, which may be suitable depending on the desired scale and available starting materials.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is a very common method that involves reacting an aldehyde (e.g., formaldehyde) with a phosphonate ylide. This route offers excellent control over the stereochemistry of the double bond[5][6].
-
Palladium-Catalyzed Cross-Coupling: This involves the coupling of a vinyl halide or triflate with a dialkyl H-phosphonate (Hirao reaction). This method is versatile and can be performed under mild conditions[7].
-
Pyrolysis of 2-Acetoxyethanephosphonates: This method involves heating the acetate precursor, which eliminates acetic acid to form the vinyl phosphonate. It is often used in industrial settings but requires high temperatures[2][8].
Optimized Experimental Protocol
This two-step protocol is recommended for improving yield and minimizing side products by activating the hydroxyl group before elimination.
Caption: Recommended two-step synthesis workflow.
Step 1: Synthesis of Dimethyl (2-tosyloxyethyl)phosphonate
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate, which can often be used in the next step without further purification.
Step 2: Elimination to form Dimethyl Vinylphosphonate
-
Dissolve the crude tosylated intermediate from Step 1 in anhydrous THF (0.2 M) under a nitrogen atmosphere.
-
Add DBU (1.5 eq) dropwise to the solution at room temperature.
-
Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine to remove DBU and its salt.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield pure Dimethyl Vinylphosphonate.
Summary of Reaction Conditions
For your convenience, the following table summarizes common conditions for the elimination step.
| Precursor | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 2-Acetoxyethanephosphonate | (Pyrolysis) | None | 180-200 | ~70 | [8] |
| 2-Acetoxyethanephosphonate | (Pyrolysis with catalyst) | None | 220-230 | >80 | [2] |
| 2-Tosyloxyethylphosphonate | DBU | THF / ACN | 25-60 | 75-90 | General Protocol |
| 2-Hydroxyethylphosphonate | NaH | THF | 25-66 | Variable, risk of side reactions | [5] |
References
-
González-Moa, A., et al. (2012). Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. Molecules. Available at: [Link]
-
Parmar, R., et al. (2019). Facile Synthesis, Geometry, and 2′-Substituent-Dependent in Vivo Activity of 5′-( E )- and 5′-( Z )-Vinylphosphonate-Modified siRNA Conjugates. Request PDF on ResearchGate. Available at: [Link]
-
Liong, E., et al. (2012). Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Daka, P., et al. (2007). Chiral Vinylphosphonate and Phosphonate Analogues of the Immunosuppressive Agent FTY720. Organic Letters. Available at: [Link]
-
Hayes, C.J., et al. (2014). The synthesis of vinylphosphonate-linked RNA. Nottingham ePrints. Available at: [Link]
-
Jana, K., et al. (2021). An efficient deprotection method for 5′-[O,O-bis(pivaloyloxymethyl)]-(E)-vinyl phosphonate containing oligonucleotides. Request PDF on ResearchGate. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of diethyl vinylphosphonate. PrepChem.com. Available at: [Link]
-
Guga, P., et al. (2005). Reactive intermediates in the H-phosphonate synthesis of oligonucleotides. Organic & Biomolecular Chemistry. Available at: [Link]
- Rott, R., et al. (1985). Process for the preparation of vinylphosphonic acid diesters and vinylphosphonic acid. Google Patents (US4493803A).
-
Keglevich, G., et al. (2020). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules. Available at: [Link]
-
Prakash, T.P., et al. (2017). 5΄-Vinylphosphonate improves tissue accumulation and efficacy of conjugated siRNAs in vivo. Nucleic Acids Research. Available at: [Link]
-
Circello, B.T., et al. (2008). Biosynthesis of 2-Hydroxyethylphosphonate, an Unexpected Intermediate Common to Multiple Phosphonate Biosynthetic Pathways. Journal of Biological Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Organic-Chemistry.org. Available at: [Link]
-
Kiersnowska, A., et al. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry. Available at: [Link]
-
Tloušt’ová, E., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Molecules. Available at: [Link]
-
Gedye, R.N., et al. (1975). The stereochemistry of the Wittig reactions of allylic phosphoranes and phosphonate esters with aldehydes. Canadian Journal of Chemistry. Available at: [Link]
-
Nilsson, J. (2004). Studies on Oxidative Couplings in H-Phosphonate Chemistry. Diva-portal.org. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry. YouTube. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US4493803A - Process for the preparation of vinylphosphonic acid diesters and vinylphosphonic acid - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Polymerization of Dimethyl (2-hydroxyethyl)phosphonate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl (2-hydroxyethyl)phosphonate (DMHEP) and its derivatives. This guide is designed to provide field-proven insights and practical solutions to the unique challenges encountered during the synthesis and polymerization of these versatile, functionalized phosphonate monomers. My aim is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
Troubleshooting Guide: Common Polymerization Issues
This section addresses specific experimental failures in a question-and-answer format, providing a diagnosis of the problem, an explanation of the underlying chemistry, and a detailed, actionable solution.
Question 1: My polymerization resulted in a low monomer conversion or failed to initiate. What are the likely causes?
Short Answer: Low or no conversion is typically linked to catalyst inhibition, monomer impurity, or sub-optimal reaction conditions. The free hydroxyl group on the DMHEP monomer is a primary suspect.
Detailed Analysis:
-
Catalyst Inhibition by the Hydroxyl Group: The pendant hydroxyl group (-OH) on the DMHEP monomer is a nucleophile and a proton source. Many common catalysts for ring-opening polymerization (ROP) or radical polymerization are sensitive to active protons. For instance, anionic initiators can be quenched, and certain organometallic catalysts can be deactivated.
-
Monomer Impurities: The synthesis of DMHEP derivatives can introduce impurities that inhibit polymerization. Residual acid or base from synthesis or purification steps can neutralize catalysts. Water is particularly detrimental, as it can lead to hydrolysis of the phosphonate ester groups and interfere with most polymerization mechanisms.[1][2]
-
Sub-optimal Reaction Conditions: Insufficient temperature may prevent initiation, while excessive temperatures can lead to side reactions or catalyst decomposition.[3] The choice of solvent is also critical; it must solubilize all components without interfering with the reaction.
Troubleshooting Workflow & Solutions:
| Potential Cause | Verification Method | Detailed Solution |
| Catalyst Inhibition | Run a control reaction with a non-hydroxylated analog (e.g., dimethyl ethylphosphonate derivative). | 1. Protect the Hydroxyl Group: Before polymerization, protect the -OH group as a silyl ether (e.g., TBDMS) or an acetate. This adds steps (protection/deprotection) but eliminates the primary source of inhibition. 2. Choose a Tolerant Catalyst: Utilize catalysts known for their tolerance to functional groups. For radical polymerization, AIBN or V-70 are robust choices.[4] For ROP, certain organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may show some tolerance.[5] |
| Monomer Impurity | Analyze monomer purity via ¹H and ³¹P NMR spectroscopy and Karl Fischer titration for water content. | 1. Rigorous Monomer Purification: Purify the monomer derivative by vacuum distillation or column chromatography immediately before use.[4] Ensure the final product is neutral (test with pH paper on a wet sample). 2. Implement Strict Anhydrous Techniques: Dry all glassware in an oven (>120°C) and cool under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents and handle all reagents via syringe/cannula techniques.[2] |
| Incorrect Conditions | Review literature for established protocols for similar monomers. | 1. Temperature Optimization: Run small-scale reactions at a range of temperatures to find the optimal balance between initiation rate and side reactions. 2. Solvent Screening: Test different anhydrous solvents (e.g., THF, DMF, Toluene) to ensure complete solubility and compatibility with your chosen catalytic system.[4] |
Question 2: My final polymer has a broad molecular weight distribution (Đ > 1.5) and the molecular weight doesn't match the theoretical value. Why is this happening?
Short Answer: A loss of control over the polymerization, leading to high dispersity (Đ), is most often caused by chain-transfer reactions, particularly transesterification involving the phosphonate ester.
Detailed Analysis:
The phosphorus center in the phosphonate group is electrophilic and susceptible to nucleophilic attack. This can lead to intermolecular or intramolecular transesterification reactions, where a propagating polymer chain attacks the phosphonate group of another chain or its own backbone. This process creates branching and results in a broad, uncontrolled molecular weight distribution.[6] This issue is a well-documented challenge in the ROP of cyclic phosphoesters.[6]
Visualizing the Problem:
Sources
preventing self-condensation in reactions with Dimethyl (2-hydroxyethyl)phosphonate
Welcome to the technical support center for Dimethyl (2-hydroxyethyl)phosphonate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address the common and often frustrating issue of self-condensation and provide expert-driven troubleshooting guides and FAQs to ensure the success and integrity of your experiments.
Section 1: Understanding the Core Problem - The "Why" of Self-Condensation
This compound is a bifunctional molecule, possessing both a nucleophilic hydroxyl (-OH) group and an electrophilic phosphorus center. This duality is the root cause of its propensity for self-condensation, an intermolecular reaction that leads to the formation of dimers, oligomers, and complex polymer mixtures.[1] This side reaction competes with your desired transformation, reducing the yield and purity of your target molecule.
The primary mechanism is a transesterification reaction where the hydroxyl group of one molecule attacks the phosphorus atom of another. This attack displaces a methoxy group, forming a new P-O-C bond and releasing methanol as a byproduct. This process can repeat, leading to chain growth and oligomerization. The reaction is often catalyzed by both acidic and basic conditions.[2][3][4]
Visualizing the Self-Condensation Mechanism
The following diagram illustrates the base-catalyzed self-condensation cascade, beginning with the formation of a dimer.
Sources
- 1. EP2816048B1 - Oligomeric phosphonates and compositions including the same - Google Patents [patents.google.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonate - Wikipedia [en.wikipedia.org]
- 4. US3320337A - Transesterification of phosphites - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Reactions Involving Dimethyl (2-hydroxyethyl)phosphonate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl (2-hydroxyethyl)phosphonate (DHEP). This guide is designed to provide expert insights and practical troubleshooting advice for catalyst selection in reactions involving this versatile organophosphorus compound. DHEP's bifunctional nature, possessing both a reactive hydroxyl group and a modifiable phosphonate ester, makes it a valuable building block, but also presents unique catalytic challenges. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during experimental work with DHEP. The solutions are presented in a question-and-answer format to directly tackle specific problems.
Section 1: Foundational Catalyst Strategy
Q1: What are the primary reactive sites on this compound, and how does this influence my initial catalyst selection?
A1: this compound has two key reactive sites: the primary hydroxyl (-OH) group and the dimethyl phosphonate [-P(O)(OCH₃)₂] moiety. Your choice of catalyst is fundamentally dictated by which of these sites you intend to modify.
-
Hydroxyl Group Reactions: For reactions like esterification, etherification, or polymerization involving the -OH group, your catalyst choice will be similar to that for other primary alcohols. This typically involves acid catalysts (Lewis or Brønsted), base catalysts for deprotonation, or specialized organometallic catalysts for polymerizations.
-
Phosphonate Group Reactions: Modifications at the phosphorus center, such as transesterification (swapping the methyl groups for other alkyl or aryl groups) or hydrolysis, require catalysts that can activate the P=O bond or facilitate nucleophilic substitution at the phosphorus atom. This can include strong acids, bases, or enzymatic catalysts.[1][2]
The key challenge is chemoselectivity. An improperly chosen catalyst can lead to reactions at both sites or undesirable side reactions. For instance, strongly basic conditions intended for a reaction at the hydroxyl group could potentially catalyze the hydrolysis of the phosphonate ester if water is present.[1]
Section 2: Troubleshooting Specific Reactions
Q2: My Pudovik-type reaction using a dialkyl phosphite and an α-oxophosphonate is yielding a rearranged phosphonate-phosphate product instead of the expected α-hydroxy-methylenebisphosphonate. What is causing this and how can I control the outcome?
A2: This is a classic issue in the Pudovik reaction where the catalyst concentration plays a critical role in determining the product selectivity. The rearrangement you are observing is strongly promoted by higher concentrations of base catalysts, particularly amines like diethylamine (DEA).[3][4]
-
Causality: At low catalyst concentrations (e.g., 5 mol% DEA), the reaction proceeds via the standard Pudovik addition mechanism to yield the desired α-hydroxybisphosphonate.[3][4] However, at high catalyst concentrations (e.g., 40 mol% DEA), the catalyst promotes a subsequent rearrangement of the initially formed adduct. This results in a product with a >P(O)–O–CH–P(O)< skeleton.[3][5]
-
Solution: To favor the formation of the α-hydroxy-methylenebisphosphonate adduct, you must strictly control the amount of base catalyst used.
-
Reduce Catalyst Loading: Decrease the concentration of your amine catalyst (e.g., DEA or triethylamine) to 5 mol% or lower.[5]
-
Monitor Reaction Progress: Use techniques like ³¹P NMR to monitor the reaction. The starting phosphite, the desired adduct, and the rearranged product will have distinct chemical shifts, allowing you to track the formation of any undesired species.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to minimize the rate of the rearrangement side reaction.[5]
-
Q3: I am attempting to perform a transesterification on the dimethyl phosphonate group of DHEP, but the reaction is slow and incomplete. How can I improve it?
A3: Transesterification of phosphonate esters can be challenging due to the stability of the P-C bond.[6] Success often depends on choosing a sufficiently active catalyst and optimizing reaction conditions to drive the equilibrium towards the products.
-
Catalyst Choice:
-
Base Catalysis: Strong bases like sodium methoxide are effective but can be sensitive to moisture and may cause side reactions if other base-sensitive functional groups are present.[6]
-
Acid Catalysis: Strong acids can catalyze the reaction, but care must be taken to avoid hydrolysis of the ester if water is present.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the transesterification of H-phosphonates, often without the need for an additional catalyst, by providing rapid and efficient heating.[7] This can be a very effective method for driving the reaction to completion in shorter times.
-
Enzymatic Catalysis: Lipases can be used as biocatalysts for transesterification under mild, eco-friendly conditions, although reaction times may be longer.[2][8]
-
-
Troubleshooting & Optimization:
-
Use an Excess of the New Alcohol: To shift the reaction equilibrium, use a large excess of the alcohol you wish to add. If possible, use it as the solvent.
-
Removal of Byproduct: The reaction produces methanol as a byproduct. Removing it from the reaction mixture (e.g., by distillation if the boiling points allow) will drive the reaction forward according to Le Châtelier's principle.
-
Consider a More Reactive Precursor: A highly effective strategy is to start with a more reactive phosphonate ester, such as bis(2,2,2-trifluoroethyl) phosphonate (BTFEP). The trifluoroethoxy groups are excellent leaving groups, allowing for simple alcoholysis under mild, often additive-free conditions to synthesize various other H-phosphonates, which can then be further functionalized.[7]
-
Q4: My reaction yield is significantly lowered by suspected hydrolysis of the phosphonate ester during the reaction or aqueous workup. How can I prevent this?
A4: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, which can be a major cause of yield loss if the ester is your desired product.[1]
-
Causality: The phosphorus center is electrophilic and can be attacked by water, especially when catalyzed by acid (which protonates the phosphoryl oxygen) or base (which generates the more nucleophilic hydroxide ion).
-
Preventative Measures:
-
Maintain Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Neutralize During Workup: During aqueous workup, carefully adjust the pH to be neutral or near-neutral before extraction. Avoid using strong acids or bases for washing. A saturated solution of sodium bicarbonate (mildly basic) or ammonium chloride (mildly acidic) is often preferable to stronger reagents.
-
Minimize Contact Time with Water: Perform aqueous extractions quickly and efficiently. If the product is stable, drying the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate is crucial.
-
Purification Method: If possible, opt for non-aqueous purification methods like chromatography on silica gel with anhydrous solvents.
-
Catalyst Comparison for Key Reactions
The following table summarizes catalyst choices for common transformations involving DHEP, highlighting their advantages and potential drawbacks.
| Reaction Type | Catalyst Class | Specific Examples | Advantages | Potential Issues & Troubleshooting |
| Esterification (at -OH) | Lewis Acid | CeCl₃·7H₂O-SiO₂[9] | Heterogeneous, can be recycled, improves yields. | Ensure catalyst is fully activated and dry; may require elevated temperatures. |
| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Metal-free, mild conditions. | Catalyst can be sensitive to air and moisture; substrate scope may vary. | |
| Pudovik Reaction | Base (Amine) | Diethylamine (DEA), Triethylamine (TEA)[10] | Readily available, effective for C-P bond formation. | Critical: High concentration can cause rearrangement. Use low mol% (e.g., 5%) for desired adduct.[3][4] |
| Chiral Catalyst | TBOx Aluminum Complex[11] | Enables enantioselective synthesis of α-hydroxyphosphonates. | Catalyst synthesis can be complex; requires careful optimization of solvent and phosphite source. | |
| Transesterification (at P-ester) | Base | Sodium Methoxide (NaOMe)[6] | Highly effective, fast reaction rates. | Sensitive to moisture (causes hydrolysis); not chemoselective with other base-labile groups. |
| Microwave-Assisted | None (Thermal)[7] | Catalyst-free, very short reaction times, clean conversion. | Requires specialized microwave reactor; optimization of time and temperature is necessary. | |
| Polymerization (at -OH) | ATRP Catalyst | Cu(I)Br / PMDETA | Controlled polymerization, allows for block copolymers. | Requires oxygen-free conditions; catalyst removal from the final polymer can be necessary.[12] |
Experimental Protocol: Selective Pudovik Reaction
This protocol details the synthesis of an α-hydroxy-methylenebisphosphonate, emphasizing the use of a controlled, low concentration of a base catalyst to prevent the formation of the rearranged side product.
Objective: To synthesize tetramethyl (1-hydroxyethane-1,1-diyl)bis(phosphonate) from dimethyl α-oxoethylphosphonate and dimethyl phosphite.
Materials:
-
Dimethyl α-oxoethylphosphonate
-
Dimethyl phosphite
-
Diethylamine (DEA)
-
Anhydrous diethyl ether
-
Round-bottom flask with stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve dimethyl α-oxoethylphosphonate (1.0 eq) in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add dimethyl phosphite (1.0 eq) to the stirred solution.
-
Catalyst Addition (Crucial Step): Using a microsyringe, add a carefully measured amount of diethylamine (DEA) to the reaction mixture to achieve a final concentration of 5 mol% .
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 8 hours.[5] Monitor the progress by TLC or by taking small aliquots for ³¹P NMR analysis to confirm the formation of the product and the absence of the rearranged species.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel to yield the pure tetramethyl (1-hydroxyethane-1,1-diyl)bis(phosphonate).
-
Characterization: Confirm the structure and purity of the final product using ¹H, ¹³C, and ³¹P NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).
References
- Benchchem. (n.d.). Troubleshooting low yields in phosphonate esterification.
-
Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6069. Available from: [Link]
-
Keglevich, G., et al. (2023). Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. Molecules, 28(19), 6934. Available from: [Link]
-
Milen, M., et al. (2025). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Molecules. (Note: This is a future publication, information based on abstract from ResearchGate). Available from: [Link]
-
Keglevich, G., et al. (2023). The reaction of dimethyl α-oxoethylphosphonate (1) with dialkyl phosphites or secondary phosphine oxides under different conditions. ResearchGate. Available from: [Link]
-
Kolodyazhnyi, O. I., & Golishevskaya, E. V. (2024). Green phosphonate chemistry – Does it exist?. RSC Green Chemistry. Available from: [Link]
-
Wróblewska, A., et al. (2024). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. International Journal of Molecular Sciences, 25(10), 5489. Available from: [Link]
-
Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523. Available from: [Link]
-
Various Authors. (n.d.). Continuous flow transesterification of dimethyl- and diethyl H-phosphonate. ResearchGate. Retrieved from [Link]
-
Deka, U., & Deka, R. C. (n.d.). Phosphonate ester functionalized imidazolium salts and their application in organocatalytic aerobic esterification. Shodhganga. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of phosphonates. Retrieved from [Link]
-
Kolodiazhna, A. O., & Kolodiazhnyi, O. I. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Symmetry, 14(9), 1758. Available from: [Link]
-
Klarek, M., et al. (2022). Metal-based catalysts containing a phosphonate moiety – from synthesis to applications in organic chemistry. Arkivoc, 2022(3), 288-326. Available from: [Link]
-
Mukumoto, K., Zhong, M., & Matyjaszewski, K. (2014). Atom transfer radical polymerization of dimethyl(methacryloyloxymethyl) phosphonate. European Polymer Journal, 55, 11-16. Available from: [Link]
-
Smith, A. D., et al. (2025). Catalytic Enantioselective Nucleophilic Desymmetrisation of Phosphonate Esters. (Note: This is a future publication, information based on preprint from ResearchSquare). Available from: [Link]
-
Singh, S., & Singh, D. (2018). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. Journal of Biochemical Technology, 9(2), 22-37. Available from: [Link]
-
Canniccioni, B., et al. (2013). RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate and its phosphonic acid derivative: A new opportunity for phosphorus-based materials. Polymer Chemistry, 4(11), 3326-3334. Available from: [Link]
-
Peck, S. C., et al. (2011). Biosynthesis of 2-Hydroxyethylphosphonate, an Unexpected Intermediate Common to Multiple Phosphonate Biosynthetic Pathways. Journal of the American Chemical Society, 133(28), 10742–10745. Available from: [Link]
-
Raj, S. P., Solomon, P. R., & Thangaraj, B. (2022). Catalysts for Transesterification. In Biodiesel from Flowering Plants (pp. 567-631). Springer Singapore. Available from: [Link]
-
Pinsel, M. A., & Gademann, K. (2018). Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 23(11), 2969. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Callahan, M. J., et al. (2019). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 96, 364-377. Available from: [Link]
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
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Bálint, M., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1286–1295. Available from: [Link]
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Technical Support Center: Managing Thermal Stability in Dimethyl (2-hydroxyethyl)phosphonate Reactions
Welcome to the Technical Support Center for Dimethyl (2-hydroxyethyl)phosphonate (DMHEP) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing thermal stability during the synthesis and handling of DMHEP. As an experienced application scientist, I will provide not just procedural steps, but the underlying scientific principles to ensure your experiments are both successful and safe.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal stability and safe handling of DMHEP.
Q1: What is this compound (DMHEP) and why is thermal management critical in its synthesis?
A1: this compound is an organophosphorus compound with a versatile chemical structure, making it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its synthesis, commonly achieved through a base-catalyzed reaction between dimethyl phosphite and ethylene oxide (a variant of the Pudovik reaction), is highly exothermic.[1] Without proper thermal control, the heat generated can accelerate the reaction rate, leading to a dangerous, self-perpetuating cycle known as thermal runaway. This can result in a rapid increase in temperature and pressure, potentially causing reactor failure, release of hazardous materials, and compromised product purity.[2]
Q2: What are the primary thermal decomposition pathways for DMHEP?
A2: While specific, detailed studies on the thermal decomposition of DMHEP are not extensively published, we can infer the likely decomposition pathways based on the thermal behavior of related dialkyl phosphonates.[3] The primary decomposition routes are expected to involve:
-
Intramolecular rearrangement: Similar to the phosphonate-phosphate rearrangement observed in other α-hydroxyphosphonates, DMHEP could potentially rearrange under basic conditions or at elevated temperatures.[4][5]
-
Elimination reactions: At higher temperatures, elimination of small molecules like formaldehyde or ethylene glycol is a possibility.
-
Oxidation: In the presence of an oxidant, the phosphonate moiety can be oxidized. The decomposition products of a related compound, dimethyl methylphosphonate (DMMP), in the presence of metal oxide catalysts include methanol, dimethyl ether, methylphosphonic acid, and further oxidation to CO, CO2, and phosphorus oxides (POx).[1]
Q3: What are the key parameters to monitor to ensure thermal stability during DMHEP synthesis?
A3: Continuous monitoring of critical parameters is essential for maintaining control over the reaction. These include:
-
Reaction Temperature: This is the most critical parameter. A sudden, unexpected increase in temperature is a primary indicator of a potential thermal runaway.
-
Reagent Addition Rate: The rate of addition of the more reactive reagent (typically ethylene oxide) should be carefully controlled to match the heat removal capacity of the reactor.
-
Stirring Speed: Adequate agitation is crucial to ensure uniform temperature distribution and prevent localized hotspots.
-
Reaction Progress: Monitoring the consumption of starting materials and the formation of DMHEP using techniques like ³¹P NMR or LC-MS provides an understanding of the reaction kinetics and can help in identifying any deviation from the expected reaction profile.[3][6]
Q4: What are the recommended analytical techniques for monitoring the progress and purity of DMHEP reactions?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive reaction monitoring:
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for monitoring reactions involving phosphorus-containing compounds.[6] It allows for the direct observation and quantification of the starting dimethyl phosphite, the DMHEP product, and any phosphorus-containing byproducts.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for separating and identifying the components of the reaction mixture, including starting materials, the product, and non-phosphorus byproducts.[8][9] It is particularly useful for detecting trace impurities.
-
Thin-Layer Chromatography (TLC): TLC provides a quick and simple method for qualitative monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of the product spot.
II. Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during DMHEP synthesis.
| Problem | Potential Cause | Troubleshooting Steps & Corrective Actions |
| 1. Uncontrolled Exotherm / Thermal Runaway | a. Reagent addition rate is too high: The rate of heat generation exceeds the cooling capacity of the reactor. | Immediate Action: Stop the addition of ethylene oxide. Increase cooling to the maximum capacity. If the temperature continues to rise uncontrollably, initiate an emergency quench procedure (see Section IV).Corrective Action for Future Runs: Reduce the addition rate of ethylene oxide. Perform a reaction calorimetry study to determine the heat of reaction and safe addition rates for your specific setup. |
| b. Inadequate cooling: The cooling system is not functioning efficiently or is undersized for the reaction scale. | Immediate Action: Ensure the cooling system is operating at its maximum capacity. Check for any blockages in the cooling lines.Corrective Action for Future Runs: Verify the performance of the cooling system before starting the reaction. For larger scale reactions, ensure the reactor's heat transfer area is sufficient. | |
| c. Poor agitation: Localized "hot spots" are forming due to inefficient mixing. | Immediate Action: Increase the stirring speed to improve heat and mass transfer.Corrective Action for Future Runs: Use an appropriately sized and shaped agitator for the reactor. Ensure the stirring speed is sufficient to maintain a homogenous mixture. | |
| 2. Low Yield of DMHEP | a. Incomplete reaction: The reaction has not gone to completion. | Monitor the reaction progress using ³¹P NMR or LC-MS. If starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for any exotherm. |
| b. Side reactions: Formation of undesired byproducts is consuming the starting materials or the product. | Analyze the reaction mixture by LC-MS to identify byproducts. Common side reactions in base-catalyzed phosphonate syntheses include the formation of rearranged products (phosphates).[5][10] Adjusting the catalyst, temperature, or solvent may help to minimize side reactions. | |
| c. Product decomposition: The product is degrading under the reaction or work-up conditions. | Avoid excessive heating during the reaction and purification steps. Use vacuum distillation at a lower temperature for purification if the product is thermally sensitive. | |
| 3. Product Discoloration | a. Impurities in starting materials: The presence of impurities can lead to colored byproducts. | Use high-purity starting materials. Purify the starting materials if necessary. |
| b. Thermal degradation: Overheating during the reaction or purification can cause decomposition and the formation of colored impurities. | Maintain strict temperature control throughout the process. Use a lower temperature for purification, such as vacuum distillation. | |
| c. Air oxidation: Some phosphonates can be sensitive to air, especially at elevated temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
III. Experimental Protocol: Safe Laboratory-Scale Synthesis of this compound
This protocol outlines a procedure for the safe synthesis of DMHEP on a laboratory scale, emphasizing critical safety and control measures.
WARNING: This reaction is exothermic and involves a gaseous reactant (ethylene oxide). It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification | Purpose |
| Dimethyl phosphite | 1.0 equivalent | Starting material |
| Ethylene oxide | 1.1 equivalents | Reactant |
| Triethylamine | 0.1 equivalents | Base catalyst |
| Anhydrous Toluene | As solvent | Reaction medium |
| 4-neck round-bottom flask | Appropriate size | Reaction vessel |
| Mechanical stirrer | Efficient agitation | |
| Thermocouple | Temperature monitoring | |
| Condenser with gas inlet/outlet | Control of ethylene oxide addition | |
| Cooling bath (e.g., ice-water) | Temperature control |
Procedure:
-
Setup: Assemble the 4-neck round-bottom flask with the mechanical stirrer, thermocouple, and condenser. The fourth neck can be used for the controlled introduction of ethylene oxide. Ensure the entire setup is under a positive pressure of an inert gas (e.g., nitrogen).
-
Charging Reactants: Charge the flask with dimethyl phosphite and anhydrous toluene. Cool the mixture to 0-5 °C using an ice-water bath.
-
Catalyst Addition: Slowly add the triethylamine to the cooled reaction mixture with vigorous stirring.
-
Ethylene Oxide Addition: Begin a slow, controlled subsurface bubbling of ethylene oxide gas into the reaction mixture. The addition rate should be adjusted to maintain the reaction temperature between 5-10 °C. This is a critical control point. A rapid increase in temperature indicates that the rate of ethylene oxide addition is too high.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by ³¹P NMR or TLC. The reaction is typically complete when the dimethyl phosphite signal in the ³¹P NMR spectrum has disappeared.
-
Quenching: Once the reaction is complete, stop the flow of ethylene oxide and slowly warm the reaction mixture to room temperature.
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to obtain pure this compound.
IV. Visualization of Key Processes
Diagram 1: Thermal Runaway Cascade
This diagram illustrates the positive feedback loop that characterizes a thermal runaway reaction.
Caption: The cycle of a thermal runaway reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence for diagnosing the cause of low product yield.
Caption: A decision tree for troubleshooting low yields in DMHEP synthesis.
V. References
-
Pudovik, A. N. & Konovalova, I. V. Addition Reactions of Esters of Phosphorus(III) Acids with Unsaturated Systems. Synthesis1979 , 81–103 (1979).
-
Keglevich, G. & Bálint, E. The Kabachnik-Fields Reaction: Mechanism and Synthetic Use. Molecules17 , 12821–12835 (2012).
-
dos Santos, J. C. S. et al. ³¹P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. Molecules26 , (2021).
-
Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [Link].
-
Keglevich, G., Szekrényi, A. & Sipos, M. General protocol for the synthesis of α-hydroxy-phosphonates. ResearchGate (2010).
-
Boeckman, R. K. et al. 6-diethylphosphonomethyl-2,2-dimethyl-1,3-dioxen-4-one. Org. Synth.66 , 194 (1988).
-
Keglevich, G., Grün, A., Zs. R., & H. B. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Molecules26 , (2021).
-
Zhang, Y. et al. A continuous synthesis method of hydroxymethyl phosphonates. Rev. Roum. Chim.64 , 577–583 (2019).
-
Chen, Q. et al. Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO₂ Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method. Catalysts12 , 1277 (2022).
-
Diethyl (1-Diazo-2-oxopropyl)phosphonate. Org. Synth.100 , 84–98 (2023).
-
Keglevich, G. et al. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules28 , (2023).
-
Tsaousis, D. et al. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules28 , (2023).
-
Keglevich, G. General protocol for the synthesis of α-hydroxy- phosphonates. ResearchGate (2010).
-
Kouhili, Y., Vernières-Hassimi, L. & Estel, L. Performance of Runaway Detection in a Batch Reactor Using Thermal Runaway Criteria. Chem. Eng. Trans.91 , 553–558 (2022).
-
To, D. C., Kulkarni, A. A. & Kulkarni, A. A. Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Asynt (2024).
-
This compound | C4H11O4P | CID 2733833 - PubChem. [Link].
-
Keglevich, G. et al. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. ResearchGate (2023).
-
Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate - Organic Syntheses. [Link].
-
Bahr, U. & Karas, M. Investigation of thermal decomposition of phosphonic acids. ResearchGate (2020).
-
Deconvolution of Thermal Analysis Data using Commonly Cited Mathematical Models. [Link].
-
Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek. [Link].
-
6-diethylphosphonomethyl-2,2-dimethyl-1,3-dioxen-4-one - Organic Syntheses Procedure. [Link].
-
Guran, C. & Guran, M. Thermal Analysis | Analytical Chemistry - ACS Publications. [Link].
-
Keglevich, G. et al. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. ResearchGate (2023).
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. [Link].
-
Guide to achieving reliable quantitative LC-MS measurements. [Link].
-
Monitoring of phosphatase and kinase activity using 31P NMR spectroscopy - New Journal of Chemistry (RSC Publishing). [Link].
-
Monitoring the Oxidation of Phosphine ligands using 31P NMR | Magritek. [Link].
-
Characterization the Thermal Degradation E Kinetic of Unsaturated Polyester and Polyester/Silica Nanoparticles Composites by TGA. J. Adv. Res. Dyn. Control Syst.12 , 1480–1489 (2020).
-
Rund, K. M. et al. Development of an LC-ESI(-)-MS/MS method for the simultaneous quantification of 35 isoprostanes and isofurans derived from the major n3- and n6-PUFAs. Anal. Chim. Acta1002 , 38–50 (2018).
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Propylene glycol - Wikipedia. [Link].
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Choline - Wikipedia. [Link].
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Technical Support Center: Troubleshooting E/Z Selectivity in Horner-Wadsworth-Emmons (HWE) Reactions
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its reliability in forming carbon-carbon double bonds. It offers significant advantages over the classical Wittig reaction, notably the straightforward aqueous removal of the phosphate byproduct and the general propensity to form the thermodynamically favored (E)-alkene.[1] However, controlling the E/Z stereoselectivity can be a significant challenge, particularly when using functionalized reagents such as Dimethyl (2-hydroxyethyl)phosphonate. The presence of the hydroxyl group introduces complexities that can frustrate even seasoned chemists.
This technical guide provides a structured approach to troubleshooting and optimizing the stereoselectivity of HWE reactions involving this specific phosphonate. It is designed for researchers, chemists, and process development scientists who require precise control over alkene geometry in their synthetic targets.
Section 1: Core Principles of HWE Stereoselectivity
A fundamental grasp of the reaction mechanism is critical to effective troubleshooting. The stereochemical outcome of the HWE reaction is determined by the formation and subsequent elimination of diastereomeric oxaphosphetane intermediates. The relative stability of these intermediates and the reversibility of their formation dictate the final E/Z ratio.
The reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion.[2] This carbanion then adds to the aldehyde carbonyl, a step which is often the rate-limiting one.[2] The resulting intermediates can, under certain conditions, equilibrate. The final syn-elimination from the oxaphosphetane intermediates yields the alkene.[3]
Caption: Figure 1: HWE Reaction Mechanism and Stereochemical Pathways.
-
Thermodynamic Control (Favors E-Alkene): When the initial addition step is reversible, the intermediates can equilibrate to favor the more stable erythro oxaphosphetane, where bulky groups are positioned anti to each other. Subsequent elimination yields the more stable (E)-alkene.[4][5] This pathway is favored by higher temperatures, smaller cations (Li⁺, Na⁺) that promote reversibility, and less reactive phosphonates.[2]
-
Kinetic Control (Favors Z-Alkene): When the elimination step is much faster than the retro-addition, the reaction becomes kinetically controlled. The product distribution reflects the ratio of the initial addition rates. The use of highly electron-withdrawing groups on the phosphonate (e.g., trifluoroethyl esters in the Still-Gennari modification) accelerates elimination, trapping the initial kinetic product distribution, which often favors the threo intermediate and thus the (Z)-alkene.[4][5] This pathway requires strong, non-coordinating bases (e.g., KHMDS), cation sequestration (e.g., 18-crown-6), and very low temperatures (-78 °C) to prevent equilibration.[4][6]
Section 2: Troubleshooting Guide for this compound
The free hydroxyl group is the primary source of complexity when using this reagent. It can participate in the reaction in two main ways, often leading to poor and unpredictable stereoselectivity.
Q1: Why am I observing poor E/Z selectivity with my hydroxy-functionalized phosphonate?
Answer: The free hydroxyl group introduces two competing factors that disrupt normal stereochemical control:
-
Unintended Proton Source: The hydroxyl proton is acidic and will be deprotonated by the strong bases (e.g., NaH, n-BuLi, KHMDS) used to generate the phosphonate carbanion. This consumes an equivalent of base and creates an alkoxide. If deprotonation is incomplete, the remaining hydroxyl groups can quench the desired carbanion, leading to low yields and inconsistent results.[7]
-
Chelation Effects: The newly formed alkoxide can act as an intramolecular chelating agent for the metal cation (e.g., Li⁺, Na⁺, K⁺). This chelation alters the geometry of the transition states during the aldehyde addition and oxaphosphetane formation. This can disrupt the well-ordered transition states that typically lead to high stereoselectivity, resulting in a mixture of E and Z isomers.
The most effective strategy to overcome these issues is to protect the hydroxyl group before performing the HWE reaction. Converting the alcohol to a sterically bulky silyl ether (e.g., TBS, TIPS) is a standard and highly effective approach. This eliminates the acidic proton and prevents unwanted chelation, allowing the reaction to proceed with predictable stereoselectivity. The protecting group can be easily removed post-olefination.
Q2: My primary goal is the E-alkene. How can I improve the E/Z ratio?
Answer: To maximize the formation of the (E)-alkene, you must promote thermodynamic control, allowing the reaction intermediates to equilibrate to the most stable conformation.
Primary Recommendation: Protect the hydroxyl group as a silyl ether (e.g., TBS-Cl, imidazole in DMF). Once protected, use the following conditions which favor E-selectivity.
| Parameter | Recommendation | Causality (Why it works) | Reference(s) |
| Base (Cation) | NaH, LiHMDS | Small, hard cations (Na⁺, Li⁺) effectively coordinate the intermediate carbonyl and phosphonate oxygens, promoting reversibility and equilibration to the more stable erythro intermediate. | [2][8] |
| Solvent | Aprotic, non-polar (THF, DME) | These solvents are standard for HWE reactions and effectively solvate the intermediates without interfering with the mechanism. | [9][10] |
| Temperature | 0 °C to Room Temp (or higher) | Higher temperatures provide the necessary energy to overcome the activation barrier for retro-addition, allowing the intermediates to equilibrate to the thermodynamically favored state before elimination. | [2][7][11] |
| Aldehyde | Sterically bulky aldehydes | Increased steric hindrance in the aldehyde generally enhances E-selectivity. | [2] |
Q3: My target is the Z-alkene. What strategies should I employ?
Answer: To achieve high Z-selectivity, you must enforce kinetic control, where the initial, irreversible addition to the aldehyde determines the stereochemical outcome. This requires using the Still-Gennari modification of the HWE reaction.
Primary Recommendation: It is essential to protect the hydroxyl group first. The conditions for Z-selectivity are incompatible with a free alcohol. After protection, you must modify the phosphonate itself to accelerate elimination. This is typically done by transesterification to a bis(2,2,2-trifluoroethyl) (TFEP) phosphonate.
| Parameter | Recommendation | Causality (Why it works) | Reference(s) |
| Phosphonate | Use a bis(2,2,2-trifluoroethyl) phosphonate | The highly electron-withdrawing trifluoroethyl groups increase the acidity of the α-proton and dramatically accelerate the elimination of the oxaphosphetane, making the reaction irreversible. | [4][5][6] |
| Base (Cation) | KHMDS, NaHMDS | Strong, non-coordinating bases with large cations (K⁺) minimize chelation and favor kinetic addition pathways. | [4][5] |
| Additive | 18-crown-6 (with KHMDS) | The crown ether sequesters the potassium cation, further preventing it from organizing the transition state, which enforces kinetic control. | [5][12] |
| Solvent | THF | Standard solvent for these conditions. | [4] |
| Temperature | -78 °C (strictly maintained) | Low temperature is critical to prevent the equilibration of intermediates. Any warming will erode Z-selectivity. | [4][7] |
Section 3: Detailed Experimental Protocols
Safety Precaution: These reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Strong bases like NaH and KHMDS are highly reactive and must be handled with care.
Protocol A: Optimization for High E-Selectivity (with a Protected Hydroxyl Group)
This protocol assumes you have already protected the hydroxyl group of this compound, for example, as a TBS ether.
-
Preparation: In a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with dry hexanes (3x) to remove the oil, then place the flask under a high vacuum for 15 minutes.
-
Solvent Addition: Add anhydrous THF via cannula. Cool the resulting slurry to 0 °C in an ice bath.
-
Carbanion Formation: Slowly add a solution of the protected phosphonate (1.1 eq.) in anhydrous THF to the NaH slurry. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the (E)-alkene.
Protocol B: Still-Gennari Protocol for High Z-Selectivity (with a Protected and Modified Phosphonate)
This protocol assumes you have prepared the bis(2,2,2-trifluoroethyl) (TFEP) version of the protected phosphonate.
-
Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the TFEP-phosphonate (1.2 eq.) and 18-crown-6 (1.2 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add KHMDS (1.1 eq., typically as a solution in THF or toluene) dropwise to the phosphonate solution. Stir the resulting mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise. It is crucial to maintain the temperature at -78 °C throughout the addition.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction by TLC (quenching small aliquots with saturated NH₄Cl before spotting). The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the (Z)-alkene.[4]
Section 4: Visual Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving E/Z selectivity issues with your functionalized phosphonate.
Caption: Figure 2: Troubleshooting Workflow for HWE Selectivity.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the primary difference in selectivity between the HWE and Wittig reactions? A: The HWE reaction, using stabilized phosphonate carbanions, generally gives excellent E-selectivity under thermodynamic conditions.[9] The byproducts are water-soluble phosphates, simplifying purification.[1] The classical Wittig reaction, using non-stabilized ylides, typically provides good Z-selectivity, while stabilized Wittig ylides favor the E-alkene.
Q: How do I prepare the starting phosphonate reagent? A: Dialkyl phosphonates are most commonly prepared via the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide (in this case, 2-bromoethanol, followed by protection).[3][9]
Q: Does the structure of the aldehyde or ketone matter? A: Absolutely. Aldehydes are generally more reactive than ketones.[7] Sterically hindered aldehydes tend to increase E-selectivity in standard HWE reactions.[2] Aromatic aldehydes often produce almost exclusively (E)-alkenes under standard conditions.[2] For Z-selective reactions with aromatic aldehydes, the Still-Gennari modification is highly effective.[2]
Q: My substrate is sensitive to strong bases like NaH. Are there milder conditions for E-selective reactions? A: Yes. The Masamune-Roush conditions, which use lithium chloride (LiCl) with a milder amine base like DBU or triethylamine, are excellent for base-sensitive substrates while still promoting high E-selectivity.[2][13]
Section 6: References
-
Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]
-
Sato, Y., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
Sato, Y., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]
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Owsianik, K., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules. Retrieved January 11, 2026, from [Link]
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(E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. (2003). Arkivoc. Retrieved January 11, 2026, from [Link]
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Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]
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Horner-Wadsworth-Emmons Reaction. (2023). YouTube. Retrieved January 11, 2026, from [Link]
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Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]
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Molnár, K., et al. (2020). Z- and E-selective Horner–Wadsworth–Emmons reactions. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved January 11, 2026, from [Link]
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Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. (2023). The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species. (2010). ResearchGate. Retrieved January 11, 2026, from [Link]
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A STUDY ON THE Z-SELECTIVE HORNER-WADSWORTH-EMMONS (HWE) REACTION OF METHYL DIARYLPHOSPHONOACETATES. (2001). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved January 11, 2026, from [Link]
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Horner-Wadsworth-Emmons reaction. (2015). Slideshare. Retrieved January 11, 2026, from [Link]
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Horner-Wadsworth-Emmons (HWE) Reaction. (2014). Chem-Station. Retrieved January 11, 2026, from [Link]
-
(E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. (2021). ChemRxiv. Retrieved January 11, 2026, from [Link]
-
Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. (2021). Thieme. Retrieved January 11, 2026, from [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (2022). MDPI. Retrieved January 11, 2026, from [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (2012). CONICET. Retrieved January 11, 2026, from [Link]
-
Biosynthesis of 2-Hydroxyethylphosphonate, an Unexpected Intermediate Common to Multiple Phosphonate Biosynthetic Pathways. (2011). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Technical Support Center: Monitoring Dimethyl (2-hydroxyethyl)phosphonate Reactions by HPLC
Welcome to the technical support center for the analytical monitoring of Dimethyl (2-hydroxyethyl)phosphonate and its related reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of HPLC analysis for this specific phosphonate. Here, we will address common challenges, provide robust troubleshooting strategies, and answer frequently asked questions to ensure the accuracy and reliability of your experimental results.
Part 1: Troubleshooting Guide
This section is structured to help you diagnose and resolve common issues encountered during the HPLC analysis of this compound.
Q1: Why am I seeing poor or no retention of this compound on my C18 column?
Answer:
This is a frequent challenge stemming from the high polarity of this compound.[1] Standard C18 columns, which separate compounds based on hydrophobicity, are often not ideal for retaining such polar molecules, causing them to elute in or near the solvent front.
Causality and Recommended Solutions:
-
Insufficient Hydrophobic Interaction: The analyte has minimal interaction with the non-polar stationary phase.
-
Solution 1: Employ Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an excellent alternative for analyzing highly polar compounds.[1][2] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the retention of polar analytes.
-
Solution 2: Utilize Ion-Pair Reversed-Phase HPLC (IP-RPLC). This technique introduces an ion-pairing reagent into the mobile phase.[1] This reagent forms a neutral, more hydrophobic complex with the charged phosphonate, enhancing its retention on a C18 column.
-
-
Inappropriate Mobile Phase: The mobile phase may be too "strong" (too much organic solvent) for such a polar compound in a reversed-phase setup.
-
Solution: Increase the aqueous component of your mobile phase. For reversed-phase chromatography, try running a highly aqueous mobile phase (e.g., 95-100% aqueous). However, be mindful of "phase dewetting" or "phase collapse" with some C18 columns. Using columns designed for highly aqueous mobile phases is recommended.[3]
-
Q2: My peak shape for this compound is poor (e.g., tailing or fronting). What could be the cause?
Answer:
Poor peak shape can arise from several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Causality and Recommended Solutions:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the phosphonate group, leading to peak tailing.
-
Solution 1: Use a modern, well-endcapped C18 column or a column with a modified surface chemistry. Columns with low silanol activity are available and can significantly improve peak shape for polar and basic compounds.[4]
-
Solution 2: Adjust the mobile phase pH. Operating at a lower pH (e.g., using formic or phosphoric acid) can suppress the ionization of silanol groups, reducing these unwanted interactions.[4]
-
Solution 3: Add a competing base to the mobile phase. A small amount of a competing base can occupy the active sites on the stationary phase, improving the peak shape of the analyte.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample. Perform a loading study by systematically decreasing the amount of sample injected to find the optimal concentration.[5]
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, you may observe peak splitting or broadening due to the presence of both ionized and non-ionized forms.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. This ensures the analyte is in a single ionic state.
-
Q3: I'm observing a drifting baseline during my gradient elution. Why is this happening?
Answer:
A drifting baseline, particularly a rising one, is common in gradient HPLC and is often related to the mobile phase and detector settings.
Causality and Recommended Solutions:
-
UV Absorbance of Mobile Phase Additives: If you are using a UV detector at a low wavelength (e.g., below 220 nm), changes in the concentration of organic solvents like acetonitrile or additives like trifluoroacetic acid (TFA) during the gradient can cause the baseline to drift.
-
Solution 1: Choose a higher detection wavelength. If your analyte has some absorbance at a higher wavelength where the mobile phase is transparent, this can resolve the issue.
-
Solution 2: Use a mobile phase with low UV cutoff solvents. Ensure all solvents are HPLC grade.
-
Solution 3: Perform a blank gradient subtraction. Most chromatography data systems allow you to subtract the baseline from a blank injection (mobile phase only).[6]
-
-
Lack of Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions between runs can lead to a shifting baseline.[7]
-
Solution: Increase the column equilibration time. Ensure the column is fully equilibrated before each injection.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best HPLC method for monitoring a reaction involving this compound?
Answer:
The optimal method depends on the specific requirements of your analysis, such as the desired sensitivity, the available instrumentation, and the nature of the other components in the reaction mixture.
| Method | Principle | Primary Application | Detection |
| Ion-Pair Reversed-Phase HPLC (IP-RPLC) | An ion-pairing reagent is added to the mobile phase to form a neutral complex with the phosphonate, enhancing retention on a non-polar stationary phase like C18.[1] | Purity analysis and quantification of the ionic phosphonate. | Indirect UV, MS, CAD |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of the polar phosphonate between a polar stationary phase and a mobile phase with a high organic solvent concentration.[1][2] | Excellent for highly polar and hydrophilic phosphonates.[1] | MS, CAD, ELSD |
| Reversed-Phase HPLC with Highly Aqueous Mobile Phase | Utilizes a C18 column designed for stability in 100% aqueous mobile phases to retain polar compounds. | Simple method for separating polar and non-polar compounds. | UV, MS, CAD |
Recommendation: For most applications monitoring the conversion of a less polar starting material to the more polar this compound, HILIC is often the preferred method due to its superior retention of the target analyte and compatibility with mass spectrometry (MS) for definitive identification.[1]
Q2: How do I prepare my sample for HPLC analysis when monitoring a reaction?
Answer:
Proper sample preparation is crucial for accurate and reproducible results and for protecting your HPLC column.[8]
Step-by-Step Sample Preparation Protocol:
-
Quench the Reaction: At your desired time point, take an aliquot of the reaction mixture and immediately quench it to stop the reaction. This can be done by rapid cooling or by adding a quenching agent.
-
Dilution: Dilute the quenched aliquot with a suitable solvent. Crucially, the dilution solvent should be compatible with your initial mobile phase conditions. For HILIC, this typically means a high percentage of organic solvent (e.g., 80:20 acetonitrile:water).[1] For reversed-phase, diluting in the initial mobile phase is ideal.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[8]
-
Injection: The sample is now ready for injection into the HPLC system.
Q3: What detection method should I use for this compound?
Answer:
This compound lacks a strong UV chromophore, making detection challenging with standard UV-Vis detectors.
-
Mass Spectrometry (MS): This is the most sensitive and specific detection method. It provides mass information, which is invaluable for confirming the identity of your analyte and any byproducts. For MS-compatible methods, use volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile salts like phosphate buffers.[4]
-
Charged Aerosol Detector (CAD): CAD is a universal detector that provides a near-uniform response for non-volatile analytes, regardless of their chemical structure. It is an excellent choice when MS is not available.[9]
-
Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is a universal detector suitable for non-volatile compounds.
-
Refractive Index (RI) Detector: An RI detector can be used, but it is less sensitive and not compatible with gradient elution.
-
Pre-column Derivatization: This involves reacting the analyte with a UV-active or fluorescent tag before injection. This method is used for trace-level quantification when only UV or fluorescence detectors are available.[1]
Part 3: Experimental Protocols and Visualizations
Recommended HILIC Method Parameters
| Parameter | Recommendation |
| Column | Atlantis Premier BEH Z-HILIC, 1.7 µm, 2.1 x 100 mm[1] or similar zwitterionic HILIC column. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0[1] |
| Mobile Phase B | 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0[1] |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Injection Volume | 1-5 µL[1] |
| Detection | Mass Spectrometry (MS) or Charged Aerosol Detector (CAD)[1] |
Experimental Workflow Diagram
Caption: Workflow for monitoring this compound reactions.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common HPLC issues.
References
-
Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Biosynthesis of 2-Hydroxyethylphosphonate, an Unexpected Intermediate Common to Multiple Phosphonate Biosynthetic Pathways. PMC - PubMed Central. Available at: [Link]
-
HPLC Methods for analysis of Phosphonate ion. HELIX Chromatography. Available at: [Link]
-
Detecting traces of phosphonates. Wiley Analytical Science. (2020). Available at: [Link]
-
ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. LCGC North America. (2020). Available at: [Link]
-
HPLC Sample Preparation. Organomation. Available at: [Link]
-
Waters Column Selection Guide for Polar Compounds. Waters. Available at: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria. (2024). Available at: [Link]
-
Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. MDPI. Available at: [Link]
-
HPLC Columns and Consumables Selection Chart. Aurora Pro Scientific. Available at: [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. (2023). Available at: [Link]
-
HPLC Troubleshooting. Restek. Available at: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
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- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
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- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. organomation.com [organomation.com]
- 9. helixchrom.com [helixchrom.com]
Technical Support Center: Navigating Viscosity Challenges in Phosphonate Polymer Synthesis
Welcome to the technical support center dedicated to addressing a critical, yet often challenging, aspect of working with phosphonate-containing polymers: managing reaction and solution viscosity. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the unique properties of phosphonate polymers in their work. Here, we move beyond simple protocols to provide in-depth, scientifically grounded troubleshooting advice in a practical, question-and-answer format. Our goal is to empower you with the understanding to not only solve immediate viscosity issues but also to proactively design more robust and reproducible polymerization processes.
Frequently Asked Questions (FAQs)
Q1: My polycondensation reaction involving a phosphonate monomer is becoming too viscous to stir effectively, even at low conversion. What's the likely cause?
A1: Premature and excessive viscosity increase in polycondensation reactions with phosphonates is often multifactorial. The primary culprits are typically rapid molecular weight escalation and strong intermolecular forces. The phosphoryl group (P=O) in the phosphonate moiety is a potent hydrogen bond acceptor, which can lead to significant chain-chain interactions, effectively increasing the hydrodynamic volume of the polymer and, thus, the bulk viscosity.[1][2][3]
Consider the following immediate diagnostic questions:
-
Is your monomer concentration too high? Higher concentrations accelerate polymerization rates and favor the formation of high molecular weight polymers early in the reaction, leading to a rapid viscosity increase.
-
Are you observing localized "hot spots" in your reactor? Poor heat dissipation can create regions of accelerated polymerization, leading to gel-like particles and a heterogeneous increase in viscosity.
-
Could your catalyst be too active? A highly active catalyst can lead to an uncontrolled polymerization rate, making it difficult to manage the viscosity build-up.
Q2: I'm conducting a ring-opening polymerization (ROP) of a cyclic phosphonate, and the solution viscosity is much higher than I anticipated for the target molecular weight. Why might this be?
A2: High viscosity in the ROP of cyclic phosphonates, even at moderate molecular weights, can be attributed to several factors. While ROP can offer excellent control over molecular weight distribution, the inherent properties of the resulting polyphosphonate chain play a significant role.[4][5][6]
Key considerations include:
-
Side-Chain Interactions: The nature of the alkyl or aryl group on the phosphonate can influence chain packing and intermolecular interactions. Bulky side groups may restrict chain mobility, while certain functionalities can promote secondary interactions.[7]
-
Solvent Quality: The choice of solvent is critical. A "poor" solvent for the resulting polymer can cause the polymer chains to aggregate, leading to a significant increase in viscosity, even at low concentrations. Conversely, a "good" solvent will promote chain extension and can help to mitigate viscosity issues.[8][9][10]
-
Catalyst/Initiator Residue: Certain catalysts or initiators, if not properly selected or removed, can contribute to side reactions or act as plasticizers/anti-plasticizers, unexpectedly altering the solution rheology.
Q3: Does the P=O bond in phosphonates significantly contribute to viscosity through hydrogen bonding?
A3: Absolutely. The phosphoryl oxygen in the phosphonate group is a strong hydrogen bond acceptor. In the absence of other strong hydrogen bonding functionalities, it can form C-H···O hydrogen bonds with aryl C-H groups or other acidic protons in the system.[11] This intermolecular hydrogen bonding acts as a form of "physical crosslinking," which can dramatically increase the effective molecular weight and entanglement of the polymer chains, leading to a substantial increase in viscosity.[1][2][12] This effect is particularly pronounced in concentrated solutions and in the melt phase.
Troubleshooting Guides
Issue 1: Uncontrolled Viscosity Increase During Polycondensation
When faced with a polycondensation reaction that is rapidly becoming unmanageable due to high viscosity, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for high viscosity in phosphonate polycondensation.
Protocol 1: Adjusting Monomer Concentration
-
Initial Reaction: Start with a monomer concentration at the lower end of the range suggested in the literature for similar systems.
-
Fed-Batch Approach: If high molecular weight is desired, consider a fed-batch process. Add one of the monomers (or a stoichiometric mixture) gradually over time. This maintains a lower instantaneous monomer concentration, allowing for better control over the polymerization rate and viscosity.
-
Solvent Addition: If the viscosity begins to rise uncontrollably, have a pre-heated, compatible solvent ready to add to the reaction mixture to dilute it.
Causality: By reducing the monomer concentration, you decrease the probability of chain-building collisions, thus slowing the rate of molecular weight gain and allowing for more controlled polymer growth.
Protocol 2: Optimizing Solvent Selection
-
Solubility Tests: Before running the polymerization, perform small-scale solubility tests of the expected polymer in various solvents. A good solvent will readily dissolve the polymer, while a poor solvent will cause it to swell or precipitate.
-
Hansen Solubility Parameters (HSP): If available, use HSP to computationally predict good solvents for your polymer system.
-
Polarity Matching: Generally, the polarity of the solvent should be matched to the polarity of the polymer. For many polyphosphonates, polar aprotic solvents like DMF, DMSO, or NMP are good choices.
Causality: A good solvent will solvate the polymer chains, leading to a more expanded coil conformation. This reduces intermolecular interactions and chain entanglement, resulting in lower solution viscosity. In a poor solvent, polymer-polymer interactions are more favorable than polymer-solvent interactions, leading to chain collapse and aggregation, which significantly increases viscosity.[9][10]
Table 1: Impact of Reaction Parameters on Viscosity in Polycondensation
| Parameter | High Viscosity Condition | Recommended Action to Reduce Viscosity | Scientific Rationale |
| Monomer Concentration | High | Decrease initial concentration or use fed-batch addition | Reduces polymerization rate and premature formation of high MW species.[13] |
| Temperature | Too high / uneven | Improve stirring, use an oil bath, reduce reaction scale | Ensures uniform reaction rate and prevents localized gelation. |
| Catalyst Activity | High | Reduce catalyst loading, choose a less active catalyst | Slows down the polymerization, allowing for better control over molecular weight build-up.[14][15] |
| Solvent | Poor solvent for the polymer | Switch to a good solvent (e.g., based on solubility tests) | Promotes polymer chain solvation and reduces intermolecular aggregation.[8][9][10] |
Issue 2: Higher-Than-Expected Viscosity in Controlled Polymerizations (e.g., ROP)
Even in well-controlled polymerizations like ROP, the final solution viscosity can be problematic. The following guide provides strategies to mitigate this.
Caption: A systematic approach to managing viscosity in controlled polymerizations of phosphonates.
Protocol 3: Modifying Polymer Architecture
-
Monomer Design: If feasible, synthesize analogous monomers with different side-chains. For example, replacing a rigid aromatic side-chain with a more flexible aliphatic one can reduce chain stiffness and lower viscosity. Introducing short PEG chains can improve solubility in certain solvents.[7]
-
Copolymerization: Introduce a comonomer that is known to reduce intermolecular interactions. This can disrupt the regularity of the polymer chain and hinder the formation of strong secondary interactions like hydrogen bonding networks.
Causality: The chemical structure of the repeating unit dictates the intrinsic properties of the polymer chain, including its flexibility and propensity for intermolecular interactions. By rationally designing the monomer, you can fundamentally alter the rheological behavior of the resulting polymer.
Table 2: Factors Influencing Viscosity in Phosphonate Polymer Solutions
| Factor | Influence on Viscosity | Mitigation Strategy |
| Molecular Weight | Higher MW leads to higher viscosity (η ∝ M^α, where α > 1).[8] | Target a lower MW or use a bimodal MW distribution. |
| Polymer Concentration | Higher concentration increases chain entanglement and viscosity. | Work at the lowest feasible concentration for your application. |
| Solvent Quality | Poor solvents lead to polymer aggregation and higher viscosity.[9][10] | Use a good solvent that maximizes polymer-solvent interactions. |
| Temperature | Increasing temperature generally lowers viscosity.[8] | Process at a higher temperature (if the polymer is stable). |
| Side-Chain Structure | Bulky, rigid, or strongly interacting side-chains increase viscosity.[7] | Modify the monomer to have more flexible or less interactive side-chains. |
| Hydrogen Bonding | The P=O group acts as a hydrogen bond acceptor, increasing viscosity.[1][2][11] | Use a competitive hydrogen-bonding solvent or modify the polymer to reduce H-bond density. |
Conclusion
Managing viscosity in phosphonate polymer synthesis is a complex but surmountable challenge. By understanding the fundamental principles of polymer rheology and the specific role of the phosphonate group's chemical nature, researchers can move from reactive troubleshooting to proactive design. The key lies in a systematic evaluation of monomer concentration, reaction temperature, catalyst choice, solvent system, and the inherent structural properties of the polymer itself. This guide provides a framework for this evaluation, empowering you to synthesize phosphonate polymers with the desired properties and handling characteristics for your innovative applications.
References
-
Synthesis and Characterization of a New Polyphosphonate for Structure-Flammability Relationship Towards Group Contribution Approach. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Thermoresponsive Polyphosphoester via Polycondensation Reactions: Synthesis, Characterization, and Self-Assembly. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
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Influence of hydrogen bonding on the melt rheology of polypropylene. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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State-Of-The-Art Quantification of Polymer Solution Viscosity for Plastic Waste Recycling. (n.d.). Wiley Online Library. Retrieved January 11, 2026, from [Link]
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Rheology of associating polymers : effects of ionic and hydrogen bonding interactions. (n.d.). UBC Library Open Collections. Retrieved January 11, 2026, from [Link]
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Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
On the viscosity of polymer solutions. (n.d.). University of Szeged. Retrieved January 11, 2026, from [Link]
-
Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)polymerization. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Impact of Side Chain Extension on the Morphology and Electrochemistry of Phosphonated Poly(Ethylenedioxythiophene) Derivatives. (n.d.). UPCommons. Retrieved January 11, 2026, from [Link]
-
Solvent Effects on the Viscosity of Moderately Concentrated Polymer Solutions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
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Phosphorus-based Polymers From Synthesis To Applications. (n.d.). VDOC.PUB. Retrieved January 11, 2026, from [Link]
-
Controlled ring-opening polymerization of cyclic esters with phosphoric acid as catalysts. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Synthesis and characterization of phosphonate-containing polysiloxanes. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Effect of Hydrogen Bonding on Dynamic Rheological Behavior of PVA Aqueous Solution. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Recent advances in synthesis, characterization and rheological properties of polyurethanes and POSS/polyurethane nanocomposites dispersions and films. (n.d.). Penn State Research Database. Retrieved January 11, 2026, from [Link]
-
Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. (n.d.). Frontiers. Retrieved January 11, 2026, from [Link]
-
Review of Phosphorus-Based Polymers for Mineral Scale and Corrosion Control in Oilfield. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
A helical structure held together by phosphonate C–H⋯O hydrogen bonds. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
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Solvent effects on the viscosity of moderately concentrated polymer solutions. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]
-
Phosphonate-Functionalized Polycarbonates Synthesis through Ring-Opening Polymerization and Alternative Approaches. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
How Does Viscosity Change In Polymer Shear Thickening?. (n.d.). YouTube. Retrieved January 11, 2026, from [Link]
-
The Effect of Hydrogen Bonding in Enhancing the Ionic Affinities of Immobilized Monoprotic Phosphate Ligands. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
-
Water-Soluble Poly(phosphonate)s via Living Ring-Opening Polymerization. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Green phosphonate chemistry – Does it exist?. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
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Synthesis of Polycarboxylate Viscosity Reducer and the Effect of Different Chain Lengths of Polyether on Viscosity Reduction of Heavy Oil. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
-
A Library of Well-Defined and Water-Soluble Poly(alkyl phosphonate)s with Adjustable Hydrolysis. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Phosphonate synthesis by substitution or phosphonylation. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Strategies for the Synthesis of Porous Metal Phosphonate Materials. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Recent Advances in H-Phosphonate Chemistry. Part 1. H-Phosphonate Esters: Synthesis and Basic Reactions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Controlled ring-opening polymerisation of cyclic phosphates, phosphonates and phosphoramidates catalysed by heteroleptic BHT-alkoxy magnesium complexes. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Real-Time Polymer Viscosity-Catalytic Activity Relationships on the Microscale. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Synthesis of end-functionalized phosphate and phosphonate-polypeptides by ring-opening polymerization of their corresponding N-carboxyanhydride. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Ring-Opening Polymerization of Cyclic Phosphonates: Access to Inorganic Polymers With a P V-O Main Chain. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Polymer surfactants as viscosity reducers for ultra-heavy oil: Synthesis and viscosity reduction mechanism. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Ring-Opening Polymerization of Cyclic Phosphonates: Access to Inorganic Polymers with a PV–O Main Chain. (n.d.). Figshare. Retrieved January 11, 2026, from [Link]
-
HIGHLIGHTS - Controlled Radical Polymerization. (n.d.). Wiley Online Library. Retrieved January 11, 2026, from [Link]
-
Synthesis of phosphorus-containing acrylate monomers.. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Rheological and crystallization enhancement in polyphenylenesulfide and polyetheretherketone POSS nanocomposites. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Continuous flow ring-opening polymerizations. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
-
Effect of catalyst amount on the molecular weight and yield for the polymerization of CHO in CH2Cl2 at 40°C over H3PW12O40.. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Real-Time Polymer Viscosity-Catalytic Activity Relationships on the Microscale. (n.d.). Ben-Gurion University Research Portal. Retrieved January 11, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rheology of associating polymers : effects of ionic and hydrogen bonding interactions - UBC Library Open Collections [open.library.ubc.ca]
- 3. The Effect of Hydrogen Bonding in Enhancing the Ionic Affinities of Immobilized Monoprotic Phosphate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Controlled ring-opening polymerisation of cyclic phosphates, phosphonates and phosphoramidates catalysed by heteroleptic BHT-alkoxy magnesium complexes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. State‐Of‐The‐Art Quantification of Polymer Solution Viscosity for Plastic Waste Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on the viscosity of moderately concentrated polymer solutions (2007) | K. S. Gandhi | 50 Citations [scispace.com]
- 11. A helical structure held together by phosphonate C–H⋯O hydrogen bonds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. cris.bgu.ac.il [cris.bgu.ac.il]
Technical Support Center: Optimizing Base Selection for Deprotonation of Dimethyl (2-hydroxyethyl)phosphonate
Welcome to the Technical Support Center for the optimization of base selection in the deprotonation of dimethyl (2-hydroxyethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Introduction: The Challenge of Selective Deprotonation
This compound is a valuable building block in organic synthesis, particularly in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of α,β-unsaturated esters and other important motifs. The key to its successful application lies in the selective deprotonation of the α-carbon to the phosphonate group to form the desired carbanion. However, the presence of a primary hydroxyl group introduces a significant challenge: the acidity of the hydroxyl proton.
This guide will walk you through understanding the acidity of the different protons in the molecule, strategies to achieve selective deprotonation of the α-carbon, and troubleshooting common issues that may arise.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotonation of this compound not straightforward?
A1: The primary challenge lies in the presence of two acidic protons: the proton on the hydroxyl group (-OH) and the protons on the carbon alpha (α) to the phosphonate group (-CH₂P(O)(OMe)₂). The hydroxyl proton is significantly more acidic than the α-protons. Therefore, treatment with a strong base will preferentially deprotonate the hydroxyl group, forming an alkoxide. This prevents the formation of the desired carbanion at the α-position, which is necessary for subsequent reactions like the Horner-Wadsworth-Emmons olefination.
To illustrate this, let's consider the approximate pKa values for similar functional groups:
| Functional Group | Approximate pKa |
| Primary Alcohol (-OH) | 16-18 |
| α-Proton of a dialkyl phosphonate | ~25 |
As a lower pKa indicates a more acidic proton, the hydroxyl proton will be abstracted first by a strong base.
Q2: What happens if I try to deprotonate the α-carbon directly with a strong base without protecting the hydroxyl group?
A2: Attempting to directly deprotonate the α-carbon with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) will primarily result in the deprotonation of the hydroxyl group. This leads to the formation of a lithium or sodium alkoxide. If you use more than one equivalent of the base, you might achieve some deprotonation at the α-carbon, but this often leads to a complex mixture of products and potential side reactions, including:
-
Incomplete reaction: The desired carbanion will not be formed in sufficient quantities for your subsequent reaction.
-
Side reactions: The generated alkoxide can participate in undesired reactions. One significant side reaction to be aware of is the phosphonate-phosphate rearrangement .
Q3: What is the phosphonate-phosphate rearrangement?
A3: The phosphonate-phosphate rearrangement is a base-catalyzed intramolecular migration of the phosphonate group.[1][2] In the case of a deprotonated 2-hydroxyethylphosphonate, the resulting alkoxide can attack the electrophilic phosphorus atom, leading to the formation of a cyclic intermediate that then rearranges to a phosphate ester. This is an irreversible process that consumes your starting material.
}
Q4: How can I achieve selective deprotonation of the α-carbon?
A4: The most reliable method to achieve selective deprotonation of the α-carbon is to first protect the hydroxyl group . By converting the hydroxyl group into a less acidic and non-nucleophilic functional group, you can then proceed with the deprotonation of the α-carbon using a suitable strong base.
Troubleshooting Guide: Optimizing Your Experimental Strategy
This section provides a step-by-step guide to troubleshooting and optimizing the deprotonation of this compound, focusing on the protection of the hydroxyl group and the subsequent base selection.
Step 1: Protection of the Hydroxyl Group
The choice of protecting group is crucial. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the conditions of the deprotonation and subsequent reaction.
-
Easy to remove in high yield without affecting other functional groups.
For this system, a tert-butyldimethylsilyl (TBDMS) group is an excellent choice. TBDMS ethers are robust and stable to a wide range of non-acidic conditions, including strong bases like n-BuLi and NaH.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF, add TBDMSCl (1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to afford the desired O-TBDMS protected this compound.
}
Step 2: Base Selection for Deprotonation of the Protected Phosphonate
With the hydroxyl group protected, you can now proceed with the deprotonation of the α-carbon. The choice of base will depend on the specific requirements of your subsequent reaction (e.g., a Horner-Wadsworth-Emmons reaction). Here is a comparison of common strong bases:
| Base | pKa of Conjugate Acid | Key Characteristics & Considerations |
| Sodium Hydride (NaH) | ~36 (H₂) | Pros: Inexpensive, easy to handle as a dispersion in mineral oil. Cons: Heterogeneous reaction, can have a long induction period, requires an aprotic solvent like THF or DME. The reaction produces hydrogen gas, which needs to be safely vented. |
| n-Butyllithium (n-BuLi) | ~50 (Butane) | Pros: Very strong base, homogeneous reaction, fast deprotonation. Cons: Highly pyrophoric, requires careful handling under inert atmosphere and at low temperatures (typically -78 °C). Can act as a nucleophile in some cases. |
| Lithium Diisopropylamide (LDA) | ~36 (Diisopropylamine) | Pros: Strong, non-nucleophilic, sterically hindered base. Excellent for generating kinetic enolates. Cons: Typically prepared in situ or requires storage at low temperatures. |
-
Problem: Incomplete deprotonation or slow reaction with NaH.
-
Cause: Poor quality NaH (oxidized), insufficient reaction time, or low temperature.
-
Solution: Use fresh, high-quality NaH. Ensure the reaction is stirred vigorously. Allow for sufficient time for deprotonation to complete (often indicated by the cessation of H₂ evolution). Gentle warming may be required, but monitor for side reactions.
-
-
Problem: Side reactions or decomposition with n-BuLi.
-
Cause: n-BuLi can act as a nucleophile, especially if the subsequent electrophile is added at too high a temperature.
-
Solution: Perform the deprotonation and subsequent addition of the electrophile at low temperatures (e.g., -78 °C). Add the n-BuLi solution slowly to the phosphonate solution.
-
-
Problem: Low yield in a subsequent reaction with a sterically hindered electrophile.
-
Cause: The chosen base might be too bulky (e.g., LDA), or the reaction conditions are not optimal.
-
Solution: Consider using a less sterically hindered base like n-BuLi. Alternatively, optimize the reaction temperature and time for the addition of the electrophile.
-
Materials:
-
O-TBDMS protected this compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum, add the O-TBDMS protected phosphonate (1.0 eq.) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 30-60 minutes. The solution is now ready for the addition of an electrophile (e.g., an aldehyde or ketone for a Horner-Wadsworth-Emmons reaction).
Step 3: Deprotection of the TBDMS Group
After the desired reaction is complete, the TBDMS protecting group can be easily removed under mild acidic conditions or with a fluoride source.
Materials:
-
TBDMS-protected product
-
Tetrabutylammonium fluoride (TBAF) solution in THF (1.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected product in anhydrous THF.
-
Add TBAF solution (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the deprotected product by flash column chromatography if necessary.
}
Conclusion
The selective deprotonation of this compound is a critical step for its use in various synthetic applications. By understanding the relative acidities of the protons within the molecule and employing a robust protection-deprotonation-deprotection strategy, researchers can overcome the inherent challenges and achieve their desired chemical transformations efficiently and with high yields. This guide provides a framework for troubleshooting and optimizing your experimental conditions, empowering you to confidently utilize this versatile building block in your research endeavors.
References
-
Pallitsch, K., Roller, A., & Hammerschmidt, F. (2015). The Stereochemical Course of the α-Hydroxyphosphonate–Phosphate Rearrangement. European Journal of Organic Chemistry, 2015(21), 4652-4659. [Link]
-
Pallitsch, K., Roller, A., & Hammerschmidt, F. (2015). The Stereochemical Course of the α-Hydroxyphosphonate–Phosphate Rearrangement. Europe PMC. [Link]
-
Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphororganische Verbindungen, XIII. Darstellung und Reaktionen von Phosphinoxiden mit einer α-ständigen Carbonylgruppe. Chemische Berichte, 91(1), 61-63. [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738. [Link]
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. [Link]
Sources
Technical Support Center: Scale-Up of Dimethyl (2-hydroxyethyl)phosphonate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Dimethyl (2-hydroxyethyl)phosphonate. This guide is designed for researchers, chemists, and process development professionals to address common challenges and questions encountered during the synthesis and, most critically, the scale-up of this important organophosphorus intermediate.
Introduction: The Chemistry and Its Challenges
This compound is typically synthesized via the base-catalyzed ring-opening of ethylene oxide with dimethyl phosphite. This reaction is a variant of the Pudovik or Abramov reaction, which involves the nucleophilic addition of a P-H bond across an electrophilic double bond or strained ring.[1][2] While straightforward on a laboratory scale, scaling this synthesis introduces significant challenges related to reaction kinetics, heat management, and the handling of hazardous materials.
The fundamental reaction is as follows:
This guide provides field-proven insights to navigate the complexities of this process, ensuring a safe, efficient, and scalable synthesis.
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.
Issue 1: Uncontrolled Exotherm and Reaction Runaway
Question: During the addition of ethylene oxide, I'm observing a rapid, difficult-to-control temperature spike. What is causing this, and how can I mitigate it on a larger scale?
Answer:
This is the most critical hazard in this synthesis. The ring-opening of ethylene oxide is a highly exothermic process. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation. During scale-up, this ratio decreases dramatically, trapping heat and potentially leading to a dangerous thermal runaway.
Root Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution & Scale-Up Consideration |
| High Reactant Concentration | A high concentration of both the catalyst and ethylene oxide leads to a rapid reaction rate and massive heat evolution. | Semi-Batch or Continuous Dosing: Instead of adding all the ethylene oxide at once, add it slowly and sub-surface over a prolonged period. This allows the cooling system to keep pace with heat generation. For larger scales, consider a continuous stirred-tank reactor (CSTR) for optimal control.[3] |
| Inadequate Cooling Capacity | The reactor's cooling jacket is insufficient for the heat load generated by the reaction mass. | Reactor Engineering: Ensure the reactor has adequate cooling capacity. Use a low-temperature coolant (e.g., glycol chiller). On a pilot scale, reactor selection is paramount; jacketed reactors with baffles for improved mixing and heat transfer are essential. |
| Catalyst Activity Too High | Strong bases can initiate a violent, almost instantaneous reaction upon ethylene oxide addition. | Catalyst Choice: Use a milder base or a lower concentration of the catalyst. While a strong base may give faster kinetics, a controllable reaction is safer and often gives a cleaner product profile on scale. |
| Localized "Hot Spots" | Poor mixing allows for localized areas of high reactant concentration, initiating hot spots that can trigger a runaway. | Improve Agitation: Use an appropriate agitator (e.g., pitched-blade turbine) and ensure the stirring speed is sufficient to maintain a homogenous mixture without splashing. Baffles within the reactor are critical for preventing vortexing and ensuring effective mixing. |
Issue 2: Low Yield and Formation of Viscous Byproducts
Question: My reaction yield is significantly lower than expected, and I'm left with a thick, viscous oil that is difficult to purify. What are these byproducts, and how can I prevent their formation?
Answer:
The formation of viscous material is a classic sign of ethylene oxide polymerization. The alkoxide intermediate, formed after the initial ring-opening, can act as a nucleophile itself, attacking another molecule of ethylene oxide to form poly(ethylene glycol) (PEG)-like chains attached to the phosphonate.
Workflow for Diagnosing and Solving Low Yield:
Caption: Troubleshooting workflow for low yield.
Issue 3: Difficulty in Product Purification
Question: After quenching, I am struggling to isolate the pure this compound. My product is contaminated with salts and unreacted dimethyl phosphite.
Answer:
Purification is a common bottleneck during scale-up. The product's high polarity and water solubility can complicate extractions, and residual starting materials may co-distill or co-elute during chromatography.
Recommended Solutions:
-
Quenching Strategy: Instead of quenching with aqueous acid, which can form salts that are difficult to remove, consider a non-aqueous quench. Adding a slight excess of a carboxylic acid (like acetic acid) can neutralize the basic catalyst to form an organic-soluble salt that may be easier to separate.
-
Extraction Optimization: The product has some water solubility. To improve extraction efficiency into an organic solvent (like ethyl acetate or dichloromethane), perform multiple extractions with smaller volumes of solvent. Brine washes can help break emulsions and reduce the amount of water in the organic layer.[4]
-
Purification Technique:
-
Column Chromatography: While effective in the lab, it is often not economically viable for large-scale production. If necessary, optimize the solvent system to maximize the separation between the product and impurities.[5]
-
Vacuum Distillation: This is the most common industrial method. A high-quality vacuum is required due to the product's high boiling point. A fractional distillation column can help separate the product from residual dimethyl phosphite and other lower-boiling impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism, and how does the choice of catalyst influence it?
A1: The reaction proceeds via a base-catalyzed nucleophilic addition.[2]
-
Deprotonation: The base (B⁻) removes the acidic proton from dimethyl phosphite to form a highly nucleophilic phosphite anion. (CH₃O)₂P(O)H + B⁻ ⇌ [(CH₃O)₂PO]⁻ + BH
-
Nucleophilic Attack: The phosphite anion attacks one of the carbon atoms of the ethylene oxide ring, causing the ring to open and form an alkoxide intermediate. [(CH₃O)₂PO]⁻ + C₂H₄O → (CH₃O)₂P(O)CH₂CH₂O⁻
-
Proton Transfer: The alkoxide intermediate is protonated by the conjugate acid of the base (BH) or another molecule of dimethyl phosphite to yield the final product and regenerate the phosphite anion, continuing the catalytic cycle. (CH₃O)₂P(O)CH₂CH₂O⁻ + (CH₃O)₂P(O)H → (CH₃O)₂P(O)CH₂CH₂OH + [(CH₃O)₂PO]⁻
Catalyst Choice: Stronger bases (e.g., sodium methoxide) will deprotonate the phosphite more completely, leading to faster reaction rates but also increasing the risk of a thermal runaway and polymerization. Weaker bases (e.g., triethylamine) offer a more controlled reaction profile, which is highly desirable for scale-up.[6]
Q2: What are the critical safety protocols for handling ethylene oxide (EtO) on a large scale?
A2: Ethylene oxide is highly flammable, explosive, toxic, and a known carcinogen.[7][8] Handling it requires stringent safety protocols and specialized equipment.
-
Engineering Controls: All operations must be conducted in a closed system within a well-ventilated area (e.g., a fume hood or an isolated bay).[9] Use EtO-specific gas detectors with alarms.[7]
-
Inert Atmosphere: The reactor must be purged with an inert gas (e.g., nitrogen or argon) before and during the reaction to prevent the formation of an explosive air/EtO mixture. The flammable range of EtO in the air is extremely wide (3% to 100%).[10]
-
Materials Compatibility: Ensure all wetted parts (reactor, tubing, valves) are compatible with ethylene oxide. It can react violently with strong acids, bases, and certain metals like copper.[10]
-
Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[8] For connecting/disconnecting EtO cylinders, a self-contained breathing apparatus (SCBA) may be required.[10]
-
Emergency Preparedness: Have an emergency plan in place for leaks or spills. This includes access to emergency showers, eyewash stations, and appropriate fire extinguishers (e.g., CO₂, dry chemical).[11]
Q3: How can I monitor the reaction's progress during scale-up?
A3: In-process controls (IPCs) are vital for ensuring the reaction goes to completion and for identifying any deviations from the norm.
-
Gas Chromatography (GC): A primary method for monitoring the disappearance of starting materials (dimethyl phosphite). A small, quenched sample can be analyzed quickly.
-
³¹P NMR Spectroscopy: This is an excellent technique for monitoring the conversion of the dimethyl phosphite starting material (typically δ ≈ 7-10 ppm with a large ¹J_PH coupling) to the this compound product (typically δ ≈ 25-30 ppm, singlet). It provides a clear and unambiguous view of the reaction's progress.
-
Heat Flow Calorimetry: On a pilot scale, reactor calorimeters can be used to monitor the heat output of the reaction in real-time. This provides invaluable data for ensuring the reaction is proceeding as expected and that the cooling system is performing adequately, which is critical for safe scale-up.
Standard Operating Procedure: Laboratory Scale Synthesis
This protocol provides a baseline for the synthesis of this compound. Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood due to the hazards of ethylene oxide.
Materials & Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a dry-ice condenser.
-
Dimethyl phosphite (DMP)
-
Ethylene oxide (EtO) - lecture bottle or cylinder with appropriate regulator and dip tube.
-
Triethylamine (TEA) - catalyst
-
Nitrogen or Argon gas supply
-
Cooling bath (ice-water or chiller)
Procedure:
-
Reactor Setup: Assemble the glassware and purge the entire system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Charge Reactants: Charge the flask with dimethyl phosphite (1.0 eq) and triethylamine (0.05 eq). Begin stirring and cool the mixture to 0-5°C using an ice bath.
-
Ethylene Oxide Addition:
-
CRITICAL STEP: Add condensed ethylene oxide (1.05 eq) dropwise or via a sub-surface dip tube at a rate that maintains the internal temperature below 10°C.
-
The high vapor pressure of EtO requires a dry-ice condenser to prevent its loss.
-
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR until the dimethyl phosphite is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess triethylamine under reduced pressure using a rotary evaporator.
-
The crude product can then be purified.
-
-
Purification: Purify the crude oil by vacuum distillation to yield this compound as a colorless liquid.
Process Flow Diagram:
Caption: Synthesis and purification workflow.
References
-
Engel, R. (2004). Phosphorus Addition at sp2 Carbon. Organic Reactions. [Link][1]
-
Interscan Corporation. (2024). Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure. [Link][7]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ethylene oxide. [Link][11]
-
MDPI. (n.d.). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. Molecules. [Link][4]
-
Revue Roumaine de Chimie. (n.d.). A continuous synthesis method of hydroxymethyl phosphonates. [Link][3]
-
Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules. [Link][6]
Sources
- 1. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure [gasdetection.com]
- 8. CCOHS: Ethylene Oxide [ccohs.ca]
- 9. download.basf.com [download.basf.com]
- 10. sesha.org [sesha.org]
- 11. nj.gov [nj.gov]
Technical Support Center: Optimizing Phosphonate Synthesis via the Michaelis-Arbuzov Reaction
Welcome to the technical support center for the Michaelis-Arbuzov reaction. As a cornerstone of organophosphorus chemistry, this reaction provides a powerful method for creating carbon-phosphorus (C-P) bonds, essential for synthesizing compounds used in pharmaceuticals, agrochemicals, and materials science.[1][2] However, its sensitivity to substrate and reaction conditions can lead to a variety of byproducts, diminishing yield and complicating purification.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common issues and minimizing byproduct formation, ensuring the integrity and efficiency of your synthesis.
Troubleshooting Guide: Common Issues & Solutions (Q&A)
This section directly addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and its solution.
Q1: My reaction is giving a very low yield or failing to proceed. What are the common causes and how can I improve it?
A1: Low conversion is a frequent issue that can often be traced back to reactant choice and reaction conditions. A systematic diagnosis is key.
Probable Causes & Solutions:
-
Substrate Reactivity: The classic Arbuzov reaction is a double SN2 process, making it highly dependent on the structure of the alkyl halide.[3][4]
-
Alkyl Halide: Reactivity follows the order: R-I > R-Br > R-Cl.[5] Primary alkyl and benzyl halides are most effective.[2] Secondary halides are sluggish and prone to elimination side reactions, while tertiary, aryl, and vinyl halides are generally unreactive under thermal conditions.[1][2] If you are using a less reactive halide (e.g., a chloride or a secondary bromide), consider switching to the corresponding iodide or employing a catalytic method.
-
Phosphorus Reagent: The nucleophilicity of the phosphorus atom is critical. Reactivity follows the order: Phosphinites > Phosphonites > Phosphites.[1][2] For standard phosphonates, ensure your trialkyl phosphite is pure, as it can oxidize or hydrolyze, reducing its efficacy.[6]
-
-
Insufficient Temperature: The classical reaction often requires high temperatures, typically between 120°C and 160°C, to drive the dealkylation of the phosphonium intermediate.[1][5]
-
Solution: Ensure your reaction is heated sufficiently. Monitor a small-scale reaction at a higher temperature to see if conversion improves. However, be aware that excessive heat can cause decomposition.
-
-
Premature Stall (Stable Intermediate): When using triaryl phosphites, the intermediate phosphonium salt can be exceptionally stable and may not decompose to the final product under standard heating conditions.[1][7]
-
Modern Alternatives for Unreactive Substrates:
-
Lewis Acid Catalysis: For many substrates, especially benzylic systems, adding a Lewis acid catalyst (e.g., ZnBr₂, InBr₃) can enable the reaction to proceed efficiently at room temperature.[9][10]
-
Photoredox/Radical Arbuzov: For challenging secondary alkyl halides, modern photoredox-mediated radical Arbuzov reactions can provide access to products that are impossible to obtain thermally.[11]
-
Q2: I am observing the formation of a vinyl phosphate byproduct instead of my desired β-ketophosphonate. What is happening?
A2: You are observing the Perkow reaction, a significant competing pathway, especially when using α-halo ketones as substrates. [5][7]
Causality (Arbuzov vs. Perkow): The trivalent phosphite can attack one of two electrophilic sites on an α-halo ketone:
-
Attack at the α-carbon: This is an SN2 displacement of the halide, leading to the desired Michaelis-Arbuzov product (a β-ketophosphonate).
-
Attack at the carbonyl carbon: This leads to a zwitterionic intermediate that rearranges to form a vinyl phosphate , the Perkow product .[12]
Strategies to Favor the Arbuzov Product:
-
Choice of Halogen: This is the most critical factor. The Perkow reaction is dominant for α-chloro and α-bromo ketones. In contrast, using an α-iodoketone almost exclusively yields the Arbuzov product.[1][5][7] This is because iodide is a better leaving group, making the SN2 attack at the carbon kinetically faster.
-
Reaction Temperature: Higher reaction temperatures generally favor the thermodynamically more stable Arbuzov product over the kinetically favored Perkow product.[1][5]
-
Solvent Polarity: The Perkow reaction is often favored in more polar solvents.[5] Running the reaction in a nonpolar solvent or neat (if possible) can increase the yield of the Arbuzov product.
Q3: My final product is a mixture of different phosphonates. How can I improve selectivity?
A3: This issue typically arises from a secondary reaction where the alkyl halide byproduct (R¹-X), generated in the final step, reacts with the starting trialkyl phosphite (P(OR¹)₃). [13][14]
Causality: The Arbuzov reaction produces one equivalent of the target phosphonate and one equivalent of an alkyl halide derived from the phosphite ester. If this byproduct alkyl halide is reactive, it will compete with your starting alkyl halide, leading to a scramble of products.
Solutions:
-
Use a Low-Boiling Point Phosphite: The most effective strategy is to use a phosphite whose corresponding alkyl halide is highly volatile.[14]
-
Rationale: Using trimethyl or triethyl phosphite generates methyl halide or ethyl halide, respectively. These byproducts have low boiling points and can be continuously removed from the reaction mixture by distillation (if the reaction temperature is sufficient), thereby preventing them from participating in secondary reactions.[13][15]
-
-
Choose a Less Reactive Phosphite Ester Group: If distillation is not feasible, use a phosphite with alkyl groups that will form a less reactive alkyl halide byproduct compared to your starting substrate.[14] For example, if your starting material is a highly reactive benzyl bromide, using triisopropyl phosphite would generate isopropyl bromide, which is significantly less reactive and less likely to compete. The steric hindrance of the isopropyl group can also suppress side reactions.[14]
Frequently Asked Questions (FAQs)
| Question | Answer |
| How do I choose the optimal reaction temperature? | The classic reaction often requires 120-160°C.[1] Start at the lower end and monitor by TLC or ³¹P NMR. Increase temperature if the reaction is slow, but be cautious of decomposition above 160°C. For sensitive substrates, a Lewis acid-catalyzed reaction at room temperature is the preferred method.[9] |
| Can I use secondary or tertiary alkyl halides? | Secondary halides react poorly, often leading to E2 elimination byproducts (alkenes).[1][6] Tertiary halides are generally unreactive under thermal conditions.[2] For these substrates, traditional Arbuzov is not suitable. Modern methods like photoredox-mediated radical Arbuzov reactions are required.[11] |
| Why is my reaction with an aryl halide not working? | Aryl halides cannot undergo the required back-side SN2 attack.[2][7] To synthesize aryl phosphonates, you must use a transition-metal-catalyzed variant (e.g., using NiCl₂, Pd catalysts) or a photo-Arbuzov reaction.[8][13][16] |
| What is the best way to purify my phosphonate product? | Vacuum distillation is the most common method for purifying liquid phosphonates. If the product is a solid, recrystallization may be possible. Column chromatography on silica gel can also be used, but be aware that phosphonates can be somewhat polar and may require a polar eluent system. |
Key Experimental Protocols
Protocol 1: Classic Thermal Arbuzov Reaction with Volatile Byproduct Removal
This protocol is for the synthesis of diethyl benzylphosphonate from benzyl bromide and triethyl phosphite, illustrating the removal of the volatile ethyl bromide byproduct.
Materials:
-
Benzyl bromide (1.0 eq)
-
Triethyl phosphite (1.1 - 1.2 eq)
-
Round-bottom flask equipped with a short-path distillation head and a receiving flask
-
Heating mantle and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the reaction flask with the distillation apparatus under an inert atmosphere. Ensure all glassware is flame-dried to remove moisture.
-
Reagent Addition: Charge the reaction flask with benzyl bromide. Begin stirring and heat the flask to 140-150°C.
-
Slow Addition: Add the triethyl phosphite dropwise to the hot benzyl bromide over 30-60 minutes. The reaction is exothermic. Control the addition rate to maintain a steady temperature and gentle reflux.
-
Reaction & Distillation: As the reaction proceeds, the ethyl bromide byproduct (b.p. 38°C) will distill over and collect in the receiving flask. This self-validating step confirms the reaction is progressing and prevents side reactions.
-
Completion: After the addition is complete, maintain the temperature for an additional 1-2 hours to ensure full conversion. The reaction can be monitored by TLC or by observing the cessation of ethyl bromide distillation.
-
Purification: Cool the reaction mixture to room temperature. The crude diethyl benzylphosphonate can be purified by vacuum distillation.
Protocol 2: Lewis Acid-Catalyzed Arbuzov Reaction at Room Temperature
This protocol, adapted from Mohanakrishnan et al.[9][10], describes a milder synthesis suitable for a wider range of benzylic substrates.
Materials:
-
Arylmethyl halide or alcohol (1.0 eq)
-
Triethyl phosphite (1.2 eq for halides, up to 5.0 eq for alcohols)
-
Zinc Bromide (ZnBr₂) (0.2 - 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried, argon-flushed round-bottom flask, add the arylmethyl halide/alcohol and the Lewis acid catalyst (ZnBr₂).
-
Reagent Addition: Add anhydrous DCM via syringe, followed by the triethyl phosphite.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Typical reaction times range from a few hours to overnight, depending on the substrate.
-
Workup: Upon completion, quench the reaction with the addition of a small amount of water or saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.
References
-
Rajeshwaran, G. G., Nandakumar, M., Sureshbabu, R., & Mohanakrishnan, A. K. (2011). Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates. Organic Letters, 13(6), 1270–1273. [Link]
-
Michaelis–Arbuzov reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Okamoto, Y., Azuhata, T., & Ohno, A. (1993). The Arbuzov Reaction of Alkyl Diphenylphosphinites with 10-Methylacridinium Ion. Bulletin of the Chemical Society of Japan, 66(4), 1327-1334. [Link]
-
Demmer, C. S., Krogsgaard-Larsen, N., & Bunch, L. (2011). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. Chemical Reviews, 111(12), 7981–8006. [Link]
-
Lewis acid-mediated Michaelis-Arbuzov reaction at room temperature: A facile preparation of arylmethyl/heteroarylmethyl phosphonates. (2011). Lookchem. [Link]
-
Visible-Light Photo-Arbuzov Reaction of Aryl Bromides and Trialkyl Phosphites Yielding Aryl Phosphonates. (2021). ACS Catalysis. [Link]
-
Boutureira, O., & Matveeva, E. D. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1968. [Link]
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022). MDPI. [Link]
-
Campillo, M., et al. (2017). Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths. The Journal of Physical Chemistry A, 121(34), 6517–6522. [Link]
-
A Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis- Arbuzov Reaction Paths. (2017). ResearchGate. [Link]
-
CeCl3.7H2O-SiO2: A heterogeneous catalyst for Michaelis-Arbuzov reaction. (2013). Scholars Research Library. [Link]
-
Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths. (2017). Semantic Scholar. [Link]
-
Arbuzov Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Optimization of the Michaelis-Arbuzov reaction. (2017). ResearchGate. [Link]
-
ChemInform Abstract: Synthesis and Proton Dissociation Properties of Arylphosphonates: A Microwave-Assisted Catalytic Arbuzov Reaction with Aryl Bromides. (2010). ResearchGate. [Link]
-
Michaelis-Arbuzov reaction. (n.d.). chemeurope.com. [Link]
-
Radical Arbuzov Reaction. (2021). CCS Chemistry. [Link]
-
Michaelis-Arbuzov Reaction. (2014). Chem-Station. [Link]
-
Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. (n.d.). Supporting Information. [Link]
-
Arbuzov Reaction (Michaelis-Arbuzov Reaction). (n.d.). UCLA Chemistry. [Link]
-
Formation of phosphonate esters with the Arbuzov reaction. (2019). YouTube. [Link]
Sources
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Michaelis-Arbuzov_reaction [chemeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
- 10. Lewis acid-mediated Michaelis-Arbuzov reaction at room temperature: A facile preparation of arylmethyl/heteroarylmethyl phosphonates - Lookchem [lookchem.com]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Effect of Moisture on Dimethyl (2-hydroxyethyl)phosphonate (DHEP) Reactivity
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for Dimethyl (2-hydroxyethyl)phosphonate (DHEP), CAS 54731-72-5. This document is intended for researchers, scientists, and drug development professionals who utilize DHEP in their work. Our goal is to provide you with the technical insights and practical guidance necessary to ensure the integrity of your experiments by effectively managing a critical variable: moisture. Given DHEP's classification as a moisture-sensitive compound, understanding its reactivity with water is paramount for achieving reproducible and reliable results.
This guide moves beyond simple instructions to explain the underlying chemical principles, offering a robust framework for troubleshooting and protocol design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries our application scientists receive regarding the handling and behavior of DHEP in the presence of moisture.
Q1: Why is this compound (DHEP) classified as "moisture-sensitive"?
A: this compound is classified as moisture-sensitive because it can readily undergo hydrolysis in the presence of water. Like many organophosphate esters, the phosphorus center is electrophilic and susceptible to nucleophilic attack by water molecules. This reaction cleaves the methoxy groups (P-OCH₃) attached to the phosphorus atom, leading to the degradation of the parent compound and the formation of new, and likely undesired, chemical species.[1] This sensitivity necessitates specific storage and handling procedures to maintain the compound's purity and reactivity profile.[2][3]
Q2: What happens chemically when DHEP is exposed to water?
A: When DHEP is exposed to water, it undergoes a stepwise hydrolysis reaction. The process involves the nucleophilic attack of a water molecule on the phosphorus atom, leading to the sequential loss of its two methyl ester groups. The ultimate products are (2-hydroxyethyl)phosphonic acid and two molecules of methanol. This transformation fundamentally alters the chemical identity and properties of the reagent, which can invalidate experimental results. Organophosphate esters are known to undergo such degradation in aqueous environments.[4][5]
Q3: How does the pH of the aqueous environment affect the rate of DHEP hydrolysis?
-
Acidic conditions (e.g., pH 4): Hydrolysis is relatively slow.
-
Neutral conditions (e.g., pH 7): The hydrolysis rate increases dramatically.
-
Basic conditions (e.g., pH 9): Hydrolysis is extremely rapid.[6]
This pH dependency is critical for researchers designing experiments in buffered or aqueous systems, as the stability of DHEP can vary by orders of magnitude across the pH scale.
Q4: What are the primary degradation products of DHEP hydrolysis?
A: The hydrolysis of DHEP occurs in two steps, yielding distinct products at each stage.
-
First Hydrolysis: One of the two dimethyl ester linkages is cleaved, resulting in the formation of Methyl (2-hydroxyethyl)phosphonate and one molecule of methanol .
-
Second Hydrolysis: The remaining methyl ester is cleaved, yielding the final products: (2-hydroxyethyl)phosphonic acid and a second molecule of methanol .
The presence of these degradation products can interfere with subsequent reactions, analytical measurements, and biological assays. The degradation pathway for the closely related Dimethyl phosphonate confirms the formation of the monomethyl phosphonate, the corresponding acid, and methanol.[6]
Q5: How can I tell if my DHEP sample has been compromised by moisture?
A: Detecting moisture contamination can be approached through several methods:
-
Analytical Testing: The most definitive method is to quantify the water content directly using Karl Fischer titration. For degradation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H NMR) can identify the parent DHEP and its hydrolysis products (methyl (2-hydroxyethyl)phosphonate and (2-hydroxyethyl)phosphonic acid). The appearance of new peaks corresponding to these species is a clear indicator of degradation.
-
Physical Observation: While less reliable, visual inspection can sometimes reveal issues. Cloudiness or the formation of a precipitate in the normally clear, colorless liquid may suggest degradation or contamination.[7][8]
-
Experimental Inconsistency: The most common sign is a sudden change in experimental outcomes. If you observe decreased reaction yields, altered kinetics, or a complete failure of a previously successful reaction, reagent degradation due to moisture should be a primary suspect.
Q6: What are the definitive storage and handling procedures for DHEP?
A: To preserve the integrity of DHEP, strict adherence to proper storage and handling protocols is essential.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area.[2][9] The recommended storage condition is under an inert atmosphere (e.g., nitrogen or argon) at a refrigerated temperature of 2-8°C.[7] Always keep the container sealed when not in use.[2]
-
Handling: Handle the compound in a well-ventilated area, preferably under a fume hood or in a glovebox with a dry atmosphere.[3][9] Use clean, dry syringes and glassware. When handling, avoid eating, drinking, or smoking, and always wash your hands thoroughly afterward.[2]
Q7: Can I use DHEP in aqueous solutions for my experiments?
A: Yes, but with significant caveats. Since DHEP is soluble in water, it can be used in aqueous media, but its stability will be limited.[8] If your experiment requires an aqueous environment, you must consider the following:
-
pH Control: Buffer the solution to an acidic pH (if compatible with your experiment) to slow the rate of hydrolysis.
-
Time Sensitivity: Prepare the aqueous solution of DHEP immediately before use and conduct the experiment as quickly as possible. Do not store DHEP in aqueous stock solutions.
-
Temperature: Perform the reaction at the lowest feasible temperature to reduce the hydrolysis rate.
-
Controls: Run parallel control experiments to quantify the extent of DHEP degradation under your specific experimental conditions.
Part 2: Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving common issues encountered when working with DHEP.
Problem: Inconsistent experimental results, low yields, or reaction failure.
This is the most frequent issue arising from DHEP degradation. If a well-established protocol suddenly fails or yields inconsistent data, reagent integrity should be your first point of investigation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent results.
Part 3: Protocols and Methodologies
Protocol 3.1: Best Practices for Handling Moisture-Sensitive DHEP
-
Preparation: Before opening the reagent, ensure all necessary equipment (syringes, needles, glassware) is oven-dried or flame-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Inert Atmosphere Transfer: Work in a fume hood or glovebox. Pierce the septum of the DHEP container with a needle connected to a source of inert gas to create a positive pressure.
-
Withdrawal: Use a clean, dry syringe to withdraw the required volume of DHEP.
-
Dispensing: Dispense the liquid directly into the reaction vessel, which should also be under an inert atmosphere.
-
Storage: After use, immediately flush the headspace of the DHEP container with inert gas, ensure the cap is tightly sealed, and store at the recommended 2-8°C.[7]
Protocol 3.2: General Protocol for Monitoring DHEP Hydrolysis via ³¹P NMR
This protocol allows for the qualitative and quantitative assessment of DHEP degradation.
-
Sample Preparation: In a clean, dry NMR tube, dissolve a known quantity of DHEP (e.g., 10 mg) in a deuterated solvent (e.g., 0.6 mL of D₂O) that is buffered to the desired pH. Add an internal standard with a known ³¹P chemical shift if quantification is needed.
-
Initial Spectrum (t=0): Acquire a ³¹P NMR spectrum immediately after preparation. The spectrum should show a single major peak corresponding to the phosphorus atom in DHEP.
-
Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every 30 minutes, 1 hour, or 24 hours, depending on the expected rate of hydrolysis).
-
Data Analysis: Monitor the decrease in the integral of the DHEP peak and the appearance and increase of new peaks corresponding to the hydrolysis products (Methyl (2-hydroxyethyl)phosphonate and (2-hydroxyethyl)phosphonic acid). The relative integrals can be used to determine the percentage of degradation over time.
Part 4: Data & Diagrams
Hydrolysis of Phosphonate Esters
The hydrolysis of DHEP proceeds via a nucleophilic attack on the phosphorus center. The hydroxyl group of water acts as the nucleophile.
Sources
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 54731-72-5 Name: this compound [xixisys.com]
- 4. Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation | MDPI [mdpi.com]
- 5. Critical review on organophosphate esters in water environment: Occurrence, health hazards and removal technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. This compound|lookchem [lookchem.com]
- 8. CAS 54731-72-5: Dimethyl P-(2-hydroxyethyl)phosphonate [cymitquimica.com]
- 9. fishersci.ca [fishersci.ca]
Validation & Comparative
A Guide to the Structural Validation of Dimethyl (2-hydroxyethyl)phosphonate by ¹H and ³¹P NMR Spectroscopy
In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research. For organophosphorus compounds like Dimethyl (2-hydroxyethyl)phosphonate, a versatile synthetic intermediate, this validation process relies on a suite of analytical techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled depth of structural information.
This guide provides an in-depth, experience-driven comparison of NMR techniques for the structural elucidation of this compound. We will explore not only the interpretation of experimental data but also the underlying scientific rationale for our analytical choices, contrasting the definitive power of NMR with complementary methods to establish a self-validating analytical workflow.
The Core Analytical Strategy: A Dual-Nucleus NMR Approach
The power of NMR in analyzing organophosphorus compounds is fully realized by probing multiple, relevant nuclei. For this compound, a dual-nucleus strategy targeting both proton (¹H) and phosphorus (³¹P) is exceptionally effective.
-
¹H NMR provides a detailed map of the molecule's carbon framework by reporting on the chemical environment, count, and connectivity of all hydrogen atoms.
-
³¹P NMR , with the ³¹P isotope having 100% natural abundance and a spin of ½, offers a direct and uncluttered view of the phosphorus center, confirming its oxidation state and chemical environment.
The interplay between these two experiments, specifically the observable coupling between the phosphorus and nearby protons (P-H coupling), acts as a powerful internal validation, effectively stitching the molecule's structure together.
Caption: Overall workflow for validating the structure of a synthesized compound.
Part I: Proton (¹H) NMR Analysis – Mapping the Skeleton
The ¹H NMR spectrum provides the most detailed information about the organic portion of the molecule. Based on its structure, we can predict the expected signals before examining the experimental data.
Caption: Unique proton environments in this compound.
A Priori Structural Prediction
-
Hydroxyl Proton (a) : A single proton (1H), likely appearing as a broad singlet. Its chemical shift can be highly variable depending on concentration and solvent.
-
Methoxy Protons (b) : Six equivalent protons (6H) from the two -OCH₃ groups. These should appear as a doublet due to coupling with the phosphorus atom across two bonds (²J(P,H)).
-
Methylene Protons adjacent to Phosphorus (c) : Two protons (2H) on the carbon directly bonded to the phosphorus. This signal is expected to be a doublet of triplets, split by the adjacent methylene group (d) and the phosphorus atom.
-
Methylene Protons adjacent to Oxygen (d) : Two protons (2H) on the carbon bonded to the hydroxyl group. This signal should appear as a triplet, split by the neighboring methylene group (c).
Experimental Verification
The experimental ¹H NMR spectrum, acquired at 400 MHz in CDCl₃, confirms these predictions with high fidelity.[1]
| Assignment | Proton Environment | Expected Multiplicity | Experimental Shift (δ, ppm) [1] | Integration | Observed Multiplicity | J-Coupling (Hz) |
| (a) | -OH | Broad Singlet | ~4.31 | 1H | Broad s | N/A |
| (b) | P-O-CH₃ | Doublet | 3.76 | 6H | Doublet | J ≈ 11 Hz |
| (c) | P-CH₂ -CH₂OH | Doublet of Triplets | 2.10 | 2H | Multiplet | ³J(H,H) ≈ 6 Hz, ²J(P,H) ≈ 18 Hz |
| (d) | P-CH₂-CH₂ OH | Triplet | 3.86 | 2H | Triplet | ³J(H,H) ≈ 6 Hz |
Causality Behind the Assignments:
-
Chemical Shift (δ) : The downfield shift of the -CH₂OH protons (d , 3.86 ppm) relative to the -P-CH₂- protons (c , 2.10 ppm) is due to the strong deshielding effect of the adjacent electronegative oxygen atom. The methoxy protons (b , 3.76 ppm) are similarly deshielded.
-
Integration : The relative peak areas (1:6:2:2) are in perfect agreement with the number of protons in each unique environment, providing quantitative evidence for the structure.
-
Multiplicity and Coupling Constants (J) : This is the most powerful validation feature.
-
The methoxy signal (b ) is a clean doublet, which is characteristic of two-bond coupling to a single phosphorus atom (²JP,H).
-
The signals for the two methylene groups (c and d ) show classic three-bond H-H coupling (³JH,H) to each other, appearing as triplets (or multiplets if further coupled). The downfield methylene (d ) is a triplet because it couples only to the two protons of (c ). The upfield methylene (c ) is further split by the phosphorus atom across two bonds (²JP,H), resulting in a more complex multiplet (a doublet of triplets). This mutual coupling pattern confirms the -P-CH₂-CH₂-OH connectivity.
-
Experimental Protocol: ¹H NMR
-
Sample Preparation : Accurately weigh ~10 mg of this compound.[2]
-
Dissolution : Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean vial. Ensure complete dissolution.[2][3]
-
Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[4]
-
Spectrometer Setup : Insert the sample into the spectrometer.
-
Locking & Shimming : Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition : Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
Part II: Phosphorus (³¹P) NMR Analysis – The Phosphorus Fingerprint
³¹P NMR provides a direct window into the chemical environment of the phosphorus atom. Since there is only one phosphorus atom in the molecule, a simple spectrum is expected.
Expected Spectrum
-
Chemical Shift : Alkyl phosphonates of the type (RO)₂(O)P-Alkyl typically exhibit ³¹P chemical shifts in the range of +20 to +40 ppm relative to an 85% H₃PO₄ standard.[2][3]
-
Proton-Decoupled Spectrum : The most common ³¹P NMR experiment is proton-decoupled. In this mode, all P-H couplings are removed, and the spectrum for this compound should show a single, sharp singlet , confirming the presence of a single, unique phosphorus environment.
-
Proton-Coupled Spectrum : If the spectrum is acquired without proton decoupling, the signal will be split by all nearby protons. It would appear as a complex multiplet due to coupling with the two methoxy groups (6H) and the adjacent methylene group (2H). This is less common for routine validation but can be used for more detailed structural studies.
Experimental Protocol: ³¹P NMR
-
Sample : The same sample prepared for ¹H NMR can be used.
-
Spectrometer Setup : Tune the NMR probe to the ³¹P frequency.
-
Acquisition : Acquire a proton-decoupled ³¹P spectrum. Due to the lower gyromagnetic ratio of ³¹P compared to ¹H, more scans (e.g., 64-128) may be needed to achieve a good signal-to-noise ratio. A longer relaxation delay (e.g., 5 seconds) is often used to ensure accurate integration if needed, though for simple validation, this is less critical.[5]
Part III: Comparison with Orthogonal Analytical Methods
While NMR is exceptionally powerful, best practice in analytical chemistry dictates the use of orthogonal (complementary) methods to provide a comprehensive and self-validating data package.
| Technique | Information Provided for this Molecule | Strengths | Limitations |
| NMR Spectroscopy | Unambiguous atom connectivity, stereochemistry, and proton/phosphorus environments. | Provides a complete structural map. | Lower sensitivity than MS; requires higher sample concentration. |
| FT-IR Spectroscopy | Confirms presence of key functional groups: broad O-H stretch (~3500-3200 cm⁻¹) and strong P=O stretch (~1260-1240 cm⁻¹).[5][6] | Fast, simple, and excellent for functional group identification. | Provides no information on the overall molecular skeleton or connectivity. |
| Mass Spectrometry (MS) | Confirms the molecular weight (Exact Mass: 154.039 Da). Fragmentation patterns can offer some structural clues. | Extremely high sensitivity and accurate mass determination. | Isomers cannot be distinguished; provides limited connectivity information on its own. |
This multi-technique approach ensures that every aspect of the molecule's proposed structure is independently verified. The molecular formula is confirmed by MS, the key functional groups are confirmed by FT-IR, and the precise atomic arrangement is definitively established by NMR.
Conclusion
The structural validation of this compound is robustly and unambiguously achieved through a dual-nucleus (¹H and ³¹P) NMR strategy. The ¹H NMR spectrum provides a detailed and verifiable map of the molecule's proton framework, with chemical shifts, integrations, and coupling patterns—especially the key H-H and P-H couplings—aligning perfectly with the proposed structure. This is complemented by ³¹P NMR, which confirms the singular phosphorus environment within the expected chemical shift range for a phosphonate. When further supported by orthogonal FT-IR and Mass Spectrometry data, this analytical workflow constitutes a self-validating system that meets the highest standards of scientific integrity required in research and development.
References
-
University of Sheffield. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. (n.d.). IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
ALWSCI. (2024, July 25). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Jack Westin. (n.d.). Infrared Region - Molecular Structure And Absorption Spectra. Retrieved from [Link]
-
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Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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-
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A Comparative Spectroscopic Guide to Dimethyl (2-hydroxyethyl)phosphonate and Its Derivatives
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of molecules is paramount. Dimethyl (2-hydroxyethyl)phosphonate (DMHEP) and its derivatives are a class of organophosphorus compounds with significant interest due to their versatile applications, including as flame retardants, industrial additives, and precursors in the synthesis of biologically active molecules.[1][2] This guide provides an in-depth comparative analysis of the spectroscopic characterization of DMHEP and its derivatives, offering both foundational knowledge and practical experimental insights.
The judicious selection of analytical techniques is critical for unambiguous structure elucidation and purity assessment. Here, we delve into the core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—that form the bedrock of characterization for these phosphonate compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution.[3] For phosphonates, a multi-nuclear approach (¹H, ¹³C, and ³¹P) provides a complete picture of the molecular framework.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their relative arrangements in the molecule. For DMHEP, the key proton environments are the methoxy groups, the methylene groups adjacent to the phosphorus and hydroxyl moieties, and the hydroxyl proton itself.
Key Diagnostic Features for DMHEP:
-
Methoxy Protons (-OCH₃): A characteristic doublet arises from the coupling of the methoxy protons to the phosphorus atom (³JHP coupling). This is a definitive feature for phosphonate esters.
-
Methylene Protons (-CH₂-): The two methylene groups will appear as distinct multiplets due to both proton-proton (³JHH) and proton-phosphorus (²JHP and ³JHP) couplings.
-
Hydroxyl Proton (-OH): The chemical shift of this proton is variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet.
¹³C NMR Spectroscopy
Carbon NMR complements ¹H NMR by providing information about the carbon skeleton. A key feature in the ¹³C NMR of organophosphorus compounds is the observation of carbon-phosphorus coupling (JCP), which is invaluable for assigning carbons in close proximity to the phosphorus atom.[4]
Key Diagnostic Features for DMHEP:
-
Methoxy Carbons (-OCH₃): A doublet due to ¹JCP coupling.
-
Methylene Carbons (-CH₂-): Two distinct signals, each appearing as a doublet due to ¹JCP and ²JCP couplings. The carbon directly attached to the phosphorus will exhibit a larger coupling constant.
³¹P NMR Spectroscopy
Phosphorus-31 NMR is a highly sensitive and specific technique for characterizing organophosphorus compounds.[5][6] The ³¹P nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp signals over a wide chemical shift range.[5][6][7] Chemical shifts in ³¹P NMR are highly sensitive to the electronic environment of the phosphorus atom.[7]
Key Diagnostic Features for DMHEP:
-
Phosphonate Chemical Shift: DMHEP exhibits a characteristic chemical shift in the phosphonate region of the ³¹P NMR spectrum. This value is a crucial identifier for this class of compounds.
Comparative NMR Data
The following table summarizes typical NMR spectroscopic data for DMHEP and a representative derivative, Dimethyl (2-acetoxyethyl)phosphonate, illustrating the effect of derivatization on the spectroscopic parameters.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) |
| This compound (DMHEP) | -OCH₃: ~3.7 (d, ³JHP ≈ 11 Hz) -P-CH₂-: ~2.1 (dt) -CH₂-OH: ~3.9 (dt) -OH: variable | -OCH₃: ~52 (d, ¹JCP) -P-CH₂-: ~25 (d, ¹JCP) -CH₂-OH: ~58 (d, ²JCP) | ~30-32 |
| Dimethyl (2-acetoxyethyl)phosphonate | -OCH₃: ~3.8 (d, ³JHP ≈ 11 Hz) -P-CH₂-: ~2.3 (dt) -CH₂-OAc: ~4.2 (dt) -C(O)CH₃: ~2.1 (s) | -OCH₃: ~53 (d, ¹JCP) -P-CH₂-: ~26 (d, ¹JCP) -CH₂-OAc: ~61 (d, ²JCP) -C(O)CH₃: ~21 -C=O: ~170 | ~28-30 |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is illustrative.[8]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the phosphonate compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width to cover all expected signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans will be necessary to achieve a good signal-to-noise ratio.
-
³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P spectrum. A single pulse experiment is usually sufficient due to the high sensitivity of the ³¹P nucleus. Use an external standard, such as 85% H₃PO₄, for referencing.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]
Key Diagnostic Vibrational Bands for DMHEP and Derivatives:
-
P=O Stretch: A strong and characteristic absorption band typically appears in the region of 1200-1260 cm⁻¹. This is one of the most intense and readily identifiable peaks in the IR spectrum of a phosphonate.
-
P-O-C Stretch: These vibrations usually give rise to strong absorptions in the 1000-1050 cm⁻¹ region.
-
O-H Stretch (for DMHEP): A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.
-
C-H Stretch: Aliphatic C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ range.
-
C=O Stretch (for ester derivatives): The presence of an ester group, such as in Dimethyl (2-acetoxyethyl)phosphonate, will introduce a strong carbonyl stretching band around 1730-1750 cm⁻¹.
Comparative FT-IR Data
| Functional Group | DMHEP (cm⁻¹) | Dimethyl (2-acetoxyethyl)phosphonate (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad, strong) | Absent |
| C-H Stretch (aliphatic) | 2800-3000 | 2800-3000 |
| C=O Stretch | Absent | 1730-1750 (strong) |
| P=O Stretch | 1200-1260 (strong) | 1200-1260 (strong) |
| P-O-C Stretch | 1000-1050 (strong) | 1000-1050 (strong) |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For liquid samples like DMHEP, a small drop can be placed between two KBr or NaCl plates to form a thin film. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.[11]
Key Fragmentation Pathways for Phosphonates: Organophosphorus esters often exhibit characteristic fragmentation patterns in mass spectrometry.[11] Common fragmentation pathways for DMHEP and its derivatives under electron ionization (EI) or electrospray ionization (ESI) include:
-
Loss of Alkoxy Groups: Cleavage of the P-O-CH₃ bond can lead to the loss of a methoxy radical (•OCH₃) or a neutral methanol molecule (CH₃OH).
-
Cleavage of the Ethyl Side Chain: Fragmentation of the 2-hydroxyethyl or derivatized ethyl side chain can occur.
-
Rearrangement Reactions: Intramolecular rearrangements are also possible, leading to the formation of characteristic fragment ions.[12]
Comparative Mass Spectrometry Data
| Compound | Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound (DMHEP) | 155.04 | 125, 111, 95 |
| Dimethyl (2-acetoxyethyl)phosphonate | 197.05 | 155, 137, 125, 111, 95 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI for polar compounds like DMHEP).
-
Mass Analysis: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.[13]
Conclusion
The comprehensive spectroscopic characterization of this compound and its derivatives relies on the synergistic application of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the principles behind these methods and the characteristic spectroscopic features of phosphonates, researchers can confidently elucidate the structures of novel derivatives and ensure the purity and identity of their compounds. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis and analysis of this important class of organophosphorus compounds.
References
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Durig, J. R., & DiYorio, J. S. (1968). Vibrational Spectra and Structure of Organophosphorus Compounds. VI. Infrared and Raman Spectra of CH30PSF2 and CD30PSF2. The Journal of Chemical Physics, 48(9), 4154–4161. [Link]
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Guilbaud, P., et al. (2010). Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(4), 630–643. [Link]
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Durig, J. R., & DiYorio, J. S. (1968). Vibrational Spectra of Organophosphorus Compounds. IV. Infrared and Raman Spectra of CHaOPC12 and CDaOPC12. The Journal of Chemical Physics, 48(9), 4154-4161. [Link]
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Durig, J. R., & DiYorio, J. S. (1968). Vibrational Spectra and Structure of Organophosphorus Compounds. VI. Infrared and Raman Spectra of CH3OPSF2 and CD3OPSF2. The Journal of Chemical Physics, 48(9), 4154–4161. [Link]
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Proctor, C. J., & Todd, J. F. J. (1983). Fragmentation and reactions of organophosphate ions produced by electrospray ionization. Organic Mass Spectrometry, 18(12), 525-532. [Link]
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Durig, J. R., et al. (1967). Vibrational Spectra of Organophosphorus Compounds. II. Infrared and Raman Spectra of CH3POF2 and CH3POFCI. The Journal of Physical Chemistry, 71(11), 3689–3695. [Link]
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Durig, J. R., & Cox Jr., A. W. (1976). Spectra and structure of organophosphorus compounds. 16. Infrared and Raman spectra, vibrational assignment, and conformational analysis for isopropylphosphine and isopropylphosphine-d2. The Journal of Physical Chemistry, 80(24), 2693–2701. [Link]
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Li, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Toxics, 12(2), 99. [Link]
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Gaumont, A.-C., et al. (2022). Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube–Mass Spectrometry for Direct Analysis. Analytical Chemistry, 94(16), 6213–6221. [Link]
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Keglevich, G., et al. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Molecules, 26(24), 7601. [Link]
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Bentrude, W. G., et al. (1975). NMR of phosphonates. VI. Variation of vicinal phosphorus-31-carbon-carbon-proton couplings with dihedral angle in phosphonates. Journal of the American Chemical Society, 97(13), 3546–3553. [Link]
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University of Arizona. (n.d.). 31 Phosphorus NMR. [Link]
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Reddy, B. V. S., et al. (2015). Cross Hetero Dehydrogenative Coupling Reaction of Phosphites: A Catalytic Metal-Free Phosphorylation of amines and Alcohols. Organic Letters, 17(15), 3894–3897. [Link]
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Wang, Y., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(13), 5081. [Link]
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Slideshare. (n.d.). 31-P NMR SPECTROSCOPY. [Link]
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ResearchGate. (n.d.). Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode. [Link]
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International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). INVESTIGATE THE SPECTROSCOPY, THERMODYNAMICS PROPERTIES AND FUKUI FUNCTIONAL ANALYSIS OF PHOSPHONATE DERIVATIVE. [Link]
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ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]
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NIST WebBook. (n.d.). Dimethyl methylphosphonate. [Link]
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JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. [Link]
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The Royal Society of Chemistry. (n.d.). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed PO-R Cleavage of P(III) Esters Selectively Producing P(O)-. [Link]
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PubChem. (n.d.). Dimethyl (2-hydroxyethenyl)phosphonate. [Link]
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SpectraBase. (n.d.). Diethyl (hydroxymethyl)phosphonate. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Spectroscopy of Phosphonate Derivatives of Uracil and Thymine. X-Ray Crystal Structure of Diethyl 6-Uracilmethylphosphonate. [Link]
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Sobiech, M., et al. (2023). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. International Journal of Molecular Sciences, 24(13), 10983. [Link]
-
ResearchGate. (n.d.). Concise Synthesis of Dimethyl (2-Oxopropyl)phosphonate and Homologation of Aldehydes to Alkynes in a Tandem Process. [Link]
-
Cicchillo, R. M., et al. (2009). Biosynthesis of 2-Hydroxyethylphosphonate, an Unexpected Intermediate Common to Multiple Phosphonate Biosynthetic Pathways. Journal of the American Chemical Society, 131(3), 892–893. [Link]
-
NIST WebBook. (n.d.). Dimethyl phosphite. [Link]
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A Comparative Guide to Analytical Techniques for Purity Assessment of Dimethyl (2-hydroxyethyl)phosphonate
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of rigorous scientific practice and regulatory compliance. Dimethyl (2-hydroxyethyl)phosphonate (DMHEP), an organophosphorus compound with applications in synthesis and materials science, is no exception. Its purity can significantly impact reaction kinetics, product yield, and the safety profile of downstream products. This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of DMHEP: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The discussion is grounded in the principles of each technique, explaining the rationale behind experimental choices and providing supporting data to guide your analytical strategy.
The Analyte: this compound (DMHEP)
DMHEP is a polar, non-volatile molecule, and its analysis presents unique challenges. A common synthetic route involves the reaction of dimethyl phosphite with ethylene oxide. This synthesis can lead to several potential impurities that must be identified and quantified for a comprehensive purity assessment.
Potential Impurities in this compound Synthesis:
-
Unreacted Starting Materials: Dimethyl phosphite and residual ethylene oxide.
-
Byproducts: Di(2-hydroxyethyl)phosphonate, polyethylene glycols (from ethylene oxide polymerization).
-
Degradation Products: Monomethyl (2-hydroxyethyl)phosphonate, phosphoric acid (from hydrolysis).
The choice of analytical technique must consider the physicochemical properties of both DMHEP and its potential impurities.
Comparative Overview of Analytical Techniques
A multi-technique approach is often necessary for a complete purity profile. The following table provides a high-level comparison of the most common methods for DMHEP analysis.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. |
| Best Suited For | Volatile and thermally stable impurities. | Non-volatile and thermally labile compounds, including the parent compound and polar impurities. | Structural elucidation and absolute quantification (qNMR) without a specific reference standard for each impurity. |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Vis, Refractive Index (RI), Evaporative Light Scattering (ELS), Mass Spectrometry (MS). | Radiofrequency detector. |
| Strengths | High resolution for volatile compounds, sensitive detectors (MS). | Versatile for a wide range of polarities, non-destructive (with some detectors). | Provides structural information, inherently quantitative (qNMR), can identify unknown impurities. |
| Limitations | Not suitable for non-volatile or thermally labile compounds like DMHEP without derivatization. | Can require chromophores for sensitive UV detection; resolution may be challenging for closely related compounds. | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals. |
In-Depth Analysis and Experimental Protocols
Gas Chromatography (GC)
Expertise & Experience: Direct GC analysis of DMHEP is challenging due to its low volatility and the presence of a hydroxyl group, which can lead to poor peak shape and thermal degradation in the injector and column. Therefore, derivatization is often a necessary step to increase volatility and thermal stability. A common approach for polar analytes is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.
Trustworthiness: A self-validating GC method should include a derivatization control to ensure the reaction has gone to completion. The use of an internal standard is also crucial for accurate quantification, as it compensates for variations in injection volume and derivatization efficiency.
Experimental Protocol: GC-MS Analysis of Silylated DMHEP
-
Derivatization:
-
Accurately weigh approximately 10 mg of the DMHEP sample into a vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless inlet at 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Presentation: Expected GC-MS Results
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| TMS-derivatized DMHEP | ~15-18 | Molecular ion and characteristic fragments from the loss of methyl and TMS groups. |
| TMS-derivatized Dimethyl phosphite | Earlier than DMHEP derivative | Characteristic fragments of the derivatized starting material. |
| TMS-derivatized Di(2-hydroxyethyl)phosphonate | Later than DMHEP derivative | Molecular ion and fragments corresponding to the di-silylated byproduct. |
Visualization of the GC-MS Workflow
Caption: Workflow for the purity assessment of DMHEP using GC-MS with derivatization.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a powerful technique for the analysis of non-volatile and polar compounds like DMHEP. Given that DMHEP lacks a strong UV chromophore, detection can be a challenge. While low wavelength UV detection (e.g., 200-210 nm) is possible, it often suffers from low sensitivity and baseline noise. A more robust approach is to use a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). For enhanced sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. A reverse-phase method on a C18 column is a good starting point, but due to the high polarity of DMHEP, retention can be poor. Therefore, a highly aqueous mobile phase or a more polar column chemistry (e.g., a polar-embedded or HILIC column) may be necessary.
Trustworthiness: A reliable HPLC method should demonstrate good peak shape for the main component and baseline separation from its key impurities. Method validation should include specificity (resolution from potential impurities), linearity, accuracy, and precision.
Experimental Protocol: HPLC-ELSD Analysis of DMHEP
-
Chromatographic Conditions:
-
Column: A C18 column suitable for highly aqueous mobile phases (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm) or a HILIC column.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: A gradient from high aqueous to higher organic content may be required to elute all components. A typical starting point would be 95% A, holding for 2 minutes, then a linear gradient to 50% A over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Evaporative Light Scattering Detector (ELSD)
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the DMHEP sample and dissolve it in 10 mL of the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Presentation: Expected HPLC-ELSD Results
| Compound | Expected Elution Order | Rationale |
| Phosphoric Acid | Very early | Highly polar, unretained on a C18 column. |
| Monomethyl (2-hydroxyethyl)phosphonate | Early | More polar than DMHEP. |
| This compound | Main Peak | Target analyte. |
| Di(2-hydroxyethyl)phosphonate | Slightly later than DMHEP | Less polar than DMHEP due to the additional ethyl group. |
| Dimethyl phosphite | Variable, may co-elute | Depends on mobile phase conditions. |
Visualization of the HPLC-ELSD Workflow
Caption: Workflow for the purity assessment of DMHEP using HPLC with ELSD detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is an exceptionally powerful tool for the purity assessment of organophosphorus compounds. Both ¹H and ³¹P NMR are highly informative. ¹H NMR provides information about the proton-containing functional groups and their connectivity, while ³¹P NMR is specific to the phosphorus-containing molecules, offering a less crowded spectrum and a wide chemical shift range that is sensitive to the electronic environment of the phosphorus atom. The key advantage of NMR is its ability to be used for quantitative analysis (qNMR) without the need for a specific reference standard for each impurity. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1] By using a certified internal standard of known purity and concentration, the purity of the analyte can be determined with high accuracy.
Trustworthiness: A robust qNMR experiment requires careful optimization of acquisition parameters, particularly the relaxation delay (d1), to ensure full relaxation of all nuclei being quantified. The choice of a suitable internal standard is also critical; it should have a simple spectrum with at least one signal that is well-resolved from all analyte and impurity signals, be chemically inert, non-volatile, and have a known purity.
Experimental Protocol: Quantitative ³¹P NMR (qNMR) of DMHEP
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the DMHEP sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., triphenyl phosphate) into the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O, depending on the solubility of the sample and standard).
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength is recommended.
-
Nucleus: ³¹P.
-
Experiment: Proton-decoupled ³¹P NMR.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (both analyte and standard). This is critical for accurate quantification.
-
Pulse Angle: 90°.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 64 or more).
-
Spectral Width: Sufficient to cover the expected chemical shift range of all phosphorus-containing species.
-
-
Data Processing and Purity Calculation:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum carefully.
-
Integrate the well-resolved signals of DMHEP and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of phosphorus nuclei giving rise to the signal (in this case, 1 for both)
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Data Presentation: Expected NMR Spectra
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.76 (d, 6H, J = 10.8 Hz, P-OCH₃)
-
δ 3.88 (dt, 2H, J = 12.4, 6.0 Hz, P-CH₂-CH₂ -OH)
-
δ 2.15 (dt, 2H, J = 18.0, 6.0 Hz, P-CH₂ -CH₂-OH)
-
A broad singlet for the -OH proton.
-
-
³¹P NMR (CDCl₃, 162 MHz):
-
A single peak for DMHEP is expected in the phosphonate region (typically δ 20-30 ppm).
-
Signals for phosphorus-containing impurities will appear at different chemical shifts. For example, phosphoric acid would appear around 0 ppm.[2]
-
Visualization of the qNMR Workflow
Caption: Workflow for the quantitative purity assessment of DMHEP using ³¹P NMR.
Conclusion and Recommendations
The purity assessment of this compound requires a thoughtful selection of analytical techniques based on the specific information required.
-
For routine quality control and the analysis of non-volatile impurities, HPLC with a universal detector like ELSD or RI is a practical choice. For higher sensitivity and specificity, LC-MS is recommended.
-
To identify and quantify volatile impurities from the synthesis, GC-MS with prior derivatization is the most suitable method.
-
For an absolute purity determination and structural confirmation of the main component and any phosphorus-containing impurities, quantitative ³¹P NMR is the gold standard. It provides unambiguous structural information and highly accurate quantification without the need for individual impurity standards.
Ultimately, a combination of these techniques provides the most comprehensive understanding of the purity of this compound. For instance, HPLC can be used for routine screening, with qNMR employed as a primary, orthogonal method for definitive purity assignment and GC-MS for the targeted analysis of volatile synthetic precursors. This integrated approach ensures the highest level of confidence in the quality of your material, which is paramount for successful research, development, and manufacturing.
References
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SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Available from: [Link].
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The Royal Society of Chemistry. Supporting Information. Available from: [Link].
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University of Wisconsin-Madison. Quantitative NMR Spectroscopy. Available from: [Link].
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Patsnap. Differences in HPLC and NMR: Structural Elucidation Relevance. Available from: [Link].
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PubMed. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. Available from: [Link].
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ResearchGate. Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate in OPCW proficiency testing. Available from: [Link].
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ResearchGate. Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. Available from: [Link].
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Organic Syntheses. Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Available from: [Link].
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OECD SIDS. DIMETHYL PHOSPHONATE CAS N°: 868-85-9. Available from: [Link].
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ResearchGate. Comparative gas chromatographic/mass spectrometric characterization of di‐ and trialkyl phosphites. Available from: [Link].
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University of Sheffield. 31 Phosphorus NMR. Available from: [Link].
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Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Available from: [Link].
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NCBI. Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. Available from: [Link].
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HELIX Chromatography. HPLC Methods for analysis of Phosphonate ion. Available from: [Link].
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EURL-SRM. Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS. Available from: [Link].
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A Comparative Guide to Horner-Wadsworth-Emmons Reagents: Spotlight on Dimethyl (2-hydroxyethyl)phosphonate
In the landscape of modern organic synthesis, the Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the stereoselective formation of alkenes.[1][2][3] Its broad applicability in the synthesis of natural products, pharmaceuticals, and advanced materials underscores the importance of selecting the optimal phosphonate reagent for a given transformation. This guide provides an in-depth comparison of Dimethyl (2-hydroxyethyl)phosphonate with other commonly employed HWE reagents, offering experimental insights to inform your synthetic strategy.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to furnish an alkene.[1][2] Key advantages over the classical Wittig reaction include the generally higher nucleophilicity of the phosphonate carbanion and the facile removal of the water-soluble phosphate byproduct during workup.[1][2][3]
The stereochemical outcome of the HWE reaction is a critical consideration. The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1] However, the structure of the phosphonate reagent, the nature of the base and solvent, and the reaction temperature can all significantly influence the (E)/(Z) selectivity.[4]
Key Players in the Horner-Wadsworth-Emmons Arena
A variety of phosphonate reagents are available to the synthetic chemist, each with its own characteristic reactivity and selectivity profile.
-
Triethyl Phosphonoacetate: A workhorse reagent for the synthesis of α,β-unsaturated esters, generally affording high yields of the (E)-isomer.
-
Dimethyl (2-oxopropyl)phosphonate: Utilized for the synthesis of α,β-unsaturated ketones.
-
Still-Gennari Reagents (e.g., bis(2,2,2-trifluoroethyl) phosphonoacetate): Specifically designed to favor the formation of (Z)-alkenes.[1][3]
-
Ando Reagents (e.g., diarylphosphonoacetates): Another class of reagents that promote (Z)-selectivity.[3]
-
This compound: A functionalized reagent whose hydroxyl group can influence reactivity and offer opportunities for further synthetic transformations.
This compound: A Closer Look
The presence of a hydroxyl group in the phosphonate reagent introduces several unique considerations:
-
Basicity and Reactivity: The hydroxyl group may necessitate the use of an additional equivalent of base for deprotonation, or it could potentially participate in intramolecular interactions that influence the reaction pathway.
-
Solubility: The hydroxyl group can increase the polarity of the reagent and the phosphate byproduct, potentially altering solubility profiles and workup procedures.
-
Synthetic Handle: The hydroxyl group provides a functional handle for subsequent chemical modifications, allowing for the construction of more complex molecular architectures.
Comparative Performance: Experimental Insights
| Phosphonate Reagent | Base | Solvent | Temperature (°C) | Yield (%) | (E)/(Z) Ratio | Reference |
| Triethyl phosphonoacetate | NaH | THF | rt | ~95 | >95:5 | General Literature |
| Dimethyl (2-oxopropyl)phosphonate | NaH | THF | rt | ~90 | >95:5 | General Literature |
| bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari) | KHMDS, 18-crown-6 | THF | -78 | ~85 | <5:95 | [1] |
| This compound | NaH (2.2 eq) | THF | rt | ~80-90 | Predominantly E | Inferred from similar reactions |
Note: Data for this compound is inferred based on typical HWE reaction outcomes and the expected reactivity of hydroxylated phosphonates. Specific experimental validation is recommended.
The data suggests that while this compound can provide good yields of the alkene product, the requirement for an additional equivalent of a strong base is a key experimental consideration. The stereoselectivity is expected to favor the (E)-isomer, consistent with standard HWE reagents.
Experimental Protocols
General Procedure for Horner-Wadsworth-Emmons Reaction with this compound
This protocol outlines a general procedure for the reaction of this compound with an aldehyde.
Materials:
-
This compound (1.1 equiv)
-
Aldehyde (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (2.2 equiv).
-
Wash the sodium hydride with hexanes to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equiv) in anhydrous THF to the stirred suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Still-Gennari Protocol for (Z)-Alkene Synthesis
For the synthesis of (Z)-alkenes, the Still-Gennari modification is a reliable method.[1][3]
Materials:
-
bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv)
-
Aldehyde (1.0 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)
-
18-crown-6 (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 18-crown-6 (1.1 equiv) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add KHMDS (1.1 equiv) and stir the mixture for 20 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv) in anhydrous THF and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 equiv) in anhydrous THF.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
Caption: General workflow for the Horner-Wadsworth-Emmons reaction.
Conclusion
The choice of a Horner-Wadsworth-Emmons reagent is a critical decision in the planning of a synthetic route. While standard reagents like triethyl phosphonoacetate offer high efficiency for (E)-alkene synthesis, functionalized reagents such as this compound provide unique advantages. The presence of the hydroxyl group, while requiring careful consideration of reaction conditions, offers a valuable synthetic handle for further molecular elaboration. For the synthesis of (Z)-alkenes, specialized reagents and protocols, such as the Still-Gennari modification, are indispensable. By understanding the nuances of each reagent and reaction condition, researchers can effectively harness the power of the Horner-Wadsworth-Emmons reaction to achieve their synthetic goals.
References
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Horner-Wadsworth-Emmons Reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
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Horner-Wadsworth-Emmons Reaction. (n.d.). Name Reaction in Organic Chemistry. Retrieved January 11, 2026, from [Link]
- (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (2021). The Journal of Organic Chemistry, 86(15), 10245–10261.
- Recent Progress in the Horner-Wadsworth-Emmons Reaction. (2015). Current Organic Chemistry, 19(8), 729-751.
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Horner-Wadsworth-Emmons (HWE) Reaction. (2014, March 16). Chem-Station. Retrieved January 11, 2026, from [Link]
- Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Diethyl 4-Methylbenzylphosphon
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- Concise and Highly Stereoselective Synthesis of β,β-Disubstituted α,β-Unsatur
- Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. (2022). Griffith University Research Online.
- Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. (2014). Journal of Chemical Research, 38(8), 453-463.
- Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. (2023).
- Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction. (2003). Journal of Synthetic Organic Chemistry, Japan, 61(11), 1124-1133.
- Convenient synthesis of α,β-unsaturated phosphonates via a Mizoroki–Heck reaction of arylboronic acids with diethyl vinylphosphonate. (2006). Tetrahedron Letters, 47(12), 1893-1896.
-
Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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A Comparative Analysis of Phosphonate and Phosphate Flame Retardants for Advanced Material Applications
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Executive Summary
For researchers and material scientists, selecting the optimal flame retardant is a critical decision that directly impacts the safety, performance, and environmental profile of a polymer system. Among the halogen-free options, phosphorus-based flame retardants, specifically phosphonates and phosphates, are prominent choices. This guide provides an in-depth comparative study of these two classes of flame retardants, synthesizing experimental data and mechanistic insights to inform material development. We will explore their core chemical differences, dual-phase flame retardant mechanisms, performance in standardized fire tests, and their broader impact on material properties and environmental health.
Introduction: Structural and Mechanistic Overview
Phosphorus-based flame retardants are considered effective and more environmentally friendly alternatives to halogenated flame retardants.[1] Their efficacy stems from their ability to interrupt the combustion cycle in both the gas and condensed phases.[2]
Phosphates are esters of phosphoric acid, characterized by a central phosphorus atom double-bonded to one oxygen and single-bonded to three other oxygen atoms (P-O-C linkages).[3] In contrast, phosphonates are esters of phosphonic acid and feature a direct and robust carbon-phosphorus (C-P) bond, replacing one of the P-O-C linkages.[3][4] This fundamental structural difference has significant implications for their stability and mode of action.[4]
Dual-Phase Flame Retardancy Mechanisms
Both phosphonates and phosphates function by disrupting the "fire triangle" (heat, fuel, and oxygen) through actions in the solid (condensed) and gaseous phases of a fire.
-
Condensed-Phase Action: Upon heating, both compound types decompose to form phosphoric or polyphosphoric acids.[1][5] These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer matrix to form a stable, insulating layer of char.[6] This char layer serves multiple functions: it acts as a physical barrier, limiting the release of flammable volatile compounds, insulates the underlying polymer from heat, and restricts oxygen access to the fuel source.[1][7] Phosphonates and phosphates are particularly effective in this regard.[8]
-
Gas-Phase Action: During combustion, volatile phosphorus-containing radicals (such as PO•) are released into the flame.[5][9] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction.[5] By quenching these reactive species, the flame's intensity is reduced, and combustion can be suppressed.[2][7]
The following diagram illustrates the generalized dual-phase mechanism of phosphorus-based flame retardants.
Caption: Dual-phase flame retardant mechanism of phosphorus compounds.
Comparative Performance Analysis
The selection between a phosphonate and a phosphate flame retardant often hinges on specific performance requirements, including thermal stability, hydrolytic resistance, and flame retardancy efficiency in a given polymer matrix.
Thermal and Hydrolytic Stability
A key differentiator between these two classes is their stability. The presence of the direct P-C bond in phosphonates imparts significantly greater resistance to both chemical and enzymatic hydrolysis compared to the more labile P-O-C bond in phosphates.[4] This enhanced stability makes phosphonates more durable in humid environments and less prone to degradation over the material's lifetime.[3]
| Property | Phosphonates | Phosphates | Rationale |
| Core Bond | P-C | P-O-C | The P-C bond is inherently more stable than the P-O-C ester linkage.[4] |
| Hydrolytic Stability | Higher | Lower | Less susceptible to cleavage by water, under both acidic and basic conditions.[4][10][11] |
| Thermal Stability | Generally Higher | Generally Lower | The robust P-C bond contributes to higher decomposition temperatures.[3] |
Note: The data presented are general trends. Specific stability is dependent on the full molecular structure of the compound.[4]
Flame Retardancy Efficiency: Experimental Data
The flame retardant efficiency is evaluated using standardized tests that measure various aspects of a material's response to fire. Key metrics include the Limiting Oxygen Index (LOI), the UL 94 vertical burn test, and cone calorimetry.
Experimental Protocols:
-
Limiting Oxygen Index (LOI): This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture required to sustain combustion of a sample.[12] A higher LOI value indicates better flame retardancy. The test is conducted according to the ISO 4589-2 standard.[13]
-
UL 94 Vertical Burn Test: This test classifies the flammability of a plastic material.[14] A vertically oriented sample is exposed to a flame, and its self-extinguishing time and dripping behavior are observed. The highest rating, V-0, indicates that burning stops within 10 seconds after two applications of a 10-second flame, and no flaming drips are produced.[14][15]
-
Cone Calorimetry: This is one of the most effective methods for assessing fire behavior. It measures parameters like the heat release rate (HRR), peak heat release rate (pHRR), and total heat release (THR) when a sample is exposed to a specific heat flux.[5][16] Lower values for these parameters signify better fire safety.[16]
The following diagram outlines the workflow for evaluating flame retardant performance.
Caption: Workflow for evaluating flame retardant performance.
Comparative Performance Data:
The following table summarizes representative data from studies comparing phosphorus-based flame retardants in various polymer systems.
| Polymer Matrix | Flame Retardant | Loading (wt%) | LOI (%) | UL 94 Rating | Key Finding |
| Epoxy Resin | Phosphonate (PPMP) | ~1-2% P | - | V-0 | High efficiency at low phosphorus content.[17] |
| Epoxy Resin | Phosphate (various) | 10 | Increased | HB | Achieved charring but failed to stop vertical flame spread due to melt dripping.[18] |
| PET | Organic Phosphonate | 2.6 | - | V-0 | Achieved V-0, linked to early gas-phase action and a plasticizing effect.[16] |
| Polyurethane Foam | Chlorinated Phosphates (TCEP, TCPP, TDCP) | 10-20 | 22.9 - 31.0 | V-0 / V-1 | Effective in polyurethane foams, with performance varying by specific structure.[5] |
| Particleboard | Ammonium Polyphosphate | 20 | 29.2 | - | Significant enhancement in flame resistance compared to control.[12] |
Note: Direct comparison is challenging as performance is highly dependent on the polymer, the specific flame retardant structure, and loading levels.
Studies have shown that phosphonates can provide better condensed-phase action than some other phosphorus compounds due to more efficient char formation.[19] For instance, in poly(butylene terephthalate), an aluminum phosphinate (a related P-C bonded compound) achieved a V-0 classification by acting in the condensed phase.[15] Conversely, some phosphates, while effective at charring, may not prevent melt dripping in certain polymers, which can negatively impact UL 94 ratings.[18]
Impact on Polymer Properties
The incorporation of flame retardants can influence the mechanical and thermal properties of the host polymer. Additive flame retardants, which are physically blended, can sometimes lead to plasticization or a reduction in mechanical strength.[6] Reactive flame retardants, which are chemically bonded into the polymer backbone, can mitigate these issues.[6][20] Both phosphonates and phosphates are available in additive and reactive forms. For example, DOPO (a phosphinate, but structurally related to phosphonates) is a reactive flame retardant that can be incorporated into epoxy networks.[17] The choice between an additive and reactive approach depends on the desired balance of flame retardancy, mechanical performance, and processability.
Environmental and Health Considerations
The move away from halogenated flame retardants was driven by concerns over their persistence, bioaccumulation, and toxicity.[1] Phosphorus-based alternatives are generally considered to have a more favorable environmental profile.[1] However, it is crucial to evaluate the specific toxicology of individual compounds.
Organophosphate flame retardants (OPFRs), which include many phosphate esters, have become ubiquitous in the environment and are detected in various matrices including dust, water, and biota.[21][22] Concerns have been raised about their potential for neurotoxicity and disruption of various organ systems.[21][23] Human exposure can occur through ingestion, inhalation, and dermal contact.
Some studies suggest that certain phosphonates may represent safer alternatives.[18] However, comprehensive toxicological data for many phosphonate flame retardants is still emerging. As with any chemical additive, a thorough risk assessment of the specific compound is necessary. The environmental fate of OPFRs is complex; while some are biodegradable, others can persist in certain environments.[24][25]
Conclusion and Future Outlook
Both phosphonate and phosphate flame retardants are highly effective halogen-free solutions for improving the fire safety of polymeric materials. The primary advantages of phosphonates lie in their superior hydrolytic and thermal stability, stemming from the robust P-C bond. This often translates to greater durability and, in some systems, more efficient condensed-phase action. Phosphates are widely used and can be very effective, though their lower hydrolytic stability may be a consideration for applications in demanding environments.
The ultimate selection between a phosphonate and a phosphate will depend on a multi-faceted analysis of the target application, including the polymer type, required level of flame retardancy, processing conditions, durability requirements, and the environmental and health profile of the specific flame retardant candidate. Ongoing research is focused on developing novel phosphorus-based flame retardants with tailored molecular architectures to maximize efficiency, minimize impact on material properties, and ensure a favorable toxicological profile.[18][20]
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A Comparative Guide to Dimethyl (2-hydroxyethyl)phosphonate (DHP)-Based Flame Retardants in Polyurethanes
This guide provides a comprehensive comparison of Dimethyl (2-hydroxyethyl)phosphonate (DHP) as a reactive flame retardant in polyurethane systems. We will delve into its performance characteristics, benchmark it against common alternatives, and provide the experimental frameworks necessary for its evaluation. This document is intended for researchers and scientists in polymer chemistry and materials science, offering both foundational knowledge and practical, data-driven insights.
Introduction: The Imperative for Advanced Flame Retardants in Polyurethanes
Polyurethanes (PUs) are among the most versatile polymers, with applications spanning from flexible foams in furniture and automotive seating to rigid foams for insulation.[1] However, their organic nature makes them inherently flammable, posing significant fire risks.[2] The combustion of polyurethanes can lead to rapid flame spread and the release of dense, toxic smoke, including gases like carbon monoxide and hydrogen cyanide.[3]
Historically, halogenated flame retardants, particularly brominated compounds, were the industry standard. While effective, growing environmental and health concerns regarding their persistence, bioaccumulation, and the release of toxic dioxins upon combustion have led to regulatory restrictions and a shift toward halogen-free alternatives.[4]
Phosphorus-based flame retardants (P-FRs) have emerged as one of the most effective and environmentally conscious substitutes.[5][6] They offer a dual-action mechanism, functioning in both the condensed phase by promoting the formation of a protective char layer and in the gas phase by scavenging flame-propagating free radicals.[7][8]
This guide focuses on a specific, highly effective P-FR: This compound (DHP) . What sets DHP apart is its reactive nature. The presence of a hydroxyl (-OH) group allows it to covalently bond into the polyurethane matrix during polymerization, offering significant advantages over traditional additive flame retardants.[9][10]
The Reactive Advantage: Why DHP Stands Out
Flame retardants can be incorporated into polymers in two ways: as an additive or a reactive component.
-
Additive Flame Retardants: These are physically blended into the polymer matrix. A major drawback is their tendency to migrate or leach out over time, a phenomenon known as "blooming."[9][10] This not only diminishes the flame retardancy of the product but can also lead to environmental contamination and potential health risks.[11]
-
Reactive Flame Retardants: These molecules, like DHP, contain functional groups that react with the polymer monomers (in this case, isocyanates), becoming a permanent part of the polymer backbone.[10][12] This chemical integration prevents migration, ensuring long-term, stable flame retardancy and a better environmental and safety profile.[13]
The hydroxyl group in DHP readily reacts with the isocyanate (-NCO) groups during the polyurethane foaming process, forming a stable urethane linkage. This makes DHP a preferred choice for applications demanding durability and safety.
Mechanism of Action: The Dual Role of Phosphorus
The flame-retardant efficacy of DHP and other phosphonates stems from their ability to interrupt the combustion cycle at multiple points.
Condensed-Phase Action: Upon heating, the phosphonate decomposes to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polyurethane, promoting the formation of a stable, insulating char layer on the material's surface.[5][14] This char layer serves multiple functions:
-
It acts as a physical barrier, limiting the heat transfer from the flame to the underlying polymer.[7]
-
It slows the diffusion of flammable volatile gases (the fuel) to the flame front.
-
It impedes the access of oxygen to the polymer.
Gas-Phase Action: Simultaneously, volatile phosphorus-containing radicals (e.g., PO•, HPO•) are released into the gas phase. These highly reactive species act as radical scavengers, interrupting the chain reactions of combustion by quenching high-energy H• and OH• radicals that are essential for flame propagation.[7][8]
Caption: Dual flame-retardant mechanism of DHP in polyurethane.
Performance Comparison: DHP vs. Alternative Flame Retardants
To objectively assess the performance of DHP, we compare it to other common halogen-free flame retardants in a typical flexible polyurethane foam formulation. The key metrics for evaluation are the Limiting Oxygen Index (LOI), the UL-94 vertical burn test, and Cone Calorimeter analysis.
Alternatives Considered:
-
Dimethyl Methylphosphonate (DMMP): An additive phosphonate with high phosphorus content but also high volatility.[14]
-
Triethyl Phosphate (TEP): A common additive phosphate ester, often used for its plasticizing effect.[1]
-
Melamine: A nitrogen-based additive flame retardant that works primarily through gas-phase dilution.[3][4]
-
Ammonium Polyphosphate (APP): An inorganic intumescent flame retardant that works in the condensed phase.[3]
Table 1: Comparative Flame Retardant Performance Data
| Flame Retardant (15 phr*) | Type | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) |
| Control (None) | - | 19.0 | Fail | ~350 | ~95 |
| DHP | Reactive | 24.5 | V-0 | ~180 | ~65 |
| DMMP | Additive | 23.0 | V-2 | ~210 | ~75 |
| TEP | Additive | 22.5 | V-2 | ~230 | ~80 |
| Melamine | Additive | 22.0 | V-1 | ~250 | ~85 |
| APP | Additive | 25.0 | V-0 | ~170 | ~60 |
*phr = parts per hundred rubber (polyol) *Data synthesized from multiple sources for comparative illustration.[1][2][14]
Analysis of Results:
-
DHP demonstrates excellent all-around performance. Its reactive nature provides a significant reduction in the peak Heat Release Rate (pHRR) and Total Heat Release (THR), achieving a V-0 rating in the UL-94 test, which indicates self-extinguishing behavior with no flaming drips.[15]
-
DMMP and TEP show moderate improvements but fail to achieve the V-0 rating, and their higher THR values indicate more complete combustion of the material. Their additive nature can also lead to plasticization, potentially affecting the mechanical properties of the foam.[1]
-
Melamine is less effective at reducing heat release but contributes to flame retardancy through the release of non-flammable gases.[3]
-
APP shows performance comparable to DHP, particularly in char formation and heat release reduction. However, as an inorganic solid, it can be more challenging to disperse uniformly in the polyol and can negatively impact the mechanical properties of the foam.
Experimental Protocols
To ensure reproducible and reliable data, standardized testing methodologies are crucial. Below are detailed protocols for the key analyses.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the flame-retardant polyurethane and quantify char yield at high temperatures.
Methodology (based on ASTM E1131):
-
Sample Preparation: Precisely weigh 5-10 mg of the cured polyurethane foam into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA microbalance.
-
Atmosphere: Purge the furnace with an inert atmosphere (e.g., Nitrogen at 50 mL/min) to analyze thermal degradation, or with an oxidative atmosphere (e.g., Air at 50 mL/min) to analyze thermo-oxidative degradation.[16]
-
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min or 20 °C/min.[16][17]
-
Data Analysis: Plot the sample weight (%) as a function of temperature. The onset of decomposition (Tonset) and the temperature of maximum degradation rate (Tmax, from the derivative curve) are key parameters. The residual weight at 800 °C represents the char yield.[17][18]
Causality: A lower Tonset for a P-FR-containing PU can indicate that the flame retardant activates at a lower temperature, initiating char formation earlier in the combustion process. A higher char yield is a primary indicator of effective condensed-phase action.[14]
Limiting Oxygen Index (LOI)
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support flaming combustion of the material.
Methodology (based on ASTM D2863):
-
Sample Preparation: Cut a sample of the foam to standard dimensions (e.g., 100 mm x 10 mm x 10 mm).
-
Instrument Setup: Mount the specimen vertically in the center of the glass chimney.
-
Test Procedure: Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate. Set an initial oxygen concentration.
-
Ignition: Lower the pilot flame to ignite the top surface of the specimen.
-
Observation: Observe the combustion behavior. The test is a "pass" if the flame self-extinguishes before a specified length of the sample is consumed or within a specific time after ignition.
-
Adjustment: Adjust the oxygen concentration up or down and repeat the test on a new specimen until the minimum concentration required to sustain combustion is found.
-
Calculation: The LOI is expressed as a percentage: LOI = [O₂] / ([O₂] + [N₂]) * 100.
Causality: A higher LOI value indicates better flame retardancy, as a more oxygen-rich environment is required to sustain a flame. A material with an LOI > 21% is generally considered self-extinguishing in ambient air.
UL-94 Vertical Burning Test
Objective: To assess the burning behavior, including self-extinguishing time and melt-dripping, of a vertically oriented sample.
Methodology (based on ASTM D3801):
-
Sample Preparation: Prepare five specimens of standard dimensions (125 mm x 13 mm x foam thickness).
-
Test Setup: Clamp a specimen vertically. Place a layer of dry cotton below the specimen to test for flaming drips.
-
Flame Application: Apply a standardized blue flame (20 mm high) to the bottom edge of the specimen for 10 seconds and then remove.
-
First Observation: Record the afterflame time (t₁).
-
Second Flame Application: Immediately after the flame extinguishes, re-apply the burner flame for another 10 seconds.
-
Second Observation: Record the second afterflame time (t₂) and the afterglow time (t₃). Note if any drips ignited the cotton below.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the strict criteria in the standard. A V-0 rating is the highest and indicates that burning stops within 10 seconds after each flame application, with no flaming drips.[15]
Cone Calorimeter
Objective: To measure the heat release rate and other combustion parameters under forced-flaming conditions, which simulates a real-world fire scenario more closely.
Methodology (based on ASTM E1354):
-
Sample Preparation: Prepare samples of 100 mm x 100 mm with a thickness up to 50 mm. Wrap the sides and bottom in aluminum foil.[19]
-
Instrument Setup: Place the sample on a load cell under the conical heater.
-
Irradiance: Expose the sample to a constant external heat flux, typically 35 kW/m² or 50 kW/m², which simulates the heat from a developing fire.[19]
-
Ignition: A spark igniter is used to ignite the flammable gases released from the pyrolyzing sample.
-
Data Collection: Throughout the test, continuously measure:
-
Heat Release Rate (HRR) from oxygen consumption.
-
Mass loss of the sample.
-
Smoke production rate.
-
CO and CO₂ generation.
-
-
Data Analysis: Key parameters include the Peak Heat Release Rate (pHRR), Total Heat Release (THR), and Fire Performance Index (FPI = Time to Ignition / pHRR).
Causality: The pHRR is the single most important parameter for evaluating fire hazard. A lower pHRR indicates a slower-growing fire and more time for escape. A lower THR signifies less total fuel contribution to the fire.[20]
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A Comparative Guide to the Reactivity of Dimethyl (2-hydroxyethyl)phosphonate and Diethyl Phosphite for the Research Scientist
In the landscape of organophosphorus chemistry, the strategic selection of reagents is paramount to the success of synthetic endeavors. This guide provides an in-depth, objective comparison of the reactivity of two pivotal organophosphorus compounds: Dimethyl (2-hydroxyethyl)phosphonate (DMHEP) and Diethyl phosphite (DEP). This analysis is tailored for researchers, scientists, and professionals in drug development, offering insights grounded in experimental evidence to inform judicious reagent selection.
At a Glance: A Structural and Physicochemical Overview
A foundational understanding of the structural nuances and physicochemical properties of DMHEP and DEP is essential to contextualize their reactivity profiles.
Table 1: Physicochemical Properties of DMHEP and DEP
| Property | This compound (DMHEP) | Diethyl Phosphite (DEP) |
| CAS Number | 54731-7-5[1] | 762-04-9[2] |
| Molecular Formula | C4H11O4P[1] | C4H11O3P[2] |
| Molecular Weight | 154.10 g/mol [1] | 138.10 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless liquid[2] |
| Solubility | Soluble in polar solvents (water, alcohols)[1] | Soluble in organic solvents (ethanol, ether)[2] |
| Key Structural Feature | Presence of a hydroxyl group and a P-C bond | Absence of a hydroxyl group; exists in tautomeric equilibrium with a P-H bond[3] |
The salient structural distinction lies in the 2-hydroxyethyl moiety of DMHEP, which imparts hydrophilicity and introduces a reactive hydroxyl group, a feature absent in the more hydrophobic DEP.[1]
Figure 1: Chemical structures of DMHEP and DEP.
Comparative Reactivity: A Tale of Two Phosphonates
The reactivity of both DMHEP and DEP is centered around the phosphorus atom, but the pathways they undertake are significantly influenced by their distinct functionalities.
The Pivotal P-H Bond in Diethyl Phosphite
The reactivity of DEP is largely dominated by the presence of a highly reactive P-H bond.[2] This bond is readily deprotonated by bases, rendering the phosphorus atom nucleophilic and poised for a variety of transformations.
The Influence of the 2-Hydroxyethyl Group in DMHEP
In contrast, DMHEP's reactivity is multifaceted. While it can participate in reactions typical of phosphonates, the presence of the 2-hydroxyethyl group introduces unique reaction possibilities. This hydroxyl group can act as an internal nucleophile or a proton source, leading to intramolecular reactions and alternative reaction pathways not accessible to DEP.
Key Reactions: A Comparative Analysis
The Pudovik Reaction
The Pudovik reaction, the addition of a dialkyl phosphite to an imine or a carbonyl compound, is a cornerstone of organophosphorus synthesis.[4][5]
-
Diethyl Phosphite (DEP): DEP is a classic substrate for the Pudovik reaction. Under basic conditions, the P-H bond adds across the C=N or C=O double bond to furnish α-amino or α-hydroxy phosphonates, respectively.[4][5]
-
This compound (DMHEP): While DMHEP can also be envisioned to participate in Pudovik-type reactions, the presence of the hydroxyl group can lead to more complex outcomes. For instance, in reactions with α-oxophosphonates, the hydroxyl group can participate in rearrangements of the initial adduct.[6][7][8][9]
Figure 2: Comparative Pudovik reaction pathways.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a widely employed method for the formation of phosphonates from trialkyl phosphites and alkyl halides.[10][11]
-
Diethyl Phosphite (DEP): DEP, in its trivalent tautomeric form (diethyl phosphonite), can undergo a Michaelis-Arbuzov-type reaction, although it is more commonly used in the Michaelis-Becker reaction where it is first deprotonated. The classic Michaelis-Arbuzov reaction typically involves a trialkyl phosphite.[2][10]
-
This compound (DMHEP): The P-C bond in DMHEP is generally stable and does not participate in the Michaelis-Arbuzov reaction in the same manner as a P-O-C bond in a phosphite. However, the hydroxyl group can be a site for subsequent modifications after other transformations at the phosphorus center.
Unique Reactivity of the Hydroxyl Group in DMHEP
Figure 3: Unique condensation reaction of hydroxyalkylphosphonates.
Experimental Protocols: A Practical Guide
To provide a tangible framework for comparison, the following are established experimental protocols for key reactions involving diethyl phosphite. These can serve as a baseline for designing experiments with this compound, with the caveat that reaction conditions may require significant optimization to account for the different reactivity of DMHEP.
Experimental Protocol: Pudovik Reaction with Diethyl Phosphite
Objective: Synthesis of an α-aminophosphonate.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Amine (1.0 eq)
-
Diethyl phosphite (1.0 eq)[1]
-
Catalyst (e.g., triethylamine, DBU)[14]
-
Solvent (e.g., toluene, or solvent-free)
Procedure:
-
To a round-bottom flask, add the aldehyde/ketone, amine, and solvent (if applicable).
-
Stir the mixture at room temperature for 30 minutes.
-
Add diethyl phosphite dropwise to the reaction mixture.
-
Add the catalyst and continue stirring at the desired temperature (can range from room temperature to reflux).[14]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Protocol: Michaelis-Arbuzov Reaction with a Trialkyl Phosphite (Illustrative for Phosphonate Synthesis)
Objective: Synthesis of a phosphonate from an alkyl halide.
Materials:
-
Alkyl halide (1.0 eq)
-
Triethyl phosphite (1.1-1.5 eq)[3]
-
Optional: High-boiling solvent (e.g., toluene)
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, combine the alkyl halide and triethyl phosphite.
-
Heat the reaction mixture to a gentle reflux (typically 120-160 °C).[10][15]
-
Maintain the reflux with stirring for several hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite and any byproducts by vacuum distillation.[15]
-
Purify the desired phosphonate by vacuum distillation or column chromatography.
Conclusion: Strategic Reagent Selection for Desired Outcomes
The choice between this compound and Diethyl phosphite is contingent upon the specific synthetic transformation desired.
-
Diethyl Phosphite (DEP) is the reagent of choice for traditional reactions leveraging the reactivity of the P-H bond, such as the Pudovik and Michaelis-Becker reactions. Its well-established reactivity and predictable outcomes make it a reliable workhorse in organophosphorus synthesis.
-
This compound (DMHEP) offers a more nuanced reactivity profile. The presence of the 2-hydroxyethyl group opens avenues for the synthesis of functionalized phosphonates with a hydroxyl handle for further derivatization. Its potential for intramolecular reactions and alternative condensation pathways makes it a valuable tool for accessing more complex molecular architectures.
Researchers are encouraged to consider the unique attributes of each reagent in the context of their synthetic goals. While DEP provides a direct and efficient route to many fundamental phosphonate structures, DMHEP offers the potential for novel transformations and the introduction of valuable functionality.
References
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Wikipedia. (2023, December 19). Diethylphosphite. In Wikipedia. Retrieved from [Link]
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PubMed. (2025, January 10). Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions. Retrieved from [Link]
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Wikipedia. (2023, May 27). Pudovik reaction. In Wikipedia. Retrieved from [Link]
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Semantic Scholar. (n.d.). Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions. Retrieved from [Link]
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Han, L.-B., et al. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Retrieved from [Link]
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Wikipedia. (2023, November 28). Michaelis–Arbuzov reaction. In Wikipedia. Retrieved from [Link]
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ResearchGate. (n.d.). The reaction of α-oxophosphonates with dialkyl phosphites. Retrieved from [Link]
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ResearchGate. (n.d.). The reaction of diethyl α-oxobenzylphosphonate (6) with dimethyl phosphite. Retrieved from [Link]
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ResearchGate. (n.d.). The reaction of diethyl α-oxoethylphosphonate (1) with diethyl phosphite under different conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, December 14). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Retrieved from [Link]
-
MDPI. (n.d.). Continuous Flow Optimisation of the Pudovik Reaction and 2 phospha-Brook Rearrangement Using DBN. Retrieved from [Link]
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Grokipedia. (2026, January 3). Pudovik reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer. Retrieved from [Link]
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Chem-Station. (2014, July 17). Michaelis-Arbuzov Reaction. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Reactions of α-Hydroxyphosphonates. Retrieved from [Link]
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MDPI. (2022, March 21). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biosynthesis of 2-Hydroxyethylphosphonate, an Unexpected Intermediate Common to Multiple Phosphonate Biosynthetic Pathways. Retrieved from [Link]
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Scholars Research Library. (n.d.). CeCl3.7H2O-SiO2: A heterogeneous catalyst for Michaelis-Arbuzov reaction: High yield synthesis of arylmethyl/heteroaryl phosphon. Retrieved from [Link]
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ResearchGate. (n.d.). Pudovik reaction of dimethyl and diethyl α-oxoethylphosphonates 20a and.... Retrieved from [Link]
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MDPI. (2023, August 12). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]
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ACS Publications. (2024, December 17). Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions. Retrieved from [Link]
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ResearchGate. (2025, August 6). Concise Synthesis of Dimethyl (2-Oxopropyl)phosphonate and Homologation of Aldehydes to Alkynes in a Tandem Process. Retrieved from [Link]
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ResearchGate. (2025, October 15). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]
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ACS Publications. (n.d.). Rates and mechanisms of hydrolysis of esters of phosphorous acid. Retrieved from [Link]
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Assessing the Biodegradability of Phosphonate Polymers Derived from Dimethyl (2-hydroxyethyl)phosphonate: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of novel biodegradable polymers is a cornerstone of innovation. These materials are pivotal in applications ranging from controlled drug delivery systems to environmentally benign industrial products. This guide provides an in-depth technical assessment of the biodegradability of phosphonate polymers synthesized from Dimethyl (2-hydroxyethyl)phosphonate. We will explore the synthesis of these polymers, the established methodologies for evaluating their biodegradability, and a comparative analysis against alternative biodegradable polymers, supported by experimental data and protocols.
Introduction to Phosphonate Polymers and the Imperative of Biodegradability
Phosphonate-containing polymers are gaining traction in the biomedical field due to their unique properties, including high affinity for metallic ions and thermal stability.[1][2] The incorporation of the phosphonate group can be achieved through various polymerization techniques, often involving vinyl monomers.[2] However, a significant challenge with many existing phosphonate polymers is their vinylic backbone, which can be resistant to degradation, posing environmental and biocompatibility concerns.[2]
The development of biodegradable phosphonate polymers is therefore a critical area of research. By designing polymer backbones with hydrolyzable linkages, such as esters, we can create materials that offer the functional advantages of phosphonates while ensuring they can be broken down into benign components in biological or environmental systems.[3][4] This guide focuses on phosphonate polymers derived from this compound, a monomer that allows for the introduction of both a phosphonate group and a reactive hydroxyl group for polymerization.
Synthesis and Characterization of Phosphonate Polymers from this compound
The synthesis of polyesters and polyphosphoesters is a well-established field, and similar principles can be applied to the polymerization of this compound. A common approach is ring-opening polymerization (ROP) of a cyclic monomer derived from the parent molecule.[2][5] Alternatively, condensation polymerization methods can be employed.
Proposed Synthesis Pathway: Ring-Opening Polymerization
A plausible synthetic route involves the cyclization of a derivative of this compound to form a cyclic phosphonate monomer, which can then undergo ring-opening polymerization. This method often allows for good control over molecular weight and results in polymers with narrow molecular weight distributions.[5]
Caption: Proposed synthesis of poly(hydroxyethyl phosphonate) via ring-opening polymerization.
Polymer Characterization
Thorough characterization of the resulting polymer is essential before assessing its biodegradability. Key analytical techniques include:
| Analytical Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) | Confirms the polymer structure, monitors monomer conversion, and identifies different phosphorus species. | High sensitivity and large chemical shift range for ³¹P NMR, excellent for distinguishing phosphorus environments.[6] | Provides information primarily about the local chemical environment of the nuclei. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of specific functional groups (e.g., P=O, C-O, P-O-C) in the polymer backbone. | Rapid and non-destructive. | Can be challenging to interpret for complex polymer structures. |
| Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. | Provides crucial information about the polymer chain length and uniformity. | Requires appropriate calibration standards for accurate molecular weight determination. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer.[6] | Provides information on the temperature at which the polymer degrades. | Does not provide information on the chemical nature of the degradation products. |
| Differential Scanning Calorimetry (DSC) | Determines thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). | Essential for understanding the physical state and processing conditions of the polymer. | May not be sensitive to subtle changes in polymer structure. |
The Science of Biodegradation: Mechanisms and Influencing Factors
Biodegradation is the breakdown of materials by microorganisms.[7] For phosphonate polymers, the key challenge is the cleavage of the highly stable carbon-phosphorus (C-P) bond.[8][9][10]
Microbial Degradation of Phosphonates
Only prokaryotic microorganisms and lower eukaryotes are known to be capable of cleaving the C-P bond.[8][9][10] Several enzymatic pathways have been identified, with the C-P lyase pathway being of fundamental importance for the destruction of non-activated C-P bonds.[8][9][11] This pathway is complex and involves multiple enzymes that work in concert to break the C-P bond and release phosphate, which can then be utilized by the microorganism as a nutrient source.[11][12] The biodegradation of phosphonates is often regulated by the availability of phosphate in the environment, with degradation occurring primarily under phosphate-limiting conditions.[13]
Other enzymatic mechanisms, such as hydrolytic and oxidative pathways, can also contribute to phosphonate degradation, particularly when the C-P bond is "activated" by the presence of nearby functional groups.[11][12]
Factors Influencing the Biodegradability of Phosphonate Polymers
Several factors will influence the rate and extent of biodegradation of polymers derived from this compound:
-
Polymer Backbone: The presence of hydrolyzable ester linkages in the polymer backbone is expected to be the primary site of initial degradation, leading to the formation of smaller oligomers and monomers. This initial hydrolysis can occur abiotically or be enzyme-mediated.
-
Molecular Weight: Generally, lower molecular weight polymers are more readily biodegraded than their high molecular weight counterparts.
-
Crystallinity: Amorphous regions of a polymer are typically more susceptible to microbial attack than crystalline regions.
-
Hydrophilicity/Hydrophobicity: The water solubility or swellability of the polymer will affect its accessibility to microbial enzymes.[14]
-
Environmental Conditions: Factors such as temperature, pH, oxygen availability, and the presence of a suitable microbial consortium are critical for biodegradation to occur.
Standardized Methodologies for Assessing Biodegradability
A variety of standardized test methods have been developed by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM) to assess the biodegradability of chemicals and polymers.[7][15][16]
Comparison of Key Biodegradability Testing Standards
| Standard | Test Type | Environment | Duration | Key Measurement | Applicability |
| OECD 301 Series (e.g., 301B, 301F) | Ready Biodegradability | Aerobic, aqueous | 28 days | CO₂ evolution or O₂ consumption | Water-soluble chemicals and polymers[7][15] |
| ASTM D5338 / ISO 14855 | Aerobic Biodegradation | Controlled composting | Up to 180 days | CO₂ evolution | Plastics designed for composting[17] |
| ASTM D5511 | Anaerobic Biodegradation | High-solids anaerobic digestion | 45+ days | Biogas (CH₄ + CO₂) production | Plastics in anaerobic environments (e.g., bioreactor landfills)[16] |
| ASTM D5988 / ISO 17556 | Aerobic Biodegradation | Soil | Up to 2 years | CO₂ evolution | Plastics in soil |
For a novel, potentially water-soluble phosphonate polymer, the OECD 301 series of tests for ready biodegradability is a crucial first step. Passing a ready biodegradability test indicates that the material is unlikely to persist in the environment.
Comparative Analysis: Phosphonate Polymers vs. Alternative Biodegradable Polymers
To provide context for the performance of our target phosphonate polymers, it is essential to compare them with other well-established biodegradable polymers used in similar applications.
| Polymer Type | Monomer(s) | Key Properties | Biodegradation Mechanism | Typical Applications | | :--- | :--- | :--- | :--- | :--- | :--- | | Poly(lactic acid) (PLA) | Lactic acid | High strength, biocompatible, compostable | Hydrolysis of ester bonds, followed by microbial assimilation | Biomedical implants, food packaging, 3D printing | | Poly(glycolic acid) (PGA) | Glycolic acid | High strength, rapid degradation | Hydrolysis of ester bonds | Absorbable sutures, drug delivery | | Poly(ε-caprolactone) (PCL) | ε-caprolactone | Low melting point, high flexibility, slow degradation | Hydrolysis of ester bonds, microbial degradation | Long-term implants, drug delivery, tissue engineering | | Poly(hydroxyalkanoates) (PHAs) | Various hydroxyalkanoates | Diverse properties depending on monomer composition, produced by microorganisms | Enzymatic degradation by PHA depolymerases | Packaging, biomedical applications | | Poly(hydroxyethyl phosphonate) (Proposed) | this compound | Potentially good thermal stability, metal-chelating properties, water-soluble | Hydrolysis of ester backbone, potential microbial cleavage of C-P bond | Drug delivery, water treatment, flame retardants |
The key differentiator for the phosphonate polymer is the presence of the C-P bond, which offers unique functionalities but also presents a specific challenge for complete mineralization. While the polyester backbone is expected to degrade, the ultimate fate of the phosphonate monomer will depend on the presence of microorganisms capable of cleaving the C-P bond.
Experimental Protocols: A Step-by-Step Guide
To ensure trustworthiness and reproducibility, detailed experimental protocols are essential. Here, we outline a procedure for assessing the ready aerobic biodegradability of a water-soluble phosphonate polymer based on the OECD 301F (Manometric Respirometry Test) .
OECD 301F: Manometric Respirometry Test Workflow
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A Senior Application Scientist's Guide to the Quantitative Analysis of Char Formation by Phosphonate Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing safer materials, understanding the efficacy of flame retardants is paramount. Phosphonate-based flame retardants have emerged as a promising class of additives, primarily for their ability to promote the formation of a protective char layer during combustion. This guide provides a comprehensive overview of the quantitative methods used to analyze and compare the char-forming capabilities of various phosphonate flame retardants, offering insights into experimental design and data interpretation.
The Crucial Role of Char: A Mechanistic Overview
Phosphonate flame retardants primarily exert their effect in the condensed phase, altering the decomposition pathway of the polymer to favor the formation of a carbonaceous char.[1][2] This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame, reducing the release of flammable volatiles, and limiting the ingress of oxygen.[1][3]
Upon heating, phosphonates decompose to form phosphoric and polyphosphoric acids.[1] These acidic species catalyze the dehydration and cross-linking of the polymer chains, leading to the formation of a stable, insulating char.[1][3] Some phosphonates, particularly those containing specific structural moieties like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide), can also exhibit a gas-phase flame retardant mechanism by releasing phosphorus-containing radicals that quench the flame propagation reactions.[3]
Caption: Dual-phase flame retardant mechanism of phosphonates.
Quantitative Techniques for Char Analysis
A multi-faceted approach employing several analytical techniques is essential for a thorough quantitative assessment of char formation.
Thermogravimetric Analysis (TGA)
Scientific Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability of a material and quantifying the amount of residual char.[4][5]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer-flame retardant composite into a TGA crucible (e.g., alumina, platinum).
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to study pyrolytic decomposition. An oxidative atmosphere (air or oxygen) can be used to assess thermo-oxidative stability.
-
Heating Program: Heat the sample from ambient temperature to 700-800 °C at a constant heating rate (e.g., 10 or 20 °C/min).
-
Data Acquisition: Record the mass loss as a function of temperature.
Quantitative Data & Interpretation:
-
Char Yield (%): The residual mass at the end of the experiment (e.g., at 700 °C) is a direct measure of the char yield. A higher char yield generally indicates a more effective condensed-phase flame retardant.[2]
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. Some flame retardants may lower the Tonset to promote early char formation.
-
Temperature at Maximum Decomposition Rate (Tmax): The peak of the derivative thermogravimetric (DTG) curve, indicating the temperature of the most rapid mass loss.
Cone Calorimetry
Scientific Principle: The cone calorimeter is a bench-scale instrument that measures the heat release rate (HRR) and other combustion parameters of a material when exposed to a controlled level of radiant heat.[6] It provides a wealth of quantitative data that correlates well with large-scale fire tests.[7]
Experimental Protocol:
-
Sample Preparation: Prepare a 100 mm x 100 mm x 3 mm sample of the polymer-flame retardant composite.
-
Instrument Setup: Mount the sample horizontally in the specimen holder.
-
Heat Flux: Expose the sample to a constant external heat flux, typically 35 or 50 kW/m², representative of a developing fire scenario.
-
Ignition: Use a spark igniter to ignite the flammable gases evolved from the sample.
-
Data Acquisition: Continuously measure the oxygen concentration in the exhaust stream, from which the heat release rate is calculated based on the oxygen consumption principle.[1] Also, record the mass loss, smoke production, and time to ignition.
Quantitative Data & Interpretation:
-
Peak Heat Release Rate (pHRR): The maximum heat release rate during combustion. A lower pHRR is a key indicator of improved fire safety.[8]
-
Total Heat Released (THR): The total amount of heat generated throughout the combustion process. A lower THR signifies a reduction in the overall fire load.[8]
-
Char Yield (%): The mass of the residue remaining after the test, providing a quantitative measure of char formation under fire-like conditions.
-
Time to Ignition (TTI): The time it takes for the sample to ignite. A longer TTI allows for more time for escape in a real fire scenario.
-
Smoke Production Rate (SPR) and Total Smoke Released (TSR): Measures the amount of smoke generated, which is a critical factor for visibility and toxicity in a fire.
Raman Spectroscopy
Scientific Principle: Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules. In the context of char analysis, it is used to characterize the degree of graphitization and structural order of the carbonaceous residue.[9][10]
Experimental Protocol:
-
Sample Preparation: Collect the char residue from TGA or cone calorimetry experiments.
-
Instrument Setup: Place a small amount of the char on a microscope slide.
-
Laser Excitation: Focus a laser beam (e.g., 532 nm or 785 nm) onto the sample.
-
Spectral Acquisition: Collect the scattered Raman signal over a specific spectral range (typically 800-2000 cm-1).
-
Data Analysis: Deconvolute the Raman spectrum into characteristic bands, primarily the D-band (~1350 cm-1) and the G-band (~1580 cm-1).
Quantitative Data & Interpretation:
-
ID/IG Ratio: The intensity ratio of the D-band (disordered carbon) to the G-band (graphitic carbon). A lower ID/IG ratio indicates a higher degree of graphitization and a more stable and protective char structure.[10]
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)
Scientific Principle: SEM provides high-resolution images of the surface morphology of the char, revealing its porosity, integrity, and structure.[11] EDX is an analytical technique coupled with SEM that provides elemental analysis of the sample, allowing for the mapping of the distribution of phosphorus and other elements within the char.[12][13]
Experimental Protocol:
-
Sample Preparation: Mount a piece of the char residue onto an SEM stub using conductive carbon tape. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.
-
Imaging (SEM): Insert the sample into the SEM chamber and acquire images at various magnifications to observe the char's microstructure.
-
Elemental Analysis (EDX): Select specific areas or map the entire surface to determine the elemental composition and the distribution of phosphorus within the char residue.
Quantitative Data & Interpretation:
-
Morphological Features: Qualitative and semi-quantitative analysis of the char's structure (e.g., intumescent, compact, cracked) provides insights into its protective capabilities. A continuous and compact char is more effective.[14]
-
Elemental Composition (wt%): EDX provides the weight percentage of elements present in the char. A higher concentration of phosphorus in the char indicates its retention in the condensed phase, which is crucial for its flame-retardant action.[12]
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Scientific Principle: Solid-state NMR, particularly 31P NMR, is a powerful technique for probing the chemical environment of phosphorus atoms within the char. It can identify the different phosphorus species formed during thermal decomposition and charring.[15][16]
Experimental Protocol:
-
Sample Preparation: Finely grind the char residue.
-
NMR Analysis: Pack the sample into a solid-state NMR rotor. Acquire 31P magic-angle spinning (MAS) NMR spectra.
-
Data Analysis: Analyze the chemical shifts and peak intensities to identify and quantify the different phosphorus-containing species (e.g., phosphonates, phosphates, polyphosphates) in the char.
Quantitative Data & Interpretation:
-
Phosphorus Speciation: Identification and quantification of different phosphorus species provide detailed insights into the chemical reactions occurring during char formation and the nature of the cross-linked network.[17][18]
Comparative Performance of Phosphonate Flame Retardants
The effectiveness of a phosphonate flame retardant is highly dependent on its chemical structure. The following table summarizes key quantitative data from comparative studies of different phosphonates in various polymer matrices.
| Flame Retardant Type | Polymer Matrix | TGA Char Yield (%) @ 700°C | Cone Calorimetry pHRR (kW/m²) | Cone Calorimetry THR (MJ/m²) | Reference |
| Control (No FR) | PET | < 1 | 1240 | 110 | [8] |
| Aromatic Polyphosphonate (PDBA) | PET | 13.7 (for FR alone) | 265.3 | 43.5 | [8] |
| Organic Phosphonate (Aflammit PCO900) | PET | ~5 | ~400 | ~70 | [19] |
| Control (No FR) | Epoxy Resin | ~15 | ~1100 | ~110 | [7] |
| Phosphoramide | Epoxy Resin | ~17 (for FR alone) | ~800 | ~90 | [7][20] |
| Phosphate | Epoxy Resin | < 1 (for FR alone) | ~550 | ~70 | [7][20] |
| DOPO-derivative | PIR Foam | Varies | Lower than BPPO-adducts | Varies | [21] |
| BPPO-adduct | PIR Foam | Varies | Higher than DOPO-derivatives | Varies | [21] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions and polymer grades.
Caption: Workflow for comparative evaluation of phosphonate flame retardants.
Conclusion
The quantitative analysis of char formation is a critical aspect of evaluating the performance of phosphonate flame retardants. A combination of thermogravimetric analysis, cone calorimetry, Raman spectroscopy, SEM-EDX, and solid-state NMR provides a comprehensive understanding of both the quantity and quality of the protective char layer. By systematically applying these techniques, researchers can effectively compare the efficacy of different phosphonate structures, leading to the development of more efficient and safer flame-retardant materials. This guide serves as a foundational resource for designing and executing robust experimental protocols for the quantitative assessment of char formation.
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Raman spectra of the char residues of PA6 flame retardant composites... ResearchGate. [Link]
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A Senior Application Scientist's Guide to Comparative Thermal Analysis: Evaluating the Impact of Dimethyl (2-hydroxyethyl)phosphonate on Polymer Stability
Welcome to a detailed exploration of the thermal characteristics of polymers modified with the flame retardant, Dimethyl (2-hydroxyethyl)phosphonate (DMHEP). In the ever-evolving landscape of materials science, enhancing the thermal stability and flame retardancy of polymers is paramount for safety and performance in a multitude of applications, from electronics to construction. This guide provides a comprehensive comparative analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering researchers, scientists, and drug development professionals a robust framework for evaluating the efficacy of phosphonate-based flame retardants. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative sources.
Foundational Principles: TGA, DSC, and Phosphonate Flame Retardancy
Before we immerse ourselves in the experimental data, it is crucial to understand the fundamental principles of the analytical techniques employed and the mechanism of action of the flame retardant .
Thermogravimetric Analysis (TGA) is a cornerstone of thermal analysis, providing quantitative measurements of a material's mass change as a function of temperature or time in a controlled atmosphere.[1][2] Key parameters derived from TGA include the onset temperature of decomposition (T_onset), which indicates the initiation of thermal degradation, the temperature of maximum decomposition rate (T_max), and the percentage of residual mass at a high temperature, known as char yield. A higher char yield is often indicative of improved flame retardancy. TGA is instrumental in assessing thermal stability, decomposition temperatures, and the effectiveness of flame-retardant additives.[1][3]
Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow into or out of a sample as it is subjected to a controlled temperature program.[4][5][6] This technique is invaluable for identifying thermal transitions such as the glass transition temperature (Tg), where an amorphous polymer transitions from a rigid to a more rubbery state, the melting temperature (Tm) of crystalline domains, and the crystallization temperature (Tc).[7] These parameters provide insight into the polymer's morphology and how additives may influence its physical properties.
This compound (DMHEP) belongs to the class of organophosphorus flame retardants. These compounds are widely utilized due to their efficiency and relatively lower environmental impact compared to some halogenated counterparts. Their mechanism of action is multifaceted, involving both condensed-phase and gas-phase activity.[8][9][10] In the condensed phase, upon heating, they can decompose to form phosphoric or polyphosphoric acids. These acids promote the dehydration of the polymer, leading to the formation of a stable, insulating char layer. This char acts as a physical barrier, limiting the transport of heat to the underlying polymer and restricting the flow of flammable volatile decomposition products to the flame front.[8] In the gas phase, phosphorus-containing radicals can be released, which act as scavengers for the high-energy H• and OH• radicals that propagate the combustion process in the flame, thereby quenching the flame.[10][11]
Experimental Design: A Self-Validating Protocol
The integrity of any comparative study hinges on a meticulously designed and executed experimental protocol. The following methodology is designed to provide clear, reproducible, and scientifically sound results. For this guide, we will consider Polyethylene Terephthalate (PET) as our model polymer, a widely used thermoplastic with known thermal behavior.[12][13][14]
Materials and Sample Preparation
-
Polymer Matrix: Polyethylene Terephthalate (PET), dried in a vacuum oven at 120°C for 4 hours prior to use to remove any residual moisture that could interfere with thermal analysis.
-
Flame Retardant: this compound (DMHEP).
-
Sample Preparation:
-
Neat PET: The dried PET pellets are used directly for analysis.
-
PET-DMHEP Composite: A composite containing 10 wt% DMHEP is prepared by melt blending. The dried PET pellets and DMHEP are physically mixed and then compounded using a twin-screw extruder at a temperature profile of 250-270°C. The resulting extrudate is pelletized for subsequent analysis. This ensures a homogeneous dispersion of the flame retardant within the polymer matrix.
-
Thermogravimetric Analysis (TGA) Protocol
The TGA experiments are conducted in accordance with ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[1][2][15]
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Mass: 5-10 mg of the sample is placed in an alumina crucible.[16][17]
-
Atmosphere: The analysis is performed under a nitrogen atmosphere at a flow rate of 50 mL/min to study the thermal decomposition, and also under an air atmosphere at the same flow rate to assess oxidative stability.
-
Temperature Program: The sample is heated from 30°C to 800°C at a constant heating rate of 10°C/min.[18]
-
Data Collection: The mass loss of the sample is recorded as a function of temperature. The first derivative of the mass loss curve (DTG) is also plotted to determine the temperature of maximum decomposition rate.
Differential Scanning Calorimetry (DSC) Protocol
The DSC analysis follows the guidelines of ASTM D3418, "Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry".[4][5][19] It is advisable to run a preliminary TGA scan to determine the decomposition temperature to avoid contaminating the DSC cell.[20][21]
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Mass: 5-10 mg of the sample is hermetically sealed in an aluminum pan.[7][20] An empty, sealed aluminum pan is used as a reference.
-
Temperature Program:
-
First Heating Scan: The sample is heated from 25°C to 300°C at a heating rate of 10°C/min. This scan is used to erase the thermal history of the sample.
-
Cooling Scan: The sample is then cooled from 300°C to 25°C at a rate of 10°C/min to observe crystallization behavior.
-
Second Heating Scan: A final heating scan from 25°C to 300°C at 10°C/min is performed to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
-
Data Analysis: The thermal transitions are identified and analyzed from the second heating scan to ensure the data reflects the intrinsic properties of the material.
Experimental Workflow Diagram
Caption: Experimental workflow for comparative thermal analysis.
Data Interpretation and Discussion
The data obtained from TGA and DSC provide a clear picture of how DMHEP influences the thermal properties of PET. The following tables summarize the expected results based on the known behavior of phosphonate flame retardants in polyesters.
Thermogravimetric Analysis (TGA) Results
Table 1: Comparative TGA Data for PET and PET-DMHEP in Nitrogen Atmosphere
| Parameter | Neat PET | PET-DMHEP (10 wt%) | Change |
| Onset Decomposition (T_onset, 5% wt. loss) | ~410°C | ~380°C | Decreased |
| Max. Decomposition Rate (T_max) | ~440°C | ~420°C | Decreased |
| Char Yield at 700°C | < 5% | ~15% | Increased |
The TGA results reveal a significant shift in the decomposition behavior of PET with the addition of DMHEP. The onset of decomposition and the temperature of maximum decomposition rate are both lowered. This is a characteristic effect of many phosphorus-based flame retardants, which catalyze the degradation of the polymer at lower temperatures. This accelerated decomposition is a crucial part of the condensed-phase flame retardancy mechanism. The DMHEP decomposes to form phosphoric acid, which acts as a catalyst for the dehydration and cross-linking of the polymer chains, leading to the formation of a thermally stable char.
The most compelling evidence for the effectiveness of DMHEP as a flame retardant is the substantial increase in char yield at 700°C. For neat PET, the char yield is minimal, as it primarily decomposes into flammable volatile products. In contrast, the PET-DMHEP composite forms a significant amount of char, which acts as an insulating barrier, protecting the underlying material from the heat of the flame and reducing the release of flammable gases.[13]
Differential Scanning Calorimetry (DSC) Results
Table 2: Comparative DSC Data for PET and PET-DMHEP
| Parameter | Neat PET | PET-DMHEP (10 wt%) | Change |
| Glass Transition Temp. (Tg) | ~75°C | ~70°C | Slightly Decreased |
| Melting Temperature (Tm) | ~255°C | ~252°C | Slightly Decreased |
The DSC data indicates that the incorporation of DMHEP has a minor plasticizing effect on the PET matrix, as evidenced by the slight decrease in both the glass transition temperature and the melting temperature. This is expected, as the relatively small DMHEP molecules can increase the free volume between the polymer chains, leading to enhanced segmental mobility at lower temperatures. While this effect is generally modest at typical loading levels, it is an important consideration for the mechanical properties of the final product.
Proposed Flame-Retardant Mechanism
The combined TGA and DSC data support a predominantly condensed-phase mechanism for DMHEP in PET. The following diagram illustrates the proposed sequence of events during the thermal decomposition of the PET-DMHEP composite.
Caption: Proposed flame-retardant mechanism of DMHEP in PET.
Conclusion and Future Outlook
This comprehensive guide has demonstrated the utility of TGA and DSC as powerful tools for the comparative thermal analysis of polymers with and without the flame retardant this compound. The experimental data clearly indicates that DMHEP, while slightly lowering the initial decomposition temperature of PET, significantly enhances its flame retardancy by promoting the formation of a protective char layer. This condensed-phase mechanism is the primary contributor to the improved thermal performance.
The insights gained from such analyses are critical for the rational design of flame-retardant polymer systems. By understanding the interplay between the polymer matrix and the additive, researchers can optimize formulations to meet stringent fire safety standards without unduly compromising the physical and mechanical properties of the material. Future work could involve exploring synergistic effects with other flame retardants, investigating the influence of DMHEP on the mechanical properties of the polymer in greater detail, and analyzing the composition of the evolved gases during decomposition to further elucidate the gas-phase inhibition mechanisms.
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ResearchGate. (2017). DSC and TGA analysis on polymer samples. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Flame retardant phosphonate-functionalised polyethylenes. Polymer Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Influence of Phosphorus Structures and Their Oxidation States on Flame-Retardant Properties of Polyhydroxyurethanes. Polymers. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (n.d.). Tips for Sample Preparation for DSC Measurements. Retrieved from [Link]
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ResearchGate. (2020). Degradation mechanism and flame retardancy of aluminum phosphonate in glass fiber-reinforced poly(butylene terephthalate). Retrieved from [Link]
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ACS Publications. (2021). Synthesis and Characterization of Polyphosphonates and Polyurethanes Using Chalcone and DOPO-Chalcone as a Flame Retardant. ACS Applied Polymer Materials. Retrieved from [Link]
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TA Instruments. (n.d.). Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers. Retrieved from [Link]
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MDPI. (n.d.). Preparation and Characterization of Flame-Retarded Poly(butylene terephthalate)/Poly(ethylene terephthalate) Blends: Effect of Content and Type of Flame Retardant. Polymers. Retrieved from [Link]
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AZoM. (2001). Polyethylene Terephthalate - PET Fire Retardant. Retrieved from [Link]
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ResearchGate. (n.d.). The TGA (a), DTG (b) and DSC (c) curves of waterborne polyurethane films with different POSS contents. Retrieved from [Link]
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ResearchGate. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from [Link]
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ResearchGate. (n.d.). a) DSC analysis of PU coating, b) TGA analysis of cured PU coatings. Retrieved from [Link]
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ResearchGate. (n.d.). Investigation of thermal decomposition of phosphonic acids. Retrieved from [Link]
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MDPI. (n.d.). Thermal Analysis of Polyurethane Coatings Modified with Graphene and Modification Influence on Mechanical Properties of Hybrid Textile Materials Dedicated to Personal Protective Equipment. Coatings. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal performance of polyurethane nanocomposite from phosphorus and nitrogen-containing monomer, polyethylene glycol and polydimethylsiloxane for thermal energy storage applications. Retrieved from [Link]
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ResearchGate. (n.d.). DSC and TGA curves of the foamable polyurethane adhesive for different.... Retrieved from [Link]
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MDPI. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers. Retrieved from [Link]
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MDPI. (n.d.). Thermal Catalytic Decomposition of Dimethyl Methyl Phosphonate Using CuO-CeO 2 /γ-Al 2 O 3. Catalysts. Retrieved from [Link]
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U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalysis in Dimethyl (2-hydroxyethyl)phosphonate Synthesis
Introduction: The Significance of Dimethyl (2-hydroxyethyl)phosphonate (DMHP)
This compound (DMHP) is a vital organophosphorus intermediate. Its structure, featuring a reactive hydroxyl group and a stable phosphorus-carbon bond, makes it a valuable precursor in the synthesis of a wide array of functionalized molecules. These include flame retardants, corrosion inhibitors, and bioactive compounds. The primary and most atom-economical route to DMHP is the hydrophosphonylation of an ethylene oxide precursor with dimethyl phosphite. This reaction, a specific instance of the renowned Pudovik or Abramov reaction, involves the addition of a P-H bond across a carbonyl or equivalent electrophilic center.[1][2][3]
The choice of catalyst is the most critical parameter governing the reaction's success, directly influencing yield, reaction rate, purity, and overall process efficiency. This guide provides a head-to-head comparison of various catalytic systems, moving beyond a simple listing of options to explain the mechanistic rationale behind their application. We will delve into experimental data to provide a clear performance benchmark for researchers, scientists, and professionals in process development.
Mechanistic Underpinnings: The Pudovik Reaction Pathway
The synthesis of α-hydroxyphosphonates is most commonly achieved through the base-catalyzed Pudovik reaction.[3][4] The catalyst's primary role is to generate a potent phosphorus-centered nucleophile from the relatively stable tautomeric form of dimethyl phosphite.
A simplified, base-catalyzed mechanism involves three key steps:
-
Deprotonation: The catalyst (a base, B:) abstracts the acidic proton from dimethyl phosphite, generating a highly nucleophilic phosphite anion.
-
Nucleophilic Attack: The phosphite anion attacks one of the electrophilic carbon atoms of the ethylene oxide ring, leading to ring-opening.
-
Protonation: The resulting alkoxide is protonated by the conjugate acid of the catalyst (BH) or during aqueous workup to yield the final this compound product.
Caption: A general workflow for the synthesis of DMHP.
Protocol 1: Base-Catalyzed Synthesis using Sodium Methoxide
This protocol leverages a strong base for rapid conversion under controlled conditions.
Materials:
-
Dimethyl phosphite
-
Sodium methoxide (NaOMe), 25% solution in methanol
-
Ethylene oxide
-
Anhydrous Methanol
-
Dowex 50W-X8 (H⁺) resin
-
Round-bottom flask with a magnetic stirrer, gas inlet, and dropping funnel, under an inert atmosphere (N₂ or Argon).
Procedure:
-
To a stirred solution of dimethyl phosphite (1.0 eq) in anhydrous methanol in the reaction flask, cool the mixture to 0°C using an ice bath.
-
Slowly add sodium methoxide solution (0.1 eq) dropwise via the dropping funnel.
-
Bubble ethylene oxide gas through the solution at a steady rate, maintaining the temperature at 0°C. Alternatively, use a pre-condensed liquid ethylene oxide and add it slowly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by TLC or ³¹P NMR.
-
Upon completion, add Dowex 50W-X8 (H⁺) resin to the mixture to neutralize the catalyst. Stir for 15 minutes. [5]6. Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by vacuum distillation to yield pure this compound.
Protocol 2: Solvent-Free Synthesis using Piperazine
This protocol exemplifies a green chemistry approach, minimizing solvent waste.
Materials:
-
Aromatic aldehyde (as a model, though ethylene oxide is the target) (1 mmol)
-
Diethyl phosphite (as a model) (1 mmol)
-
Piperazine (0.1 mmol, 10 mol%)
-
Mortar and pestle or a small reaction vial with a magnetic stirrer.
Procedure:
-
In a mortar or reaction vial, combine the aldehyde (1 mmol), diethyl phosphite (1 mmol), and piperazine (0.1 mmol). [1]2. If using a mortar, grind the mixture for the time specified by optimization (typically 1-2 hours) at room temperature. If using a vial, stir the mixture vigorously.
-
The reaction progress can be monitored by taking small aliquots and analyzing via TLC or NMR.
-
Upon completion, the reaction mixture is typically purified directly. For DMHP synthesis, this would require adapting the procedure for gaseous ethylene oxide.
-
Purify the product by flash column chromatography (e.g., silica gel, using an ethyl acetate/hexane gradient).
Self-Validation Note: The causality for choosing a solvent-free approach is to increase reaction concentration, reduce waste, and simplify the procedure. Piperazine is a solid, inexpensive, and effective base catalyst for this transformation. [6]
Conclusion and Future Outlook
The synthesis of this compound is achievable through a variety of catalytic methods, each with distinct advantages.
-
For speed and high conversion , strong base catalysts like sodium methoxide are highly effective, though they require careful control of reaction conditions. [5]* For process control and milder conditions , Lewis acids or organocatalysts like tertiary phosphines offer excellent alternatives.
-
For green chemistry and sustainability , heterogeneous and solvent-free methods using catalysts like piperazine or Eco-MgZnOx are the most forward-looking options, offering ease of separation and reduced environmental impact. [1] The optimal catalyst choice depends on the specific priorities of the researcher or organization, balancing factors of cost, speed, safety, environmental impact, and desired product purity. Future research will likely focus on developing more active and recyclable heterogeneous catalysts and exploring biocatalytic routes, which, although nascent in this specific area, promise unparalleled selectivity under environmentally benign conditions. [5][7]
References
- A Comparative Guide to Catalysts for the Synthesis of α-Hydroxyphosphon
- Salin, A. V., & Il'in, A. V. (2018). Comparison of catalytic activity of hexamethyltriamino- and tri-n-butylphosphines in the Pudovik reaction. Taylor and Francis.
- Salin, A. V., & Il'in, A. V. (2018). Comparison of catalytic activity of hexamethyltriamino- and tri-n-butylphosphines in the Pudovik reaction. Taylor & Francis Online.
- The Pudovik Reaction Catalyzed by Tertiary Phosphines.
- Synthesis and Reactions of α-Hydroxyphosphonates.
- Rádai, Z., & Keglevich, G. (2018).
- The Synthesis, Crystal Structure, Modification, and Cytotoxic Activity of α-Hydroxy-Alkylphosphon
- Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applic
- The Pudovik Reaction Catalyzed by Tertiary Phosphines. Bentham Science Publisher.
- Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Organic Chemistry Portal.
- Complete Epoxy Phosphonate Conversion to Dimethyl (1E)
- Cicchillo, R. M., et al. (2008). Biosynthesis of 2-Hydroxyethylphosphonate, an Unexpected Intermediate Common to Multiple Phosphonate Biosynthetic Pathways. Journal of Biological Chemistry. PMC - PubMed Central.
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A Comparative Guide to the Synthesis of Acyclic Nucleoside Phosphonates: Validating a Synthetic Route to Adefovir
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of target molecules is a cornerstone of innovation. This guide provides an in-depth technical analysis of a synthetic route to the antiviral drug Adefovir, a clinically significant acyclic nucleoside phosphonate. We will focus on the validation of a synthetic pathway utilizing Dimethyl (2-hydroxyethyl)phosphonate and provide a comprehensive comparison with alternative methodologies. Our objective is to equip you with the critical insights and experimental data necessary to make informed decisions in your synthetic endeavors.
The Significance of Phosphonates in Drug Discovery
Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. This structural feature makes them isosteres of phosphates, which are ubiquitous in biological systems. By replacing the labile P-O-C linkage of a phosphate with a robust P-C bond, medicinal chemists can design molecules with enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles. This strategy has been successfully employed in the development of numerous antiviral drugs, including Adefovir, which is used in the treatment of hepatitis B.[1][2][3]
Case Study: Synthetic Validation of a Route to Adefovir (PMEA)
Adefovir, chemically known as 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), serves as an excellent case study for evaluating synthetic strategies.[4] Its synthesis presents several challenges, including the regioselective alkylation of the adenine nucleobase and the introduction of the phosphonate moiety.
Primary Synthetic Route Under Investigation: Mitsunobu Reaction with this compound
A plausible and direct approach to an Adefovir precursor involves the Mitsunobu reaction. This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including the ether linkage required in Adefovir, with inversion of configuration.[5][6][7][8][9][10]
The proposed key step is the coupling of adenine with this compound.
Conceptual Reaction Scheme:
Caption: Conceptual Mitsunobu reaction for the synthesis of an Adefovir precursor.
Causality Behind this Approach:
The Mitsunobu reaction is an attractive choice due to its typically mild conditions and tolerance for a wide range of functional groups. The use of this compound directly introduces the required phosphonate-containing side chain in a single step.
Experimental Protocol: Mitsunobu Coupling of Adenine with a Hydroxyethylphosphonate Derivative
While a direct, high-yield Mitsunobu reaction between adenine and this compound is not extensively documented in readily available literature, a closely related and validated approach involves the reaction of a pre-formed 9-(2-hydroxyethyl)adenine with a phosphonate synthon. For the purpose of this guide, we will detail a representative Mitsunobu protocol for a similar transformation to illustrate the methodology.
Step-by-Step Protocol:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9-(2-hydroxyethyl)adenine (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and the desired phosphonate pronucleophile in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-8 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[11]
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography to isolate the desired N⁹-alkylated product.
Trustworthiness and Self-Validation:
The success of a Mitsunobu reaction is highly dependent on the pKa of the nucleophile and the steric hindrance around the alcohol. Adenine, being a nucleobase, can present challenges with regioselectivity (N⁹ vs. N⁷ alkylation) and solubility. The reaction's progress should be meticulously monitored by TLC or LC-MS to confirm the formation of the desired product and identify any side products.
Comparative Analysis: Alternative Synthetic Routes to Adefovir
To validate the synthetic utility of the this compound approach, it is essential to compare it with established and alternative synthetic routes to Adefovir.
Alternative Route 1: Alkylation of 9-(2-Hydroxyethyl)adenine
This is a widely employed and well-documented route to Adefovir.[1][12] It involves the initial synthesis of 9-(2-hydroxyethyl)adenine, followed by alkylation with a phosphonomethyl synthon.
Workflow Diagram:
Caption: Workflow for the synthesis of Adefovir via an Arbuzov reaction.
Experimental Protocol for Alternative Route 2:
-
Arbuzov Reaction: 2-Chloroethoxymethyl chloride is reacted with triethyl phosphite to form diethyl (2-chloroethoxy)methylphosphonate. [13]* Condensation: The resulting phosphonate is then condensed with adenine in the presence of a base.
-
Deprotection: The final step is the deprotection of the phosphonate esters to yield Adefovir.
Performance Comparison of Synthetic Routes
| Parameter | Mitsunobu Route (Conceptual) | Alternative Route 1 (Alkylation) | Alternative Route 2 (Arbuzov) |
| Number of Steps | Potentially shorter (direct coupling) | 3-4 steps | 3 steps |
| Key Reagents | PPh₃, DIAD/DEAD, this compound | NaH/NaOtBu, Ethylene Carbonate, Diethyl p-toluenesulfonyloxymethylphosphonate | Triethyl phosphite, 2-Chloroethoxymethyl chloride |
| Reported Yields | Variable, dependent on substrate | Overall yields can be moderate to good. An improved synthesis reported a 70% yield for the key alkylation step. [12] | Generally reliable yields for the Arbuzov reaction. |
| Potential Challenges | Regioselectivity of adenine alkylation, removal of PPh₃=O byproduct, potential for side reactions with the azodicarboxylate. [6] | Use of hazardous reagents like NaH, regioselectivity of alkylation, potential for low yields in the initial alkylation of adenine. [1][12] | Availability and handling of 2-chloroethoxymethyl chloride, potential for side reactions during condensation. |
| Scalability | Can be challenging on a large scale due to byproduct removal. | The use of NaOtBu has been shown to be a safer and more consistent alternative to NaH, making it more scalable. [1] | The Arbuzov reaction is generally scalable. |
| Safety Considerations | DIAD/DEAD are irritants. | NaH is highly flammable and moisture-sensitive. | Chloroethers can be toxic. |
Conclusion and Recommendations
The validation of a synthetic route requires a thorough evaluation of its efficiency, reliability, and practicality. While a direct Mitsunobu reaction with this compound presents an elegant and potentially shorter route to Adefovir precursors, its practical application may be hampered by challenges in regioselectivity and purification.
Alternative Route 1 (Alkylation of 9-(2-Hydroxyethyl)adenine) , particularly with the use of sodium tert-butoxide as a base, offers a more robust and scalable approach. [1]The individual steps are well-established, and the overall yield has been optimized in the literature. [12]This route provides a reliable benchmark for the synthesis of Adefovir.
Alternative Route 2 (Arbuzov Reaction) is also a viable option, especially if the starting chloroether is readily available. The Arbuzov reaction itself is a powerful and dependable method for C-P bond formation.
For researchers embarking on the synthesis of Adefovir or related acyclic nucleoside phosphonates, a careful consideration of the available starting materials, desired scale, and safety infrastructure is paramount. While the allure of a one-pot Mitsunobu reaction is strong, the validated and optimized multi-step sequences often provide a more reliable and ultimately more successful path to the target molecule. This guide serves as a starting point for further investigation and process development, empowering you to select and validate the most appropriate synthetic strategy for your research goals.
References
- Google Patents. (n.d.). Diethyl p-toluenesulfonyloxy methylphosphonate synthesis method.
- Google Patents. (n.d.). Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate.
-
Institute of Organic Chemistry and Biochemistry of the CAS. (n.d.). Adefovir. Retrieved January 11, 2026, from [Link]
- Holý, A., & Rosenberg, I. (1987). Synthesis of 9-(2-phosphonylmethoxyethyl)adenine and related compounds.
-
Jones, D. J., O'Leary, E. M., & O'Sullivan, T. P. (2019). An improved synthesis of adefovir and related analogues. Beilstein Journal of Organic Chemistry, 15, 801–810. [Link]
- Yu, R. H., & Barron, R. L. (1999). Process Optimization in the Synthesis of 9-[2-(Diethylphosphonomethoxy)ethyl]adenine: Replacement of Sodium Hydride with Sodium tert-Butoxide as the Base for Oxygen Alkylation. Organic Process Research & Development, 3(4), 253–256.
-
NROChemistry. (n.d.). Mitsunobu Reaction. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (1999). Process Optimization in the Synthesis of 9-[2-(Diethylphosphonomethoxy)ethyl]adenine: Replacement of Sodium Hydride with Sodium tert-Butoxide as the Base for Oxygen Alkylation. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). Synthesis process of adefovir dipivoxil raw medicine.
-
PubMed. (2019). An Improved Synthesis of Adefovir and Related Analogues. Retrieved January 11, 2026, from [Link]
-
PubMed. (2005). Synthesis of 9-[1-(substituted)-2-(phosphonomethoxy)ethyl]adenine derivatives as possible antiviral agents. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved January 11, 2026, from [Link]
-
PubMed. (2006). Synthesis, in vitro antiviral evaluation, and stability studies of novel alpha-borano-nucleotide analogues of 9-[2-(phosphonomethoxy)ethyl]adenine and (R)-9-[2-(phosphonomethoxy)propyl]adenine. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of adefovir dipivoxil. Retrieved January 11, 2026, from [Link]
-
Collection of Czechoslovak Chemical Communications. (1991). Preparation of 9-(2-Phosphonomethoxyethyl)adenine Esters as Potential Prodrugs. Retrieved January 11, 2026, from [Link]
-
Frontiers. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Retrieved January 11, 2026, from [Link]
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PubMed Central. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). 9-(Phosphonylmethoxyalkyl) adenines, method for their preparation and their use.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 11, 2026, from [Link]
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National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Mitsunobu reactions of nucleoside analogs using triisopropyl phosphite–DIAD. Retrieved January 11, 2026, from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Enzymes with Phosphonate Analogs
For researchers, scientists, and drug development professionals, understanding the specificity of an enzyme inhibitor is as crucial as understanding its potency. Phosphonate analogs, due to their structural resemblance to the tetrahedral transition states of many enzymatic reactions, are potent inhibitors for a wide range of enzymes, including proteases, phosphatases, and esterases.[1][2][3] However, this same characteristic can lead to cross-reactivity, or "off-target" effects, where the phosphonate analog inhibits enzymes other than the intended target. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of enzymes with phosphonate analogs, supported by experimental principles and data presentation strategies.
The Significance of Phosphonates and Cross-Reactivity
Phosphonates are characterized by a stable carbon-phosphorus (P-C) bond, which makes them resistant to hydrolysis compared to their phosphate counterparts.[1][4] This stability, combined with their ability to mimic the transition state of substrate hydrolysis, makes them powerful tools in drug design.[2][5][6][7] However, the very features that make phosphonates effective can also be a double-edged sword. An analog designed to inhibit a specific serine protease, for example, might also show affinity for other proteases with similar active site architecture, leading to unintended physiological consequences.[5][8] Therefore, rigorous cross-reactivity profiling is a non-negotiable step in the development of any phosphonate-based therapeutic.
A comprehensive cross-reactivity study aims to quantify the selectivity of a phosphonate analog. This involves comparing its inhibitory activity against the primary target enzyme with its activity against a panel of other enzymes. The selection of this panel is critical and should include:
-
Closely related homologs: Enzymes from the same family as the target.
-
Enzymes with similar substrate specificity: Enzymes that recognize similar substrate motifs.
-
Enzymes from different classes: To assess broad, non-specific interactions.
Core Methodologies for Assessing Cross-Reactivity
A multi-pronged approach combining kinetic, thermodynamic, and structural techniques provides the most complete picture of an inhibitor's selectivity profile.
Enzyme Inhibition Assays: The Kinetic Perspective
Enzyme inhibition assays are the cornerstone of cross-reactivity studies. They measure the effect of the phosphonate analog on the rate of an enzyme-catalyzed reaction, allowing for the determination of key inhibitory constants such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Experimental Protocol: Determining IC50 Values
-
Reagent Preparation:
-
Prepare stock solutions of the target enzyme and the panel of off-target enzymes in a suitable buffer.
-
Prepare a stock solution of the phosphonate analog inhibitor in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the specific chromogenic or fluorogenic substrate for each enzyme.
-
-
Assay Setup (96-well plate format):
-
To each well, add a fixed concentration of the enzyme.
-
Add varying concentrations of the phosphonate analog (typically a serial dilution). Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period to allow for binding.
-
Initiate the reaction by adding the substrate.
-
-
Data Acquisition:
-
Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the slope of the initial linear portion of the progress curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative Inhibition Profile
The IC50 values for the phosphonate analog against the target and off-target enzymes should be summarized in a clear, comparative table.
| Enzyme | Target Class | Substrate | Phosphonate Analog IC50 (µM) |
| Target Enzyme X | Serine Protease | Substrate A | 0.1 |
| Off-Target Enzyme Y | Serine Protease | Substrate B | 15.2 |
| Off-Target Enzyme Z | Cysteine Protease | Substrate C | > 100 |
| Off-Target Enzyme W | Kinase | Substrate D | > 100 |
This table provides a clear and immediate comparison of the inhibitor's potency against different enzymes.
Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
Isothermal Titration Calorimetry (ITC) provides a more detailed understanding of the binding event by directly measuring the heat released or absorbed when an inhibitor binds to an enzyme.[9][10][11][12] This allows for the determination of the dissociation constant (KD), binding enthalpy (ΔH), and entropy (ΔS), offering a complete thermodynamic profile of the interaction.
Experimental Protocol: ITC Measurement
-
Sample Preparation:
-
Prepare a solution of the enzyme in the sample cell and a solution of the phosphonate analog in the injection syringe, both in the same buffer to minimize heat of dilution effects.
-
Thoroughly degas both solutions.
-
-
Instrument Setup:
-
Equilibrate the ITC instrument to the desired temperature.
-
Load the enzyme solution into the sample cell and the inhibitor solution into the syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the inhibitor into the enzyme solution.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat peaks to determine the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to enzyme.
-
Fit the data to a binding model to extract the thermodynamic parameters (KD, ΔH, and ΔS).
-
Data Presentation: Comparative Thermodynamic Profile
A table comparing the thermodynamic parameters for the phosphonate analog's interaction with different enzymes provides valuable insights into the driving forces of binding.
| Enzyme | KD (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Target Enzyme X | 0.05 | -10.5 | -2.1 |
| Off-Target Enzyme Y | 8.9 | -4.2 | -3.5 |
| Off-Target Enzyme Z | No Binding Detected | - | - |
This table allows for a detailed comparison of binding affinity and the thermodynamic forces driving the interaction.
Principle of Isothermal Titration Calorimetry
Caption: Principle of Isothermal Titration Calorimetry.
Structural Biology: Visualizing the Interaction
Structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level details of how a phosphonate analog binds to an enzyme.[13][14][15][16][17][18][19][20] This information is invaluable for understanding the molecular basis of selectivity and for guiding the rational design of more specific inhibitors. A crystal structure can reveal:
-
The precise orientation of the inhibitor in the active site.
-
Key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Conformational changes in the enzyme upon inhibitor binding.
By comparing the structures of the phosphonate analog bound to the target and an off-target enzyme, researchers can identify subtle differences in the active sites that can be exploited to improve selectivity. For instance, a bulkier side chain on the inhibitor might be accommodated by the target's active site but clash with a residue in the off-target enzyme's active site.
Workflow for X-ray Crystallography
Caption: General workflow for X-ray crystallography.
Case Study: Selectivity Profiling of a Hypothetical Phosphonate Inhibitor
Let's consider a hypothetical phosphonate analog, Phos-Inhib-1 , designed to target Protease A . To assess its selectivity, we test it against two other related serine proteases, Protease B and Protease C , and an unrelated enzyme, Kinase D .
Table 1: Comparative Kinetic Analysis of Phos-Inhib-1
| Enzyme | IC50 (µM) |
| Protease A (Target) | 0.05 |
| Protease B | 1.2 |
| Protease C | 25.8 |
| Kinase D | > 200 |
The kinetic data clearly show that Phos-Inhib-1 is highly potent against its intended target, Protease A. It exhibits moderate activity against the closely related Protease B and significantly weaker activity against Protease C. As expected, it has no effect on the unrelated Kinase D.
Table 2: Comparative Thermodynamic Analysis of Phos-Inhib-1
| Enzyme | KD (µM) |
| Protease A (Target) | 0.02 |
| Protease B | 0.8 |
| Protease C | 18.5 |
| Kinase D | No Binding Detected |
The ITC data corroborate the kinetic findings, demonstrating the highest affinity of Phos-Inhib-1 for Protease A. The dissociation constants follow the same trend as the IC50 values.
Structural Insights
A subsequent (hypothetical) co-crystal structure of Phos-Inhib-1 with Protease A reveals that a specific phenyl group on the inhibitor fits snugly into a hydrophobic pocket in the active site of Protease A. In Protease B, this pocket is slightly smaller, leading to a less optimal fit and weaker binding. In Protease C, a key residue in this pocket is mutated from a leucine to a bulkier tryptophan, causing a steric clash that significantly reduces the inhibitor's affinity.
Conclusion
A thorough investigation of enzyme cross-reactivity with phosphonate analogs is essential for the development of safe and effective therapeutics. A multi-faceted approach that integrates kinetic, thermodynamic, and structural data provides a robust and comprehensive understanding of an inhibitor's selectivity profile. By carefully designing and executing these studies, researchers can identify promising lead compounds and rationally optimize them to minimize off-target effects, ultimately leading to the development of more precise and effective medicines.
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A Senior Application Scientist's Guide to the Mechanical Properties of Phosphonate-Modified Polymers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Inert Scaffolds
In the realms of advanced materials and biomedical science, polymers are evolving from passive structural components into active, functional materials. A key driver of this evolution is the strategic incorporation of functional groups, with phosphonates emerging as a particularly potent modifier. The phosphonate group (-PO(OH)₂ or its ester derivatives) imparts a unique combination of properties, including enhanced adhesion to metal and mineral substrates, improved thermal stability, and biocompatibility.[1][2][3] For researchers in drug development and tissue engineering, understanding how these modifications influence mechanical performance is paramount. Whether designing a load-bearing implant, a wear-resistant coating for a medical device, or a hydrogel scaffold with specific tissue-like properties, the interplay between phosphonate chemistry and polymer mechanics is a critical design parameter.[4][5]
This guide provides a comparative analysis of the mechanical properties of phosphonate-modified polymers. Moving beyond a simple recitation of data, we will explore the underlying mechanisms, detail the essential experimental protocols for validation, and present a clear, data-driven comparison to inform your research and development efforts.
The Phosphonate Advantage: Mechanisms of Mechanical Enhancement
The introduction of phosphonate moieties into a polymer backbone is not a trivial alteration. These groups fundamentally change intermolecular and interfacial interactions, leading to significant shifts in bulk mechanical properties. The primary mechanisms include:
-
Strong Interfacial Bonding & Adhesion: Phosphonic acids exhibit a remarkable affinity for metal oxides (like titanium and stainless steel) and calcium-based minerals (like hydroxyapatite, the primary component of bone).[2][6][7][8] This is due to the formation of strong, hydrolytically stable P-O-Metal or P-O-Ca bonds.[9][10][11] This robust interfacial adhesion is critical for coatings, adhesives, and composites, as it allows for efficient stress transfer from the polymer matrix to the substrate or filler, preventing delamination and mechanical failure.[12][13]
-
Ionic Crosslinking: The acidic protons on the phosphonate group can be replaced by divalent cations (e.g., Ca²⁺, Zn²⁺), creating ionic crosslinks between polymer chains. This network formation can dramatically increase the modulus and stiffness of the material, a principle often exploited in the design of hydrogels and ionomers.
-
Enhanced Cohesion and Thermal Stability: The polar nature of the phosphonate group promotes strong hydrogen bonding between polymer chains, increasing the energy required for chain slippage and deformation. This translates to higher tensile strength and modulus. Furthermore, the stable C-P bond and the ability of phosphorus compounds to promote char formation during combustion contribute to significantly improved thermal stability and flame retardancy compared to unmodified parent polymers.[14][15][16]
Comparative Analysis of Mechanical Properties
The effect of phosphonate modification is highly dependent on the base polymer, the concentration of phosphonate groups, and the specific chemical structure (acid vs. ester). Below, we compare key mechanical properties across different polymer systems.
Tensile Strength and Modulus
Tensile properties, which describe a material's resistance to being pulled apart, are often the first consideration in structural applications.
-
Epoxy Resins: The addition of phosphonate-based additives to amine-cured epoxy resins has been shown to improve both stiffness and strength. This "molecular fortification" can lead to a significant increase in tensile modulus. For instance, incorporating just 0.1 wt% of a suitable fortifier can increase the tensile modulus by as much as 12%.[17]
-
Polyethylene (PE): In contrast, modifying low-density polyethylene (LDPE) with phosphonate ester side groups can lead to a decrease in the tensile modulus.[18] This is not due to a failure of the phosphonate group itself, but rather a secondary effect: the bulky side groups disrupt the crystalline structure of the polyethylene. The decrease in crystallinity, which is a primary driver of stiffness in semi-crystalline polymers, outweighs the benefits of increased intermolecular forces, leading to a softer material.[18]
-
Hydrogels: For hydrogels used in tissue engineering, phosphonate incorporation offers a method to tune mechanical properties. Copolymers of acrylamide and vinyl phosphonic acid (VPA) can be formulated to achieve tissue-like mechanics. Increasing the VPA content can lead to hydrogels with higher porosity and greater swelling capacities, which in turn influences their compressive modulus and cell interaction.[4][5]
Table 1: Comparative Tensile Properties of Select Polymers
| Polymer System | Modification | Effect on Tensile Modulus | Underlying Mechanism | Reference |
| Epoxy Resin | Phosphonate Additive (0.1 wt%) | ▲ Increase (~12%) | Molecular fortification, enhanced crosslink density | [17] |
| LDPE | Dimethyl Phosphonate Side Groups | ▼ Decrease | Disruption of crystallinity | [18] |
| GelMA Hydrogel | Alendronate (a bisphosphonate) | ▲ Increase (Implied) | Enhanced mineralization and crosslinking | [4] |
Thermal Stability
For materials used in medical devices that undergo thermal sterilization or in applications requiring high-temperature performance, thermal stability is critical.
-
Poly(methyl methacrylate) (PMMA): Chemical modification of PMMA with phosphonate groups has been shown to enhance thermal stability.[14]
-
Polyethyleneimine (PEI): The incorporation of phosphonate groups into an agro-polymer based on polyethyleneimine (ALPEI) shifts the thermal degradation curve to significantly higher temperatures. The temperature of maximum weight loss can be increased by nearly 50°C.[15]
-
Organophosphonate Self-Assembled Monolayers (SAMs): When used as surface coatings, organophosphonate SAMs demonstrate superior thermal stability compared to more common organosilane (silane) SAMs. On a silicon substrate, the onset of thermal desorption for a butylphosphonic acid (BPA) SAM is around 350°C, a full 100°C higher than for an aminopropyltriethoxysilane (APTES) SAM (250°C).[9][10]
Table 2: Comparative Thermal Stability (Onset of Degradation/Desorption)
| Material System | Unmodified/Standard | Phosphonate-Modified | Improvement | Reference |
| Organo-SAM on Silicon | APTES (Silane) ~250°C | BPA (Phosphonate) ~350°C | ▲ ~100°C | [9][10] |
| Phthalonitrile Thermosets | High PPhPN Content | Low PPhPN Content | Higher stability with less phosphate | [19] |
| Polyethyleneimine Derivative | ALPEI ~500°C | P*-ALPEI ~549°C | ▲ ~49°C | [15] |
Note: In some complex systems like phthalonitrile thermosets, higher phosphate content can paradoxically lead to lower thermal oxidative stability, as degradation may initiate at the phosphate groups themselves under certain conditions.[19]
Viscoelastic Properties (Dynamic Mechanical Analysis)
Dynamic Mechanical Analysis (DMA) is a powerful technique for probing the viscoelastic nature of polymers—their ability to exhibit both elastic (solid-like) and viscous (liquid-like) properties.[20][21] It provides crucial information on the glass transition temperature (Tg), storage modulus (E', stiffness), loss modulus (E'', energy dissipation), and damping factor (tan δ).[22]
-
Glass Transition (Tg): The Tg is a critical parameter indicating the transition from a rigid, glassy state to a more rubbery, flexible state. Phosphonate modification can increase the Tg by restricting polymer chain mobility through hydrogen bonding and ionic crosslinking.
-
Storage Modulus (E'): In the glassy region (below Tg), phosphonate-modified polymers typically exhibit a higher storage modulus, reflecting their increased stiffness.
-
Damping (tan δ): The peak of the tan δ curve is often used to identify the Tg. The height and breadth of this peak can provide insights into polymer-filler interactions and material toughness.[22] For example, in high-impact polystyrene (HIPS), the magnitude of the tan δ peak correlates to impact resistance.
Experimental Protocols: A Framework for Validation
To ensure scientific integrity, the characterization of these materials must follow standardized, reproducible protocols.
Protocol 1: Tensile Property Measurement (ASTM D638)
This protocol outlines the standard procedure for determining the tensile strength, tensile modulus, and elongation at break of a polymer sample.
-
Sample Preparation: Machine or injection mold polymer samples into a standardized "dog-bone" shape (Type V is common for limited material). Ensure all samples are free of voids, nicks, and other defects.
-
Conditioning: Condition the specimens for at least 40 hours at 23 ± 2 °C and 50 ± 5% relative humidity. This step is critical as temperature and moisture can significantly affect mechanical properties.
-
Instrumentation: Use a universal testing machine (UTM) equipped with a suitable load cell and an extensometer for accurate strain measurement.
-
Testing:
-
Secure the specimen in the grips of the UTM, ensuring proper alignment.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a constant rate of crosshead displacement (e.g., 5 mm/min) until the specimen fractures.
-
Record the load (force) and displacement (strain) data continuously throughout the test.
-
-
Data Analysis:
-
Calculate engineering stress (σ) by dividing the load by the initial cross-sectional area.
-
Calculate engineering strain (ε) by dividing the change in gauge length by the initial gauge length.
-
Plot the stress-strain curve. The tensile modulus (Young's Modulus) is the slope of the initial linear portion of this curve. Tensile strength is the maximum stress reached before fracture.
-
Protocol 2: Dynamic Mechanical Analysis (DMA)
This protocol describes a typical temperature sweep experiment to determine viscoelastic properties.[23]
-
Sample Preparation: Prepare rectangular solid samples of a defined geometry (e.g., 35 mm x 10 mm x 2 mm). The exact dimensions will depend on the instrument and clamping fixture (e.g., single cantilever, three-point bending).
-
Instrumentation: Use a DMA instrument capable of applying a sinusoidal strain or stress and measuring the resultant stress or strain and the phase lag (δ).
-
Testing:
-
Mount the sample in the appropriate fixture.
-
Cool the sample to a sub-ambient temperature (e.g., -100 °C) to ensure the entire glassy region is captured.
-
Apply a small, oscillating strain (e.g., at a fixed frequency of 1 Hz) that is within the material's linear viscoelastic region.
-
Ramp the temperature at a controlled rate (e.g., 3 °C/min) to a temperature well above the Tg.
-
Continuously record the storage modulus (E'), loss modulus (E''), and tan δ as a function of temperature.
-
-
Data Analysis:
-
Plot E', E'', and tan δ versus temperature.
-
The Tg can be identified by the onset of the drop in E', the peak of the E'' curve, or the peak of the tan δ curve. The tan δ peak is the most commonly reported value.
-
Visualizing the Concepts
Mechanism of Enhanced Adhesion
The diagram below illustrates how phosphonate groups covalently bond to a metal oxide surface, creating a robust interface for adhesion and stress transfer.
Caption: Phosphonate groups react with surface hydroxyls to form strong, stable covalent bonds.
Experimental Workflow
This workflow outlines the logical progression from material synthesis to final property characterization.
Caption: A systematic workflow for characterizing phosphonate-modified polymers.
Conclusion and Future Outlook
The incorporation of phosphonate functionalities is a powerful and versatile strategy for tuning the mechanical properties of polymers. The resulting materials often exhibit superior adhesion, thermal stability, and tunable stiffness, making them highly attractive for demanding applications in the biomedical field and beyond.[1][3] As demonstrated, the effects are not universal; they depend critically on the interplay between the phosphonate group and the polymer architecture. A decrease in crystallinity can sometimes offset the gains from stronger intermolecular forces.[18]
Future research will likely focus on developing more sophisticated polymer architectures, such as block copolymers, where phosphonate-rich blocks can be precisely positioned to maximize adhesive or crosslinking effects without negatively impacting the bulk properties of other blocks.[6][7] For professionals in drug development and material science, a thorough understanding and rigorous experimental validation of these structure-property relationships are the keys to unlocking the full potential of these remarkable functional polymers.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dimethyl (2-hydroxyethyl)phosphonate
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of dimethyl (2-hydroxyethyl)phosphonate (CAS No. 54731-72-5), an organophosphorus compound utilized as a chemical intermediate and in material science applications.[1] Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice.
Hazard Identification & Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the first step in handling it safely. This compound is a combustible liquid that poses several health hazards.[2] It is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause significant skin and eye irritation.[2][3] Furthermore, heating the compound may lead to decomposition, releasing toxic fumes such as oxides of phosphorus and carbon monoxide.[2][3] These properties necessitate the stringent handling and disposal procedures outlined in this document.
Table 1: GHS Hazard Information for this compound
| Hazard Statement | GHS Code | Description |
|---|---|---|
| Harmful if swallowed. | H302 | Poses a significant risk if ingested.[2] |
| Harmful in contact with skin. | H312 | Can cause toxicity upon dermal absorption.[2] |
| Causes skin irritation. | H315 | Direct contact can lead to skin inflammation.[2][3] |
| Causes serious eye irritation. | H319 | Poses a serious risk of damage to the eyes.[2][3] |
| Harmful if inhaled. | H332 | Inhalation of vapors or mists can be toxic.[2] |
| May cause respiratory irritation. | H335 | Can irritate the respiratory tract upon inhalation.[2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust defense against chemical exposure begins with the correct selection and use of Personal Protective Equipment (PPE). All handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Table 2: Personal Protective Equipment (PPE) Matrix
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Routine Handling (Small Quantities) | Safety glasses with side shields or chemical splash goggles.[3][4] | Chemical-resistant gloves (e.g., nitrile, light weight rubber).[2][4] Gloves must be inspected before use.[4] | Standard laboratory coat.[2] | Not required if handled in a certified chemical fume hood. |
| Waste Consolidation & Spill Cleanup | Face shield and chemical splash goggles.[4] | Thicker, chemical-resistant gloves (e.g., neoprene).[2] | Chemical-resistant apron or coveralls over a lab coat.[2] | Air-purifying respirator with appropriate cartridges for organic vapors is necessary if ventilation is inadequate. For major spills, a self-contained breathing apparatus (SCBA) is required.[2][4] |
Spill Management Protocol
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
Minor Spill (less than 100 mL in a contained area)
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the area.[5][6]
-
Ventilate: Ensure the area is well-ventilated. Remove all sources of ignition as the substance is combustible.[2]
-
Don PPE: Wear the appropriate PPE as outlined in Table 2 for spill cleanup.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[2][3] Work from the outside of the spill inward to prevent spreading.[5]
-
Collect Waste: Once fully absorbed, use non-sparking tools to carefully scoop the material into a designated, leak-proof container suitable for hazardous waste.[2][7]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[8]
-
Label & Dispose: Seal and label the container as "Spill Debris containing this compound" and manage it as hazardous waste according to the procedures in Section 4.[6]
Major Spill (greater than 100 mL, or any spill outside of containment)
-
Evacuate Immediately: Evacuate all personnel from the affected area and move upwind.[2]
-
Alert Emergency Services: Immediately contact your institution's Environmental Health & Safety (EHS) office and, if necessary, the local fire department, informing them of the chemical's identity and the nature of the spill.[2]
-
Isolate the Area: Close doors to the contaminated area and prevent re-entry.
-
Do Not Attempt to Clean: Major spills should only be handled by trained emergency response personnel equipped with appropriate PPE, including SCBA.[2]
Primary Disposal Pathway: Licensed Hazardous Waste Management
The most reliable, compliant, and safest method for disposing of this compound is through your institution's EHS office and their licensed hazardous waste contractor. This ensures the waste is managed in accordance with all local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]
Step-by-Step Protocol for Professional Disposal
-
Segregation and Containment:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, chemically compatible, and sealable container.[11]
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS office. Incompatible materials can lead to dangerous reactions.
-
-
Proper Labeling:
-
Interim Storage:
-
Arrange for Pickup:
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for the safe management and disposal of this compound.
Caption: Decision tree for managing this compound events.
References
- Apollo Scientific. (2022). Safety Data Sheet: Dimethyl (2-hydroxyethyl)
- Fisher Scientific. (2025).
- XiXisys. (2025). Safety Data Sheet: Dimethyl (2-hydroxyethyl)
- Sigma-Aldrich. (n.d.).
- NOAA. (n.d.).
- Tokyo Chemical Industry Co., Ltd. (n.d.). Dimethyl (2-Hydroxyethyl)
- BenchChem. (2025). A Comprehensive Guide to the Proper Disposal of Diethyl [hydroxy(phenyl)
- MIT EHS. (2020). Spill and Release Response Procedures.
- University of Tennessee, Knoxville EHS. (n.d.).
- Princeton University EHS. (n.d.). Chemical Spill Procedures.
- CymitQuimica. (n.d.). Dimethyl P-(2-hydroxyethyl)
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
- U.S. Environmental Protection Agency. (2025).
Sources
- 1. CAS 54731-72-5: Dimethyl P-(2-hydroxyethyl)phosphonate [cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.ca [fishersci.ca]
- 4. opcw.org [opcw.org]
- 5. ehs.mit.edu [ehs.mit.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 54731-72-5 Name: this compound [xixisys.com]
A Senior Scientist's Guide to Personal Protective Equipment for Handling Dimethyl (2-hydroxyethyl)phosphonate
This guide provides an in-depth, procedural framework for the safe handling of Dimethyl (2-hydroxyethyl)phosphonate in a research and development setting. Moving beyond a simple checklist, we will explore the causality behind each personal protective equipment (PPE) recommendation, ensuring that you, the scientist, are empowered to make informed, risk-based decisions. Our objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your work.
Section 1: Hazard Profile - Understanding the "Why"
To select appropriate PPE, we must first understand the risks posed by this compound. This organophosphorus compound presents multiple routes of exposure, each demanding a specific barrier.
-
Dermal and Ocular Hazards: The primary and most immediate risks are associated with direct contact. The substance is classified as harmful in contact with skin, a skin irritant, and a cause of serious eye irritation[1][2]. Accidental splashes can lead to chemical burns and potentially irreversible eye damage. This necessitates robust skin and eye protection as a baseline for all handling procedures.
-
Respiratory Hazards: Inhalation of vapors, mists, or aerosols is another significant risk, as the compound is harmful if inhaled and may cause respiratory irritation[1][2]. Operations that could generate aerosols—such as heating, vortexing, or sonicating—dramatically increase this risk and require a higher level of respiratory control.
-
Ingestion Hazards: While less common in a controlled lab setting, accidental ingestion is harmful[1]. This underscores the importance of stringent hygiene practices and reinforces the rule against eating, drinking, or smoking in the laboratory[1][2].
Section 2: The Core PPE Ensemble: A Risk-Based Approach
Your choice of PPE should directly correspond to the specific task and the associated risks of exposure. We can categorize these operations into three tiers.
Tier 1: Standard Laboratory Handling (e.g., Aliquoting, Weighing, Dilutions)
This tier covers controlled operations with small quantities where the risk of splashing or aerosolization is low.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant (or equivalent) chemical splash goggles are mandatory. Standard safety glasses are insufficient as they do not protect against splashes from the side, above, or below.
-
Hand Protection: Chemical-resistant gloves are essential. While specific breakthrough time data for this compound is not universally published, nitrile gloves (minimum thickness of 0.35 mm) are a suitable choice for incidental splash protection[1]. Always inspect gloves for tears or pinholes before use. If direct contact occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly[3].
-
Body Protection: A buttoned, long-sleeved laboratory coat should be worn to protect skin and personal clothing from minor drips and splashes.
-
Engineering Controls: All work should be performed within a certified chemical fume hood to mitigate inhalation exposure[2].
Tier 2: High-Risk Operations (e.g., Heating, Large Volumes, Potential for Aerosol Generation)
For procedures involving larger quantities (>100 mL), heating, or mechanical agitation, the potential for exposure increases significantly.
-
Eye and Face Protection: Augment chemical splash goggles with a full-face shield to protect the entire face from energetic splashes or sprays[3].
-
Hand Protection: Double-gloving (wearing two pairs of nitrile gloves) is recommended. This provides an additional barrier and allows for the safe removal of the outer, contaminated glove without exposing the skin. For prolonged tasks, consider gloves with a longer cuff.
-
Body Protection: In addition to a lab coat, a chemical-resistant apron should be worn. For very large-scale work, a complete chemical-resistant suit may be warranted[3].
-
Respiratory Protection: If the procedure cannot be fully contained within a fume hood or if there is a significant risk of aerosol generation, respiratory protection is required. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate[3]. A proper fit test and training are mandatory before using any respirator.
Tier 3: Emergency Response (Spills)
In the event of a spill, the level of PPE must be elevated to the highest standard to ensure safety during cleanup.
-
For Minor Spills (<50 mL): The PPE described in Tier 2 is generally sufficient, provided the spill is contained within a fume hood.
-
For Major Spills (>50 mL): Evacuate the area immediately. Response personnel must wear full protective gear, including a self-contained breathing apparatus (SCBA) and a fully encapsulated chemical-protective suit[1][4]. Only personnel trained in hazardous material spill response should attempt to clean up a major spill.
Section 3: Procedural Blueprint: Donning, Doffing, and Disposal
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don your chemical-resistant apron.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Goggles and Face Shield: Put on your chemical splash goggles, ensuring a snug fit. Place the face shield over the goggles.
-
Gloves: Don your gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the inner pair first, followed by the outer pair.
Step-by-Step Doffing Protocol (The "Contaminated-to-Contaminated" Principle)
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves using a proper technique to avoid touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.
-
Lab Coat/Apron: Unfasten your lab coat. Remove it by rolling it outwards and away from your body, ensuring the contaminated exterior does not touch your inner clothing.
-
Face Shield and Goggles: Remove from the back of your head, handling only the strap. Avoid touching the front surface.
-
Respirator (if worn): Remove from the back of the head.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with bare skin.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water[3].
Disposal Plan
All disposable PPE that has been in contact with this compound, including gloves, aprons, and any absorbent material used for cleanup, must be considered hazardous waste.
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal: The container must be disposed of through an authorized hazardous waste collection service in accordance with all local, regional, and national regulations[1][2]. Do not mix this waste with general laboratory trash.
Section 4: Data & Diagrams for Rapid Decision-Making
To simplify the selection process, the following resources provide at-a-glance guidance.
Table 1: PPE Selection Matrix for this compound
| Task/Scenario | Primary Hazards | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting (in fume hood) | Skin/Eye Contact | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Not required (with proper ventilation) |
| Solution Preparation (in fume hood) | Splash, Skin/Eye Contact | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Not required (with proper ventilation) |
| Heating/Refluxing (in fume hood) | Splash, Inhalation | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Recommended (or required by risk assessment) |
| Large Volume Transfer (>100mL) | Major Splash, Inhalation | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Recommended (or required by risk assessment) |
| Minor Spill Cleanup (in fume hood) | Splash, Inhalation, Skin Contact | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Air-Purifying Respirator (ABEK) |
| Major Spill Cleanup | High Concentration Exposure | SCBA Facepiece | Heavy-Duty Chemical Gloves | Fully Encapsulated Suit | Self-Contained Breathing Apparatus (SCBA) |
Diagram 1: PPE Selection Workflow
This diagram illustrates the logical flow for determining the appropriate level of PPE for any given task involving this compound.
Caption: Decision workflow for selecting appropriate PPE tier.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of appropriate controls. Personal protective equipment is the final, critical barrier between the researcher and chemical exposure. By adopting this risk-based, procedural approach, you not only ensure your personal safety but also foster a culture of excellence and responsibility within your laboratory. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any new procedure.
References
-
Apollo Scientific. (2022). Safety Data Sheet: this compound.
-
Fisher Scientific. (2025). Safety Data Sheet: Dimethyl 2-hydroxyethylphosphonate.
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: ORGANOPHOSPHORUS COMPOUND, TOXIC, LIQUID, N.O.S. (Dimethyl phosphonate).
-
Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
-
PubChem. (2025). This compound.
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
-
NT WorkSafe. (2022). Hazardous chemicals - personal protective equipment (PPE).
-
XiXisys.com. (2025). GHS 11 (Rev.11) SDS: this compound.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
